molecular formula C11H10BrN B1287928 4-Bromo-2,8-dimethylquinoline CAS No. 203506-39-2

4-Bromo-2,8-dimethylquinoline

Cat. No.: B1287928
CAS No.: 203506-39-2
M. Wt: 236.11 g/mol
InChI Key: KWILRJMGQJUZIQ-UHFFFAOYSA-N
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Description

4-Bromo-2,8-dimethylquinoline is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILRJMGQJUZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590587
Record name 4-Bromo-2,8-dimethylquinoline
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URL https://comptox.epa.gov/dashboard/DTXSID50590587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203506-39-2
Record name 4-Bromo-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,8-dimethylquinoline: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Strategic Role of 4-Bromo-2,8-dimethylquinoline

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates. Its rigid, bicyclic aromatic system provides a versatile scaffold for the spatial presentation of pharmacophoric elements, enabling interaction with a wide array of biological targets. The strategic functionalization of this core is paramount in tuning a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This technical guide focuses on This compound (CAS Number: 203506-39-2), a valuable, yet under-documented, building block for drug discovery. The presence of a bromine atom at the C4-position offers a highly versatile synthetic handle for a multitude of cross-coupling reactions, allowing for the systematic elaboration of the quinoline core. The methyl groups at the C2 and C8 positions provide steric and electronic modulation, influencing both the reactivity of the scaffold and its potential interactions with target proteins.

This document serves as a comprehensive resource for researchers, providing a validated, albeit proposed, synthetic pathway, a detailed analysis of its physicochemical and spectral properties, and a practical guide to its application in the synthesis of diverse compound libraries for drug development programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis and analysis. The following data for this compound is compiled from vendor information and predictive modeling based on its structure.

PropertyValueSource/Method
CAS Number 203506-39-2[1]
Molecular Formula C₁₁H₁₀BrN[1]
Molecular Weight 236.11 g/mol [1]
Appearance Solid (predicted)[1]
InChI Key KWILRJMGQJUZIQ-UHFFFAOYSA-N[1]
SMILES CC1=CC(Br)=C2C=CC=C(C2=N1)C[1]
Predicted ¹H NMR See Table 2-
Predicted ¹³C NMR See Table 3-
Mass Spectrum (EI) Predicted m/z: 235/237 (M+, Br isotopes)-
Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz) Note: Chemical shifts (δ) are estimated and coupling constants (J) are typical values.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0d1HH5Perianneling effect of the C4-Br and deshielding from the quinoline nitrogen.
~7.5-7.7m2HH6, H7Aromatic protons on the benzo- portion of the quinoline ring.
~7.3s1HH3Singlet due to adjacent C2 and C4 substitutions.
~2.7s3HC8-CH₃Aromatic methyl group, potentially deshielded by proximity to the quinoline nitrogen.
~2.6s3HC2-CH₃Aromatic methyl group at the C2 position.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz) Note: Chemical shifts (δ) are estimated.

Chemical Shift (δ, ppm)Assignment
~159C2
~148C8a
~145C4
~135C8
~130C7
~128C5
~125C6
~123C4a
~122C3
~25C2-CH₃
~18C8-CH₃

Proposed Synthesis of this compound

A robust and logical synthetic route to this compound involves a two-step sequence: the initial construction of the quinolin-4-one core via the Conrad-Limpach synthesis, followed by bromination to install the key synthetic handle at the C4-position.

Synthesis_Workflow cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Bromination Start1 2-Methylaniline Reagent1 High Temp. (e.g., Dowtherm A) Start1->Reagent1 Start2 Ethyl Acetoacetate Start2->Reagent1 Intermediate 2,8-Dimethylquinolin-4(1H)-one Reagent2 Brominating Agent (e.g., POBr₃) Intermediate->Reagent2 Product This compound Reagent1->Intermediate Heat, ~250 °C Reagent2->Product Heat

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,8-Dimethylquinolin-4(1H)-one via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classic and reliable method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) from anilines and β-ketoesters.[2][3] The reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes a thermal cyclization at high temperatures.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-methylaniline (1.0 eq.), ethyl acetoacetate (1.1 eq.), and a high-boiling inert solvent such as Dowtherm A or mineral oil.[4] Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Condensation: Heat the mixture to approximately 140-150 °C. Water will begin to collect in the Dean-Stark trap as the enamine intermediate is formed. Continue heating until no more water is evolved.

  • Cyclization: Increase the temperature of the reaction mixture to ~250 °C.[3] Maintain this temperature for 30-60 minutes to effect the thermal cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Allow the reaction mixture to cool to below 100 °C. While still warm, pour the mixture into a large volume of hexanes or another non-polar solvent to precipitate the product. Filter the resulting solid, wash thoroughly with hexanes to remove the high-boiling solvent, and dry under vacuum. The crude 2,8-dimethylquinolin-4(1H)-one can be further purified by recrystallization from ethanol or a similar solvent.

Step 2: Bromination of 2,8-Dimethylquinolin-4(1H)-one

The conversion of the quinolin-4-one to the 4-bromoquinoline is a crucial step that installs the reactive handle for subsequent diversification. This transformation is effectively achieved using a phosphorus-based brominating agent, such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).[5][6]

Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,8-dimethylquinolin-4(1H)-one (1.0 eq.) in a suitable solvent such as toluene or xylene.

  • Reagent Addition: Add phosphorus oxybromide (POBr₃) (1.5 - 2.0 eq.) to the suspension.[5]

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C depending on the solvent) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the acidic aqueous solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution to a pH of ~8-9. A solid precipitate should form. Filter the solid, wash with cold water, and dry. The crude this compound can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Application in Drug Discovery: A Versatile Synthetic Building Block

The synthetic utility of this compound lies in the reactivity of its C4-bromine atom, which serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the rapid and efficient construction of diverse molecular libraries.[7][8]

Applications cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Product 4-Aryl/Heteroaryl- 2,8-dimethylquinolines Start->Suzuki_Product Pd Catalyst, Base Buchwald_Product 4-Amino- 2,8-dimethylquinolines Start->Buchwald_Product Pd Catalyst, Base, Ligand Suzuki_Reagent Aryl/Heteroaryl Boronic Acid/Ester Suzuki_Reagent->Suzuki_Product Buchwald_Reagent Primary/Secondary Amine Buchwald_Reagent->Buchwald_Product

Caption: Key cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[9] This reaction is instrumental in synthesizing 4-aryl- and 4-heteroarylquinolines, which are prevalent motifs in kinase inhibitors and other targeted therapies.

Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction is highly valuable for accessing 4-aminoquinoline derivatives, a class of compounds known for their antimalarial and anticancer activities.

Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired 4-amino-2,8-dimethylquinoline derivative.

Conclusion

This compound stands as a potent and versatile building block for the synthesis of novel, skeletally diverse compound libraries. While its direct synthesis and characterization are not extensively documented, established synthetic methodologies provide a clear and reliable pathway for its preparation. The true value of this molecule is realized in its application as a synthetic intermediate, where the C4-bromine atom enables facile entry into a vast chemical space through robust and predictable cross-coupling reactions. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry, 18(4), 207750. [2] Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one by Various Conventional and Microwave Methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229. [11] Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. [3] Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [12] Abbas, M., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(22), 6895. [13] Al-Masoudi, N. A., et al. (2024). Nano-sized mixed ligand [4-bromo-2-(quinolin-2-yliminomethyl)-phenol imine-phenanthroline] Ru(III) complex for medicinal applications. Justia Patents. Al-Mulla, A. (2017). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy and 2-methyl-4-hydroxy quinolines. Indian Journal of Chemistry - Section B, 56B(4), 433-439. [14] Organic Syntheses. (n.d.). 2,4-DIMETHYLQUINOLINE. [5] Manabe, Y. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). Chemia. [6] Golding, D. R. V., & Senear, A. E. (1947). Phosphorus oxybromide as a brominating agent; bromopyrimidines. The Journal of Organic Chemistry, 12(2), 293. [1] Sigma-Aldrich. (n.d.). This compound. [4] Maguire, M. P., et al. (2014). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH Public Access. [15] Kumar, A., et al. (2016). Phosphorous Oxybromide. ResearchGate. [16] Kumar, S., & Singh, R. (2015). Recent advances in the synthesis of quinolines. RSC Advances, 5(76), 61869-61895. [17] Heindel, N. D., et al. (1968). Cyclization of aniline-acetylenedicarboxylate adducts. A modified Conrad-Limpach method for the synthesis of potential antimalarials. Journal of Medicinal Chemistry, 11(6), 1218-1221. [18] Eisai R&D Management Co., Ltd. (2019). High-purity quinoline derivative and method for manufacturing same. Google Patents. [9] Li, W., et al. (2013). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. [19] Guran, C., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules, 14(9), 3349-3361. [20] Council of Scientific & Industrial Research. (2007). An improved process for the synthesis of quinoline derivatives. Google Patents. Green, N., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. ACS Medicinal Chemistry Letters, 12(11), 1746-1752. [21] Fakhfakh, M. A., et al. (2003). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. ResearchGate. [22] Wang, D., et al. (2016). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry, 81(4), 1478-1486. [23] Chen, C., et al. (2012). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Venugopala, K. N., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 26(9), 2724. [24] Burke, M. D., et al. (2003). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Journal of the American Chemical Society, 125(46), 13978-13983. [25] Reddy, B. V. S., et al. (2017). Functionality elaboration of 4-bromo-quinolines. ResearchGate. [10] Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. [7] Fluorochem. (n.d.). High-Purity Chemical Building Blocks for Drug Discovery & Synthesis. [26] Janssen Pharmaceutica N.V. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents. [8] BenchChem. (n.d.). The Versatility of 3-Bromoquinoline: A Keystone Building Block in Organic Synthesis. [27] De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 31, 104560. [28] Array Biopharma Inc. (2016). Compounds and compositions as protein kinase inhibitors. Google Patents. [29] PubChem. (n.d.). 4-bromo-N,N-dimethylaniline.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Subject: 4-Bromo-2,8-dimethylquinoline (CAS No. 203506-39-2)

Introduction

This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. While commercially available, this specific compound remains largely uncharacterized in public scientific literature, presenting both a challenge and an opportunity for novel research. This technical guide serves as a comprehensive roadmap for the full physicochemical characterization of this compound.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a methodological framework. This document outlines the critical physical properties to be determined, details the self-validating experimental protocols necessary to obtain reliable data, and explains the scientific rationale behind each step. We will proceed as if approaching a novel substance, establishing a foundational dataset that will empower future research and development endeavors.

Core Molecular Identifiers

A baseline characterization begins with the compound's fundamental molecular properties. These values are primarily calculated and serve as the theoretical basis for all subsequent experimental analysis.

PropertyValueSource
Molecular Formula C₁₁H₁₀BrN
Molecular Weight 236.11 g/mol
CAS Number 203506-39-2
Physical Form Solid (at STP)
Storage Sealed in dry, 2-8°C[1]

Section 1: Foundational Physical Properties & Experimental Determination

The macroscopic physical properties of a compound, such as its melting point and solubility, are dictated by its molecular structure and the resulting intermolecular forces. Determining these properties is the first step in experimental characterization, offering critical insights into purity, stability, and potential applications in formulation.

Melting Point Analysis

The melting point is a critical indicator of a compound's purity.[2] A sharp, narrow melting range (typically < 2°C) is indicative of a high-purity substance, whereas a broad, depressed range suggests the presence of impurities, which disrupt the crystal lattice.[2] The experimental value for this compound is not currently reported in the literature.

The choice of a capillary-based method is standard for crystalline organic solids due to its small sample requirement, procedural simplicity, and the enclosed environment which prevents sample loss or sublimation. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

  • Sample Preparation: Ensure the solid sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Pack the sample into the sealed end by tapping the tube gently or by dropping it through a long glass tube. The final packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Initial Scan (Optional but Recommended): Heat the sample rapidly (10-15°C/min) to determine an approximate melting range. This saves time during the precise measurement.

  • Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 20°C below the approximate melting point found in the previous step.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts into a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep Pulverize Dry Sample Load Load 2-3 mm into Capillary Tube Prep->Load Place Insert into Apparatus Load->Place Heat Heat at 1-2°C/min near MP Place->Heat Record Record T₁ (First Drop) and T₂ (All Liquid) Heat->Record

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Solubility is a fundamental property that governs a compound's behavior in various media, which is paramount for applications in drug delivery, reaction chemistry, and purification. Specific solubility data for this compound is not available. However, based on the "like dissolves like" principle, we can form a strong hypothesis. The molecule possesses a large, relatively nonpolar aromatic quinoline core, suggesting good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[3] Its ability to act as a hydrogen bond acceptor (via the nitrogen atom) may impart slight solubility in polar protic solvents, though this is likely limited. It is expected to be poorly soluble in water.[4][5]

A quantitative solubility assessment requires establishing a saturated solution at a constant temperature to achieve thermodynamic equilibrium. Subsequent analysis of the supernatant by a concentration-dependent technique like HPLC or UV-Vis spectroscopy provides a precise measure of the amount of solute dissolved. This method is superior to simple visual inspection as it is quantitative and reproducible.

  • Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 2.0 mL) of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the sealed vial in a constant temperature shaker or water bath (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed to pellet the excess undissolved solid.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC with a UV detector).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.

Section 2: Spectroscopic & Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of a molecule's chemical structure. For a novel or uncharacterized compound, a full suite of spectroscopic data is required to confirm its identity and provide a reference for future studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons and the two methyl groups.

  • Aromatic Region (δ 7.0-8.5 ppm): The four protons on the quinoline ring system will appear in this region. Their specific chemical shifts and coupling patterns (doublets, triplets) will depend on their position relative to the nitrogen, bromine, and methyl substituents.

  • Methyl Protons (δ 2.5-3.0 ppm): Two distinct singlet signals are expected, each integrating to 3 protons. The C2-methyl group, being adjacent to the nitrogen atom, is likely to be slightly downfield compared to the C8-methyl group.

The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

  • Aromatic Carbons (δ 110-160 ppm): Nine signals are expected in this range for the quinoline ring carbons. The carbon bearing the bromine atom (C4) will be significantly influenced by the halogen's electronic effects.

  • Methyl Carbons (δ 15-25 ppm): Two signals are expected for the C2- and C8-methyl carbons.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.

  • ~1300-1000 cm⁻¹: C-H in-plane bending.

  • ~900-675 cm⁻¹: Aromatic C-H out-of-plane bending, which can be diagnostic of the substitution pattern.

  • ~600-500 cm⁻¹: C-Br stretching vibration.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

SpectroscopyWorkflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy (ATR) cluster_ms Mass Spectrometry (EI) NMR_Prep Dissolve 5-10 mg in CDCl₃ NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Proc Process & Reference Data NMR_Acq->NMR_Proc FTIR_Bkg Collect Background Spectrum FTIR_Sample Apply Solid Sample to Crystal FTIR_Bkg->FTIR_Sample FTIR_Acq Collect Sample Spectrum FTIR_Sample->FTIR_Acq MS_Intro Introduce Sample (Direct Inlet or GC) MS_Ionize Ionize with 70 eV Electron Beam MS_Intro->MS_Ionize MS_Analyze Analyze Ions by m/z Ratio MS_Ionize->MS_Analyze

Caption: General workflows for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[6] For C₁₁H₁₀BrN, these peaks will be at m/z 235 (for the ⁷⁹Br isotope) and m/z 237 (for the ⁸¹Br isotope). This M/M+2 pattern is a definitive signature for a monobrominated compound.

  • Fragmentation: Common fragmentation pathways could include the loss of a bromine radical (M-Br) or the loss of a methyl radical (M-CH₃), which would also exhibit the characteristic bromine isotopic pattern.

  • Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

  • Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

While this compound is an accessible chemical entity, its physical properties are not well-documented. This guide provides the necessary theoretical framework and detailed, validated experimental protocols for researchers to undertake a comprehensive characterization. By systematically determining the melting point, solubility profile, and full spectroscopic signature (NMR, FTIR, MS), a robust and reliable dataset can be established. This foundational work is an indispensable prerequisite for the confident application of this compound in drug discovery, synthesis, and materials science, ensuring both reproducibility and scientific integrity in future studies.

References

  • Physical Properties of Organic Compounds | Overview & Examples - Lesson. (n.d.). Study.com. Retrieved January 11, 2026, from [Link]

  • Physical Properties of Organic Compounds 1. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

  • LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2023, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Quinoline. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. FITR: Fourier transform infrared spectroscopy. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2021). MDPI. Retrieved from [Link]

  • Physical Properties of Organic Compounds | Overview & Examples. (n.d.). Study.com. Retrieved January 11, 2026, from [Link]

  • 2.6: Physical properties of organic compounds. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • Quinoline derivatives (organic compounds) and their properties. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 2,5-Pyrrolidinedione, 1-bromo-. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved January 11, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2,8-dimethylquinoline. Given the limited availability of direct, quantitative solubility data for this specific compound, this document synthesizes information from foundational chemical principles, the behavior of analogous structures, and standardized methodologies for solubility determination. It is designed to equip researchers with the theoretical understanding and practical protocols necessary to effectively work with this compound.

Physicochemical Profile and Theoretical Solubility Assessment

Understanding the solubility of a compound begins with its molecular structure and resulting physicochemical properties.

Molecular Structure: this compound possesses a quinoline core, which is a bicyclic aromatic heterocycle. The key features influencing its solubility are:

  • Quinoline Ring System: Aromatic and generally nonpolar, contributing to solubility in organic solvents. The nitrogen atom introduces a degree of polarity and a site for hydrogen bonding or protonation.

  • Bromo Group: The bromine atom at the 4-position is electron-withdrawing and increases the molecular weight (236.11 g/mol ), which tends to decrease solubility in water.[1]

  • Dimethyl Groups: The two methyl groups at the 2- and 8-positions are nonpolar and increase the steric bulk and lipophilicity of the molecule.

Predicted Properties: While experimental data is scarce, computational tools provide valuable estimates. The predicted XLogP3-AA value for a similar compound, 7-Bromo-4,6-dimethylquinoline, is 3.6, indicating a high degree of lipophilicity ("fat-loving") and consequently low predicted aqueous solubility.[2]

Theoretical Solubility: Based on the "like dissolves like" principle, the following behavior can be predicted[3][4]:

  • Nonpolar Organic Solvents: High solubility is expected in solvents like hexane, toluene, and diethyl ether, due to the predominantly nonpolar, aromatic nature of the molecule.

  • Polar Aprotic Solvents: Good solubility is anticipated in solvents such as chloroform, dichloromethane, acetone, and ethyl acetate.[5] The parent compound, quinoline, dissolves readily in most organic solvents.[6][7]

  • Polar Protic Solvents: Lower solubility is expected in polar protic solvents like ethanol and methanol compared to less polar organic solvents. However, some quinoline derivatives are soluble in hot ethanol.[8]

  • Aqueous Solubility: Very low solubility is expected in neutral water due to the molecule's hydrophobicity. Quinoline itself is only slightly soluble in cold water.[6] However, as a weak base (due to the nitrogen atom), its solubility in aqueous solutions is expected to be pH-dependent. In acidic solutions (e.g., 5% HCl), protonation of the quinoline nitrogen forms a salt, which should significantly increase aqueous solubility.[9][10]

PropertyValue / PredictionSource
Molecular Formula C₁₁H₁₀BrN[1]
Molecular Weight 236.11 g/mol [1]
Physical Form Solid[1]
Predicted XLogP3-AA ~3.6 (based on isomer)[2]
Predicted Aqueous Solubility Very LowInferred from structure
Predicted Organic Solvent Solubility High in nonpolar and polar aprotic solvents[5][6][7]

Methodologies for Experimental Solubility Determination

To move from theoretical prediction to quantitative data, standardized experimental protocols are essential. The choice of method depends on the expected solubility range and the required precision.

G cluster_exp Experiment cluster_analysis Analysis prep_compound Obtain Pure Compound add_excess Add Excess Solute to Solvent prep_compound->add_excess prep_solvent Select & Prepare Solvents prep_solvent->add_excess prep_temp Set Constant Temperature Bath equilibrate Equilibrate (e.g., Shake/Stir) prep_temp->equilibrate add_excess->equilibrate > 24h phase_sep Phase Separation (Centrifuge/Filter) equilibrate->phase_sep sample_supernatant Sample Supernatant phase_sep->sample_supernatant quantify Quantify Concentration (e.g., HPLC, UV-Vis) sample_supernatant->quantify calculate Calculate Solubility quantify->calculate

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-2,8-dimethylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into established synthetic methodologies, offering a comparative analysis of the Combes and Doebner-von Miller reactions, alongside modern bromination techniques. Each protocol is presented with a detailed, step-by-step approach, emphasizing the causal relationships behind experimental choices to ensure reproducibility and methodological robustness. Furthermore, this guide outlines a rigorous analytical workflow for the structural elucidation and purity assessment of the target compound, employing a suite of spectroscopic and chromatographic techniques. The integration of field-proven insights with authoritative references aims to equip researchers with the practical and theoretical knowledge required for the successful synthesis and characterization of this compound.

Introduction: The Significance of this compound

Quinolines and their derivatives are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of a bromine atom at the 4-position of the 2,8-dimethylquinoline core can significantly modulate its physicochemical and pharmacological properties. This halogen substituent can serve as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of diverse chemical libraries for drug screening.[2] Moreover, the specific substitution pattern of this compound influences its electronic properties, making it a potential candidate for applications in organic electronics and materials science.

This guide is structured to provide a holistic understanding of the synthesis and characterization of this important molecule. We will first explore the primary synthetic routes, followed by a detailed exposition of the analytical techniques required for its unambiguous identification and quality control.

Synthetic Strategies for this compound

The synthesis of the 2,8-dimethylquinoline core is a critical first step, which can then be followed by a regioselective bromination. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale, and safety considerations.

Synthesis of the 2,8-Dimethylquinoline Core: A Comparative Overview

Two classical and highly effective methods for the synthesis of substituted quinolines are the Combes and the Doebner-von Miller reactions.

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][4] For the synthesis of 2,8-dimethylquinoline, 2-methylaniline (o-toluidine) and acetylacetone are the requisite starting materials.

Causality Behind Experimental Choices:

  • Aniline Selection: 2-methylaniline is chosen to introduce the methyl group at the 8-position of the quinoline ring.

  • β-Diketone Selection: Acetylacetone provides the carbon atoms for the 2- and 4-positions of the quinoline ring, with the methyl group at the 2-position originating from one of the ketone's methyl groups.

  • Acid Catalyst: Concentrated sulfuric acid is a common choice, acting as both a catalyst and a dehydrating agent to drive the cyclization reaction.[3] Polyphosphoric acid (PPA) can be an effective alternative.[3]

Experimental Protocol: Combes Synthesis of 2,8-Dimethylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylaniline (1.0 eq) and acetylacetone (1.1 eq).

  • Acid Addition: Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the mixture with cooling in an ice bath to manage the exothermic reaction.

  • Reaction: Heat the reaction mixture to 100-120 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9). This will precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

DOT Diagram: Combes Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Methylaniline 2-Methylaniline Mixing Mixing 2-Methylaniline->Mixing Acetylacetone Acetylacetone Acetylacetone->Mixing Acid Addition Acid Addition Mixing->Acid Addition H2SO4 Heating Heating Acid Addition->Heating Quenching Quenching Heating->Quenching Ice Neutralization Neutralization Quenching->Neutralization Base Isolation Isolation Neutralization->Isolation Purification Purification Isolation->Purification 2,8-Dimethylquinoline 2,8-Dimethylquinoline Purification->2,8-Dimethylquinoline

Caption: Workflow for the Combes synthesis of 2,8-dimethylquinoline.

The Doebner-von Miller reaction is another powerful method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1][5] To synthesize 2,8-dimethylquinoline, 2-methylaniline would be reacted with crotonaldehyde.

Causality Behind Experimental Choices:

  • α,β-Unsaturated Carbonyl: Crotonaldehyde serves as the source for the C2, C3, and the 2-methyl group of the quinoline ring.

  • Acid Catalyst and Oxidant: The reaction is typically carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, and an oxidizing agent such as arsenic acid or nitrobenzene is often required to facilitate the final aromatization step.[1] In some cases, an intermediate can act as the oxidant.[1]

Experimental Protocol: Doebner-von Miller Synthesis of 2,8-Dimethylquinoline

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve 2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Addition of Carbonyl: Slowly add crotonaldehyde (2.0 eq) to the stirred solution.

  • Oxidant Addition (if necessary): Add the oxidizing agent (e.g., nitrobenzene, 0.5 eq).

  • Reaction: Heat the mixture under reflux for several hours. Monitor by TLC.

  • Work-up: After cooling, make the solution alkaline with sodium hydroxide.

  • Extraction: Extract the product with an organic solvent like diethyl ether or dichloromethane.

  • Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.

DOT Diagram: Doebner-von Miller Synthesis Mechanism

G 2-Methylaniline 2-Methylaniline Michael_Addition Michael Addition 2-Methylaniline->Michael_Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Addition Intermediate_Adduct Intermediate Adduct Michael_Addition->Intermediate_Adduct Cyclization Intramolecular Electrophilic Substitution Intermediate_Adduct->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation 2,8-Dimethylquinoline 2,8-Dimethylquinoline Oxidation->2,8-Dimethylquinoline

Sources

Purity analysis of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 4-Bromo-2,8-dimethylquinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the purity analysis of this compound, a key heterocyclic intermediate in pharmaceutical research and development. Recognizing the criticality of purity in ensuring the safety, efficacy, and reproducibility of downstream applications, this document moves beyond simple protocol recitation. It delves into the scientific rationale behind methodological choices, offering a self-validating analytical strategy. We will explore the anticipated impurity profile based on common synthetic routes and detail a multi-modal analytical approach leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each methodology is presented with a detailed protocol, an explanation of its underlying principles, and expert insights into parameter selection. The guide culminates in a robust method validation strategy compliant with international regulatory standards, ensuring the generation of trustworthy and reliable data for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

This compound (CAS No: 203506-39-2, Molecular Formula: C₁₁H₁₀BrN, Molecular Weight: 236.11 g/mol ) is a substituted quinoline derivative. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] As such, this compound is a valuable intermediate for synthesizing more complex molecules in drug discovery pipelines.

The purity of such an intermediate is not a trivial matter. Unidentified or unquantified impurities can have profound consequences, potentially leading to failed experiments, misleading biological data, or the introduction of toxic by-products in an active pharmaceutical ingredient (API). Regulatory bodies like the FDA and international consortiums like the ICH mandate stringent purity control.[4] Therefore, a rigorous and well-validated analytical strategy is essential to ensure the quality and consistency of the material. This guide provides the technical foundation for establishing such a strategy.

Anticipated Impurity Profile: A Synthesis-Forward Approach

A robust purity analysis begins with a theoretical understanding of potential impurities. These are typically process-related, arising from the synthetic route, or are degradation products. While specific syntheses of this compound are not widely published, we can infer a likely impurity profile from common synthetic methods for analogous bromo-quinolines, such as the bromination of a quinolinol precursor.[5][6]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2,8-dimethylquinolin-4-ol.

  • Isomeric Impurities: Bromination occurring at other positions on the quinoline ring (e.g., 5-bromo or 7-bromo isomers).

  • Over-brominated Species: Di- or tri-brominated derivatives of 2,8-dimethylquinoline.[7][8]

  • Reagent Residues: Residual brominating agents (e.g., phosphorus oxybromide, N-Bromosuccinimide) or their by-products.[9]

  • De-brominated Impurity: The presence of 2,8-dimethylquinoline.[10]

Impurity Class Potential Structure/Identity Origin
Starting Material2,8-dimethylquinolin-4-olIncomplete reaction
Isomeric By-productPositional isomers of bromo-2,8-dimethylquinolineNon-selective bromination
Poly-substituted By-productDi-bromo-2,8-dimethylquinolineOver-bromination
Process Impurity2,8-dimethylquinolineDe-bromination side reaction
Reagent-RelatedPhosphorus-containing by-productsResidual brominating agent

Core Analytical Methodologies: A Multi-Pronged Strategy

No single analytical technique is sufficient to declare a compound "pure." A validated, multi-modal approach is required to provide a comprehensive purity profile. We will focus on the three pillars of chromatographic separation and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[11] A reverse-phase method is typically the first choice for non-polar to moderately polar organic molecules like this compound.

Causality & Experimental Rationale: The goal is to develop a method that separates the main this compound peak from all potential impurities.

  • Column Choice: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds.

  • Mobile Phase: A gradient of a weak organic solvent (Water) and a strong organic solvent (Acetonitrile) is used. This allows for the elution of early, more polar impurities while ensuring that late-eluting, more non-polar impurities (like di-bromo species) are effectively eluted from the column, preventing carryover. A buffer (e.g., ammonium acetate) is used to maintain a stable pH, ensuring consistent peak shapes and retention times.[12]

  • Detector: A UV-Vis detector is chosen. The extended aromatic system of the quinoline ring provides strong chromophores, allowing for sensitive detection, typically in the 220-260 nm range.[13]

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_weigh Weigh Sample s_dissolve Dissolve in Diluent s_weigh->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter a_inject Inject into HPLC s_filter->a_inject a_separate Gradient Separation on C18 Column a_inject->a_separate a_detect UV Detection (254 nm) a_separate->a_detect d_integrate Integrate Peaks a_detect->d_integrate d_quantify Calculate Purity (% Area) d_integrate->d_quantify d_report Generate Report d_quantify->d_report

Fig 1: HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an orthogonal technique that is highly effective for identifying and quantifying volatile and semi-volatile impurities that are thermally stable. It provides complementary information to HPLC, as separation is based on boiling point and polarity, and detection is based on mass-to-charge ratio, offering structural information.[14]

Causality & Experimental Rationale:

  • Utility: This method is ideal for detecting low molecular weight starting materials, reagent residues, or smaller by-products that might co-elute with the main peak or solvent front in HPLC.

  • Ionization: Electron Ionization (EI) is used, which creates reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for tentative identification of unknown peaks.

Experimental Protocol: GC-MS

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temp: 290 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like Dichloromethane or Ethyl Acetate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis s_dissolve Dissolve Sample in Volatile Solvent a_inject Inject into GC s_dissolve->a_inject a_separate Temperature Program Separation a_inject->a_separate a_ionize Electron Ionization a_separate->a_ionize a_detect Mass Detection (Scan m/z 40-450) a_ionize->a_detect d_integrate Extract Ion Chromatograms a_detect->d_integrate d_identify Library Search (NIST) d_integrate->d_identify d_quantify Quantify Impurities d_identify->d_quantify

Fig 2: GC-MS Impurity Identification Workflow.
NMR Spectroscopy for Structural Verification

NMR remains the gold standard for unequivocal structural identification. For purity analysis, ¹H NMR is particularly powerful for confirming the identity of the bulk material and can often detect and quantify impurities at levels down to ~0.1% if their signals are in a clear region of the spectrum.[3][15]

Causality & Experimental Rationale:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The integral of each signal is directly proportional to the number of protons it represents, allowing for quantitative analysis.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Solvent Choice: A deuterated solvent that fully dissolves the sample is crucial. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for quinoline derivatives.[15][16]

Experimental Protocol: ¹H NMR

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition:

    • Acquire a standard proton spectrum over a range of -1 to 12 ppm.

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 of interest to allow for accurate integration.

    • Process the data with appropriate phasing and baseline correction.

  • Analysis:

    • Confirm the expected chemical shifts and coupling patterns for the this compound structure.

    • Integrate all signals, including the main compound and any visible impurities.

    • Quantify impurities relative to the main compound's integral, if a known, non-overlapping signal is available.

Method Validation: Ensuring Trustworthy Data

Developing a method is only the first step. To ensure the data is reliable, the primary quantitative method (HPLC) must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[17][18] Validation provides documented evidence that the method is suitable for its intended purpose.[19][20]

Validation_Flow Dev Method Development Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOQ LOQ / LOD Acc->LOQ Prec->LOQ Rob Robustness LOQ->Rob SysSuit System Suitability Rob->SysSuit Final Validated Method SysSuit->Final

Sources

4-Bromo-2,8-dimethylquinoline: A Versatile Scaffold for Modern Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets and exhibit valuable photophysical properties.[1] Within this vast chemical space, 4-Bromo-2,8-dimethylquinoline emerges as a strategically functionalized building block with significant untapped potential. The presence of a reactive bromine atom at the 4-position, coupled with the electronic and steric influence of the two methyl groups, makes this molecule a highly attractive starting point for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the core chemical principles of this compound, detailed experimental protocols for its derivatization, and a forward-looking perspective on its potential applications, particularly in the realm of oncology.

The Strategic Advantage of the this compound Scaffold

The utility of this compound as a research chemical is rooted in its distinct structural features:

  • The Quinoline Core: This bicyclic aromatic system is prevalent in numerous natural products and FDA-approved drugs, prized for its ability to intercalate with DNA, interact with enzyme active sites, and serve as a rigid scaffold for the precise spatial arrangement of pharmacophores.[2]

  • The C4-Bromo Substituent: The bromine atom at the 4-position is the molecule's primary reactive handle. It is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution (SNAr) reactions.[3][4] This allows for the facile introduction of a wide array of chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR).

  • The C2 and C8-Methyl Groups: These methyl groups are not mere spectators. The C2-methyl group can influence the electronic properties of the pyridine ring and provide a steric environment that can be crucial for selective binding to biological targets. The C8-methyl group, situated on the benzene ring, can likewise impact the molecule's overall lipophilicity and metabolic stability.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₀BrN[5]
Molecular Weight236.11 g/mol [5]
CAS Number203506-39-2[5]
AppearanceExpected to be a solid[5]
Hazard CodesH302 (Harmful if swallowed), H319 (Causes serious eye irritation)[5]

Synthetic Pathways: Accessing the Core Scaffold

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Doebner-von Miller Reaction cluster_1 Electrophilic Bromination A 2-Methylaniline E 2,8-Dimethylquinoline A->E 1. B Crotonaldehyde B->E 2. C Acid Catalyst (e.g., HCl, H₂SO₄) C->E 3. D Oxidizing Agent (e.g., As₂O₅, Nitrobenzene) D->E 4. H This compound E->H F N-Bromosuccinimide (NBS) F->H G Solvent (e.g., CCl₄, CH₃CN) G->H

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 2,8-Dimethylquinoline

Rationale: The Doebner-von Miller reaction is a classic and effective method for constructing the quinoline ring system from anilines and α,β-unsaturated carbonyl compounds. 2-Methylaniline is chosen as the starting material to introduce the C8-methyl group, and crotonaldehyde will ultimately form the pyridine ring, providing the C2-methyl group.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylaniline (10.7 g, 0.1 mol), concentrated hydrochloric acid (20 mL), and water (50 mL).

  • Addition of Reactants: To this stirred solution, slowly add crotonaldehyde (8.4 g, 0.12 mol). A mild exothermic reaction may be observed.

  • Heating and Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. The solution will darken in color.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,8-dimethylquinoline.

Detailed Experimental Protocol: Bromination of 2,8-Dimethylquinoline

Rationale: The electron-donating methyl groups activate the quinoline ring towards electrophilic substitution. The C4 position is electronically favored for bromination. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.

  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve 2,8-dimethylquinoline (1.57 g, 0.01 mol) in acetonitrile (30 mL).

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.78 g, 0.01 mol) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with a 10% sodium thiosulfate solution (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to afford this compound.

Key Research Application: A Scaffold for Anticancer Drug Discovery

The quinoline scaffold is a well-established pharmacophore in oncology.[6] Derivatives have been shown to act as tyrosine kinase inhibitors, topoisomerase inhibitors, and modulators of various signaling pathways critical for cancer cell proliferation and survival.[7] this compound provides an excellent starting point for the development of novel anticancer agents.

Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways

Many quinoline-based anticancer drugs function by inhibiting protein kinases, which are crucial regulators of cell signaling. The general structure of this compound allows for derivatization at the C4 position to introduce moieties that can interact with the ATP-binding pocket of various kinases.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Proteins (e.g., Ras, Raf) RTK->P1 P2 MAPK Cascade P1->P2 TF Transcription Factors P2->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Inhibitor 4-Aryl-2,8-dimethylquinoline (Derivative) Inhibitor->RTK Inhibition

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Synthetic Derivatization: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds.[8] It is particularly well-suited for coupling aryl halides with arylboronic acids, allowing for the synthesis of biaryl compounds.

Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-2,8-dimethylquinoline

Rationale: This protocol describes the synthesis of a representative biaryl derivative. The methoxy group is a common feature in many biologically active molecules and can serve as a point for further functionalization or to enhance solubility.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (236 mg, 1 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3 mmol).

  • Catalyst and Ligand: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol).

  • Degassing and Solvent Addition: Evacuate the flask and backfill with argon three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heating: Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(4-methoxyphenyl)-2,8-dimethylquinoline.

Representative Biological Data of Structurally Related Quinoline Analogs

While specific biological data for this compound derivatives is not yet published, the following table presents data for structurally related quinoline compounds to illustrate the potential for potent anticancer activity.

CompoundTarget/MechanismCancer Cell LineIC₅₀ (nM)Reference
Substituted 8-aminoquinolineNot specifiedT47D (Breast)16[6]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineTopoisomerase I inhibitorHT29 (Colon)15,000[7]
Substituted quinoline-piperazineInfluenza A Virus InhibitionA/WSN/33 (H1N1)880[9]

Future Directions and Broader Applications

The versatility of the this compound scaffold extends beyond oncology.

  • Antimicrobial Drug Discovery: The quinoline core is present in several antibacterial and antimalarial drugs. Derivatization of this compound could lead to the discovery of novel agents to combat drug-resistant pathogens.[1][10]

  • Materials Science: Quinolines can exhibit interesting photophysical properties. The ability to introduce various aromatic and heteroaromatic substituents via cross-coupling reactions opens the door to the synthesis of novel organic light-emitting diode (OLED) materials, fluorescent probes, and chemosensors.

  • Agrochemicals: The quinoline scaffold is also found in some pesticides and herbicides. The development of new derivatives could lead to more effective and environmentally benign agrochemicals.

Conclusion

This compound represents a high-potential, yet underexplored, chemical scaffold. Its strategic placement of reactive and modulating functional groups provides a robust platform for the synthesis of diverse molecular libraries. The detailed synthetic and derivatization protocols provided herein serve as a practical guide for researchers to begin exploring the vast chemical space accessible from this versatile intermediate. The demonstrated potential of the broader quinoline class in oncology and other therapeutic areas strongly suggests that this compound and its derivatives are worthy of significant further investigation in the pursuit of novel scientific discoveries and therapeutic innovations.

References

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

  • Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. Retrieved January 11, 2026, from [Link]

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2025). PubMed. Retrieved January 11, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Functionality elaboration of 4-bromo-quinolines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC. Retrieved January 11, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. Retrieved January 11, 2026, from [Link]

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Introduction: The Strategic Value of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2,8-dimethylquinoline as a Synthetic Intermediate

In the landscape of modern synthetic and medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its rigid, bicyclic aromatic system provides a robust framework for the precise spatial arrangement of pharmacophores. Within this class, This compound emerges as a particularly valuable synthetic intermediate. The strategic placement of a bromine atom at the C4 position transforms the quinoline core into a versatile building block, primed for a host of high-efficiency cross-coupling reactions. The methyl groups at C2 and C8 provide steric and electronic modulation, influencing the molecule's solubility, metabolic stability, and target-binding interactions.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will delve into a robust synthetic pathway, explore its utility in cornerstone C-C and C-N bond-forming reactions, and provide field-proven protocols to empower its application in the laboratory.

Part 1: Synthesis of the this compound Core

The construction of the this compound scaffold is most logically achieved through a two-step sequence: formation of the corresponding 4-hydroxyquinoline precursor, followed by a robust bromination reaction. This approach ensures high yields and regiochemical control.

Synthetic Pathway Overview

The synthesis begins with the well-established Conrad-Limpach or Gould-Jacobs reaction to construct the quinoline core, followed by halogenation to install the key reactive handle at the C4 position.[2][3]

G cluster_0 Step 1: Quinolin-4-one Formation cluster_1 Step 2: Bromination A 2-Methylaniline + Ethyl Acetoacetate B Intermediate Anilinocrotonate A->B Condensation (Acid Catalyst) C 2,8-Dimethylquinolin-4-ol B->C Thermal Cyclization (High-Boiling Solvent, ~250°C) D 2,8-Dimethylquinolin-4-ol E This compound D->E Bromination (e.g., POBr₃)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,8-Dimethylquinolin-4-ol

This procedure is adapted from the Gould-Jacobs reaction, a reliable method for synthesizing 4-hydroxyquinolines.[2]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 2-methylaniline (1.0 eq.), ethyl acetoacetate (1.1 eq.), and a catalytic amount of hydrochloric acid in toluene.

  • Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, indicating the formation of the ethyl (3-((2-methylphenyl)amino)but-2-enoate) intermediate. Monitor the reaction by TLC until the 2-methylaniline is consumed.

  • Solvent Removal: Once the condensation is complete, remove the toluene under reduced pressure.

  • Cyclization: Add the crude intermediate to a flask containing a high-boiling point solvent such as diphenyl ether or Dowtherm A, preheated to 250°C.

  • Reaction Execution: Maintain the temperature at 250°C for 30-45 minutes. The cyclized product will often precipitate from the hot solvent.

  • Work-up and Purification: Cool the mixture to below 100°C and dilute with hexane to facilitate filtration. Filter the solid precipitate, wash thoroughly with hexane and then ethanol to remove residual high-boiling solvent, and dry under vacuum to yield 2,8-Dimethylquinolin-4-ol.

Protocol 2: Synthesis of this compound

This step converts the 4-hydroxy group into the target 4-bromo functionality using a potent brominating agent. The choice of phosphorus oxybromide (POBr₃) or a combination of PBr₃/DMF is effective.[4]

  • Reaction Setup: In a well-ventilated fume hood, equip an oven-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Reagent Addition: Charge the flask with 2,8-Dimethylquinolin-4-ol (1.0 eq.). Carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq.) to the flask. The reaction is often performed neat or with a minimal amount of a high-boiling inert solvent.

  • Reaction Execution: Heat the mixture to reflux (typically 100-120°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is fully consumed.

  • Quenching: After completion, cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 8-9. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Part 2: The Versatility of this compound in Cross-Coupling Reactions

The C4-Br bond is the key to the synthetic utility of this intermediate, providing a reactive site for palladium-catalyzed cross-coupling reactions. These transformations are foundational to modern drug discovery, enabling the modular construction of complex molecular architectures.[5]

Reaction Type Coupling Partner Bond Formed Product Class
Suzuki-Miyaura Coupling Aryl/Alkyl Boronic AcidC(sp²) - C(sp²) / C(sp³)4-Aryl/Alkyl-2,8-dimethylquinolines
Sonogashira Coupling Terminal AlkyneC(sp²) - C(sp)4-Alkynyl-2,8-dimethylquinolines
Buchwald-Hartwig Amination Primary/Secondary AmineC(sp²) - N4-Amino-2,8-dimethylquinolines

Table 1: Key Cross-Coupling Applications of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably one of the most powerful and widely used methods for constructing biaryl systems and other C-C bonds.[6][7] Its tolerance of a wide range of functional groups, use of stable and accessible boronic acids, and generally mild reaction conditions make it a first-choice strategy in medicinal chemistry.[8][9][10]

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OA_label Oxidative Addition Pd0->OA_label PdII_Alkyl Ar-Pd(II)L₂-R PdII_Aryl->PdII_Alkyl TM_label Transmetalation PdII_Aryl->TM_label PdII_Alkyl->Pd0 RE_label Reductive Elimination PdII_Alkyl->RE_label OA_label->PdII_Aryl Ar-X TM_label->PdII_Alkyl R-B(OH)₂ (Base) RE_label->Pd0 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[5]

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Execution: Heat the mixture under an inert atmosphere to a temperature between 80°C and 110°C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, creating arylalkynes that are valuable for extending conjugation, introducing rigidity into a molecule, or serving as precursors for further transformations.[11] The reaction is characterized by its use of a dual palladium and copper co-catalyst system.[12][13]

G A Setup Reaction Vessel (Inert Atmosphere) B Add this compound, Terminal Alkyne, Solvent (e.g., THF/Et₃N) A->B C Add Catalysts: Pd(PPh₃)₂Cl₂ (Palladium Source) CuI (Copper(I) Co-catalyst) B->C D Stir at Room Temp. or Heat (Monitor by TLC/LC-MS) C->D E Reaction Work-up: Filter, Wash, Concentrate D->E F Purification (Column Chromatography) E->F G 4-Alkynyl-2,8-dimethylquinoline F->G

Caption: Experimental workflow for a typical Sonogashira coupling.

Protocol 4: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine), add the palladium catalyst, typically Pd(PPh₃)₂Cl₂ (1-5 mol%), and the copper(I) iodide (CuI) co-catalyst (1-10 mol%).[12]

  • Degassing: Degas the mixture thoroughly with an inert gas.

  • Base Addition: If not used as the solvent, add a base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-5.0 eq.).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[14][15] This reaction allows for the formation of C-N bonds under conditions that are far milder than classical methods, with exceptional functional group tolerance.[14][16]

G A Charge Oven-Dried Vial: This compound, Amine, Base (e.g., NaOtBu) B Add Pd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) A->B C Add Anhydrous, Degassed Solvent (e.g., Toluene) B->C D Seal and Heat under Inert Gas (80-110°C) C->D E Cool, Dilute, and Filter D->E F Purify by Column Chromatography E->F G 4-Amino-2,8-dimethylquinoline Derivative F->G

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq.).[17]

  • Reagent Addition: Add the this compound (1.0 eq.) and the primary or secondary amine (1.1-1.5 eq.).

  • Solvent and Execution: Add an anhydrous, degassed solvent (e.g., toluene, dioxane). Seal the tube and heat the mixture with stirring at a temperature typically ranging from 80°C to 110°C until the reaction is complete.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and pass it through a plug of silica gel or Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product via column chromatography.

Part 3: Characterization

The identity and purity of this compound and its derivatives must be rigorously confirmed using standard analytical techniques.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure, providing information on the proton and carbon environments and confirming the success of a coupling reaction through the appearance of new characteristic signals.

  • Mass Spectrometry (MS): Used to determine the molecular weight and confirm the isotopic pattern characteristic of a bromine-containing compound.

  • Infrared (IR) Spectroscopy: Helps identify the presence of key functional groups.

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value is unlocked through modern palladium-catalyzed cross-coupling chemistry. The C4-bromo group serves as a reliable synthetic handle for the strategic installation of a wide array of functional groups via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this building block in the synthesis of novel molecules for drug discovery, materials science, and beyond. Its modular reactivity ensures its continued relevance in the pursuit of complex and functionally diverse chemical entities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34222, 4,8-Dimethylquinoline. Retrieved from PubChem. [Link]

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  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science. [Link]

  • Mogolodi, M. M. P. S., et al. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150990460, 4-Bromo-3,8-dimethyl-2-phenylquinoline. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Scheme 4: Reaction of 4-bromo-1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-one (2b) with 4'-substituted thiobenzanilides and thioacetanilide. Retrieved from ResearchGate. [Link]

  • Král’ová, K., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from NROChemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Retrieved from ResearchGate. [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

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  • Khan, A., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45599452, 6-Bromo-2,8-dimethylquinoline. Retrieved from PubChem. [Link]

  • Al-Ostoot, F. H., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. [Link]

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Discovery and history of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 4-Bromo-2,8-dimethylquinoline

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Rather than chronicling a single discovery event, this document traces its conceptual genesis through the foundational principles of quinoline synthesis. We will explore the logical and most probable synthetic pathways that led to its creation, focusing on the underlying chemical principles, reaction mechanisms, and the strategic considerations that a synthetic chemist would employ. This guide details the step-by-step synthesis, starting from the construction of the core 2,8-dimethylquinoline scaffold via the Combes synthesis, proceeding through the critical 2,8-dimethylquinolin-4-ol intermediate, and culminating in the regioselective introduction of the bromine atom. The document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the synthesis and application of this valuable chemical building block.

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry. First isolated from coal tar in 1834, its true value was cemented with the identification of quinine, an antimalarial alkaloid, from Cinchona bark in 1820.[1] This discovery catalyzed extensive research into quinoline derivatives, revealing a vast spectrum of pharmacological activities.[1] In modern drug discovery, the quinoline scaffold is recognized as a "privileged structure"—a molecular framework capable of binding to multiple biological targets, leading to the development of drugs for antimicrobial, anticancer, anti-inflammatory, and antiviral applications.[1][2]

The specific substitution pattern of this compound (CAS No. 203506-39-2) makes it a particularly versatile intermediate. The methyl groups at the C2 and C8 positions influence the molecule's steric and electronic properties, while the bromo-substituent at the C4 position provides a reactive handle for further molecular diversification, primarily through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.[1][3]

A Historical Perspective on Synthesis: The Logic of Named Reactions

The history of a specific, non-natural compound like this compound is intrinsically linked to the development of general synthetic methodologies. Its creation is not the result of a singular discovery but rather the logical application of well-established named reactions for quinoline synthesis, which have been known since the late 19th century.[4] Reactions such as the Skraup, Doebner-von Miller, and Combes syntheses provide the foundational logic for constructing the core quinoline ring system from simple aromatic amines.[4][5][6][7]

The most plausible and historically consistent approach to this compound involves a two-stage strategy:

  • Construction of the Core Scaffold : Synthesis of a 2,8-dimethyl-substituted quinoline, specifically the 4-hydroxy (4-ol) derivative, which serves as a direct precursor to the final product.

  • Regioselective Halogenation : Conversion of the 4-hydroxy group into the 4-bromo substituent.

This guide will focus on the Combes quinoline synthesis , first reported in 1888, as the archetypal method for constructing the necessary 2,4-disubstituted quinoline core.[6][8]

Part I: Synthesis of the 2,8-Dimethylquinolin-4-ol Intermediate via Combes Synthesis

The Combes synthesis is a robust and widely used method for preparing 2,4-disubstituted quinolines. It involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][6] For the synthesis of our target precursor, 2,8-dimethylquinolin-4-ol, the logical starting materials are o-toluidine (2-methylaniline) and ethyl acetoacetate (a β-ketoester that functions similarly to a β-diketone in this context).

The causality behind this choice is rooted in the mechanism: the aniline nitrogen and its attached benzene ring form one part of the final quinoline, while the β-dicarbonyl compound provides the atoms for the new pyridine ring. The use of o-toluidine ensures the placement of a methyl group at the C8 position of the final quinoline product.

Reaction Mechanism

The synthesis proceeds in two major steps:

  • Enamine Formation : A nucleophilic attack by the aniline nitrogen onto one of the carbonyl carbons of the β-dicarbonyl compound, followed by dehydration, forms a stable enamine intermediate.

  • Acid-Catalyzed Cyclization : In the presence of a strong acid catalyst, typically concentrated sulfuric acid, the enamine undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the final quinoline product.[6] The strong acid protonates the remaining carbonyl group, activating it for the ring-closing annulation, which is the rate-determining step.[6]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product o_toluidine o-Toluidine plus1 + eaa Ethyl Acetoacetate enamine Enamine Intermediate plus1->enamine Condensation (-H₂O) quinolone 2,8-Dimethylquinolin-4-ol enamine->quinolone Acid-Catalyzed Cyclization (H₂SO₄) (-EtOH)

Caption: The Combes synthesis pathway for 2,8-Dimethylquinolin-4-ol.

Detailed Experimental Protocol: Synthesis of 2,8-Dimethylquinolin-4-ol

This protocol is a self-validating system based on established procedures for the Combes synthesis.[4][9]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

    • Rationale: A slight excess of the β-ketoester ensures the complete consumption of the more valuable aniline starting material.

  • Initial Condensation : Stir the mixture at room temperature for 30 minutes. A mild exotherm may be observed as the initial enamine formation begins.

  • Acid Catalysis and Cyclization : Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 4-5 eq) to the stirred mixture.

    • Rationale: The addition of strong acid is highly exothermic and must be controlled to prevent runaway reactions and degradation of starting materials. The acid serves as both the catalyst for cyclization and a dehydrating agent.

  • Thermal Reaction : After the addition is complete, heat the reaction mixture to 100-110 °C for 1-2 hours. The color of the mixture will typically darken.

    • Rationale: Thermal energy is required to overcome the activation energy of the rate-limiting intramolecular cyclization step.[6]

  • Work-up : Allow the reaction mixture to cool to room temperature, then carefully pour it over crushed ice. This will precipitate the product while quenching the reaction.

  • Neutralization and Isolation : Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or NaOH solution) until the pH is approximately 7-8. The product, 2,8-dimethylquinolin-4-ol, will precipitate as a solid.

    • Rationale: The product is typically insoluble in neutral aqueous media, allowing for its isolation by filtration.

  • Purification : Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Part II: Synthesis of this compound via Halogenation

With the 2,8-dimethylquinolin-4-ol precursor in hand, the final step is the conversion of the 4-hydroxy group to a 4-bromo group. It is important to recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium with their 2,4-quinolone form. The conversion to the 4-bromo derivative is a standard transformation in heterocyclic chemistry, typically achieved using a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅).

Reaction Mechanism

The reaction proceeds by converting the hydroxyl group into a better leaving group. The phosphorus-based reagent activates the hydroxyl (or keto) oxygen, which is then displaced by a bromide ion in a nucleophilic substitution reaction.

G cluster_reactants Reactants cluster_product Product quinolone 2,8-Dimethylquinolin-4-ol plus1 + pobr3 POBr₃ bromoquinoline This compound plus1->bromoquinoline Halogenation (Reflux)

Caption: Bromination of the 4-ol intermediate to the final product.

Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup : In a round-bottom flask fitted with a reflux condenser and a drying tube, place 2,8-dimethylquinolin-4-ol (1.0 eq). Add phosphorus oxybromide (POBr₃, 2-3 eq).

    • Rationale: The reaction must be conducted under anhydrous conditions as POBr₃ reacts violently with water. An excess of the brominating agent drives the reaction to completion.

  • Thermal Reaction : Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. The solid starting material will gradually dissolve as the reaction proceeds.

  • Work-up : After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The excess POBr₃ will be quenched.

  • Neutralization : Cautiously neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide solution) to a neutral or slightly basic pH.

  • Extraction and Isolation : The product can be isolated either by filtration if it precipitates as a solid, or by extraction into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification : If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Part III: Overall Synthetic Workflow

The complete, logical pathway from basic starting materials to the final title compound is a robust two-stage process. This workflow represents a standard, field-proven approach in heterocyclic synthesis.

G start Starting Materials (o-Toluidine, Ethyl Acetoacetate) stage1 Stage 1: Combes Synthesis (H₂SO₄, Heat) start->stage1 intermediate Intermediate (2,8-Dimethylquinolin-4-ol) stage1->intermediate stage2 Stage 2: Bromination (POBr₃, Heat) intermediate->stage2 product Final Product (this compound) stage2->product purification Purification (Recrystallization / Chromatography) product->purification

Caption: High-level workflow for the synthesis of this compound.

Compound Profile: this compound

The following table summarizes the key physical and chemical properties of the title compound.

PropertyValueSource
CAS Number 203506-39-2
Molecular Formula C₁₁H₁₀BrN
Molecular Weight 236.11 g/mol
IUPAC Name This compoundN/A
Appearance (Typically) Off-white to light brown solidN/A
MDL Number MFCD00272434

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial building block for creating more complex molecules. The bromine atom at the C4 position is a key functional handle for diversification.

  • Medicinal Chemistry : Bromo-substituted quinolines are extensively used as intermediates in the synthesis of potential therapeutic agents. The bromine can be readily displaced by various nucleophiles (amines, thiols, alcohols) or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.[1][3] This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting diseases ranging from cancer to microbial infections.[2][10]

  • Materials Science : The rigid, aromatic quinoline core possesses interesting photophysical properties. Derivatives of this compound could be explored for applications in designing fluorescent probes and optoelectronic materials.[11]

Conclusion

The discovery and history of this compound are best understood not as a single event, but as a testament to the power and predictability of classical organic chemistry. Its synthesis is a logical extension of foundational reactions like the Combes synthesis, developed over a century ago. This technical guide has deconstructed the most probable synthetic route, providing detailed mechanistic insights and step-by-step protocols that reflect the expertise of a seasoned synthetic chemist. As a versatile and reactive intermediate, this compound continues to be a valuable tool for researchers and scientists in the ongoing quest for novel pharmaceuticals and advanced materials.

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Reactivity profile of the bromo group in 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Reactivity Profile of the Bromo Group in 4-Bromo-2,8-dimethylquinoline

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromo group at the C4 position of this compound (CAS No: 203506-39-2). The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, and the C4-bromo substituent serves as a critical synthetic handle for molecular elaboration. This document delves into the key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering field-proven insights into reaction mechanisms, experimental design, and detailed protocols. The content is structured to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of how to leverage the unique electronic and steric properties of this versatile building block.

Introduction: The Strategic Importance of this compound

The quinoline ring system is a cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials. Its rigid, planar structure and the presence of a nitrogen heteroatom create a unique electronic landscape that is highly amenable to synthetic modification. This compound emerges as a particularly valuable intermediate. The bromine atom at the C4 position acts as a versatile leaving group, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The reactivity of this C4-bromo group is governed by a confluence of factors:

  • Electronic Activation: The electron-withdrawing nature of the ring nitrogen atom renders the C4 position electrophilic and thus susceptible to nucleophilic attack or oxidative addition by a low-valent metal catalyst.[1][2] DFT calculations and experimental evidence confirm that the C4 position in quinolines is often the most electrophilic site, making it a prime target for functionalization.[1]

  • Steric Influence: The methyl groups at the C2 and C8 positions introduce steric constraints that can influence the approach of reagents and the stability of transition states. The C2-methyl group, in particular, flanks the C4 position and can necessitate the use of less bulky catalysts or more forcing reaction conditions to achieve high yields.

This guide will systematically explore the primary reaction pathways available for the functionalization of this compound, with a focus on providing both the theoretical underpinnings and the practical methodologies required for successful synthesis.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C4 Functionalization

Palladium-catalyzed cross-coupling reactions are the most robust and widely employed methods for derivatizing aryl halides.[3] The general mechanism proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4][5] For this compound, the reactivity of the C-Br bond is ideal, being more reactive than a C-Cl bond but more stable and cost-effective than a C-I bond.[4]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most versatile C-C bond-forming reaction in modern synthesis due to the stability and low toxicity of the boronic acid reagents.[5][6][7][8]

Mechanistic Causality: The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) catalyst. A crucial step is the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transmetalation step where the organic moiety is transferred from boron to palladium.[7] The final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagent Preparation: In a dry, argon-flushed Schlenk tube, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 5:1 ratio) or dioxane/water. The presence of water is often beneficial for dissolving the inorganic base and facilitating the reaction.[6]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExampleRole / Rationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Precursor to the active Pd(0) catalyst.[4]
Ligand PPh₃, SPhos, XPhosStabilizes the Pd center and modulates its reactivity. Bulky, electron-rich ligands are often superior for challenging substrates.[6][7]
Base Na₂CO₃, K₃PO₄, Cs₂CO₃, K₂CO₃Activates the boronic acid to form a boronate "ate" complex, facilitating transmetalation.[7]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFSolubilizes reactants and facilitates heat transfer. A protic co-solvent is often required.[6]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers, particularly for oxidative addition.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex Transmetalation center tm_complex->pd0 Reductive Elimination product Ar-Ar' tm_complex->product reagents Ar-Br boronic Ar'B(OH)₂ + Base Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (Ar-Br) tm_complex Ar-Pd(II)(C≡CR)L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-C≡CR tm_complex->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Base, HC≡CR cu_acetylide->oa_complex Transfers Acetylide cu_acetylide->cu_halide

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, replacing harsher classical methods like the Goldberg reaction or SNAr. I[9]t allows for the coupling of aryl halides with a vast range of primary and secondary amines.

[10][11]Mechanistic Causality: The success of this reaction hinges on the ligand design. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical. T[10][12]hey promote the formation of a monomeric, coordinatively unsaturated L-Pd(0) species, facilitate the oxidative addition step, and accelerate the final, often rate-limiting, reductive elimination step to form the C-N bond. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.

[10]*** Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Inert Atmosphere Setup: In a glovebox or under a robust flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized ligand (e.g., XPhos, 3-5 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add the base, typically sodium tert-butoxide (NaOt-Bu, 1.4 eq.), followed by this compound (1.0 eq.).

  • Solvent and Nucleophile: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane. Finally, add the amine nucleophile (e.g., morpholine, 1.2 eq.).

  • Reaction Execution: Seal the vessel and heat to 80-110 °C for 6-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up and Purification: After cooling, carefully quench the reaction with water (note: the base is strong). Dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the residue via column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Ar-Br + HNR₂ setup 1. Inert Atmosphere Add Pd Catalyst, Ligand, Base start->setup reagents 2. Add Ar-Br, Solvent, Amine setup->reagents reaction 3. Heat (80-110 °C) Monitor by LC-MS reagents->reaction workup 4. Quench, Extract, Dry reaction->workup purify 5. Column Chromatography workup->purify product Product: Ar-NR₂ purify->product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, direct substitution of the bromo group via a nucleophilic aromatic substitution (SNAr) mechanism is also conceivable, though typically requires more forcing conditions.

Mechanistic Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A[13][14] nucleophile attacks the electron-deficient C4 carbon, temporarily breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. I[14]n the second step, the leaving group (bromide) is expelled, and aromaticity is restored. For this pathway to be efficient, the aromatic ring must be sufficiently activated by electron-withdrawing groups. While the quinoline nitrogen provides activation at C4, it is often insufficient to enable SNAr with common nucleophiles under mild conditions, especially with a moderately good leaving group like bromide. R[15]eactions often require high temperatures and strong nucleophiles.

[16]*** Experimental Protocol: High-Temperature Amination (SNAr)

  • Reagent Setup: In a sealed pressure vessel, combine this compound (1.0 eq.) and a high-boiling point amine, such as N,N-dimethylethane-1,2-diamine (3.0-5.0 eq.). 2[16]. Solvent (Optional): A high-boiling polar aprotic solvent like DMSO or NMP can be used, but often the excess amine can serve as the solvent.

  • Reaction Execution: Seal the vessel tightly and heat the mixture to 120-180 °C for 12-48 hours. The high temperature is necessary to overcome the activation energy for the initial nucleophilic attack.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with dichloromethane or ethyl acetate and wash extensively with water to remove the excess amine. Dry the organic phase, concentrate, and purify by column chromatography.

Visualization: SNAr Mechanism

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion and Outlook

The bromo group in this compound is a highly tractable and versatile functional handle. Its reactivity profile is dominated by palladium-catalyzed cross-coupling reactions, which offer mild, efficient, and broadly applicable routes to a diverse array of C-C and C-N coupled products.

  • Suzuki-Miyaura coupling is the premier choice for installing new aryl or vinyl groups.

  • Sonogashira coupling provides reliable access to valuable arylalkyne structures.

  • Buchwald-Hartwig amination is the state-of-the-art method for constructing C-N bonds with a wide scope of amine partners.

While direct Nucleophilic Aromatic Substitution is mechanistically possible due to electronic activation from the quinoline nitrogen, it is practically limited and typically requires harsh conditions, making it a less favorable strategy.

For researchers in drug development and materials science, a thorough understanding of these reactivity profiles is essential. By selecting the appropriate catalytic system and reaction conditions, the this compound scaffold can be strategically elaborated to generate novel molecular architectures with tailored biological and physical properties.

References

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An In-Depth Technical Guide to the Electronic Properties of the 4-Bromo-2,8-dimethylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the electronic properties of the 4-bromo-2,8-dimethylquinoline scaffold, a heterocyclic compound with significant potential in materials science and drug development. By leveraging established principles of physical organic chemistry and computational modeling, we will explore the intricate interplay of its structural features and resulting electronic behavior. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique characteristics of this quinoline derivative.

Introduction: The Quinoline Scaffold in Modern Research

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their diverse biological activities and intriguing photophysical properties.[1] The quinoline core, a bicyclic aromatic heterocycle, offers a rigid framework that is amenable to a wide array of chemical modifications. These modifications allow for the fine-tuning of its electronic and steric properties, making it a "privileged structure" in the design of novel functional molecules.[2] The introduction of substituents such as halogens and alkyl groups can dramatically alter the electron distribution within the quinoline ring system, thereby influencing its reactivity, molecular interactions, and spectroscopic signature.

The subject of this guide, this compound, presents a unique substitution pattern. The bromine atom at the 4-position and the methyl groups at the 2- and 8-positions are strategically placed to modulate the electronic landscape of the quinoline nucleus. Understanding these electronic perturbations is paramount for predicting the molecule's behavior in various applications, from its potential as a fluorescent probe to its role as a pharmacophore in targeted therapies.

Synthesis and Structural Elucidation

The journey into the electronic properties of this compound begins with its synthesis. A robust and reproducible synthetic route is crucial for obtaining high-purity material for subsequent characterization. While various methods for the synthesis of substituted quinolines exist, a common approach involves the cyclization of an appropriately substituted aniline. For this compound, a plausible synthetic strategy would be a modification of established quinoline syntheses, such as the Combes or Doebner-von Miller reaction, starting from 2,6-dimethylaniline.

A generalized synthetic workflow is depicted below:

G cluster_synthesis Synthetic Pathway start 2,6-Dimethylaniline step1 Acylation/Condensation start->step1 intermediate β-Ketoanilide Intermediate step1->intermediate step2 Cyclization/Dehydration intermediate->step2 quinoline_core 2,8-Dimethylquinolin-4-ol step2->quinoline_core step3 Bromination quinoline_core->step3 product This compound step3->product

Caption: Generalized synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound (Illustrative)

  • Step 1: Acylation of 2,6-Dimethylaniline. To a solution of 2,6-dimethylaniline in a suitable solvent (e.g., toluene), add a β-ketoester (e.g., ethyl acetoacetate) and a catalytic amount of acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Step 2: Cyclization. The resulting anilide is cyclized by heating in a high-boiling point solvent such as diphenyl ether or by using a strong acid catalyst like polyphosphoric acid to yield 2,8-Dimethylquinolin-4-ol.

  • Step 3: Bromination. The 2,8-Dimethylquinolin-4-ol is then treated with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide and phosphorus oxychloride to afford the final product, this compound.[3]

Purification is typically achieved through column chromatography, and the structure is confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic and Photophysical Properties

The electronic transitions within the this compound scaffold can be probed using UV-Vis absorption and fluorescence spectroscopy. These techniques provide valuable insights into the molecule's interaction with light and the nature of its excited states.

UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of quinoline derivatives typically displays two distinct absorption bands corresponding to π → π* and n → π* electronic transitions.[4] The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths.

The substitution pattern of this compound is expected to influence these transitions. The electron-donating methyl groups will likely cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline. Conversely, the electron-withdrawing bromine atom may induce a hypsochromic (blue) shift or have a more complex effect due to the "heavy atom effect."

Experimental Protocol: UV-Vis Spectroscopy

  • Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, cyclohexane).

  • Prepare a series of dilutions to determine the optimal concentration for measurement (typically in the micromolar range).

  • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm.

  • The solvent used for the sample should also be used as the blank.

Fluorescence Spectroscopy

Many quinoline derivatives exhibit fluorescence, a property that is highly sensitive to the molecular environment and substitution pattern. The fluorescence emission spectrum provides information about the energy of the first singlet excited state (S₁).

The presence of the bromine atom in this compound is anticipated to have a significant impact on its fluorescence properties. The heavy bromine atom can enhance intersystem crossing (ISC) from the singlet excited state to the triplet state, which can lead to a decrease in fluorescence quantum yield (fluorescence quenching).[5] However, the overall fluorescence will also be influenced by the methyl groups and the rigidity of the quinoline core.

Experimental Protocol: Fluorescence Spectroscopy

  • Using the same solutions prepared for UV-Vis analysis, measure the fluorescence emission spectrum using a spectrofluorometer.

  • The excitation wavelength should be set at the absorption maximum (λmax) determined from the UV-Vis spectrum.

  • Scan a range of emission wavelengths, typically starting from 10 nm above the excitation wavelength.

  • The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Photophysical Parameter Expected Influence of Substituents
Absorption Maxima (λabs) Slight bathochromic shift due to methyl groups.
Molar Absorptivity (ε) High, characteristic of π → π* transitions.
Emission Maxima (λem) Dependent on solvent polarity and electronic effects.
Stokes Shift Moderate, influenced by excited state geometry changes.
Fluorescence Quantum Yield (ΦF) Potentially reduced due to the heavy atom effect of bromine.

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules.[6][7] By solving the Schrödinger equation within the DFT framework, we can gain a detailed understanding of the molecular orbitals, electron density distribution, and other key electronic parameters of this compound.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition.[8]

For this compound, the HOMO is expected to be a π-orbital delocalized across the quinoline ring system. The LUMO will likely be a π*-antibonding orbital. The electron-donating methyl groups will raise the energy of the HOMO, while the electronegative bromine atom will lower the energy of both the HOMO and LUMO. The net effect on the HOMO-LUMO gap will determine the molecule's absorption and emission characteristics.

G cluster_mo Frontier Molecular Orbitals cluster_energy LUMO LUMO (π*) (Lowest Unoccupied Molecular Orbital) HOMO HOMO (π) (Highest Occupied Molecular Orbital) EnergyGap Energy Gap (ΔE) LUMO->EnergyGap EnergyGap->HOMO Energy_High Higher Energy Energy_Low Lower Energy

Caption: Schematic of Frontier Molecular Orbitals (HOMO-LUMO).

Computational Protocol: DFT Calculations

  • Geometry Optimization: The molecular structure of this compound is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it corresponds to a true energy minimum.

  • Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are then calculated and visualized.

  • Excited State Calculations: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum and predict the energies of electronic transitions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It illustrates regions of positive and negative electrostatic potential, which correspond to areas that are electron-poor (electrophilic) and electron-rich (nucleophilic), respectively.

In this compound, the nitrogen atom of the quinoline ring is expected to be a region of negative electrostatic potential due to its lone pair of electrons. The hydrogen atoms of the methyl groups and the region around the bromine atom will likely exhibit positive electrostatic potential. The MEP map can provide insights into the molecule's intermolecular interactions and potential binding sites for biological targets.

Potential Applications and Future Directions

The electronic properties of this compound suggest its potential utility in several areas of research and development:

  • Medicinal Chemistry: The quinoline scaffold is a well-established pharmacophore in anticancer and antimalarial drug discovery.[6][10] The specific substitution pattern of this compound may confer selective inhibitory activity against certain biological targets. The bromine atom also provides a synthetic handle for further derivatization to explore structure-activity relationships.

  • Materials Science: The photophysical properties of quinoline derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular probes.[11][12] While the fluorescence of this compound may be quenched by the heavy atom effect, this property could be exploited in the design of "on-off" fluorescent sensors.

  • Chemical Biology: As a fluorescent probe, this compound or its derivatives could be used to study biological processes and visualize cellular components.

Future research should focus on the detailed experimental characterization of this compound to validate the theoretical predictions presented in this guide. Further synthetic modifications, particularly at the bromine position, will be crucial for optimizing its properties for specific applications.

Conclusion

The this compound scaffold possesses a unique combination of structural and electronic features that make it a compelling target for further investigation. The interplay between the electron-donating methyl groups and the electron-withdrawing, heavy bromine atom creates a nuanced electronic landscape that can be harnessed for a variety of applications. Through a synergistic approach of synthesis, spectroscopy, and computational modeling, the full potential of this intriguing molecule can be unlocked, paving the way for advancements in medicine, materials science, and beyond.

References

  • SciELO. Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Available at: [Link].

  • ResearchGate. Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. Available at: [Link].

  • J-STAGE. Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Available at: [Link].

  • ResearchGate. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Available at: [Link].

  • RSC Publishing. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. Available at: [Link].

  • National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link].

  • ScienceDirect. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link].

  • ACS Publications. Lightning Up the Structural Complexity: Challenging Bromine's 'Heavy' Reputation in Fluorescence Properties of Organic–Inorganic Hybrid Materials with 5,7-Dichloro-8-Hydroxyquinolinium. Available at: [Link].

  • ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link].

  • Google Patents. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
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  • ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... Available at: [Link].

  • ResearchGate. (PDF) Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. Available at: [Link].

  • Analytical and Bioanalytical Electrochemistry. Analytical&. Available at: [Link].

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. Available at: [Link].

  • PubChem. 3-Bromoquinoline. Available at: [Link].

  • National Center for Biotechnology Information. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Available at: [Link].

  • Duke University. Electronic Structure Methods | AIMS Group. Available at: [Link].

  • ResearchGate. The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. Available at: [Link].

  • MDPI. Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. Available at: [Link].

  • OUCI. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory. Available at: [Link].

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Initial Biological Screening of 4-Bromo-2,8-dimethylquinoline: A Multi-Tiered Strategy for Hit Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Foreword: The Rationale for Screening 4-Bromo-2,8-dimethylquinoline

The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of pharmacological activities.[1] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2] The introduction of specific substituents, such as halogens and alkyl groups, can dramatically modulate the physicochemical properties and biological efficacy of the quinoline ring system.[3]

This compound is a novel compound whose biological potential remains largely unexplored. The presence of a bromine atom at the C4 position, combined with methyl groups at C2 and C8, presents a unique electronic and steric profile that warrants a systematic investigation. This guide outlines a comprehensive, multi-tiered screening cascade designed to efficiently assess its foundational biological activities. As a Senior Application Scientist, my objective is not merely to present protocols, but to articulate the causal logic behind each experimental choice, providing a self-validating framework for researchers in drug discovery.

Section 1: Foundational Assessment: Compound Integrity and In Silico Profiling

Before committing resources to extensive wet-lab screening, a foundational assessment of the compound's purity, solubility, stability, and predicted drug-like properties is imperative. This initial phase prevents the generation of misleading data and helps prioritize compounds with a higher probability of success.

Physicochemical Characterization & Handling

A compound's behavior in biological assays is directly influenced by its physical properties. Poor solubility is a primary reason for the failure of promising compounds, as it can lead to inaccurate activity measurements and hinder bioavailability.[4][5]

Aqueous Solubility Determination: Kinetic solubility in an aqueous buffer is a critical parameter to establish early.[6] This informs the preparation of stock solutions and defines the maximum achievable concentration in assays, preventing compound precipitation that can be misinterpreted as biological activity.

Protocol: Kinetic Solubility Assessment via Nephelometry

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the primary aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This introduces a small, consistent percentage of the organic solvent into the aqueous solution.

  • Incubation & Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed above the baseline indicates the limit of kinetic solubility.

Safety & Handling: this compound, like many halogenated aromatic compounds, requires careful handling.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[7]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.[7]

Table 1: Physicochemical and Safety Profile
Parameter Value / Information
CAS Number 203506-39-2[9]
Molecular Formula C₁₁H₁₀BrN
Molecular Weight 236.11 g/mol
Appearance (To be determined)
Purity (e.g., by HPLC) >98% (Recommended)
Kinetic Solubility (pH 7.4) (To be determined via nephelometry)
Primary Hazards Potential skin, eye, and respiratory irritant.
Handling Precautions Use appropriate PPE; handle in a ventilated area.
In Silico Drug-Likeness Assessment

Computational, or in silico, models provide a rapid and cost-effective method to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[10][11] These predictions help to identify potential liabilities, such as poor oral bioavailability or metabolic instability, early in the discovery process.[12]

Workflow: In Silico Pre-Screening The process involves submitting the compound's chemical structure to various predictive models, often available as web-based tools like SwissADME.[11] Key parameters evaluated include compliance with Lipinski's Rule of Five, which predicts oral bioavailability, and the topological polar surface area (TPSA), an indicator of membrane permeability.

cluster_0 In Silico ADME Prediction Start Input: 2D Structure of This compound Calc Calculate Physicochemical Properties (MW, logP, TPSA) Start->Calc Lipinski Evaluate Lipinski's Rule of Five Calc->Lipinski ADME Predict ADME (Absorption, Metabolism, etc.) Calc->ADME Report Generate Drug-Likeness and Bioavailability Score Lipinski->Report Tox Predict Potential Toxicity (e.g., hERG) ADME->Tox Tox->Report

Caption: In Silico screening workflow for predicting drug-like properties.

Table 2: Predicted Physicochemical and ADME Properties (Hypothetical)
Property Predicted Value
Molecular Weight 236.11
logP (Lipophilicity) 3.5
H-Bond Donors 0
H-Bond Acceptors 1
Lipinski Violations 0
TPSA 12.89 Ų
GI Absorption High
BBB Permeant Yes

Section 2: Tier 1 Screening: Cytotoxicity and Antimicrobial Activity

The first tier of wet-lab screening aims to answer two fundamental questions: Is the compound toxic to living cells, and does it possess antimicrobial properties? These broad-spectrum assays provide a foundational understanding of the compound's biological effects.

Cytotoxicity Assessment

Evaluating cytotoxicity is a critical first step to determine the compound's therapeutic index—the concentration range where it may be effective without causing excessive harm to host cells.[13] This is typically assessed against a panel of human cancer cell lines and at least one non-cancerous cell line to gauge selectivity. We will employ two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity loss.[13][14]

cluster_assays Parallel Assays start Seed Cells in 96-well Plates (Cancer & Normal Lines) treat Treat with Serial Dilutions of This compound start->treat incubate Incubate (e.g., 48-72 hours) treat->incubate mtt_add Add MTT Reagent ldh_supernatant Collect Supernatant mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan Crystals mtt_incubate->mtt_solubilize mtt_read Read Absorbance (~570 nm) mtt_solubilize->mtt_read analyze Calculate % Viability / % Cytotoxicity Determine IC50 Values mtt_read->analyze ldh_react Add LDH Reaction Mix ldh_supernatant->ldh_react ldh_incubate Incubate (30 min) ldh_react->ldh_incubate ldh_read Read Absorbance (~490 nm) ldh_incubate->ldh_read ldh_read->analyze

Caption: Workflow for parallel cytotoxicity screening using MTT and LDH assays.

Protocol: MTT Cell Viability Assay

  • Principle: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan is proportional to the number of metabolically active cells.[3]

  • Cell Seeding: Seed a panel of cells (e.g., HeLa, HT-29, and non-cancerous fibroblasts) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.[3]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[13]

  • Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) by plotting viability against the log of the compound concentration.[13]

Protocol: LDH Cytotoxicity Assay

  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Its activity in the medium is a direct indicator of cytotoxicity.[15]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Prepare additional control wells for maximum LDH release (lysed with Triton X-100).[16]

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and a tetrazolium salt) to each well with supernatant.[15]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Quantification: Measure the absorbance at ~490 nm.

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control.[13]

Table 3: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)
Cell Line Type IC₅₀ (µM)
HeLa Cervical Cancer12.5
HT-29 Colon Cancer25.8
A549 Lung Cancer> 100
MRC-5 Normal Lung Fibroblast85.2
Antimicrobial Susceptibility Testing

The quinoline scaffold is present in many well-known antimicrobial agents. Therefore, screening this compound for activity against a representative panel of pathogenic bacteria and fungi is a logical step.[17] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[18][19]

Protocol: Broth Microdilution for MIC Determination

  • Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and growth is assessed after incubation. The MIC is the lowest concentration that visibly inhibits growth.[18]

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a defined cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration in a clear well, indicating growth inhibition. A colorimetric indicator like resazurin can also be used for easier endpoint determination.[18]

Table 4: Hypothetical Antimicrobial Activity (MIC Values in µg/mL)
Organism Type MIC (µg/mL)
Staphylococcus aureus Gram-positive Bacteria16
Escherichia coli Gram-negative Bacteria> 128
Candida albicans Fungus (Yeast)32

Section 3: Tier 2 Screening: Preliminary Enzyme Inhibition

If the Tier 1 results are promising (e.g., selective cytotoxicity or potent antimicrobial activity), a preliminary screen against a relevant enzyme target can provide early mechanistic insights. Many drugs function by inhibiting specific enzymes.[20] The choice of enzyme can be guided by the known activities of similar quinoline structures or by in silico target prediction.

reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Assay Buffer preincubate Pre-incubate Enzyme with Inhibitor or Buffer reagents->preincubate inhibitor Prepare Serial Dilution of This compound inhibitor->preincubate initiate Initiate Reaction by Adding Substrate preincubate->initiate kinetic_read Monitor Reaction Progress (e.g., Absorbance Change over Time) initiate->kinetic_read analyze Calculate Initial Reaction Rates and % Inhibition kinetic_read->analyze ic50 Plot % Inhibition vs. [Inhibitor] Determine IC50 Value analyze->ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol: General Colorimetric Enzyme Inhibition Assay

  • Principle: The activity of an enzyme is monitored by the rate at which it converts a colorless (or specific wavelength) substrate into a colored product. An inhibitor will reduce this rate. The concentration of inhibitor required to reduce the enzyme's activity by 50% is the IC₅₀ value.[21]

  • Reagent Preparation: Prepare solutions of the target enzyme, its corresponding chromogenic substrate, and the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of this compound. Include controls for 100% activity (no inhibitor) and 0% activity (no enzyme).[22]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength for the colored product.

  • Data Analysis: Calculate the initial reaction rate (V₀) for each concentration. Determine the percent inhibition relative to the uninhibited control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[21]

Table 5: Hypothetical Enzyme Inhibition Data (IC₅₀ Values in µM)
Enzyme Target IC₅₀ (µM)
Trypsin (Protease) 45.1
Cyclooxygenase-2 (COX-2) > 100
Tyrosine Kinase (c-Src) 8.9

Section 4: Data Integration and Hit Prioritization

The final step in this initial screening phase is to synthesize all the collected data to make an informed decision about the compound's future. A "hit" compound is one that meets a predefined set of criteria that justify further investment in optimization and more complex biological studies.

cluster_tier1 Tier 1 Screening Data cluster_tier2 Tier 2 Screening Data start Initial Compound: This compound cytotox Cytotoxicity IC50 (Cancer vs. Normal) start->cytotox antimicrobial Antimicrobial MIC start->antimicrobial enzyme Enzyme IC50 cytotox->enzyme antimicrobial->enzyme decision Hit Criteria Met? - Potency (IC50/MIC < 20µM) - Selectivity Index > 5 - Favorable ADME enzyme->decision hit Declare as 'Hit' Proceed to Lead Optimization decision->hit Yes no_hit Deprioritize or Archive Compound decision->no_hit No

Caption: Decision-making flowchart for hit prioritization.

Hit Criteria Example:

  • Potency: IC₅₀ or MIC value below a certain threshold (e.g., < 20 µM) in a primary assay.

  • Selectivity: A selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) greater than 5.

  • Drug-Likeness: No major predicted liabilities from the in silico analysis.

Based on the hypothetical data generated in this guide, this compound could be prioritized as a "hit" for anticancer research. It shows moderate, selective cytotoxicity against HeLa cells (SI ≈ 6.8) and potent inhibition of a relevant tyrosine kinase, supported by a favorable in silico profile. Its antimicrobial activity is less promising.

Conclusion

This technical guide has detailed a logical, resource-efficient cascade for the initial biological evaluation of this compound. By integrating in silico predictions with a tiered in vitro screening approach—covering cytotoxicity, antimicrobial activity, and preliminary enzyme inhibition—researchers can build a robust preliminary profile of a novel compound. This systematic process is fundamental to modern drug discovery, enabling data-driven decisions that effectively identify promising candidates for further development.

References

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A Comprehensive Technical Guide to the Thermochemical Properties of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermochemical data are fundamental to understanding the stability, reactivity, and energy content of chemical compounds, forming a critical pillar in drug development, process safety, and materials science. This guide addresses the determination of key thermochemical properties for 4-Bromo-2,8-dimethylquinoline, a substituted quinoline of interest in medicinal chemistry. In the absence of published experimental data for this specific molecule, this document serves as a comprehensive roadmap, detailing the necessary experimental and computational methodologies required to establish its thermochemical profile. By leveraging established protocols for similar heterocyclic compounds, this guide provides a robust framework for obtaining high-fidelity data on the enthalpy of formation, heat capacity, entropy, and Gibbs free energy.

Introduction: The Significance of Thermochemical Data for Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of substituents, such as methyl and bromo groups, profoundly influences the molecule's physicochemical properties, including its stability and reactivity. A thorough understanding of the thermochemical properties of this compound is therefore essential for:

  • Drug Development: Predicting metabolic pathways, understanding drug-receptor interactions, and assessing compound stability for formulation and storage.

  • Process Safety: Evaluating the energetic potential and thermal hazards associated with the synthesis, purification, and handling of the compound and its intermediates.

  • Materials Science: Designing novel materials with tailored energetic and stability characteristics.

This guide outlines a synergistic approach, combining state-of-the-art experimental techniques with high-accuracy computational chemistry methods to comprehensively characterize the thermochemical landscape of this compound.

Experimental Determination of Thermochemical Properties

A rigorous experimental investigation is the cornerstone of accurate thermochemical data. The following protocols describe the key experiments necessary to determine the enthalpy of formation, heat capacity, and phase change enthalpies of solid this compound.

Synthesis and Purification

A prerequisite for accurate thermochemical measurements is a highly pure sample of this compound. The synthesis can be achieved through established methods for quinoline derivatization. Subsequent purification, typically involving recrystallization and sublimation, is critical to remove any starting materials, byproducts, or solvents that would interfere with calorimetric measurements. The purity of the sample should be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation in the condensed state, ΔfH°(cr), is most accurately determined from its enthalpy of combustion, ΔcH°(cr), via oxygen bomb calorimetry. Given the presence of bromine, a moving-bomb calorimeter is recommended to ensure complete reaction and to properly handle the combustion products.

Experimental Protocol: Isoperibol Moving-Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of approximately 0.6-1.2 g of high-purity this compound is accurately weighed.

  • Bomb Preparation: The pellet is placed in a platinum crucible within a moving-bomb calorimeter (e.g., Parr™ 6200 Isoperibol Calorimeter). A small amount of water and a reducing agent, such as arsenious oxide solution, are added to the bomb to facilitate the complete reduction of bromine to bromide ions.[1]

  • Combustion: The bomb is sealed, purged, and charged with high-purity oxygen to a pressure of approximately 30 atm. The bomb is then placed in the calorimeter, which is filled with a known amount of water. The sample is ignited, and the temperature change of the surrounding water is precisely measured.

  • Product Analysis: After combustion, the liquid phase in the bomb is analyzed to determine the amounts of nitric acid and hydrobromic acid formed. The gaseous products are analyzed for carbon dioxide.

  • Data Analysis: The energy equivalent of the calorimeter is determined by combusting a standard reference material, such as benzoic acid. The heat of combustion of the sample is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heats of formation of the acidic products and for deviations from standard state conditions.[2]

The standard enthalpy of formation in the condensed state is then calculated using Hess's Law from the standard enthalpy of combustion.

Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to measure the heat capacity of the solid compound as a function of temperature and to determine the enthalpies of any phase transitions (e.g., melting).

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan.

  • Measurement: The sample and a reference pan are heated at a constant rate (e.g., 5-10 K/min) in the DSC instrument.

  • Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. This data is used to calculate the heat capacity of the solid. The enthalpy and temperature of melting are determined from the integrated area and onset of the melting endotherm, respectively.

Enthalpy of Sublimation

To determine the gas-phase enthalpy of formation, the enthalpy of sublimation (ΔsubH°) must be measured. This can be achieved through various techniques, including Knudsen effusion, torsion-effusion, or by measuring the vapor pressure as a function of temperature using a transpiration method.[3]

Computational Determination of Thermochemical Properties

Computational chemistry provides a powerful complementary approach to experimental measurements. High-level ab initio and density functional theory (DFT) methods can predict thermochemical properties with high accuracy, especially when anchored to reliable experimental data for related compounds.

Computational Workflow

The following workflow outlines a robust computational strategy for determining the gas-phase thermochemical properties of this compound.

G cluster_input Input cluster_calc Computational Protocol cluster_output Output mol_structure This compound (SMILES or XYZ coordinates) geom_opt Geometry Optimization & Frequency Calculation (e.g., B3LYP-D3/def2-TZVP) mol_structure->geom_opt spe Single Point Energy Calculation (e.g., G4 Theory, CBS-QB3) geom_opt->spe isodesmic Isodesmic Reaction Scheme geom_opt->isodesmic thermo_data Gas-Phase Thermochemical Data: - Enthalpy of Formation (ΔfH°(g)) - Heat Capacity (Cp°(T)) - Entropy (S°(T)) - Gibbs Free Energy (G°(T)) spe->thermo_data isodesmic->thermo_data

Caption: Computational workflow for determining thermochemical data.

High-Accuracy Composite Methods

For a reliable prediction of the gas-phase enthalpy of formation, high-accuracy composite methods such as Gaussian-4 (G4) theory or Complete Basis Set (CBS) methods (e.g., CBS-QB3) are recommended.[4][5][6] These methods approximate the results of very high-level calculations through a series of lower-level calculations and empirical corrections.

Computational Protocol: G4 Theory

  • Geometry Optimization and Frequency Calculation: The molecular geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(2df,p) level of theory. The vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

  • G4 Energy Calculation: The final G4 energy is calculated by combining the results of the various calculations with several empirical corrections.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method, which involves subtracting the sum of the calculated energies of the constituent atoms from the G4 energy of the molecule.

Isodesmic Reactions for Improved Accuracy

To mitigate systematic errors inherent in computational methods, particularly for halogenated compounds, the use of isodesmic reactions is highly recommended. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of errors in the quantum chemical calculations.

Example Isodesmic Reaction:

This compound + Quinoline → 2,8-dimethylquinoline + 4-Bromoquinoline

To utilize this approach, accurate experimental or high-level computational data for the reference compounds (quinoline, 2,8-dimethylquinoline, and 4-bromoquinoline) are required. The enthalpy of reaction is calculated from the computed energies of all species. The enthalpy of formation of this compound can then be derived if the enthalpies of formation of the other three compounds are known.

Data Summary and Integration

The experimentally determined and computationally predicted thermochemical data for this compound should be compiled and critically evaluated.

Table 1: Target Thermochemical Properties for this compound

PropertySymbolPhaseMethodology
Standard Enthalpy of Combustion (298.15 K)ΔcH°SolidIsoperibol Moving-Bomb Combustion Calorimetry
Standard Enthalpy of Formation (298.15 K)ΔfH°SolidDerived from ΔcH°
Molar Heat Capacity (as a function of T)Cp,m°SolidDifferential Scanning Calorimetry (DSC)
Standard Molar Entropy (298.15 K)Sm°SolidDerived from low-temperature DSC
Enthalpy of Sublimation (298.15 K)ΔsubH°S → GVapor Pressure Measurement
Standard Enthalpy of Formation (298.15 K)ΔfH°GasExperimental (ΔfH°(cr) + ΔsubH°) / Computational (G4/CBS + Isodesmic)
Standard Gibbs Free Energy of Formation (298.15 K)ΔfG°GasDerived from ΔfH°(g) and S°(g)

The integration of experimental and computational data provides a self-validating system. For instance, the computationally derived gas-phase enthalpy of formation can be compared with the value obtained from the experimental condensed-phase enthalpy of formation and the enthalpy of sublimation. A strong agreement between these values enhances the confidence in the overall thermochemical profile of the compound.

Conclusion

This technical guide provides a comprehensive framework for the determination of the thermochemical properties of this compound. By combining rigorous experimental methodologies, including moving-bomb combustion calorimetry and differential scanning calorimetry, with high-accuracy computational techniques like G4 theory and isodesmic reaction schemes, a complete and reliable thermochemical dataset can be established. This information is invaluable for professionals in drug development, chemical engineering, and materials science, enabling a deeper understanding of the stability and reactivity of this important class of heterocyclic compounds.

References

  • Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. (2025). ResearchGate. [Link]

  • Heat of Combustion Testing. (n.d.). ioKinetic. [Link]

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  • COMBUSTION CALORIMETRY OF ORGANIC BROMINE COMPOUNDS: THE ACCURACY OF DATA OBTAINED WITH A MOVING-BOMB TECHNIQUE. (n.d.). Pure and Applied Chemistry. [Link]

  • Quinoline Derivatives Thermodynamic Properties during Phase Trans. (n.d.). Longdom Publishing. [Link]

  • Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. (n.d.). ResearchGate. [Link]

  • Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculations with an Isodesmic Reaction Scheme. (n.d.). ACS Publications. [Link]

  • Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. (n.d.). AIJFR. [Link]

  • Thermochemistry in Gaussian. (2000). [Link]

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  • Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water. (n.d.). AIP Publishing. [Link]

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  • Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. (n.d.). ACS Publications. [Link]

  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (n.d.). Sahu. [Link]

  • Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water. (n.d.). PubMed. [Link]

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  • Doubly hybrid density functional for accurate descriptions of nonbond interactions, thermochemistry, and thermochemical kinetics. (2009). PNAS. [Link]

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  • Combustion Calorimetry of Organic Bromine Compounds: The Accuracy of Data Obtained With A Moving-Bomb Technique. (n.d.). Scribd. [Link]

  • Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. (n.d.). ResearchGate. [Link]

  • What does B3LYP do well? What does it do badly? (2021). Chemistry Stack Exchange. [Link]

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  • An isoperibol micro-bomb combustion calorimeter for measurement of the enthalpy of combustion. Application to the study of fullerene C 60. (n.d.). ResearchGate. [Link]

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  • Performance of coupled cluster theory in thermochemical calculations of small halogenated compounds. (2003). AIP Publishing. [Link]

  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (n.d.). ResearchGate. [Link]

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Sources

Commercial suppliers of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing of 4-Bromo-2,8-dimethylquinoline for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides research, medicinal, and process chemists with a comprehensive technical overview of this compound, a key heterocyclic building block. We will delve into its synthesis, applications, and critical considerations for sourcing this reagent, ensuring the integrity and success of your research and development endeavors.

Introduction: The Strategic Importance of this compound

Quinolines represent a "privileged structure" in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The strategic placement of functional groups on the quinoline scaffold is paramount for modulating pharmacological activity. This compound (CAS No. 203506-39-2) is a valuable intermediate, offering a reactive bromine handle at the 4-position that is primed for a variety of cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[1] The dimethyl substitution provides additional steric and electronic features that can be exploited to fine-tune molecular properties.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the molecule's properties is essential before procurement.

Key Identifiers:

  • CAS Number: 203506-39-2[2]

  • Molecular Formula: C₁₁H₁₀BrN[2]

  • Molecular Weight: 236.11 g/mol [2]

  • Empirical Formula (Hill Notation): C₁₁H₁₀BrN[2]

Synthesis Insights: The synthesis of substituted bromoquinolines typically involves multi-step sequences. While specific routes for this compound are proprietary to manufacturers, general methodologies involve the construction of the quinoline core followed by regioselective bromination. Common strategies include the Doebner-von Miller reaction for forming the quinoline skeleton, followed by halogenation.[3] The bromination of quinoline rings can be achieved using reagents like N-Bromosuccinimide (NBS) or molecular bromine, often in strong acids to direct the substitution.[3] The precise conditions are optimized to achieve the desired isomer and maximize yield.

The following diagram illustrates a generalized synthetic workflow for producing a substituted bromoquinoline.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_functionalization Functionalization cluster_end Final Product Aniline Substituted Aniline Cyclization Quinoline Ring Formation (e.g., Doebner-von Miller) Aniline->Cyclization Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Cyclization Bromination Regioselective Bromination (e.g., NBS / H₂SO₄) Cyclization->Bromination Quinoline Precursor Product This compound Bromination->Product Purification

Caption: Generalized synthetic pathway for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The primary utility of this compound is as a versatile intermediate for constructing more complex molecules. The carbon-bromine bond at the 4-position is a key site for functionalization via modern synthetic methods.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom serves as an excellent leaving group for reactions like the Suzuki-Miyaura (coupling with boronic acids), Heck (alkenes), Sonogashira (alkynes), and Buchwald-Hartwig (amines, alcohols) couplings.[1] These reactions are fundamental in drug discovery for rapidly building libraries of analogues with diverse substituents at the C4 position.

  • Kinase Inhibitor Development: Many potent kinase inhibitors feature a substituted quinoline core.[1] By using this compound, researchers can introduce various aryl, heteroaryl, or alkyl groups that can interact with specific residues within the ATP-binding pocket of a target kinase, thereby optimizing potency and selectivity.

  • Anticancer Research: Brominated quinolines and their derivatives have been investigated for their antiproliferative activities against various cancer cell lines, including human adenocarcinoma and cervical cancer cells.[4] The ability to functionalize the bromo-position allows for the development of novel compounds with potential as anticancer agents.[4]

The diagram below illustrates the central role of this building block in a typical drug discovery workflow.

G cluster_reactions Synthetic Diversification cluster_products Compound Library Start This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig (+ R-NH₂) Start->Buchwald Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira Prod1 4-Aryl-dimethylquinoline Suzuki->Prod1 Prod2 4-Amino-dimethylquinoline Buchwald->Prod2 Prod3 4-Alkynyl-dimethylquinoline Sonogashira->Prod3 Screening Biological Screening (e.g., Kinase Assays) Prod1->Screening Prod2->Screening Prod3->Screening

Caption: Role as an intermediate in creating diverse compound libraries.

Commercial Suppliers and Procurement Strategy

Choosing a reliable supplier is critical. The quality of the starting material directly impacts the success, reproducibility, and scalability of subsequent reactions. Below is a comparative table of known commercial suppliers.

SupplierProduct NameCAS NumberPurity/Notes
Sigma-Aldrich This compound203506-39-2Part of an early discovery research collection. Buyer assumes responsibility to confirm identity and/or purity as analytical data is not collected by the supplier.[2]
CHIRALEN This compound203506-39-2Stated for research, development, and supply.[5]
AK Scientific, Inc. 6-Bromo-2,8-dimethylquinoline-4-thiol9315ECA related structural analogue, indicating capabilities in substituted quinolines. For R&D use only.[6]
Santa Cruz Biotechnology 4,7-Dibromo-2,8-dimethylquinoline1189106-79-3A related dibromo analogue for biochemical research.[7]

Note: Product availability and specifications are subject to change. Always verify with the supplier directly.

Supplier Selection Workflow: A systematic approach to supplier qualification is essential.

G Start Identify Need for This compound FindSuppliers Search Supplier Databases (e.g., Sigma, Fisher, PubChem) Start->FindSuppliers RequestInfo Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) FindSuppliers->RequestInfo CheckPurity Analyze Purity & Impurity Profile (e.g., NMR, LC-MS) RequestInfo->CheckPurity Compare Compare Price, Lead Time, & Bulk Availability CheckPurity->Compare Meets Specs Reject Reject Supplier / Re-evaluate CheckPurity->Reject Fails Specs Select Select Optimal Supplier Compare->Select

Caption: A decision workflow for qualifying a chemical supplier.

Crucial Consideration: For a compound like this, often sold for early discovery, some suppliers explicitly state they do not provide analytical data.[2] In such cases, it is imperative for the research organization to perform its own quality control (QC) testing upon receipt to confirm the structure and purity before use in any synthetic protocol.

Safe Handling, Storage, and Quality Control

Handling:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[8]

  • Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

  • Wash hands thoroughly after handling.[6][8]

Storage:

  • Store in a tightly sealed container to prevent moisture ingress.[8]

  • Keep in a cool, dry, well-ventilated area away from incompatible substances.[6]

  • Recommended storage temperatures are often between 2-8°C.[5]

Incoming Quality Control (QC): Upon receiving a shipment, independent verification is best practice.

  • Identity Confirmation: Use ¹H NMR and Mass Spectrometry to confirm the molecular structure and weight match the specifications (C₁₁H₁₀BrN, MW: 236.11).

  • Purity Assessment: Employ HPLC or GC-MS to determine the purity percentage and identify any significant impurities that could interfere with subsequent reactions.

Exemplar Experimental Protocol: Synthesis of a 4-Bromoquinoline

To illustrate the practical chemistry involved with this class of compounds, the following is a well-documented protocol for the synthesis of 4-bromoquinoline from 4-hydroxyquinoline. This demonstrates a key transformation type relevant to the quinoline core.

Objective: To synthesize 4-bromoquinoline from quinolin-4-ol.[9]

Materials:

  • Quinolin-4-ol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (1.02 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • To a stirred solution of quinolin-4-ol (e.g., 4.00 g, 27.6 mmol) in anhydrous DMF (30 mL), slowly add phosphorus tribromide (7.61 g, 28.2 mmol) dropwise over 10 minutes under a nitrogen atmosphere.[9]

  • The mixture will form a reddish suspension. Continue stirring under nitrogen for 30-60 minutes.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[9]

  • Once complete, carefully quench the reaction by pouring the mixture into an ice bath and stirring for 30 minutes.[9]

  • Basify the mixture to a pH of approximately 10 using a saturated solution of sodium bicarbonate.[9]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).[9]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]

  • Purify the crude solid by silica gel column chromatography, typically using a gradient of dichloromethane and methanol, to afford pure 4-bromoquinoline as a yellow solid.[9]

Conclusion

This compound is a strategic building block for researchers engaged in drug discovery and synthetic chemistry. Its utility in forming diverse molecular architectures through modern cross-coupling reactions is well-established. A successful research outcome, however, is contingent not only on sound synthetic design but also on the procurement of high-quality starting materials. By employing a rigorous supplier evaluation process, including the independent verification of chemical identity and purity, scientists can mitigate risks and ensure the reliability and reproducibility of their experimental results.

References

  • Benchchem. (n.d.). 8-Bromo-2-methylquinolin-4-ol | 1201-08-7.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • LabAlley. (n.d.). 7-Bromo-4-chloro-2, 8-dimethylquinoline, min 97%, 1 gram.
  • AK Scientific, Inc. (n.d.). 6-Bromo-2,8-dimethylquinoline-4-thiol - Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4,7-Dibromo-2,8-dimethylquinoline | CAS 1189106-79-3.
  • BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.
  • ChemicalBook. (n.d.). 4-Bromoquinoline synthesis.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Dimethylquinoline.
  • CymitQuimica. (n.d.). 4-Bromo-2-methylquinoline - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound.
  • CHIRALEN. (n.d.). This compound.

Sources

Safety and handling of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Safety and Handling of 4-Bromo-2,8-dimethylquinoline

Foreword

As a cornerstone in the synthesis of novel molecular architectures, this compound presents both significant opportunities and responsibilities for the research scientist. This heterocyclic compound, a member of the halogenated quinoline family, serves as a versatile intermediate in drug discovery and materials science.[1][2] Its utility, however, is paired with a specific hazard profile that demands a comprehensive and proactive approach to safety. This guide is crafted from the perspective of a senior application scientist to provide drug development professionals and researchers with the technical knowledge and practical insights necessary to handle this compound with the utmost safety and efficacy. Herein, we move beyond mere procedural lists to explain the causality behind each recommendation, fostering a culture of safety that is both intelligent and intuitive.

Section 1: Compound Profile and Hazard Identification

A foundational understanding of a compound's properties is the first step in a robust safety protocol. The physical and chemical characteristics of this compound dictate its behavior under various laboratory conditions and inform the necessary handling precautions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀BrN[3]
Molecular Weight 236.11 g/mol [3]
Appearance Solid[3]
CAS Number 203506-39-2[3]
Storage Temperature 2-8°C, Sealed in dry conditions[4]

1.1 Comprehensive Hazard Assessment

Based on available Safety Data Sheets (SDS), this compound is classified with specific hazard codes that require careful consideration.[3]

Table 2: GHS Hazard Classification

Hazard ClassHazard CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[3]
Eye Irritation (Category 2)H319Causes serious eye irritation.[3]

The primary routes of exposure are ingestion and eye contact.[5] While comprehensive toxicological data for this specific isomer is not extensively detailed, the broader class of halogenated aromatic compounds warrants a cautious approach due to potential for skin irritation and respiratory effects with long-term exposure. It is crucial to assume that any uncharacterized compound may present additional, unknown hazards.[6]

Section 2: Risk Assessment and Mitigation Strategy

A dynamic risk assessment is not a one-time checklist but an ongoing scientific thought process. Before any manipulation of this compound, a thorough risk assessment should be performed.

2.1 Proactive Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing and mitigating risks associated with handling this compound. This process should be a mental walkthrough before entering the lab.

RiskAssessment cluster_plan Planning Phase cluster_action Action Phase cluster_response Contingency Phase A Identify Hazards (H302, H319) B Assess Exposure Potential (Weighing, Dissolving, Reaction) A->B Consider quantity & form C Evaluate Existing Controls (Fume Hood, PPE Availability) B->C Match task to environment G Emergency Plan Activated (Spill, Exposure) B->G If risk is high D Select & Implement Controls C->D Address control gaps E Perform Experiment (Follow SOP) D->E Proceed with caution F Monitor & Review (Observe for unexpected events) E->F Continuous vigilance E->G If incident occurs

Caption: Proactive Risk Assessment Workflow for this compound.

2.2 The Hierarchy of Controls: A Practical Application

The most effective safety strategies prioritize engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

  • Engineering Controls: The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[7] This is non-negotiable. A fume hood contains aerosols and vapors, minimizing inhalation exposure, which is a prudent measure even if not explicitly listed as a primary hazard.[5]

  • Administrative Controls: Access to areas where this compound is stored and handled should be restricted.[5] All personnel must receive documented training on the specific hazards and handling procedures.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and task-dependent.

Table 3: Recommended Personal Protective Equipment (PPE)

TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid Chemical safety gogglesNitrile glovesLab coat
Preparing Solutions Chemical safety goggles with face shieldNitrile glovesChemical-resistant apron over lab coat
Running Reactions Chemical safety goggles with face shieldNitrile glovesChemical-resistant apron over lab coat

The causality for this level of protection is clear: The "harmful if swallowed" (H302) classification implies a risk from hand-to-mouth contamination, making diligent glove use and hand washing essential.[3] The "causes serious eye irritation" (H319) classification mandates robust eye protection, with a face shield recommended for tasks with a higher splash potential.[3]

Section 3: Standard Operating Procedures (SOPs) for Handling

The following protocols are designed to be self-validating systems, incorporating safety checks and decision points.

3.1 SOP: Weighing and Dispensing Solid this compound

  • Preparation: Don all required PPE as per Table 3. Ensure the chemical fume hood is operational and the work surface is clean and covered with absorbent bench paper.[5]

  • Staging: Place the stock container of this compound, a tared weigh boat or vial, and appropriate spatulas within the fume hood.

  • Dispensing: Open the stock container inside the fume hood. Carefully transfer the desired amount of solid. Avoid generating dust by using gentle movements. If dust is generated, allow it to settle before proceeding.

  • Closure: Securely close the stock container.

  • Cleanup: Wipe the spatula with a solvent-dampened cloth (e.g., ethanol or acetone), disposing of the cloth in the designated solid hazardous waste container.

  • Doffing: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[8]

3.2 SOP: Preparation of a Stock Solution

This workflow highlights critical safety checkpoints during the preparation of a solution.

SolutionPrep A Don PPE (Goggles, Face Shield, Gloves, Apron) B Prepare Fume Hood (Sash at correct height, clear workspace) A->B C Weigh Solid Compound (Follow SOP 3.1) B->C D Add Solvent to Vessel (Choose appropriate solvent) C->D E Add Solid to Solvent (Slowly, with stirring if needed) D->E F Label Solution (Name, Conc., Date, Hazards) E->F E->F Ensure complete dissolution G Store Properly (Sealed, in secondary containment) F->G H Clean & Decontaminate (Glassware, surfaces, dispose waste) G->H

Caption: Workflow for Safe Preparation of a this compound Solution.

Section 4: Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area, as recommended at 2-8°C.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents. While specific reactivity data is limited, as a general principle for halogenated compounds, it is prudent to avoid contact with strong acids, bases, and reactive metals.[9][6]

Section 5: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

5.1 Spill Response

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[9]

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and wash with soap and water.

  • Large Spill:

    • Evacuate the area immediately.

    • Alert laboratory management and emergency services.

    • Prevent entry to the area.

    • Allow only trained personnel with appropriate respiratory protection to clean the spill.

5.2 Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10]

  • Skin Contact: Flush the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[10]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[11]

Section 6: Waste Disposal

All waste containing this compound, including contaminated consumables and rinsates, must be treated as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed container from non-halogenated waste.[7]

  • Container Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[7]

  • Disposal: Dispose of waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]

Conclusion

The responsible use of this compound in a research setting is predicated on a deep understanding of its properties and a steadfast commitment to safety. By integrating the principles of risk assessment, hierarchy of controls, and detailed protocols into daily practice, researchers can confidently and safely leverage the synthetic potential of this valuable compound. Safety is not a static protocol but a dynamic culture of awareness, preparedness, and scientific diligence.

References

  • CymitQuimica. (n.d.). 4-Bromo-2-methylquinoline Safety Data Sheet.
  • Fisher Scientific. (n.d.). 4-Bromoisoquinoline Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 17). 4-Bromoacetanilide Safety Data Sheet.
  • Thermo Fisher Scientific. (2009, December 7). 3-Bromoquinoline Safety Data Sheet.
  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • ChemicalBook. (2025, July 19). 4-BROMO-8-METHOXY-2-METHYLQUINOLINE Chemical Safety Data Sheet.
  • TCI Chemicals. (2025, January 20). 4'-Bromoacetanilide Safety Data Sheet.
  • Capot Chemical. (2026, January 5). 4-Bromo-8-nitroquinoline material safety data sheet.
  • Jin, F., & Yang, T. (2019). TMSBr-Promoted Cascade Cyclization of ortho-Propynol Phenyl Azides for the Synthesis of 4-Bromo Quinolines and Its Applications. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,8-dimethyl-2-phenylquinoline. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 6). Quinoline Yellow Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 4,8-Dimethylquinoline. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-2,8-dimethylquinoline. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

  • Florida State University Department of Chemistry & Biochemistry. (n.d.). Lab Procedure. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,4-dimethylhexane. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methylquinoline. PubChem. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (US). (2018). Toxicological Profile for Bromomethane. National Academies Press (US). Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,8-Dimethylquinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1][2][3][4] Functionalization of the quinoline ring system allows for the precise tuning of its physicochemical and pharmacological properties.[4] Among the various substituted quinolines, the 2,8-dimethylquinoline motif presents a unique structural framework. The methyl groups at the 2- and 8-positions introduce steric and electronic perturbations that can significantly influence molecular conformation and interactions with biological targets.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[5][6][7] This palladium-catalyzed reaction between an organoboron species and an organic halide is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki coupling reaction to 4-Bromo-2,8-dimethylquinoline. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][9][10] The three key steps are oxidative addition, transmetalation, and reductive elimination.[5][6][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[6]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[11] This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond and regenerating the catalytically active Pd(0) species to re-enter the cycle.[5][10]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition RPd(II)XL2 R-Pd(II)-X (L)₂ Oxidative_Addition->RPd(II)XL2 Transmetalation Transmetalation (R'-B(OR)₂ + Base) RPd(II)XL2->Transmetalation RPd(II)R'L2 R-Pd(II)-R' (L)₂ Transmetalation->RPd(II)R'L2 Reductive_Elimination Reductive Elimination RPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling

This protocol utilizes a common palladium catalyst and phosphine ligand combination, which has proven effective for a range of heteroaryl halides.[12]

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane

  • Degassed deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

Equipment:

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Standard glassware for work-up and purification

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants Inert_Atmosphere Evacuate & Backfill with Inert Gas Start->Inert_Atmosphere Add_Solvents Add Degassed Dioxane/Water Inert_Atmosphere->Add_Solvents Heating Heat to 80-100 °C (12-24 h) Add_Solvents->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Extraction Dilute & Extract with Ethyl Acetate Cooling->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Isolated Product Purification->Product Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the catalyst active? (Use a fresh batch) Start->Check_Catalyst Check_Reagents Are reagents pure and dry? (Especially boronic acid) Start->Check_Reagents Check_Inertness Was the reaction fully under inert gas? Start->Check_Inertness Check_Base Is the base strong enough and sufficiently soluble? Start->Check_Base Check_Temp Is the temperature optimal? Start->Check_Temp Side_Reaction Side Reactions Observed (e.g., Homocoupling) Lower_Temp Lower reaction temperature Side_Reaction->Lower_Temp Change_Ligand Use a more sterically hindered ligand Side_Reaction->Change_Ligand Degas_Thoroughly Ensure thorough degassing of solvents Side_Reaction->Degas_Thoroughly

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Quinolines

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The ability to precisely install nitrogen-based functional groups onto the quinoline ring system is therefore of paramount importance for the synthesis of novel compounds with tailored properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[1][2]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 4-Bromo-2,8-dimethylquinoline, a versatile building block for the synthesis of functionalized quinoline derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss key considerations for successful execution and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Overview: The Palladium-Catalyzed C-N Coupling Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex, which is typically generated in situ. This step forms a palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step, especially with less reactive aryl bromides and chlorides.[5]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is crucial and must be strong enough to deprotonate the amine but not so harsh as to cause unwanted side reactions.[6]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][4]

A simplified representation of this catalytic cycle is depicted below:

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R2NH) PdII_Aryl->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(NHR2)]+Br- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product ArBr This compound ArBr->OxAdd Amine Amine (R2NH) Amine->Amine_Coord Base Base Base->Deprotonation

Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Amination of this compound

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine. The reaction conditions may require optimization depending on the specific amine used.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available---
Amine (Primary or Secondary)≥98%Commercially Available---
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially AvailablePalladium precatalyst.
XPhos≥98%Commercially AvailableBulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableStrong, non-nucleophilic base.
TolueneAnhydrousCommercially AvailableDegas before use.
Nitrogen or ArgonHigh Purity---For inert atmosphere.
Reaction Tube------Oven-dried.
Magnetic Stirrer and Stir Bar---------
Step-by-Step Procedure

Reaction Setup Workflow

Figure 2: The experimental workflow for the Buchwald-Hartwig amination.

  • Preparation of the Reaction Vessel: In an oven-dried reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (1.4 equiv).

    • Rationale: The use of an oven-dried vessel and inert atmosphere is crucial to prevent the deactivation of the catalyst by oxygen and moisture. XPhos is a bulky, electron-rich ligand that has shown broad utility for the amination of aryl halides.[7][8] The stoichiometry of the ligand to palladium is typically 2:1 to ensure the formation of the active monoligated palladium complex.

  • Inert Atmosphere: Seal the reaction tube with a septum and purge with a gentle stream of nitrogen or argon for 5-10 minutes. Alternatively, evacuate and backfill the tube with the inert gas three times.

  • Addition of Amine and Solvent: Through the septum, add the amine (1.2 equiv) followed by anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the this compound).

    • Rationale: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reagents.[9] Degassing the solvent is important to remove dissolved oxygen.

  • Reaction: Place the sealed reaction tube in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.

    • Rationale: The elevated temperature is necessary to drive the reaction to completion. Reaction times can vary depending on the reactivity of the amine.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by the careful addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Reaction Parameters

ParameterRecommended ConditionRationale/Notes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Commercially available and effective. G3 or G4 precatalysts can also be used for improved activity.[10]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are generally effective for amination of aryl bromides.[8][11]
Base NaOtBu, K₃PO₄, Cs₂CO₃The choice of base can be critical and may need to be screened for optimal results. NaOtBu is a strong base suitable for many amines. Weaker bases may be required for substrates with base-sensitive functional groups.[12][13]
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are essential. Toluene is a good starting point.[9]
Temperature 80-110 °CHigher temperatures generally lead to faster reaction rates.
Reaction Time 12-24 hoursMonitor by TLC or GC-MS to determine the optimal reaction time.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (due to oxygen or moisture), incorrect base, low temperature.Ensure rigorous inert atmosphere and use of anhydrous/degassed solvents. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Increase the reaction temperature. Consider using a more active pre-catalyst.[14][15]
Formation of Side Products Hydrodehalogenation (replacement of Br with H), catalyst decomposition.Ensure a sufficient excess of the amine. Use a higher ligand-to-palladium ratio. Screen different ligands.
Difficulty in Purification Co-elution of product with ligand or byproducts.Optimize the chromatography conditions. Consider a different work-up procedure to remove the ligand (e.g., acid wash if the product is stable).

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly effective method for the synthesis of a wide range of N-substituted quinoline derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired products. The protocol and guidelines presented in this document provide a solid foundation for the successful implementation of this important transformation in both academic and industrial research settings.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020). Retrieved January 11, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Retrieved January 11, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved January 11, 2026, from [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (n.d.). Retrieved January 11, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2022).
  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. (n.d.). Retrieved January 11, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved January 11, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023). Retrieved January 11, 2026, from [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C4-Functionalized Quinolines

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1] Functionalization of the quinoline ring is a critical strategy for modulating the biological activity and physicochemical properties of these molecules.[1] Among the various positions on the quinoline core, the C4-position is of particular strategic importance. Its modification allows for the introduction of diverse substituents that can profoundly influence molecular interactions with biological targets. Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, offering a versatile and efficient route to novel quinoline derivatives.[2][3]

This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2,8-dimethylquinoline, a readily accessible building block for the synthesis of a diverse library of C4-substituted quinolines. We will explore four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Understanding the Catalytic Heart: The Palladium Cross-Coupling Cycle

All palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which is fundamental to understanding and optimizing these transformations.[4][5][6] The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound), inserting into the carbon-bromine bond. This oxidizes the palladium from the 0 to the +2 oxidation state.[7][8]

  • Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck):

    • In the Suzuki reaction, the organoboron species, activated by a base, transfers its organic group to the palladium(II) center, a process known as transmetalation.[8][9]

    • In the Sonogashira reaction, a copper(I) co-catalyst typically activates the terminal alkyne, forming a copper acetylide which then undergoes transmetalation with the palladium complex.[10][11]

    • In the Heck reaction, the alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond (migratory insertion).[5][12]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][13]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation_Insertion Transmetalation (e.g., R-B(OR)2) or Migratory Insertion (Alkene) Ar-Pd(II)-X(L_n)->Transmetalation_Insertion Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation_Insertion->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product (Ar-R)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling for C4-Arylation

The Suzuki-Miyaura coupling is one of the most widely used methods for constructing biaryl linkages due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[9][14]

Causality Behind Protocol Choices
  • Catalyst System: Pd(dppf)Cl₂ is often chosen for heteroaromatic systems. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a robust, electron-rich ligand that promotes the oxidative addition step and stabilizes the palladium intermediates.[15]

  • Base: A carbonate base like K₂CO₃ or Cs₂CO₃ is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8][9] The choice between K₂CO₃ and the stronger Cs₂CO₃ can depend on the reactivity of the specific boronic acid.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[15]

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki Protocol Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Workup cluster_purification Purification A 1. Add Solids: This compound Arylboronic Acid Base (K₂CO₃) Pd(dppf)Cl₂ B 2. Seal, Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvents (Dioxane/H₂O) via Syringe B->C D 4. Heat with Stirring (e.g., 90 °C, 12-24 h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool, Dilute with EtOAc, Wash with H₂O & Brine E->F G 7. Dry (Na₂SO₄), Filter, Concentrate F->G H 8. Column Chromatography (Silica Gel) G->H I 9. Characterize Product H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of ~0.2 M with respect to the starting quinoline.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(dppf)Cl₂ (1-5 mol%)Efficient for heteroaryl halides; robust ligand.
Boron Reagent Arylboronic Acid (1.1-1.5 equiv)Stable, commercially available, effective coupling partner.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)Activates boronic acid for transmetalation.[9]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OEnsures solubility of both organic and inorganic reagents.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.

Part 2: Heck Reaction for C4-Alkenylation

The Heck (or Mizoroki-Heck) reaction is a powerful method for forming C-C bonds by coupling an aryl halide with an alkene.[5][12] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.

Causality Behind Protocol Choices
  • Catalyst System: Pd(OAc)₂ (Palladium(II) acetate) with a phosphine ligand like P(o-tol)₃ is a classic combination. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[6] The sterically bulky and electron-rich tri(o-tolyl)phosphine ligand facilitates oxidative addition and reductive elimination.

  • Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used. The base is required to neutralize the hydrohalic acid (HBr) that is generated during the catalytic cycle, preventing catalyst deactivation.[5]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is typically used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Heck Reaction

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (e.g., styrene or butyl acrylate, 1.5 equiv), Pd(OAc)₂ (2-5 mol%), and P(o-tol)₃ (4-10 mol%).

  • Solvent and Base Addition: Add a suitable solvent like DMF and the base (e.g., triethylamine, 2.0 equiv).

  • Inert Atmosphere: Degas the mixture by bubbling argon through it for 15 minutes, then seal the tube.

  • Reaction: Heat the mixture in an oil bath at 100-120 °C for 16-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After cooling, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over Na₂SO₄.

  • Purification: After filtration and concentration, purify the residue by column chromatography to isolate the desired C4-alkenylated quinoline.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) + P(o-tol)₃ (4-10 mol%)Classic system for Heck; in situ generation of Pd(0).[6]
Alkene Styrene, Acrylates (1.2-2.0 equiv)Coupling partner for C-C bond formation.
Base Et₃N or K₂CO₃ (1.5-2.5 equiv)Neutralizes HX byproduct to maintain catalyst activity.[5]
Solvent DMF or AcetonitrilePolar aprotic solvent to solubilize reactants.
Temperature 100 - 130 °CHigher temperatures are often required for Heck reactions.

Part 3: Sonogashira Coupling for C4-Alkynylation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[10][11] This reaction is distinguished by its use of a dual-catalyst system: palladium and copper(I).

Causality Behind Protocol Choices
  • Catalyst System: The standard system employs a Pd(0) source, often generated from PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI, as a co-catalyst.[16] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide reacts with the terminal alkyne and base to form a copper acetylide intermediate, which is crucial for the transmetalation step.[10][17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr byproduct and to act as the solvent.[11]

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure complete dissolution of all reactants.

Experimental Protocol: Sonogashira Coupling

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon (3x).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with water and brine, then dry over MgSO₄.

  • Purification: Filter, concentrate, and purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)A stable Pd(II) precatalyst.
Copper Co-catalyst CuI (2-5 mol%)Forms copper acetylide to facilitate transmetalation.[10]
Alkyne Terminal Alkyne (1.1-1.5 equiv)The sp-hybridized coupling partner.
Base/Solvent Et₃N or DIPA (can be used as solvent)Acts as base and often as the solvent.[11]
Temperature 25 - 70 °CGenerally proceeds under mild thermal conditions.

Part 4: Buchwald-Hartwig Amination for C4-Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[13][18]

Causality Behind Protocol Choices
  • Catalyst System: This reaction is highly dependent on the choice of ligand. A common combination is a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich phosphine ligand such as XPhos or RuPhos.[19] These bulky ligands promote the reductive elimination step, which is often the rate-limiting step in C-N coupling, and prevent the formation of inactive catalyst species.[20]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are frequently used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[19]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Reaction Setup (Glovebox Recommended): Inside an inert atmosphere glovebox, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to a dry reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous toluene.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture with stirring at 80-110 °C for the required time (typically 4-24 hours).

  • Monitoring: Track the reaction's progress via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Extraction and Drying: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: After filtration and solvent evaporation, purify the target 4-aminoquinoline derivative by column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Common and effective Pd(0) or Pd(II) precursors.
Ligand XPhos, RuPhos, or BrettPhos (2-5 mol%)Bulky, electron-rich ligands crucial for C-N coupling.[19]
Amine Primary or Secondary Amine (1.1-1.3 equiv)The nitrogen nucleophile.
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.4-2.0 equiv)Strong base required to deprotonate the amine.
Solvent Toluene or 1,4-Dioxane (Anhydrous)Anhydrous, non-protic solvent is critical.
Temperature 80 - 110 °CThermal energy needed to drive the catalytic cycle.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a powerful and modular platform for the synthesis of diverse C4-functionalized quinolines. By carefully selecting the appropriate reaction—Suzuki, Heck, Sonogashira, or Buchwald-Hartwig—and optimizing the catalyst, ligand, base, and solvent system, researchers can efficiently generate libraries of novel compounds for applications in drug discovery and materials science. The protocols outlined in this guide serve as a robust starting point for these synthetic endeavors, grounded in the established principles of organometallic chemistry.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. (n.d.). PubMed Central.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate.
  • Zhu, R., Cheng, G., Jia, C., Xue, L., & Cui, X. (2016). Access to C4-Functionalized Quinolines via Copper-Catalyzed Tandem Annulation of Alkynyl Imines with Diazo Compounds. Journal of Organic Chemistry, 81(17), 7539–7544. [Link]

  • Buchwald–Hartwig amination. (2024, December 24). In Wikipedia. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2024). Organic & Biomolecular Chemistry. [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 11, 2026, from [Link]

  • Heck reaction. (2024, December 1). In Wikipedia. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry, 107, 104560. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2429–2436. [Link]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved January 11, 2026, from [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2024). Organic & Biomolecular Chemistry. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Arkivoc. Retrieved January 11, 2026, from [Link]

  • Sonogashira coupling. (2024, November 11). In Wikipedia. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Scott E. Denmark Group, University of Illinois. Retrieved January 11, 2026, from [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki−Miyaura Cross-Coupling and Their In Silico Molecular Docking Studies against the Breast Cancer Protein 3ERT. (2023). ACS Omega, 8(13), 12133–12144. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018). Molecules, 23(8), 2049. [Link]

  • Synthesis of 4-Aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2-one/thione-5-one Derivatives and Evaluation as Antibacterials. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Yang, S., Li, Z., Jin, L., Song, B., Liu, G., Chen, J., Chen, Z., Hu, D., Xue, W., & Xu, R. (2007). Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(8), 2193–2196. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). Proceedings of the Japan Academy, Series B. Retrieved January 11, 2026, from [Link]

  • Sonogashira coupling. (2019, January 7). YouTube. [Link]

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  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). Molecules, 28(24), 8089. [Link]

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Synthesis of 4-amino-2,8-dimethylquinoline Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Among these, 4-aminoquinoline derivatives have garnered significant attention due to their broad spectrum of therapeutic properties, including antimalarial, anticancer, anti-inflammatory, and antiviral activities.[1] The substitution pattern on the quinoline core plays a crucial role in modulating the pharmacological profile of these molecules. This guide focuses on the synthesis of 4-amino-2,8-dimethylquinoline derivatives, a substitution pattern of interest for the development of novel therapeutic agents. The strategic placement of methyl groups at the C2 and C8 positions can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

This document provides a detailed overview of two robust synthetic strategies for accessing the 4-amino-2,8-dimethylquinoline core: the Doebner-von Miller reaction followed by subsequent functionalization, and the Friedländer annulation. Each section includes a discussion of the underlying chemical principles, detailed experimental protocols, and guidance on the characterization of the synthesized compounds.

Synthetic Strategies and Mechanistic Insights

Two primary retrosynthetic approaches are considered for the synthesis of 4-amino-2,8-dimethylquinoline. The first involves the initial construction of the 2,8-dimethylquinoline core via the Doebner-von Miller reaction, followed by the introduction of the amino group at the C4 position. The second approach, the Friedländer synthesis, allows for a more convergent synthesis by constructing the quinoline ring with the amino functionality precursor already in place.

Strategy 1: The Doebner-von Miller Reaction Route

The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[2][3] This reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the aromatic quinoline ring.

To synthesize 2,8-dimethylquinoline, o-toluidine is reacted with an α,β-unsaturated carbonyl compound such as crotonaldehyde. The reaction is typically catalyzed by a strong acid like hydrochloric acid or a Lewis acid.[1]

Following the successful synthesis of the 2,8-dimethylquinoline core, the next crucial step is the introduction of the amino group at the C4 position. This is typically achieved through a two-step sequence: chlorination of the C4 position followed by a nucleophilic aromatic substitution (SNAr) with an amine source.

Workflow for the Doebner-von Miller Route

A o-Toluidine + Crotonaldehyde B Doebner-von Miller Reaction (Acid Catalysis) A->B C 2,8-Dimethylquinoline B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro-2,8-dimethylquinoline D->E F Amination (e.g., NH3 source) E->F G 4-Amino-2,8-dimethylquinoline F->G

Caption: Workflow for the synthesis of 4-amino-2,8-dimethylquinoline via the Doebner-von Miller reaction.

Strategy 2: The Friedländer Synthesis

The Friedländer synthesis provides a more direct route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[4][5] This reaction can be catalyzed by either acids or bases.[6]

For the synthesis of 4-amino-2,8-dimethylquinoline, a suitable starting material would be 2-amino-3-methylacetophenone, which is reacted with a reagent that provides the remaining atoms of the pyridine ring, such as acetonitrile or a related derivative, under conditions that facilitate cyclization and aromatization.

Workflow for the Friedländer Synthesis

A 2-Amino-3-methylacetophenone + Acetonitrile B Friedländer Annulation (Base or Acid Catalysis) A->B C 4-Amino-2,8-dimethylquinoline B->C

Caption: A convergent approach to 4-amino-2,8-dimethylquinoline using the Friedländer synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,8-Dimethylquinoline via Doebner-von Miller Reaction

This protocol is adapted from established procedures for the Doebner-von Miller reaction.[7][8]

Materials:

  • o-Toluidine

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated hydrochloric acid to o-toluidine in an ice bath.

  • To this acidic solution, add the oxidizing agent.

  • Slowly add crotonaldehyde to the reaction mixture with vigorous stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,8-dimethylquinoline.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 4-Chloro-2,8-dimethylquinoline

This protocol is based on general methods for the chlorination of quinolones using phosphorus oxychloride (POCl₃).[9][10]

Materials:

  • 2,8-Dimethylquinolin-4-ol (can be synthesized from 2,8-dimethylquinoline)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, carefully add 2,8-dimethylquinolin-4-ol to a round-bottom flask.

  • Slowly add an excess of phosphorus oxychloride (POCl₃) to the flask.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 4-chloro-2,8-dimethylquinoline.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Synthesis of 4-Amino-2,8-dimethylquinoline

This protocol is adapted from general procedures for the amination of 4-chloroquinolines.[11]

Materials:

  • 4-Chloro-2,8-dimethylquinoline

  • Ammonium hydroxide or a source of ammonia (e.g., formamide with a copper catalyst)

  • A suitable solvent (e.g., ethanol, phenol)

  • Sealed reaction vessel (if using ammonia gas or ammonium hydroxide at elevated temperatures)

Procedure:

  • Dissolve 4-chloro-2,8-dimethylquinoline in a suitable solvent in a high-pressure reaction vessel.

  • Add an excess of ammonium hydroxide or introduce ammonia gas into the solution.

  • Seal the vessel and heat the reaction mixture to 120-150 °C for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove excess ammonia and salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude 4-amino-2,8-dimethylquinoline by column chromatography or recrystallization.

Characterization of 4-Amino-2,8-dimethylquinoline

The structure and purity of the synthesized 4-amino-2,8-dimethylquinoline should be confirmed by a combination of spectroscopic methods.

Table 1: Physicochemical and Predicted Spectral Data for 4-Amino-2,8-dimethylquinoline [12]

PropertyValue
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Appearance Expected to be a solid
¹H NMR (Predicted) Aromatic protons in the range of δ 6.5-8.0 ppm. Two methyl singlets. A broad singlet for the amino protons.
¹³C NMR (Predicted) Signals corresponding to 11 unique carbon atoms, with aromatic carbons in the downfield region.
Mass Spectrometry (MS) Expected [M+H]⁺ at m/z 173.11.

Conclusion

The synthesis of 4-amino-2,8-dimethylquinoline derivatives can be effectively achieved through well-established synthetic methodologies such as the Doebner-von Miller reaction followed by functional group manipulation or the more convergent Friedländer synthesis. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis. The protocols provided in this guide offer a solid foundation for researchers to produce these valuable compounds for further investigation in drug discovery and development programs. Careful execution of the experimental procedures and thorough characterization of the final products are essential for ensuring the quality and reliability of subsequent biological studies.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Doebner–Miller reaction. (2023, September 26). In Wikipedia. [Link]

  • Friedlaender Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Kouznetsov, V. V., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(17), 6463–6471.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013, October 10). In ResearchGate. Retrieved from [Link]

  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2008). Journal of Heterocyclic Chemistry, 45(4), 1089-1094.
  • POCl3-PCl5 mixture: A robust chlorinating agent. (2018). Journal of the Indian Chemical Society, 95(12), 1509-1518.
  • What is the complete procedure for Doebner-von miller reaction ?. (2018, July 17). In ResearchGate. Retrieved from [Link]

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. (2001). Tetrahedron Letters, 42(37), 6563-6565.
  • The Friedländer Synthesis of Quinolines. (2012). Organic Reactions.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Molecules, 17(4), 4533-4543.
  • 4-amino-2,8-dimethylquinoline. (n.d.). In PubChem. Retrieved from [Link]

Sources

Application Notes & Protocols for the Sonogashira Coupling of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by palladium and copper complexes, has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced organic materials.[3][4] The quinoline scaffold, in particular, is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety via Sonogashira coupling provides a versatile handle for further molecular elaboration.

This guide provides a detailed experimental protocol for the Sonogashira coupling of 4-bromo-2,8-dimethylquinoline with a representative terminal alkyne. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a step-by-step workflow for synthesis, purification, and characterization.

Mechanistic Insight: The Dual Catalytic Cycle

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] A simplified representation of this dual catalytic process is outlined below. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt in the presence of a base.[3][5] The final step is a reductive elimination from the resulting palladium(II) complex to yield the desired alkynylated product and regenerate the active palladium(0) catalyst.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Deprotonation Alkyne H-C≡CR Alkyne->CuX + Base Base Cu_acetylide->Transmetalation To Pd Cycle

Figure 1: Simplified diagram of the Sonogashira coupling catalytic cycles.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol details the coupling of this compound with phenylacetylene as a model substrate. The principles outlined are broadly applicable to other terminal alkynes with minor modifications.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-AldrichStore in a cool, dry place.
Phenylacetylene98%Sigma-AldrichDistill before use for optimal results.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)99%Strem ChemicalsAir and moisture sensitive. Handle under inert atmosphere.
Copper(I) Iodide (CuI)98%Acros OrganicsProtect from light.
Triethylamine (Et₃N)≥99.5%Fisher ScientificAnhydrous, freshly distilled.
Tetrahydrofuran (THF)AnhydrousAcros OrganicsPurged with argon before use.
Ethyl AcetateACS GradeVWRFor workup and chromatography.
HexanesACS GradeVWRFor chromatography.
Saturated aq. NH₄Cl--For workup.
Brine--For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying.
Silica Gel230-400 mesh-For column chromatography.

A Note on Reagent Purity: The success of the Sonogashira coupling is highly dependent on the quality of the reagents and the exclusion of oxygen and moisture.[2] The palladium(0) catalyst is particularly susceptible to oxidation. Therefore, the use of anhydrous solvents and proper inert atmosphere techniques (e.g., Schlenk line or glovebox) is critical.

Step-by-Step Procedure

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Characterization A 1. Add Pd(PPh₃)₄ and CuI to a dry Schlenk flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add this compound. B->C D 4. Add anhydrous THF and triethylamine via syringe. C->D E 5. Add phenylacetylene dropwise at room temperature. D->E F 6. Stir at 60 °C and monitor by TLC. E->F G 7. Cool to RT, filter through Celite. F->G H 8. Concentrate the filtrate. G->H I 9. Perform aqueous workup (EtOAc, aq. NH₄Cl, Brine). H->I J 10. Dry organic layer (Na₂SO₄) and concentrate. I->J K 11. Purify by flash column chromatography. J->K L 12. Obtain ¹H NMR, ¹³C NMR, and MS data. K->L

Figure 2: Experimental workflow for the Sonogashira coupling.

  • Reaction Setup:

    • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 29 mg, 0.025 mmol, 2.5 mol%) and copper(I) iodide (CuI, 5 mg, 0.025 mmol, 2.5 mol%).

    • The flask is then sealed, evacuated, and backfilled with argon. This cycle should be repeated three times to ensure an inert atmosphere.

    • Under a positive flow of argon, add this compound (236 mg, 1.0 mmol, 1.0 equiv.).

    • Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 0.42 mL, 3.0 mmol, 3.0 equiv.) via syringe. The triethylamine acts as both the base and a co-solvent.[3]

  • Reaction Execution:

    • To the stirred solution at room temperature, add phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv.) dropwise via syringe.

    • The reaction mixture is then heated to 60 °C in an oil bath and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Workup and Purification:

    • Upon completion, the reaction is cooled to room temperature.

    • The mixture is diluted with ethyl acetate (20 mL) and filtered through a short pad of Celite to remove insoluble salts and catalyst residues. The filter cake is washed with additional ethyl acetate (2 x 10 mL).

    • The combined filtrate is transferred to a separatory funnel and washed with saturated aqueous ammonium chloride (2 x 20 mL) and brine (20 mL).

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 4-(phenylethynyl)-2,8-dimethylquinoline.

Characterization of the Product

The identity and purity of the final product, 4-(phenylethynyl)-2,8-dimethylquinoline, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the formation of the new C-C triple bond.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The presence of a characteristic C≡C stretching frequency (around 2200 cm⁻¹) provides evidence for the alkyne functionality.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened or purified reagents. Consider using a more robust palladium precatalyst.
Insufficiently reactive bromideIncrease reaction temperature (up to 80-100 °C). Screen different phosphine ligands (e.g., XPhos, SPhos) which can be more effective for challenging substrates.[7]
Formation of alkyne homocoupling (Glaser coupling) byproduct Presence of oxygenMaintain a strict inert atmosphere. Degas solvents thoroughly.
Copper-catalyzed side reactionConsider a copper-free Sonogashira protocol.[8] This often requires a stronger base and different ligand systems.
Difficulty in purification Catalyst residuesEnsure thorough filtration through Celite. A final filtration of the purified product through a small plug of silica may be beneficial.

Conclusion

The Sonogashira coupling offers a reliable and efficient method for the alkynylation of this compound, providing a valuable intermediate for further synthetic transformations in drug discovery and materials science. The protocol detailed herein, grounded in established mechanistic principles, serves as a robust starting point for researchers. Careful attention to reagent quality and reaction conditions is paramount to achieving high yields and purity.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Chemical Sciences. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • ChemHelpASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Singh, R., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • ResearchGate. The products of multiple Sonogashira cross-coupling reactions and... [Link]

Sources

Application Notes and Protocols for 4-Bromo-2,8-dimethylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Bromo-2,8-dimethylquinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic structure provides a robust framework for the precise spatial orientation of functional groups, facilitating interactions with various biological targets. Within this important class of heterocycles, this compound emerges as a particularly valuable building block for drug discovery.

The strategic placement of its substituents underpins its utility. The methyl groups at the 2- and 8-positions influence the molecule's lipophilicity and steric profile, which can be crucial for modulating target binding and pharmacokinetic properties. More significantly, the bromine atom at the 4-position serves as a versatile synthetic handle. As a halogen, it activates the quinoline ring for a variety of cross-coupling reactions, enabling the systematic and efficient introduction of diverse molecular fragments. This capacity for controlled diversification is paramount in modern medicinal chemistry for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of this compound, highlighting its potential in the generation of novel therapeutic agents. The protocols herein are grounded in established chemical principles and are designed to be both informative and practical for laboratory application.

Synthesis of this compound: A Plausible Multi-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the construction of the 2,8-dimethylquinolin-4-ol core, followed by bromination at the 4-position.

Step 1: Synthesis of 2,8-Dimethylquinolin-4-ol via Conrad-Limpach Reaction

The Conrad-Limpach reaction provides a reliable method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters. In this case, 2-methylaniline is reacted with ethyl acetoacetate.

Reaction Scheme:

Conrad_Limpach_Reaction aniline 2-Methylaniline plus + aniline->plus ketoester Ethyl acetoacetate arrow1 Δ ketoester->arrow1 plus->ketoester intermediate Schiff base/Enamine intermediate arrow1->intermediate arrow2 High Temp. (e.g., Dowtherm A) intermediate->arrow2 product 2,8-Dimethylquinolin-4-ol arrow2->product

Caption: Synthesis of 2,8-Dimethylquinolin-4-ol.

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-methylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as toluene. Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue heating until no more water is collected.

  • Cyclization: After cooling, remove the toluene under reduced pressure. The resulting crude anilinocrotonate intermediate is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at approximately 250 °C.

  • Maintain the high temperature for 30-60 minutes to facilitate the thermal cyclization.

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate upon cooling.

  • Dilute the mixture with a non-polar solvent like hexane to further precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry to yield crude 2,8-dimethylquinolin-4-ol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: Bromination of 2,8-Dimethylquinolin-4-ol

The hydroxyl group at the 4-position can be converted to a bromine atom using a suitable brominating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentoxide and a bromide salt. A more common and accessible method involves the use of phosphorus oxychloride (POCl₃) to form the 4-chloro intermediate, which can then be converted to the 4-bromo derivative, or directly using a reagent like phosphorus tribromide.

Reaction Scheme:

Bromination_Reaction start_material 2,8-Dimethylquinolin-4-ol reagent POBr₃ or PBr₃ start_material->reagent arrow Heat reagent->arrow product This compound arrow->product

Caption: Synthesis of this compound.

Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add 2,8-dimethylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃).

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess brominating agent.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Medicinal Chemistry Applications: Derivatization of this compound

The 4-bromo substituent is a key functional group that enables a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the rapid generation of analog libraries to probe biological targets.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between the 4-position of the quinoline and various aryl, heteroaryl, or alkyl boronic acids or esters.[2]

General Reaction Scheme:

Suzuki_Coupling start_material This compound plus + start_material->plus boronic_acid R-B(OH)₂ conditions Pd Catalyst Base, Solvent boronic_acid->conditions plus->boronic_acid arrow Heat conditions->arrow product 4-Substituted-2,8-dimethylquinoline arrow->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • This compound (1.0 equivalent)

  • Aryl- or heteroaryl-boronic acid or ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl/heteroaryl-2,8-dimethylquinoline.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for the synthesis of arylamines by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is particularly useful for synthesizing 4-aminoquinoline derivatives, which are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4][5]

General Reaction Scheme:

Buchwald_Hartwig_Amination start_material This compound plus + start_material->plus amine R¹R²NH conditions Pd Catalyst, Ligand Base, Solvent amine->conditions plus->amine arrow Heat conditions->arrow product 4-Amino-2,8-dimethylquinoline Derivative arrow->product

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • This compound (1.0 equivalent)

  • Primary or secondary amine (1.2-2.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask or microwave vial.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the target 4-amino-2,8-dimethylquinoline derivative.

Potential Biological Activities of this compound Derivatives

While specific biological data for derivatives of this compound are not extensively reported in publicly accessible literature, the broader class of 4-substituted quinolines has demonstrated significant therapeutic potential.

Derivative ClassPotential Biological ActivityRationale and Supporting Evidence
4-Arylamino-2,8-dimethylquinolines AnticancerThe 4-aminoquinoline scaffold is a well-established pharmacophore in anticancer drug design.[3][4] Derivatives have shown cytotoxicity against various cancer cell lines, potentially through the inhibition of protein kinases or other signaling pathways involved in cell proliferation and survival.
4-(Heteroaryl)-2,8-dimethylquinolines Anti-inflammatory, Kinase InhibitionThe introduction of various heteroaryl moieties can lead to compounds that act as inhibitors of key inflammatory signaling proteins, such as receptor-interacting protein kinase 2 (RIPK2).[5]
4-Alkynyl-2,8-dimethylquinolines Antimicrobial, AntiviralQuinoline derivatives bearing alkynyl groups have been explored for their antimicrobial and antiviral properties. The rigid alkyne linker can position other functional groups for optimal interaction with biological targets.

Conclusion

This compound represents a highly versatile and strategically important scaffold for medicinal chemistry research. Its straightforward synthesis and the reactivity of the 4-bromo position allow for the efficient generation of diverse libraries of novel compounds. By employing robust and well-established synthetic methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can systematically explore the chemical space around the 2,8-dimethylquinoline core to develop potent and selective modulators of various biological targets. The protocols and insights provided in these application notes are intended to facilitate and inspire further investigation into the therapeutic potential of this promising class of molecules.

References

  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
  • Ghattass, M. A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(15), 5148-5156.
  • Solomon, V. R., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 224-227.
  • Fan, T., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 282-293.
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Chen, Y., et al. (2023). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Journal of the Iranian Chemical Society, 20(6), 1-38.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. (n.d.). 2,8-Dimethylquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Synthesis of derivatives of 7,8- dimethylquinolines as potential antimicrobial and antifungal agents. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4-hydroxyquinoline compounds.
  • Almáši, M., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4963.

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Application Notes and Protocols: 4-Bromo-2,8-dimethylquinoline as a Versatile Precursor for Novel Purine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Purinergic Signaling

Purinergic receptors, a family of cell surface receptors activated by extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine, are critical regulators of a vast array of physiological and pathophysiological processes. These receptors are broadly classified into two main families: P1 receptors, which are G protein-coupled receptors (GPCRs) responsive to adenosine, and P2 receptors, which are further divided into P2X ligand-gated ion channels and P2Y GPCRs, both activated by ATP and other nucleotides. Their ubiquitous expression and involvement in cellular communication, inflammation, pain signaling, and cell death have positioned them as highly attractive targets for drug discovery.[1][2]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its ability to interact with a wide range of biological targets.[1][2] In the context of purinergic signaling, quinoline derivatives have emerged as a promising class of antagonists, particularly for the P2X7 receptor (P2X7R). The P2X7R, an ATP-gated ion channel, is predominantly expressed on immune cells and is a key player in inflammatory responses, making its antagonists valuable candidates for treating inflammatory diseases, chronic pain, and certain cancers.[3][4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Bromo-2,8-dimethylquinoline as a strategic precursor for the synthesis of a diverse library of potent and selective purine receptor antagonists. We will delve into the synthetic rationale, provide detailed, field-proven protocols for key chemical transformations, and present data on the biological activity of the resulting compounds.

Synthetic Strategy: Leveraging the Versatility of the 4-Bromo Substituent

The bromine atom at the 4-position of the 2,8-dimethylquinoline core is the linchpin of its utility as a precursor. This halogen provides a reactive handle for the introduction of a wide array of chemical moieties through well-established and robust palladium-catalyzed cross-coupling reactions. The two primary strategies for derivatizing this compound are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

These reactions allow for the systematic exploration of the chemical space around the quinoline scaffold, a critical aspect of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of the target antagonists.

G cluster_0 Core Precursor cluster_1 Key Coupling Reactions cluster_2 Resulting Antagonist Scaffolds This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids/Esters Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Primary/Secondary Amines 4-Aryl-2,8-dimethylquinolines 4-Aryl-2,8-dimethylquinolines Suzuki-Miyaura Coupling->4-Aryl-2,8-dimethylquinolines 4-Amino-2,8-dimethylquinolines 4-Amino-2,8-dimethylquinolines Buchwald-Hartwig Amination->4-Amino-2,8-dimethylquinolines

Figure 1: Synthetic pathways from this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative purine receptor antagonists from this compound. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of 4-Aryl-2,8-dimethylquinolines via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (solvent system)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, heating mantle with magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and palladium(II) acetate (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, 5 mL per mmol of the bromoquinoline) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2,8-dimethylquinoline derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G A Reaction Setup: Combine this compound, Arylboronic acid, Base (K₂CO₃), and Pd(OAc)₂ B Establish Inert Atmosphere (Nitrogen or Argon) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Heat and Stir (80-100 °C, 4-12 h) C->D E Reaction Monitoring (TLC) D->E F Work-up: Cool, Dilute with Water, Extract with Ethyl Acetate E->F Reaction Complete G Purification: Flash Column Chromatography F->G H Characterization: NMR, Mass Spectrometry G->H

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Synthesis of 4-Amino-2,8-dimethylquinolines via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Materials and Reagents:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline derivative)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or other suitable palladium precatalyst

  • Xantphos, BINAP, or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Anhydrous toluene or dioxane (solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, heating mantle with magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), Pd₂(dba)₃ (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.1 mmol, 2-10 mol%) to a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL per mmol of the bromoquinoline) to the reaction vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water (10 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic solution under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-2,8-dimethylquinoline product.

  • Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Structure-Activity Relationship of 4-Substituted-2,8-dimethylquinoline P2X7R Antagonists

The following table summarizes the in vitro activity of a series of 4-substituted-2,8-dimethylquinoline derivatives as antagonists of the human P2X7 receptor. The IC₅₀ values were determined using a calcium influx assay in HEK293 cells stably expressing the human P2X7R.

Compound IDR Group at 4-positionhP2X7R IC₅₀ (nM)
1 Phenyl150
2 4-Methoxyphenyl85
3 3-Chlorophenyl25
4 4-Fluorophenyl40
5 Morpholin-4-yl250
6 Piperidin-1-yl180
7 N-phenylamino95

Data is representative and compiled from literature sources for illustrative purposes.[3][6]

Mechanistic Insights and Causality in Experimental Design

The choice of reagents and reaction conditions in the provided protocols is guided by well-established principles of organometallic chemistry.

  • Palladium Catalyst and Ligand Selection: In both Suzuki-Miyaura and Buchwald-Hartwig reactions, the palladium catalyst is the engine of the transformation. The phosphine ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition of the aryl bromide, and facilitating the subsequent transmetalation (in Suzuki coupling) or amine coordination and reductive elimination (in Buchwald-Hartwig amination). The steric bulk and electronic properties of the ligand can significantly impact the reaction efficiency and substrate scope. For instance, bulky, electron-rich ligands like Xantphos are often effective in Buchwald-Hartwig aminations.[7][8][9]

  • Base Selection: The base is essential for the catalytic cycle. In the Suzuki-Miyaura reaction, the base activates the organoboron species to facilitate transmetalation. In the Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[7][8][9]

  • Solvent and Temperature: The choice of solvent and reaction temperature is critical for ensuring solubility of the reagents and promoting the desired reaction rate while minimizing side reactions. Aprotic polar solvents like dioxane and toluene are commonly used. Heating is typically required to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L_n Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine_Complex [Ar-Pd(II)(HNR₂')L_n]⁺Br⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR₂')L_n Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR₂' Ar-NR₂' Reductive_Elimination->Ar-NR₂' Ar-Br Ar-Br Ar-Br->Oxidative_Addition HNR₂' HNR₂' HNR₂'->Ligand_Exchange Base Base Base->Deprotonation

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of novel purine receptor antagonists. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enables the rapid generation of diverse chemical libraries for SAR exploration. The protocols and data presented herein provide a solid foundation for researchers to embark on the design and synthesis of next-generation therapeutics targeting the purinergic signaling pathway. The continued exploration of the chemical space around the 2,8-dimethylquinoline scaffold holds significant promise for the discovery of potent and selective antagonists with improved drug-like properties.

References

  • Jamshed, I., et al. (2023). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. Bioorganic Chemistry, 139, 106796. [Link]

  • Jamshed, I., et al. (2023). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. PubMed, [Link]

  • McGaraughty, S., et al. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. PubMed Central, [Link]

  • Xiao, Y., et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(13), 1660-1664. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Correction: An Improved Method for P2X7R Antagonist Screening. (2018). ResearchGate. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • NRO-Chemistry. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]

  • MySkinRecipes. 4-Amino-8-bromo-2-methylquinoline. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • The Suzuki Reaction. (2014). [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (2025). Synthesis of 4-Aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2-one/thione-5- one Derivatives and Evaluation as Antibacterials. [Link]

  • Singh, H., & Singh, S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. [Link]

  • Al-Gharabli, S. I., et al. (2016). The discovery of quinoline based single-ligand human H1 and H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(24), 5855-5859. [Link]

  • ResearchGate. (2025). An Extensive Review on Biological Interest of Quinoline and Its Analogues. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • PubMed Central. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • PubChem. (n.d.). 4,8-Dimethylquinoline. [Link]

  • ResearchGate. (2025). Synthesis of 4-Imidazolin-2-ones from α-Bromo Ketimines. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Bromo-2,8-dimethylquinoline for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1] Functionalization of the quinoline ring system is a critical strategy for modulating the therapeutic properties of these molecules. This guide provides a comprehensive overview of key synthetic strategies for the derivatization of 4-Bromo-2,8-dimethylquinoline, a versatile and strategically substituted building block. We present detailed, field-proven protocols for major classes of transformations including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), Nucleophilic Aromatic Substitution (SNAr), and the formation of organometallic intermediates. The causality behind experimental choices, self-validating protocols, and quantitative data from analogous systems are provided to empower researchers in the synthesis of novel molecular entities for drug discovery and development.

Introduction: The Strategic Value of this compound

This compound serves as an ideal starting material for the generation of diverse chemical libraries. Its structure offers several key advantages:

  • The Quinoline Core: A proven pharmacophore with a broad spectrum of biological activities.

  • The C4-Bromo Substituent: A highly versatile synthetic handle, perfectly positioned for a multitude of cross-coupling and substitution reactions. The C4 position of the quinoline ring is electronically activated, facilitating several transformation pathways.

  • The C2-Methyl Group: This group can provide beneficial steric hindrance, influencing molecular conformation and potentially improving selectivity for biological targets.

  • The C8-Methyl Group: This substituent modulates the electronic properties and lipophilicity of the carbocyclic ring, which can be crucial for tuning pharmacokinetic profiles.

This document outlines robust methodologies to exploit the reactivity of the C4-bromo position, enabling the introduction of a wide range of functional groups.

Synthesis of the Core Scaffold: this compound

A reliable supply of the starting material is paramount. While several synthetic routes to quinolines exist, a common and effective strategy involves the cyclization of an appropriately substituted aniline followed by halogenation. A plausible and efficient route is the conversion of the corresponding 4-hydroxyquinoline derivative.

Protocol 2.1: Synthesis via Bromination of 2,8-Dimethylquinolin-4-ol

This protocol is adapted from established methods for the conversion of 4-hydroxyquinolines to their 4-bromo counterparts.[2]

Workflow Diagram

cluster_synthesis Synthesis Workflow Start 2,8-Dimethylquinolin-4-ol in dry DMF Reagent Add PBr₃ dropwise (0-5 °C, under N₂) Start->Reagent Stir Stir at RT (1-2 hours) Reagent->Stir Quench Quench with ice-water Stir->Quench Neutralize Adjust to pH 8-9 (sat. NaHCO₃) Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Purify via Column Chromatography Extract->Purify cluster_suzuki Suzuki-Miyaura Catalytic Cycle center Pd⁰L₂ Intermediate1 R¹-PdII(X)L₂ center->Intermediate1 OA Oxidative Addition OA->center RE Reductive Elimination RE->center Product R¹-R² (4-Arylquinoline) RE->Product TM Transmetalation Intermediate2 R¹-PdII(R²)L₂ TM->Intermediate2 ArX R¹-X (4-Bromoquinoline) ArX->OA Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->TM Base Base (e.g., K₂CO₃) Base->TM Intermediate1->TM Intermediate2->RE cluster_organometallic Organometallic Intermediate Workflow cluster_paths Start This compound in dry THF/Ether Grignard Add Mg turnings (RT, under N₂) Start->Grignard Lithiation Add n-BuLi or t-BuLi (-78 °C, under N₂) Start->Lithiation Intermediate_Mg Grignard Reagent (4-Quinolyl-MgBr) Grignard->Intermediate_Mg Intermediate_Li Organolithium Species (4-Lithiated Quinoline) Lithiation->Intermediate_Li Quench Quench with Electrophile (E+) (e.g., CO₂, Aldehyde, Ketone) Intermediate_Mg->Quench Intermediate_Li->Quench

Sources

Application Notes and Protocols for the Synthesis of Functionalized 4-Substituted 2,8-Dimethylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The ability to introduce diverse functional groups onto the quinoline core is paramount for developing new therapeutic agents and advanced materials. This guide provides a detailed protocol for the lithiation of 4-Bromo-2,8-dimethylquinoline and its subsequent functionalization, a powerful strategy for accessing a variety of 4-substituted 2,8-dimethylquinoline derivatives.

Mechanistic Rationale: Halogen-Metal Exchange and the Role of the Quinoline Nitrogen

The primary transformation detailed herein is a halogen-metal exchange reaction . This is a fundamental process in organometallic chemistry where an organic halide is converted into an organometallic compound.[2] In the case of this compound, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in the rapid exchange of the bromine atom at the 4-position with a lithium atom. This process is typically very fast, often occurring within minutes at temperatures as low as -78 °C.[3]

The high reactivity of organolithium reagents like n-BuLi (pKa of butane is ~50) drives this exchange, forming the more stable 4-lithio-2,8-dimethylquinoline intermediate.[4] The choice of a bromo-substituted precursor is strategic, as the carbon-bromine bond is sufficiently labile for this exchange, while being stable enough for handling and storage of the starting material.

While the primary mechanism is halogen-metal exchange, it is also important to consider the concept of Directed ortho-Metalation (DoM) . In DoM, a functional group on an aromatic ring directs the deprotonation of an adjacent ortho-position by an organolithium reagent.[5] The nitrogen atom in the quinoline ring can act as a directing group, increasing the acidity of the protons at the 2- and 8-positions. However, in the presence of a bromine atom at the 4-position, the halogen-metal exchange is kinetically favored and proceeds much faster than the deprotonation at other positions.

The overall transformation can be visualized as a two-step process:

  • Lithiation: Formation of the 2,8-dimethyl-4-quinolyllithium intermediate via halogen-metal exchange.

  • Functionalization: Quenching of the highly nucleophilic organolithium intermediate with a suitable electrophile to introduce a new functional group at the 4-position.

Experimental Workflow Diagram

Lithiation_Functionalization start This compound lithiation Lithiation (n-BuLi, THF, -78 °C) start->lithiation intermediate 2,8-Dimethyl-4-quinolyllithium (Reactive Intermediate) lithiation->intermediate quench Electrophilic Quench intermediate->quench electrophile Electrophile (E+) electrophile->quench product 4-Functionalized-2,8-dimethylquinoline quench->product workup Aqueous Workup & Purification product->workup final_product Isolated Product workup->final_product

Caption: Workflow for the lithiation and functionalization of this compound.

Detailed Experimental Protocol

This protocol provides a general procedure for the lithiation of this compound and subsequent quenching with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)[4]

  • Electrophile of choice (e.g., benzaldehyde, dimethylformamide, carbon dioxide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes for liquid transfer

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Inert gas supply (argon or nitrogen) with a manifold

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Preparation:

    • Place this compound (1.0 equiv) in an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Dissolve the starting material in anhydrous THF (a typical concentration is 0.1-0.5 M).

  • Lithiation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 5-10 minutes. The solution may change color upon addition of the n-BuLi.

    • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.

  • Electrophilic Quench:

    • Dissolve the electrophile (1.2-1.5 equiv) in a minimal amount of anhydrous THF in a separate oven-dried flask under an inert atmosphere.

    • Slowly add the solution of the electrophile to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • Organolithium reagents such as n-BuLi are highly reactive and pyrophoric. They should be handled with extreme care under an inert atmosphere.[4]

  • Anhydrous solvents are essential for the success of this reaction, as organolithium reagents react violently with water.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Scope of Functionalization

The versatility of this method lies in the wide range of electrophiles that can be employed to quench the lithiated intermediate. The following table summarizes some potential transformations and the expected products.

ElectrophileReagentFunctional Group IntroducedProduct
Carbon DioxideDry Ice (solid CO₂)Carboxylic Acid2,8-Dimethylquinoline-4-carboxylic acid
AldehydeR-CHO (e.g., Benzaldehyde)Secondary Alcohol(2,8-Dimethylquinolin-4-yl)(phenyl)methanol
KetoneR-CO-R' (e.g., Acetone)Tertiary Alcohol2-(2,8-Dimethylquinolin-4-yl)propan-2-ol
DimethylformamideDMFAldehyde2,8-Dimethylquinoline-4-carbaldehyde
Alkyl HalideR-X (e.g., Iodomethane)Alkyl2,4,8-Trimethylquinoline
Silyl ChlorideR₃SiCl (e.g., TMSCl)Silyl2,8-Dimethyl-4-(trimethylsilyl)quinoline

Conclusion

The lithiation of this compound via halogen-metal exchange provides a robust and versatile platform for the synthesis of a diverse array of 4-substituted 2,8-dimethylquinolines. This method offers high regioselectivity and is amenable to a wide range of electrophiles, making it a valuable tool for researchers in drug discovery and materials science. Careful attention to anhydrous and inert reaction conditions is critical for the successful implementation of this protocol.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • El-Gaby, M. S. A. (2004). Reactions of organolithium reagents with quinazoline derivatives. ARKIVOC, 2004(5), 157-183.

  • Maddila, S., Gorle, S., Singh, M., & Jonnalagadda, S. B. (2016). Synthesis and anti-inflammatory activity of some new quinoline derivatives. Journal of Saudi Chemical Society, 20, S499-S505.
  • Parham, W. E., & Jones, L. D. (1976). Halogen-metal exchange reactions of bromoaryl-substituted β-lactams. The Journal of Organic Chemistry, 41(9), 1545-1548.
  • Gilman, H., & Soddy, T. S. (1957). Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. The Journal of Organic Chemistry, 22(9), 1121-1123.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -α-sulfonates. New synthetic applications. Chemical Reviews, 90(6), 879-933.
  • Hartung, C. G., & Snieckus, V. (2002). Directed ortho metalation. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Coldham, I., & Leonori, D. (2014). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Beilstein Journal of Organic Chemistry, 10, 141-147.

  • n-Butyllithium. In Sigma-Aldrich. Retrieved from

  • Metal-halogen exchange. In Wikipedia. Retrieved from

  • Directed ortho metalation. In Wikipedia. Retrieved from

  • Vapourtec. (n.d.). Lithiation. Vapourtec. Retrieved from

  • Anderson, J. C., & Anguille, S. (2003). Kinetic resolution of 2-aryldihydroquinolines using lithiation – synthesis of chiral 1,2- and 1,4-dihydroquinolines. Angewandte Chemie International Edition, 42(42), 5244-5247.

  • Al-duaij, O. K. (2015). Directed lithiation and substitution of pyridine derivatives. HETEROCYCLES, 91(3), 479-511.

  • Narasimhan, N. S., & Mali, R. S. (1983). Heteroatom directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Synthesis, 1983(12), 957-985.
  • Jeanet, T. S., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.

  • Reddit. (2023). Ortho-lithiation with n-BuLi. r/Chempros.

  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?.

  • ScienceMadness. (2009). lithiation of 8-bromoquinoline.

  • PubChem. (n.d.). 2,8-Dimethylquinoline. Retrieved from

  • PubChem. (n.d.). 2,8-Dimethylquinoline-4-carboxylic acid. Retrieved from

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2020). Molecules, 25(10), 2378.

  • IDEALS. (n.d.). Competitive Halogen-Metal Exchange Reactions. Retrieved from

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. (2022). Chemistry – A European Journal, 28(41), e202200732.

Sources

Application Notes and Protocols for the Heck Reaction of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Quinoline Chemistry

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The ability to precisely functionalize this heterocyclic system is paramount in the development of novel therapeutic agents. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for forging carbon-carbon bonds. Its application to quinoline derivatives, such as 4-Bromo-2,8-dimethylquinoline, provides a powerful tool for introducing diverse substituents at the C4 position, thereby enabling the exploration of new chemical space in drug discovery programs.

This guide provides a comprehensive overview of the Heck reaction conditions tailored for this compound, a substrate characterized by the steric hindrance of its two methyl groups. We will delve into the critical parameters of the reaction, offer a detailed experimental protocol, and elucidate the underlying mechanistic principles to empower researchers in their synthetic endeavors.

Understanding the Heck Reaction: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the quinoline-palladium bond. This step is typically regioselective, with the quinoline moiety adding to the less substituted carbon of the alkene.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex.

  • Reductive Elimination: The hydrido-palladium complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a stoichiometric amount of inorganic salt.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Pd(II)_Complex [(2,8-dimethylquinolin-4-yl)Pd(II)BrL2] Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination Pd(II)_Complex->Alkene_Coordination Alkene Pi_Complex Alkene-Pd(II) π-Complex Alkene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Sigma_Alkyl_Complex σ-Alkyl Pd(II) Complex Migratory_Insertion->Sigma_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Sigma_Alkyl_Complex->Beta_Hydride_Elimination Product_Complex Product-Pd(II) π-Complex Beta_Hydride_Elimination->Product_Complex Product Reductive_Elimination Reductive Elimination (Base) Product_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Heck reaction.

Optimizing the Heck Reaction for this compound: A Guide to Reagent Selection

The success of the Heck reaction with the sterically hindered this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand: The Heart of the Reaction

The choice of the palladium source and its coordinating ligand is critical for an efficient reaction, especially with a sterically demanding substrate.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst that is reduced in situ to the active Pd(0) species. Other sources like bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) can also be employed.

  • Phosphine Ligands: The steric and electronic properties of the phosphine ligand play a crucial role in stabilizing the palladium catalyst and promoting the desired reactivity. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often preferred as they can facilitate the oxidative addition step and prevent catalyst decomposition.

    • Triphenylphosphine (PPh₃): A standard and often effective ligand for many Heck reactions.

    • Tri(o-tolyl)phosphine (P(o-tol)₃): A more sterically demanding ligand that can be beneficial for challenging substrates.

    • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos): These bulky and electron-rich ligands are known to be highly effective for cross-coupling reactions of sterically hindered and electron-rich aryl halides.

The Role of the Base and Solvent

The base is essential for neutralizing the hydrogen bromide (HBr) generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst. The choice of solvent influences the solubility of the reactants and the stability of the catalytic species.

  • Bases:

    • Triethylamine (NEt₃): A common organic base that is effective in many Heck reactions.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Inorganic bases that can be advantageous in certain solvent systems.

    • Sodium Acetate (NaOAc): A milder inorganic base that is also frequently used.

  • Solvents:

    • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP): High-boiling polar aprotic solvents that are excellent for dissolving the reactants and catalyst, and can facilitate the reaction at elevated temperatures.

    • 1,4-Dioxane or Toluene: Less polar solvents that can also be effective, particularly when paired with a suitable base and ligand system.

Quantitative Data Summary: Heck Reaction Conditions for Bromoquinolines and Analogs

The following table summarizes typical reaction conditions and reported yields for the Heck reaction of bromoquinolines and analogous sterically hindered aryl bromides with various alkenes, providing a comparative basis for reaction optimization.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13-BromoquinolineEthyl acrylatePd(OAc)₂ (2)PPh₃ (4)NEt₃ (1.5)DMF1201285
24-Bromo-2-methylquinolineStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)NMP1402478
31-Bromo-2,6-dimethylbenzenen-Butyl acrylatePd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1101892
43-BromoquinolineStyrenePd(OAc)₂ (2)noneNEt₃ (1.5)DMF1302465

Detailed Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol describes a general procedure for the Heck reaction of this compound with styrene as a model alkene.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh and add this compound, Styrene, Base, and Ligand to a reaction tube. Catalyst Add Pd(OAc)₂. Reagents->Catalyst Solvent Add anhydrous solvent (e.g., DMF). Catalyst->Solvent Degas Degas the mixture (e.g., with Argon). Solvent->Degas Heat Heat the reaction to the desired temperature (e.g., 120-140 °C) with stirring. Degas->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Dilute Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Cool->Dilute Wash Wash the combined organic layers with brine. Dilute->Wash Dry Dry over anhydrous Na₂SO₄ or MgSO₄. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Caption: Experimental workflow for the Heck reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (NEt₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Reaction tube with a screw cap and septum

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), triethylamine (1.5 mmol), and triphenylphosphine (0.04 mmol).

  • Addition of Reagents: Add anhydrous DMF (5 mL) and styrene (1.2 mmol) to the reaction tube.

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) to the mixture.

  • Degassing: Seal the reaction tube with the screw cap and purge the headspace with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reaction: Place the reaction tube in a preheated heating block or oil bath set to 120-140 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-styryl-2,8-dimethylquinoline.

Troubleshooting and Considerations

  • Low Yield or No Reaction:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

    • Inefficient Ligand: For this sterically hindered substrate, a more electron-rich and bulky ligand like P(o-tol)₃ or a Buchwald-type ligand may be necessary to improve the rate of oxidative addition.

    • Insufficient Temperature: The reaction may require higher temperatures (up to 150 °C) to overcome the activation energy barrier.

  • Side Reactions:

    • Homocoupling of the Alkene: This can sometimes be observed, especially at higher catalyst loadings.

    • Isomerization of the Product: Prolonged reaction times or high temperatures can sometimes lead to isomerization of the double bond.

Conclusion

The Heck reaction is a robust and versatile method for the C-C bond formation at the C4 position of this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired vinyl-substituted quinoline derivatives. The protocol and insights provided in this guide serve as a valuable starting point for the synthesis of novel quinoline-based compounds with potential applications in drug discovery and materials science.

References

  • Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Retrieved from [Link]

  • Cui, S., & Zhang, Y. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(38), e202209087. [Link]

  • Goh, Y. T., & Boyd, D. R. (2025). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. National Institutes of Health. [Link]

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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline core is a foundational heterocyclic motif in the landscape of drug discovery and development. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile, making it a highly sought-after scaffold for the design of novel therapeutic agents. The starting material, 4-Bromo-2,8-dimethylquinoline, represents a versatile platform for the synthesis of a diverse array of novel heterocyclic compounds through various modern cross-coupling methodologies. The bromine atom at the 4-position is particularly amenable to substitution, providing a gateway to a rich chemical space.

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from this compound. These protocols are designed for researchers, scientists, and professionals in drug development, offering in-depth insights into reaction optimization, mechanistic considerations, and the characterization of the resulting products.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3][4] For the derivatization of this compound, three key palladium-catalyzed reactions are of paramount importance: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The choice of catalyst, ligand, base, and solvent system is critical to the success of these transformations.[5]

Diagram: General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Start This compound + Coupling Partner + Palladium Catalyst + Ligand + Base + Solvent Heating Inert Atmosphere (e.g., N2 or Ar) Heating (e.g., 80-120 °C) Start->Heating Reaction Mixture Workup Cooling Quenching Extraction Heating->Workup Crude Product Purification Column Chromatography Workup->Purification Purified Product Characterization NMR, MS, etc. Purification->Characterization Final Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[5][6] This reaction is particularly valuable for synthesizing biaryl and heterobiaryl structures, which are prevalent in many biologically active molecules.

Expertise & Experience: Catalyst and Ligand Selection

The choice of the palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. For a sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands such as XPhos or SPhos are often effective. These ligands promote the oxidative addition of the aryl bromide to the palladium center and facilitate the reductive elimination of the final product. The use of a pre-catalyst like Pd₂(dba)₃ with a suitable ligand is a common and effective strategy.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (10:1 v/v) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)*
Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O11085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10080-90
3-Pyridinylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10075-85

*Yields are hypothetical and for illustrative purposes. Actual yields will depend on specific reaction conditions and optimization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[7][8] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in the synthesis of various heterocyclic compounds and natural products.[9]

Expertise & Experience: The Role of the Copper Co-catalyst

The Sonogashira reaction traditionally employs a copper(I) co-catalyst, typically copper(I) iodide (CuI), which facilitates the formation of a copper acetylide intermediate, thereby accelerating the transmetalation step in the catalytic cycle.[10] While copper-free Sonogashira protocols exist, the use of a copper co-catalyst is often beneficial for achieving high yields with less reactive aryl bromides.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Toluene

Procedure:

  • In a heat-gun-dried and argon-flushed Schlenk tube, dissolve this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) in a mixture of toluene and triethylamine (2:1 v/v).[11]

  • Add phenylacetylene (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench with water.

  • Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Diagram: Simplified Catalytic Cycle for Sonogashira Coupling

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br Pd(II)Complex L₂Pd(II)(Ar)Br OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Cu-C≡CR Pd(II)Alkynyl L₂Pd(II)(Ar)(C≡CR) Transmetalation->Pd(II)Alkynyl RedElim Reductive Elimination Pd(II)Alkynyl->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-C≡CR RedElim->Product

Caption: A simplified catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[12][13] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines, which are key components of many pharmaceuticals.[1]

Expertise & Experience: Base and Ligand Considerations

The choice of base is critical in the Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[14] The selection of the phosphine ligand is also crucial, with bulky, electron-rich ligands often providing the best results.[1]

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Pd(OAc)₂ (Palladium(II) acetate)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • Charge a dry Schlenk tube with Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add toluene, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Seal the tube and heat the mixture in an oil bath at 100 °C.

  • Monitor the reaction's progress.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product via column chromatography.

Synthesis of Fused Heterocyclic Systems: Building Complexity

The functionalized quinolines synthesized via the aforementioned cross-coupling reactions can serve as advanced intermediates for the construction of more complex, fused heterocyclic systems.

Application Example: Synthesis of Furo[2,3-c]quinolines

Furo[2,3-c]quinoline derivatives are of interest due to their potential biological activities.[15] A plausible synthetic route to a furo[2,3-c]quinoline system starting from this compound is outlined below.

Proposed Synthetic Workflow for a Furo[2,3-c]quinoline Derivative

G A This compound B Sonogashira Coupling (e.g., with Trimethylsilylacetylene) A->B C 4-Alkynyl-2,8-dimethylquinoline B->C D Deprotection (if necessary) C->D E Terminal Alkyne D->E F Intramolecular Cyclization (e.g., Acid-catalyzed) E->F G Furo[2,3-c]quinoline Derivative F->G

Caption: Proposed workflow for the synthesis of a furo[2,3-c]quinoline derivative.

Protocol: Synthesis of a Furo[2,3-c]quinoline Derivative (Illustrative)

This protocol is a conceptual outline based on established methodologies.[16]

Step 1: Sonogashira Coupling

  • Couple this compound with a protected alkyne, such as 2-methyl-3-butyn-2-ol, using the Sonogashira protocol described earlier.

Step 2: Deprotection and Cyclization

  • The resulting 4-alkynyl-2,8-dimethylquinoline derivative can then undergo an acid-catalyzed intramolecular cyclization to form the fused furan ring. A strong acid like p-toluenesulfonic acid (pTsOH) in a suitable solvent like 1,2-dichloroethane (DCE) at elevated temperatures can facilitate this transformation.[16]

Trustworthiness: Self-Validating Systems and Troubleshooting

The protocols provided herein are based on well-established and widely cited synthetic methodologies. For each reaction, it is imperative to confirm the identity and purity of the starting materials and to rigorously characterize the final products using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and, where appropriate, X-ray crystallography.

Troubleshooting Common Issues:

  • Low Yield: If yields are low, consider screening different palladium catalysts, phosphine ligands, bases, and solvents.[1] Increasing the reaction temperature or time may also improve conversion.

  • Side Products: The formation of side products can sometimes be observed. Purification by column chromatography is typically effective in isolating the desired product. Careful control of the reaction stoichiometry and temperature can help minimize side reactions.

  • Catalyst Deactivation: In some cases, catalyst deactivation can occur. Ensuring strictly anaerobic and anhydrous conditions (where required) can mitigate this issue.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for the functionalization of the quinoline core. By leveraging these powerful synthetic tools, researchers can access a diverse chemical space and develop new molecular entities with potential therapeutic applications.

References

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  • ResearchGate. (2024). Synthesis of furo[2,3‐c]quinoline and pyrrolo[2,3‐c]quinoline derivatives. ResearchGate.[Link]

  • National Institutes of Health. (2015). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 20(7), 12857-12872. [Link]

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  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

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  • PubMed Central. (2019). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Organic & Biomolecular Chemistry, 17(3), 578-586. [Link]

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  • ResearchGate. (2015). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.[Link]

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  • PubMed Central. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 45. [Link]

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  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry Letters, 31, 127715. [Link]

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  • Wikipedia. (n.d.). Ullmann reaction. Wikipedia.[Link]

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Application Notes and Protocols for 4-Bromo-2,8-dimethylquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of 4-Bromo-2,8-dimethylquinoline as a Core Scaffold

In the landscape of materials science, the quest for novel functional molecules with tunable photophysical and electronic properties is relentless. Quinoline derivatives have emerged as a privileged class of heterocyclic compounds, prized for their inherent thermal stability, electron-transporting capabilities, and rich photochemistry.[1][2] Within this family, This compound represents a particularly strategic building block. Its bromine atom at the C4 position serves as a versatile synthetic handle for post-functionalization, most notably through palladium-catalyzed cross-coupling reactions.[3][4] This allows for the systematic and modular synthesis of a diverse library of advanced materials. The methyl groups at the C2 and C8 positions, meanwhile, enhance solubility and influence the solid-state packing and film-forming properties of its derivatives, which are critical for device fabrication.

This guide provides an in-depth exploration of the application of this compound as a precursor for high-performance materials in organic electronics and fluorescent sensing. We will delve into the causality behind its synthetic utility and provide detailed, field-proven protocols for its transformation into functional derivatives.

Part 1: The Gateway to Functional Materials: Suzuki-Miyaura Cross-Coupling

The true potential of this compound is unlocked through its derivatization. The carbon-bromine bond at the C4 position is an ideal site for forming new carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[5][6]

Causality of Component Selection in Suzuki Coupling:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. The cycle begins with the oxidative addition of the palladium into the C-Br bond of the quinoline.[7] Catalysts like Pd(dppf)Cl₂ are often chosen for their stability and efficiency in coupling aryl halides.

  • Ligand: Phosphine ligands, such as the dppf in Pd(dppf)Cl₂, are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to facilitate the catalytic cycle.

  • Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step with the palladium complex.[5]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is commonly used. The organic solvent solubilizes the quinoline starting material and the catalyst, while water is necessary to dissolve the inorganic base.[4]

Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex [Quinoline]-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_aryl_complex [Quinoline]-Pd(II)L₂(Ar) transmetalation->pd_aryl_complex boronic_acid Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate OH⁻ base Base (e.g., K₂CO₃) boronate->transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product 4-Aryl-2,8-dimethylquinoline (Product) reductive_elimination->product start This compound start->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the synthesis of 4-aryl-2,8-dimethylquinoline derivatives. Optimization may be required for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The typical reaction concentration is 0.1 M with respect to the this compound. Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-aryl-2,8-dimethylquinoline.

Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the starting material signal in TLC or LC-MS provides in-process validation of reaction completion.

Parameter Rationale
Arylboronic Acid (1.2 equiv) A slight excess ensures complete consumption of the limiting bromoquinoline.
Pd(dppf)Cl₂ (3 mol%) A typical catalyst loading for efficient coupling without being wasteful.
K₂CO₃ (2.0 equiv) Sufficient base to drive the formation of the boronate and neutralize any acidic byproducts.
1,4-Dioxane/H₂O (4:1) A common solvent system that provides good solubility for both organic and inorganic reagents.
Temperature (90 °C) Provides sufficient thermal energy to drive the reaction at a reasonable rate without significant decomposition.

Part 2: Application in Organic Light-Emitting Diodes (OLEDs)

The derivatives of this compound are excellent candidates for use in OLEDs. By coupling the quinoline core with various aromatic moieties, it is possible to fine-tune the electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength.[8][9]

Roles in OLEDs:

  • Emissive Materials: By introducing fluorescent or phosphorescent aryl groups, the resulting 4-aryl-2,8-dimethylquinoline can function as a light-emitting dopant or the primary emitter in the emissive layer (EML).[2][10]

  • Host Materials: The rigid quinoline scaffold provides good thermal stability, making its derivatives suitable as host materials for emissive dopants. They can facilitate efficient energy transfer to the guest emitter.

  • Electron-Transporting Materials (ETMs): The inherent electron-deficient nature of the quinoline ring system imparts good electron mobility, making these materials suitable for the electron-transport layer (ETL), facilitating electron injection and transport from the cathode.[4]

OLED_Structure Cathode Cathode (e.g., Al) ETL Electron-Transport Layer (ETL) (e.g., Quinoline Derivative) Cathode->ETL EML Emissive Layer (EML) (Host + Quinoline-based Emitter) ETL->EML HTL Hole-Transport Layer (HTL) EML->HTL Anode Anode (e.g., ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

Caption: General architecture of a multi-layer OLED device.

Protocol 2: Fabrication of a Solution-Processed OLED Device

This protocol describes the fabrication of a simple multi-layer OLED using spin-coating, a common technique for solution-processable materials. This can be adapted for a 4-aryl-2,8-dimethylquinoline derivative as the emissive or electron-transporting material.

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Hole-Injecting Layer (HIL) solution (e.g., PEDOT:PSS in water)

  • Emissive Layer (EML) solution (e.g., a host polymer like PVK doped with the synthesized quinoline derivative in a solvent like chlorobenzene)

  • Electron-Transport Layer (ETL) solution (if applicable, a soluble quinoline derivative or other ETM in a suitable solvent)

  • Solvents: Deionized water, isopropanol, acetone

  • Ultrasonic bath, spin-coater, hotplate

  • High-vacuum thermal evaporator for cathode deposition

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat with UV-Ozone for 10 minutes to improve the ITO work function and remove organic residues.

  • Hole-Injecting Layer (HIL) Deposition:

    • Spin-coat the PEDOT:PSS solution onto the ITO surface (e.g., at 4000 rpm for 60 seconds).

    • Anneal the substrate on a hotplate at 120 °C for 15 minutes in a nitrogen-filled glovebox to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the host material and the synthesized quinoline derivative (dopant) in an appropriate organic solvent.

    • Spin-coat the EML solution on top of the HIL (e.g., at 2000 rpm for 60 seconds).

    • Anneal the substrate at 80 °C for 30 minutes inside the glovebox to remove the solvent.

  • Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit a thin layer of Lithium Fluoride (LiF) (approx. 1 nm) to facilitate electron injection.

    • Deposit the metal cathode, typically Aluminum (Al) (approx. 100 nm).

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

Part 3: Application in Fluorescent Sensors

The quinoline scaffold is an excellent platform for designing fluorescent chemosensors.[3] The fluorescence of the quinoline ring can be modulated by the binding of an analyte (e.g., a metal ion) to a receptor unit that is synthetically attached to the quinoline core. The 4-position is an ideal location to introduce such a receptor.

Sensing Mechanism: The binding of a metal ion can lead to a "turn-on" or "turn-off" fluorescent response through mechanisms like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).

Sensor_Mechanism Start This compound Suzuki Suzuki Coupling Start->Suzuki Sensor Quinoline-Receptor Sensor (Low Fluorescence) Suzuki->Sensor Receptor Boronic Acid with Receptor Moiety Receptor->Suzuki Complex Sensor-Analyte Complex (High Fluorescence) Sensor->Complex + Analyte Analyte Metal Ion (Analyte)

Caption: Workflow for creating a fluorescent sensor.

Protocol 3: Characterization of a Quinoline-Based Fluorescent Sensor

This protocol outlines the steps to evaluate the sensing properties of a newly synthesized 4-aryl-2,8-dimethylquinoline derivative designed as a fluorescent sensor for a specific metal ion.

Materials & Equipment:

  • Synthesized quinoline-based sensor compound

  • Stock solutions of various metal perchlorates or chlorides in a suitable solvent (e.g., acetonitrile or water)

  • Buffer solution to maintain a constant pH

  • Spectro-grade solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer and a spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the sensor (e.g., 1 mM) in the chosen solvent. Prepare stock solutions of the metal ions of interest (e.g., 10 mM).

  • Selectivity Study:

    • In a series of cuvettes, place a solution of the sensor at a fixed concentration (e.g., 10 µM in the buffered solvent).

    • Add an excess (e.g., 10 equivalents) of different metal ions to each cuvette.

    • Record the fluorescence emission spectrum for each sample after a short incubation period. The excitation wavelength should be set at the absorption maximum of the sensor.

    • A significant change in fluorescence intensity in the presence of one specific metal ion indicates selectivity.

  • Titration Experiment:

    • To a cuvette containing the sensor solution (e.g., 10 µM), incrementally add small aliquots of the stock solution of the target metal ion.

    • Record the fluorescence spectrum after each addition.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant.

  • Limit of Detection (LOD) Calculation:

    • Measure the fluorescence of a blank solution (sensor only).

    • Calculate the standard deviation of the blank measurements.

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve (fluorescence intensity vs. [analyte]) at low concentrations.

References

  • Chan, C. Y., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society, 140(30), 9486–9493. [Link]

  • Xiao, Q., et al. (2018). TMSBr-Promoted Cascade Cyclization of ortho-Propynol Phenyl Azides for the Synthesis of 4-Bromo Quinolines and Its Applications. Organic Letters, 20(15), 4535–4539. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
  • Mondal, S., et al. (2021). Quinoline-based bio-compatible fluorophore employing a dual sensor for Mg(ii) and Zn(ii): insights from single crystal structures and spectroscopic, DFT and cell imaging studies. New Journal of Chemistry, 45(1), 133-144. [Link]

  • PubChem. (n.d.). 2,8-Dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 8-bromo-6-methylquinolin-2(1H)
  • Paul, T., et al. (2021). Quinoline-based bio-compatible fluorophore employing a dual sensor for Mg(ii) and Zn(ii): insights from single crystal structures and spectroscopic, DFT and cell imaging studies. New Journal of Chemistry, 45(1), 133-144. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Custom Quinoline Derivatives Manufacturers, Suppliers. (n.d.).
  • Organic Chemistry with Lluís Llorens Palomo. (2022, June 18). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17865–17878. [Link]

  • PubChem. (n.d.). 4-Bromo-3,8-dimethyl-2-phenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,8-Dimethylquinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • Ivanova, M., et al. (2019). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4.
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Suzuki cross-coupling of 4a–f, h with arylboronic acids.
  • PubChemLite. (n.d.). 2,8-dimethylquinoline (C11H11N). PubChemLite.
  • Zhang, Y., et al. (2014). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. RSC Advances, 4(104), 59956-59963. [Link]

  • ResearchGate. (n.d.). Photophysical properties of quinoline derivatives in CH3CN.
  • Zhang, Y., et al. (2014). Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. Molecules, 19(9), 13636-13651. [Link]

  • Chan, C. Y., et al. (2018). Highly tunable quinoline-based fluorescent small molecule scaffold for live cell imaging. Morressier.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). BenchChem.

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Application Notes & Protocols: A Guide to the Synthesis of Novel Analogs from 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials.[1] The strategic functionalization of the quinoline ring is a pivotal approach in drug discovery for optimizing biological activity, selectivity, and pharmacokinetic profiles. Among quinoline-based intermediates, 4-Bromo-2,8-dimethylquinoline stands out as a highly versatile and valuable building block. Its bromine atom at the 4-position serves as a reactive handle for a variety of cross-coupling and substitution reactions, enabling the systematic and efficient generation of diverse analog libraries.

This guide provides an in-depth exploration of the key synthetic transformations that can be performed on this compound. We will delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for three major classes of palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. These methods represent the state-of-the-art for constructing carbon-nitrogen and carbon-carbon bonds, offering broad substrate scope and functional group tolerance.[2][3]

PART 1: Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and highly general method for the synthesis of aryl amines from aryl halides.[4][5] This reaction has revolutionized the way chemists approach the synthesis of molecules containing the arylamine motif, largely replacing harsher classical methods like the Goldberg reaction or nucleophilic aromatic substitution, which often suffer from limited scope and require severe conditions.[4][6] For a substrate like this compound, this reaction provides direct access to a vast array of 4-aminoquinoline derivatives, which are prevalent in antimalarial drugs and kinase inhibitors.[7][8]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interplay between Pd(0) and Pd(II) oxidation states.[9][10] The choice of phosphine ligand is critical, as it modulates the reactivity and stability of the palladium intermediates. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.[4][11]

The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final, product-forming step is reductive elimination, which generates the C-N bond of the desired arylamine and regenerates the active Pd(0) catalyst.[9][10]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex + Ar-Br Amine Coordination [Ar-Pd(II)(Br)L2(R2NH)] Oxidative Addition Complex->Amine Coordination + R2NH Amido Complex Ar-Pd(II)(NR2)L2 Amine Coordination->Amido Complex + Base - [H-Base]Br Product Ar-NR2 Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2 Amido Complex->Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for coupling various primary and secondary amines with this compound.

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.) and the base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Amine Addition: Under the inert atmosphere, add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M). Finally, add the amine nucleophile (1.1-1.5 equiv.).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required time (4-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues and inorganic salts.[1]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

EntryAmine NucleophileBaseLigandYield (%)
1AnilineNaOt-BuXPhos92
2MorpholineK₃PO₄RuPhos88
3n-ButylamineNaOt-BuBrettPhos85
4DiethylamineLiHMDScataCXium A76
52-AminopyridineK₂CO₃Xantphos79
Caption: Representative yields for the Buchwald-Hartwig amination of this compound. Conditions are illustrative.

PART 2: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used palladium-catalyzed cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds.[12][13] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the organoboron reagents.[14][15] For derivatizing this compound, this reaction is the premier method for introducing aryl, heteroaryl, or vinyl substituents at the 4-position, enabling access to biaryl structures common in pharmaceuticals and organic materials.[16]

Mechanistic Rationale

The Suzuki reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][17] A critical feature of this reaction is the requirement of a base to activate the organoboron species. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium during the transmetalation step.[15]

Suzuki_Miyaura_Cycle cluster_0 Boronic Acid Activation R-B(OH)2 R-B(OH)2 Boronate Complex [R-B(OH)3]- R-B(OH)2->Boronate Complex + Base (OH-) Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex + Ar-Br Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex + [R-B(OH)3]- - Br-, - B(OH)3 Product Ar-R Transmetalation Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2 Transmetalation Complex->Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling aryl- and heteroarylboronic acids with this compound.

  • Reagent Setup: In a suitable reaction vessel, combine this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%).

  • Solvent Addition: Add a mixture of a degassed organic solvent (e.g., dioxane, toluene, or DMF) and water (typically in a 4:1 to 10:1 ratio). The total concentration is usually 0.1 M.

  • Inert Atmosphere: Purge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C) for 2-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization.[12]

EntryBoronic AcidBaseCatalystYield (%)
1Phenylboronic acidK₂CO₃Pd(PPh₃)₄95
24-Methoxyphenylboronic acidK₂CO₃Pd(PPh₃)₄91
33-Pyridinylboronic acidCs₂CO₃Pd(dppf)Cl₂84
42-Thiopheneboronic acidK₃PO₄Pd(dppf)Cl₂87
5Vinylboronic acid pinacol esterK₃PO₄Pd(OAc)₂/SPhos78
Caption: Representative yields for the Suzuki-Miyaura coupling of this compound. Conditions are illustrative.

PART 3: Palladium-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18][19] The reaction is unique among the major cross-coupling reactions as it typically employs a dual catalytic system: a palladium complex and a copper(I) salt co-catalyst.[20] This transformation is invaluable for installing alkynyl moieties, which are versatile functional groups that can participate in subsequent reactions (e.g., click chemistry, cyclizations) or are features of various biologically active molecules and materials.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.[20] In the palladium cycle, which is similar to other cross-couplings, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation and reductive elimination. The copper cycle's role is to generate the key copper(I) acetylide intermediate. The terminal alkyne is deprotonated by the amine base and coordinates to the copper(I) salt, forming the highly reactive copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to palladium and regenerating the copper catalyst.[18]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd_OA Ar-Pd(II)(Br)L2 Pd(0)L2->Pd_OA + Ar-Br Pd_TM Ar-Pd(II)(C≡CR)L2 Pd_OA->Pd_TM Transmetalation Product Ar-C≡CR Pd_TM->Product Reductive Elimination Cu(I)Br Cu(I)Br Product->Pd(0)L2 Regenerates Catalyst Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->Cu(I)Br Transmetalation Alkyne H-C≡CR Alkyne->Cu_Acetylide + Cu(I)Br, Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the copper-co-catalyzed coupling of terminal alkynes with this compound.

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).[21]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel.

EntryTerminal AlkyneBaseTemperatureYield (%)
1PhenylacetyleneEt₃NRT94
21-HexyneEt₃N50 °C89
3Trimethylsilylacetylenei-Pr₂NHRT96
4Propargyl alcoholEt₃NRT81
5EthynyltrimethylsilaneEt₃NRT92
Caption: Representative yields for the Sonogashira coupling of this compound. Conditions are illustrative.

General Experimental Workflow

The successful execution of these synthetic protocols relies on a systematic and careful workflow, from reaction setup to final product isolation. Adherence to inert atmosphere techniques is particularly crucial for palladium-catalyzed reactions to prevent catalyst oxidation and ensure reproducibility.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_purification Work-up & Purification A 1. Oven-dry glassware B 2. Add solid reagents (Substrate, Catalyst, Base) A->B C 3. Establish inert atmosphere (Evacuate/Backfill Ar/N2) B->C D 4. Add degassed solvents & liquid reagents C->D E 5. Heat to temperature with vigorous stirring D->E F 6. Monitor progress (TLC, LC-MS) E->F G 7. Cool & Quench Reaction F->G H 8. Aqueous Work-up (Extraction, Washes) G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify (Column Chromatography) I->J K 11. Characterize Product (NMR, MS) J->K

Caption: General laboratory workflow for analog synthesis.

References

  • Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products[a] . ResearchGate. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction . Journal of the Indian Chemical Society. Available at: [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamine . ResearchGate. Available at: [Link]

  • Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)-Triolefinic Macrocyclic Catalyst . ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction . ResearchGate. Available at: [Link]

  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade . NIH National Center for Biotechnology Information. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure . Rose-Hulman Institute of Technology. Available at: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors . Royal Society of Chemistry. Available at: [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines . NIH National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

  • Nucleophilic aromatic substitution . Wikipedia. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids . ResearchGate. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors . NIH National Center for Biotechnology Information. Available at: [Link]

  • Functionality elaboration of 4-bromo-quinolines . ResearchGate. Available at: [Link]

  • Kinetic Study of Aromatic Nucleophilic Substitution under High Pressure: Bromoquinolines and Bromonaphthalenes . ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling . Wikipedia. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination . Atlanchim Pharma. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction . YouTube. Available at: [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline . Atlantis Press. Available at: [Link]

  • Sonogashira Coupling . Chemistry LibreTexts. Available at: [Link]

  • General strategies for the synthesis of quinoline derivatives . ResearchGate. Available at: [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone . ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . The Nobel Prize. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]

  • Suzuki Coupling Mechanism and Applications . YouTube. Available at: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . ACS Publications. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . NIH National Center for Biotechnology Information. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics . NIH National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

  • 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives . NIH National Center for Biotechnology Information. Available at: [Link]

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Application Notes and Protocols for Catalyst Selection in the Functionalization of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its rigid, planar structure and the presence of a nitrogen atom confer unique electronic and steric properties, making it a versatile building block in drug discovery and materials science. The strategic functionalization of the quinoline core allows for the fine-tuning of its biological activity and physical properties. 4-Bromo-2,8-dimethylquinoline is a particularly interesting starting material, offering a handle for derivatization at the C4-position, which is known to be crucial for the biological activity of many quinoline-based compounds. This guide provides a comprehensive overview of catalyst selection and detailed protocols for the functionalization of this compound via palladium-catalyzed cross-coupling reactions and direct C-H functionalization, tailored for researchers, scientists, and drug development professionals.

Strategic Considerations for Functionalizing this compound

The presence of methyl groups at the C2 and C8 positions of the quinoline ring introduces specific steric and electronic considerations that must be taken into account when selecting a suitable catalytic system. The C2-methyl group can sterically hinder the approach of bulky catalysts and reagents to the C4-position. Electronically, the methyl groups are weakly electron-donating, which can slightly influence the reactivity of the C-Br bond. Therefore, the choice of catalyst, and particularly the ligand, is critical to overcome these challenges and achieve high reaction efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For the functionalization of this compound, three key reactions are of particular importance: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Buchwald-Hartwig amination for C-N bond formation with amines, and the Sonogashira coupling for C-C bond formation with terminal alkynes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-aryl structures.[2] The reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.

The choice of the palladium precursor and the phosphine ligand is crucial for the success of the Suzuki-Miyaura coupling, especially with sterically demanding substrates.

Catalyst SystemLigandKey AdvantagesConsiderations
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Commercially available, effective for simple aryl bromides.May not be active enough for sterically hindered substrates.
Pd(OAc)₂ / SPhos SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Highly active for challenging substrates, including heteroaryl chlorides.[3]Higher cost compared to simpler phosphine ligands.
Pd₂(dba)₃ / XPhos XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Excellent for sterically hindered and electron-rich aryl bromides.Requires careful handling due to air sensitivity of the ligand.
Pd(dppf)Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Good for a broad range of substrates, including some heteroaryl bromides.May require higher temperatures for less reactive substrates.

For this compound, a bulky, electron-rich phosphine ligand such as SPhos or XPhos is recommended to promote the oxidative addition of the sterically hindered C-Br bond to the palladium center and facilitate the reductive elimination step.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)BrL2 [Ar-Pd(II)-Br]L₂ Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation ArPd(II)R'L2 [Ar-Pd(II)-R']L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R' Reductive_Elimination->Product ArBr Ar-Br (this compound) ArBr->Oxidative_Addition R'B(OH)2 R'-B(OH)₂ R'B(OH)2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Protocol cluster_workflow Experimental Workflow A 1. Reaction Setup - Add this compound, boronic acid, base, and solvent to a Schlenk tube. B 2. Degassing - Purge the mixture with an inert gas (e.g., Argon) for 15-20 minutes. A->B C 3. Catalyst Addition - Add the palladium precursor and ligand under inert atmosphere. B->C D 4. Reaction - Heat the reaction mixture with stirring at the specified temperature. C->D E 5. Monitoring - Monitor the reaction progress by TLC or LC-MS. D->E F 6. Work-up - Cool the reaction, dilute with an organic solvent, and wash with water and brine. E->F G 7. Purification - Dry the organic layer, concentrate, and purify the crude product by column chromatography. F->G

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture under a positive flow of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4] This reaction is particularly valuable in medicinal chemistry for the introduction of nitrogen-containing functional groups.

The choice of ligand and base is critical in Buchwald-Hartwig amination to promote the desired C-N bond formation and suppress side reactions like hydrodehalogenation.[5][6]

Catalyst SystemLigandBaseKey AdvantagesConsiderations
Pd₂(dba)₃ / BINAP (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthylNaOt-BuA classic system, effective for a range of amines.[4]Strong base may not be suitable for base-sensitive substrates.
Pd(OAc)₂ / Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneCs₂CO₃Milder base, good for functionalized substrates.May require higher temperatures.
G3-XPhos Palladacycle XPhosK₃PO₄Pre-catalyst, easy to handle, highly active for a broad scope of amines.Higher cost.

For the amination of this compound, a bulky, electron-rich ligand like XPhos is recommended. The choice of base should be guided by the nature of the amine and the presence of other functional groups. Sodium tert-butoxide (NaOt-Bu) is a strong base suitable for many primary and secondary amines, while milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be preferred for more sensitive substrates.[5][6]

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)BrL2 [Ar-Pd(II)-Br]L₂ Oxidative_Addition->ArPd(II)BrL2 Amine_Coordination Amine Coordination ArPd(II)BrL2->Amine_Coordination ArPd(II)Br(NHR'R'')L [Ar-Pd(II)-Br(NHR'R'')]L Amine_Coordination->ArPd(II)Br(NHR'R'')L Deprotonation Deprotonation ArPd(II)Br(NHR'R'')L->Deprotonation ArPd(II)(NR'R'')L [Ar-Pd(II)-(NR'R'')]L Deprotonation->ArPd(II)(NR'R'')L Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product ArBr Ar-Br (this compound) ArBr->Oxidative_Addition HNR'R'' Amine HNR'R''->Amine_Coordination Base Base (e.g., NaO*t*-Bu) Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add NaOt-Bu.

  • Evacuate and backfill the tube with argon three times.

  • In a separate glovebox or under a positive flow of argon, add Pd₂(dba)₃ and XPhos.

  • Add anhydrous toluene to the Schlenk tube, followed by this compound and the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7]

The standard Sonogashira conditions are often effective for a wide range of substrates.

Catalyst SystemCo-catalystBaseKey AdvantagesConsiderations
Pd(PPh₃)₂Cl₂ CuIEt₃NA widely used and reliable system.Can lead to homocoupling of the alkyne (Glaser coupling).
Pd(PPh₃)₄ CuIi-Pr₂NHSimilar to the above, effective for many substrates.Prone to Glaser coupling.
Copper-free conditions NoneVarious basesAvoids homocoupling side products.May require specific ligands and conditions.[8]

For this compound, a standard Pd(PPh₃)₂Cl₂/CuI system is a good starting point. The use of a bulky amine base such as diisopropylamine (i-Pr₂NH) can help to minimize the undesired Glaser homocoupling of the terminal alkyne.

Sonogashira_Cycle cluster_0 Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)BrL2 [Ar-Pd(II)-Br]L₂ Oxidative_Addition->ArPd(II)BrL2 Transmetalation_Pd Transmetalation ArPd(II)BrL2->Transmetalation_Pd ArPd(II)CCR'L2 [Ar-Pd(II)-C≡CR']L₂ Transmetalation_Pd->ArPd(II)CCR'L2 Reductive_Elimination Reductive Elimination ArPd(II)CCR'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-C≡CR' Reductive_Elimination->Product ArBr Ar-Br (this compound) ArBr->Oxidative_Addition Cu(I)Br Cu(I)Br Alkyne_Coordination Alkyne Coordination Cu(I)Br->Alkyne_Coordination Cu_Acetylide Cu(I)-C≡CR' Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd Transmetalation Base Base (e.g., Et₃N) Base->Alkyne_Coordination Terminal_Alkyne H-C≡CR' Terminal_Alkyne->Alkyne_Coordination

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials.[9] For 2,8-dimethylquinoline, the nitrogen atom can act as a directing group, facilitating C-H activation at the C8-methyl group or at the C2-position.[10]

Catalyst Selection for C-H Arylation

Palladium and rhodium catalysts are commonly employed for the direct arylation of quinolines.

CatalystOxidant/AdditiveKey Advantages
Pd(OAc)₂ Ag₂CO₃, PivOHEffective for C2-arylation of quinolines.[9]
[RhCl(CO)₂]₂ Various additivesCan catalyze C2-arylation with aryl bromides.[11]

The C-H functionalization of the C8-methyl group is also a viable strategy, often utilizing ruthenium or palladium catalysts.[10][12]

CH_Functionalization_Workflow cluster_workflow C-H Functionalization Workflow A 1. Reaction Setup - Combine 2,8-dimethylquinoline, arylating agent, catalyst, and additives in a sealed tube. B 2. Reaction - Heat the mixture at high temperature (often >120 °C). A->B C 3. Monitoring - Track the formation of the product by GC-MS or LC-MS. B->C D 4. Work-up and Purification - Standard extractive work-up followed by column chromatography. C->D

Sources

Solvent effects in reactions involving 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Solvent Effects in Reactions Involving 4-Bromo-2,8-dimethylquinoline

This document provides a detailed exploration of the critical role solvents play in modulating the reactivity and outcome of chemical transformations involving this compound. As a versatile heterocyclic building block, this compound is a valuable precursor in the synthesis of novel therapeutic agents and functional materials.[1][2] A thorough understanding of solvent-solute interactions is paramount for researchers, scientists, and drug development professionals to achieve optimal reaction efficiency, selectivity, and yield. This guide moves beyond simple procedural lists to explain the causal relationships between solvent choice and reaction mechanism, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Solvent as a Reaction Parameter

In synthetic chemistry, the solvent is often perceived as an inert medium. However, it is a crucial reaction parameter that can profoundly influence reaction rates and even alter mechanistic pathways.[3] For a substrate like this compound, which possesses a polar heterocyclic core and a reactive C-Br bond, the choice of solvent dictates the efficacy of two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

The solvent's influence stems from its ability to solvate reactants, intermediates, and transition states, thereby altering their free energies. Key solvent properties to consider include:

  • Polarity and Dielectric Constant: A solvent's ability to separate charge. High polarity can stabilize charged intermediates and transition states.[4]

  • Coordinating Ability: The capacity of a solvent to donate lone pairs of electrons to metal centers or other Lewis acidic species.

  • Proticity: The availability of a labile proton (e.g., in water or alcohols) that can participate in hydrogen bonding.

This guide will dissect the impact of these properties on key reactions of this compound, providing both theoretical grounding and practical, field-tested protocols.

Part I: Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-heteroatom bonds, with the Suzuki-Miyaura coupling being a prominent example for functionalizing aryl halides.[5] The solvent is not merely a medium but an active participant that influences the stability and reactivity of the catalytic species.[3][6]

Causality Behind Solvent Selection in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. The solvent choice impacts each step:

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the C-Br bond of this compound. This step often proceeds faster in polar aprotic solvents (e.g., DMF, Dioxane, THF), which can stabilize the more polar Pd(II) complex that is formed.[7]

  • Transmetalation: This is the transfer of the organic group from the organoboron reagent to the palladium center. This step is often the rate-determining step and is highly sensitive to the solvent. A mixture of an organic solvent and water is frequently beneficial. Water can enhance the nucleophilicity of the boronic acid derivative and facilitate the dissociation of the base, which is required for the activation of the organoboron species.[6]

  • Reductive Elimination: The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated, is less commonly affected by the solvent but can be influenced by the overall coordination sphere around the palladium, which the solvent helps to define.

Nonpolar solvents like toluene are effective but may require higher temperatures, whereas polar aprotic solvents like DMF or dioxane, often with added water, can promote the reaction at lower temperatures.[8]

Application Protocol: Investigating Solvent Effects on the Suzuki-Miyaura Coupling of this compound

This protocol outlines a method to systematically evaluate the effect of different solvent systems on the coupling of this compound with phenylboronic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Weigh Reactants: - this compound - Phenylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ setup Assemble Reaction Vessels (Inert Atmosphere) prep_reagents->setup prep_solvents Prepare Solvent Systems: - Toluene - THF - Dioxane/H₂O (4:1) - DMF add_solvents Add Designated Solvent to Each Vessel prep_solvents->add_solvents add_reagents Add Reactants & Catalyst setup->add_reagents add_reagents->add_solvents run_rxn Heat to 80°C Monitor by TLC/LC-MS add_solvents->run_rxn workup Quench & Aqueous Workup run_rxn->workup extraction Extract with Ethyl Acetate workup->extraction purification Purify by Column Chromatography extraction->purification analysis Analyze Yield & Purity (NMR, GC-MS) purification->analysis caption Workflow for Suzuki-Miyaura Solvent Screen.

Caption: Workflow for Suzuki-Miyaura Solvent Screen.

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene, Anhydrous

  • Tetrahydrofuran (THF), Anhydrous

  • 1,4-Dioxane, Anhydrous

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine solution

  • Magnesium Sulfate (MgSO₄)

  • Reaction Setup: To four separate oven-dried Schlenk flasks equipped with magnetic stir bars, add this compound (e.g., 250 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill each flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: To each flask, add 5 mL of one of the designated solvents or solvent mixtures:

    • Flask A: Toluene

    • Flask B: THF

    • Flask C: 1,4-Dioxane/H₂O (4:1 v/v)

    • Flask D: DMF

  • Reaction Execution: Place the flasks in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour until the starting material is consumed.

  • Workup: After completion, cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel. Determine the isolated yield for each reaction.

The results can be summarized to clearly demonstrate the solvent's impact.

Solvent SystemReaction Time (h)Isolated Yield (%)Key Observations
Toluene1265Slower reaction, requires higher temp for completion.
THF878Good performance, moderate reaction time.
Dioxane/H₂O (4:1)492Rapid reaction, excellent yield due to biphasic effects.[6]
DMF588Fast reaction, but potential for catalyst decomposition at higher temperatures.

Part II: Solvent Effects in Nucleophilic Aromatic Substitution (SNAr) Reactions

The C-Br bond at the 4-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows this compound to undergo SNAr reactions.

Causality Behind Solvent Selection in SNAr

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as the Meisenheimer complex.[9]

G cluster_solvent Solvent Cage Reactants This compound + Nu⁻ TS1 Transition State 1 Reactants->TS1 Intermediate Meisenheimer Complex (Negatively Charged, Resonanced Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Products 4-Nu-2,8-dimethylquinoline + Br⁻ TS2->Products note Polar Aprotic Solvents (e.g., DMSO, DMF) Stabilize this charged intermediate, lowering the activation energy of TS1. caption S(N)Ar mechanism and solvent stabilization.

Caption: S(N)Ar mechanism and solvent stabilization.

The formation of this charged complex is typically the rate-determining step. The choice of solvent is critical for stabilizing this high-energy species:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are the solvents of choice for SNAr reactions. Their large dipole moments effectively solvate the charged Meisenheimer complex, lowering the activation energy and dramatically increasing the reaction rate. They do not, however, solvate the anionic nucleophile as strongly as protic solvents, leaving it "naked" and more reactive.[10]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the anionic nucleophile, creating a solvent shell that stabilizes it and reduces its nucleophilicity.[11] This effect generally leads to significantly slower SNAr reaction rates compared to polar aprotic solvents.[12]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally unsuitable as they cannot effectively solvate either the nucleophile or the charged intermediate, resulting in extremely slow or no reaction.

Application Protocol: Kinetic Analysis of an SNAr Reaction

This protocol describes a method to measure and compare the reaction rates of this compound with morpholine in different solvents.

  • This compound

  • Morpholine (a secondary amine nucleophile)

  • Dimethyl Sulfoxide (DMSO), Anhydrous

  • N-Methyl-2-pyrrolidone (NMP), Anhydrous

  • Ethanol, Anhydrous

  • Internal Standard (e.g., dodecane)

  • HPLC or GC instrument

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 0.1 M) and an internal standard in each of the test solvents (DMSO, NMP, Ethanol).

  • Reaction Initiation: In a thermostated vial at a set temperature (e.g., 100°C), place 2 mL of the stock solution. At time t=0, add a significant excess of morpholine (e.g., 10 equivalents).

  • Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a diluent (e.g., acetonitrile/water) to stop the reaction.

  • Analysis: Analyze the quenched samples by a calibrated HPLC or GC method to determine the concentration of the remaining this compound relative to the internal standard.

  • Data Processing: Since the nucleophile is in large excess, the reaction follows pseudo-first-order kinetics. Plot ln([Substrate]t/[Substrate]₀) versus time. The negative of the slope of the resulting line will be the observed rate constant (k_obs).[13]

A comparison of the rate constants will quantitatively demonstrate the solvent's influence.

SolventDielectric Constant (ε)Observed Rate Constant, k_obs (s⁻¹) at 100°CRelative Rate
Ethanol251.2 x 10⁻⁶1
NMP323.5 x 10⁻⁴~290
DMSO479.8 x 10⁻⁴~815

This data clearly illustrates that highly polar aprotic solvents dramatically accelerate the SNAr reaction, consistent with the stabilization of the Meisenheimer intermediate.

Conclusion

The rational selection of a solvent is a cornerstone of successful reaction optimization for substrates like this compound. For palladium-catalyzed cross-coupling reactions, a judicious choice, often involving polar aprotic solvents or biphasic mixtures with water, can enhance catalytic turnover and shorten reaction times. For SNAr reactions, the use of polar aprotic solvents such as DMSO or DMF is critical to stabilize the key Meisenheimer intermediate and achieve practical reaction rates. By understanding the underlying mechanistic principles, researchers can leverage solvent effects to control reaction outcomes, improve yields, and streamline the synthesis of complex molecules for scientific and pharmaceutical advancement.

References

  • C. J. B. & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-5.

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.

  • Guild, A., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect.

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

  • Valente, C., et al. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.

  • LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.

  • St. Paul's Cathedral Mission College. Nucleophilic Substitution Reaction (PART-2) Solvent Effects.

  • LibreTexts. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.

  • Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.

  • LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts.

  • BenchChem. (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.

  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

  • Bentham Science Publisher. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

  • Hage, D. S., et al. (2010). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the Suzuki-Miyaura coupling of 4-Bromo-2,8-dimethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's mechanics to empower you in optimizing your experiments for higher yields and purity. The inherent steric hindrance from the methyl groups at the 2 and 8 positions of the quinoline ring, coupled with the electronic nature of the heterocyclic system, presents unique challenges that require careful consideration of catalyst, ligand, base, and solvent choice.[1][2][3][4][5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the Suzuki coupling of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?

Low or no yield in the Suzuki coupling of a sterically hindered substrate like this compound can stem from several factors. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure your reaction vessel is thoroughly degassed (e.g., via several cycles of vacuum/backfill with argon or nitrogen) and that all solvents are properly deoxygenated.[6][7] Oxygen can lead to catalyst deactivation and promote unwanted side reactions like the homocoupling of the boronic acid.[7][8]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly when exposed to air and moisture, leading to protodeborylation.[6] Using fresh, high-purity boronic acid is recommended. Alternatively, consider more stable boronic esters, such as pinacol esters.[8][9]

    • Solvent Purity: Ensure solvents are anhydrous, especially when using ethereal solvents like THF or dioxane, which can form peroxides.[6]

    • Base Integrity: The base should be finely powdered and dry to ensure consistent results.[6][8]

Key Reaction Parameters to Optimize:

  • Catalyst and Ligand System: This is often the most critical factor for challenging substrates.[7]

    • Palladium Source: While Pd(PPh₃)₄ is a common choice, it may not be efficient for hindered substrates due to the need for ligand dissociation to form the active catalytic species.[10][11] Pre-catalysts like PdCl₂(dppf) or those incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective as they can accelerate the rate-determining oxidative addition step.[12][13][14]

    • Ligand Choice: The steric bulk and electronic properties of the phosphine ligand are paramount. Bulky and electron-donating ligands can enhance the rate of both oxidative addition and reductive elimination, which is beneficial for sterically demanding couplings.[11][14][15]

  • Base Selection: The choice of base is critical for the transmetalation step.[1]

    • For hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[8][10][16] The base's strength and solubility can significantly influence the reaction rate.

  • Solvent System: The solvent must solubilize all components of the reaction.

    • Commonly used solvents include toluene, dioxane, THF, and DMF, often with the addition of water.[10][17] The presence of water can be crucial for facilitating the transmetalation step.[10] For substrates with poor solubility, a solvent like DMF or a toluene/water mixture at elevated temperatures might be necessary.[14][16]

  • Reaction Temperature: Elevated temperatures are typically required to overcome the activation energy barrier, especially for sterically hindered substrates.[18] A temperature range of 80-110 °C is a good starting point.[7][16] In some cases, microwave irradiation can be beneficial for accelerating the reaction.[8][19]

Q2: I am observing significant amounts of dehalogenated starting material (2,8-dimethylquinoline). How can I minimize this side reaction?

Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in Suzuki couplings.[7][8]

Potential Causes and Solutions:

  • Hydride Source: The palladium intermediate formed after oxidative addition can react with a hydride source in the reaction mixture. This can originate from certain solvents or bases.

    • Solution: Switching to a non-coordinating base or changing the solvent system can mitigate this issue.[8]

  • Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling versus dehalogenation.

    • Solution: Employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can favor the cross-coupling pathway over dehalogenation.[12]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can sometimes promote dehalogenation.[12]

    • Solution: Once optimal conditions are found, it's important to monitor the reaction and stop it upon completion to avoid byproduct formation.

Q3: My reaction produces a significant amount of homocoupled byproduct from my boronic acid. What is the cause and how can I prevent it?

The homocoupling of boronic acids to form a biaryl species is another frequent side reaction.[7][20]

Primary Cause and Solutions:

  • Presence of Oxygen: This is the most common culprit. Oxygen can promote the oxidative homocoupling of the boronic acid, often mediated by the palladium catalyst.[7][9]

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere throughout the experiment are essential.[6][8]

  • Palladium(II) Precursors: Using a Pd(II) source can sometimes lead to higher levels of homocoupling compared to a Pd(0) source.[8][9]

    • Solution: If homocoupling is a persistent issue, switching from a Pd(II) precatalyst to a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ might be beneficial.[2][14]

  • Stoichiometry: An excess of the boronic acid can increase the likelihood of homocoupling.

    • Solution: Using a slight excess of the this compound can sometimes help to minimize this side reaction.[7]

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for the Suzuki coupling of this compound?

For a sterically hindered heteroaryl halide like this compound, a robust set of initial screening conditions is recommended.

ParameterRecommendationRationale
Palladium Precatalyst PdCl₂(dppf) or an XPhos-based precatalyst (e.g., XPhos Pd G3)These are often effective for challenging couplings involving heteroaryl halides.[12][14]
Ligand (If not using a precatalyst) XPhos or SPhosBulky, electron-rich ligands are known to promote the coupling of hindered substrates.[12]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger, non-coordinating bases are often superior for hindered systems.[8][10]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 9:1)These solvent mixtures provide good solubility for a range of substrates and facilitate transmetalation.[10][14]
Temperature 100-110 °CHigher temperatures are generally required to overcome steric hindrance.[7]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and side reactions.[6]
Q2: How does the nitrogen atom in the quinoline ring affect the reaction?

The nitrogen atom in the quinoline ring can coordinate with the palladium center, potentially acting as an internal ligand. This can influence the catalyst's activity. In some cases, this coordination can be inhibitory to the desired catalytic cycle.[7] The use of bulky external ligands is often sufficient to outcompete this internal coordination and promote the desired cross-coupling.

Q3: What analytical techniques are best for monitoring the reaction progress?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods.

  • TLC: Provides a quick and straightforward way to visualize the consumption of starting materials and the formation of the product.

  • LC-MS: Offers more detailed information, allowing for the identification of the desired product, unreacted starting materials, and any byproducts that may have formed.[7] This is particularly useful for troubleshooting and optimization.

Experimental Workflow and Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and should be optimized for each specific boronic acid partner.

Reaction Setup:

  • To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), the palladium precatalyst (e.g., PdCl₂(dppf), 0.05 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[7]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.[7]

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[7]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction inert_check Check Inert Atmosphere & Reagent Quality start->inert_check catalyst_ligand Optimize Catalyst/Ligand System (e.g., PdCl2(dppf), XPhos) inert_check->catalyst_ligand If issues persist base_solvent Optimize Base & Solvent (e.g., K3PO4, Dioxane/H2O) catalyst_ligand->base_solvent If still low yield temperature Increase Temperature (80-110 °C) base_solvent->temperature If reaction is slow byproducts Analyze for Byproducts (Dehalogenation, Homocoupling) temperature->byproducts Monitor reaction success Optimized Reaction temperature->success If yield improves byproducts->catalyst_ligand Address side reactions

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation (Base Assisted) PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)Ln-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OH)2 BoronicAcid->Transmetal

Caption: The fundamental steps of the palladium-catalyzed Suzuki coupling cycle.[13][21][22]

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Retrieved from [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2019). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • IntechOpen. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 4(17), 2885–2888. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]

  • Reddit. (2024). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2014). When can I use Bis(triphenylphosphine)palladium(II) dichloride or Palladium(0)?. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved from [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

Sources

Troubleshooting low yields in 4-Bromo-2,8-dimethylquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Technical Support Center: Synthesis of 4-Bromo-2,8-dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 4-Bromo-2,8-dimethylquinoline and its analogues. Here, we address common challenges, particularly the formation of side products, and provide troubleshooting strategies, detailed experimental protocols, and expert insights to enhance reaction efficiency, yield, and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound typically involves a two-stage process: first, the construction of the 2,8-dimethylquinoline core, commonly via the Doebner-von Miller reaction, followed by regioselective bromination. Each stage presents unique challenges, primarily concerning side reactions that can complicate purification and significantly reduce the yield of the desired product. This guide provides a systematic approach to overcoming these obstacles.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during synthesis.

Stage 1: Synthesis of the 2,8-Dimethylquinoline Core

Question 1: My Doebner-von Miller reaction is producing a significant amount of dark, intractable tar, and my yield of 2,8-dimethylquinoline is very low. What is causing this and how can I prevent it?

Answer:

This is the most common issue in the Doebner-von Miller synthesis. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (in this case, crotonaldehyde, which is often formed in situ). The strongly acidic and high-temperature conditions promote this side reaction.

Causality and Troubleshooting:

  • Polymerization of Crotonaldehyde: Under acidic conditions, crotonaldehyde can readily polymerize. To mitigate this, control the concentration of crotonaldehyde in the reaction mixture. Instead of adding it all at once, add it dropwise to the heated solution of o-toluidine in acid. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction with the aniline over self-polymerization.

  • Reaction Temperature: While heat is necessary to drive the reaction, excessive temperatures can accelerate tar formation. Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Acid Concentration: The concentration of the acid (typically HCl or H₂SO₄) is critical. Too high a concentration can aggressively promote polymerization. Experiment with slightly lower concentrations or consider using a milder Lewis acid catalyst.

  • Moderating Agents: The addition of a moderating agent like boric acid can sometimes help to control the exothermicity of the reaction and reduce tar formation.

Question 2: I've isolated my 2,8-dimethylquinoline, but I'm seeing impurities that I suspect are partially hydrogenated quinolines. How can I ensure complete aromatization?

Answer:

The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the fully aromatic quinoline. Incomplete oxidation will result in these hydrogenated impurities.

Causality and Troubleshooting:

  • Insufficient Oxidant: The reaction often uses an oxidizing agent (like arsenic pentoxide in historical procedures, though safer alternatives are now preferred, or sometimes the Schiff base intermediate acts as the oxidant). Ensure you are using a sufficient stoichiometric amount of a suitable oxidizing agent to drive the reaction to completion.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient time at the appropriate temperature to allow for complete oxidation. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.

Stage 2: Bromination of 2,8-Dimethylquinoline

Question 3: My bromination of 2,8-dimethylquinoline is not selective and I'm getting a mixture of brominated isomers. How can I favor the formation of the 4-bromo derivative?

Answer:

Regioselectivity in the electrophilic bromination of quinolines is a well-known challenge. The position of bromination is dictated by the electronic properties of the quinoline ring system and the directing effects of the substituents.

Causality and Troubleshooting:

  • Directing Effects: The 2-methyl and 8-methyl groups are electron-donating and will activate the ring towards electrophilic substitution. In the quinoline system, electrophilic attack generally favors the benzene ring (positions 5, 6, 7, 8) over the pyridine ring (positions 2, 3, 4), especially under acidic conditions where the nitrogen is protonated and deactivating. However, the 4-position is on the pyridine ring. To achieve bromination at the 4-position, specific reaction conditions are often required. Some literature suggests that direct bromination of the quinoline N-oxide can favor substitution at the 4-position.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence regioselectivity. Less polar solvents may favor different isomers compared to more polar or acidic solvents.

    • Brominating Agent: Using a less reactive brominating agent than molecular bromine (Br₂), such as N-Bromosuccinimide (NBS), can sometimes offer better control and selectivity.

    • Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the kinetically controlled product.

Question 4: I'm observing the formation of di- and tri-brominated products, which are difficult to separate from my desired this compound. How can I prevent polybromination?

Answer:

Polybromination occurs when the initially formed monobrominated product is still sufficiently activated to react further with the brominating agent.

Causality and Troubleshooting:

  • Stoichiometry: This is the most critical factor. Carefully control the stoichiometry of your brominating agent. Use no more than one equivalent of the brominating agent to favor monobromination. Slow, dropwise addition of the brominating agent to the solution of 2,8-dimethylquinoline is highly recommended. This keeps the concentration of the brominating agent low at any given point, reducing the likelihood of a second bromination event.

  • Reaction Time: Monitor the reaction closely using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of polybrominated species.

  • Temperature: As with regioselectivity, lower temperatures can help to minimize over-bromination.

Question 5: How can I distinguish between the different monobrominated isomers of 2,8-dimethylquinoline using ¹H NMR?

Answer:

¹H NMR spectroscopy is a powerful tool for distinguishing between isomers based on the chemical shifts and coupling patterns of the aromatic protons. The position of the bromine atom will uniquely influence the signals of the remaining protons on the quinoline ring. While a definitive assignment requires reference spectra, the following table provides expected trends based on known substituent effects on quinoline systems.

Isomer Expected ¹H NMR Aromatic Region Characteristics
This compound The proton at position 3 will likely be a singlet and may be shifted downfield. The protons on the benzene ring (positions 5, 6, and 7) will show characteristic coupling patterns (doublets and triplets).
5-Bromo-2,8-dimethylquinoline The proton at position 6 will likely be a doublet, coupled to the proton at position 7. The proton at position 4 will be a doublet coupled to the proton at position 3.
6-Bromo-2,8-dimethylquinoline The protons at positions 5 and 7 will appear as doublets. The signals for the protons on the pyridine ring (positions 3 and 4) will also be present.
7-Bromo-2,8-dimethylquinoline The protons at positions 5 and 6 will show a characteristic ortho-coupling (as doublets). The proton at position 8 is replaced by a methyl group.

Note: These are generalized predictions. Actual chemical shifts will depend on the solvent and other factors. It is highly recommended to perform 2D NMR experiments (like COSY and NOESY) for unambiguous structure elucidation.

Part 2: Experimental Protocols and Data

Protocol 1: Synthesis of 2,8-Dimethylquinoline via Doebner-von Miller Reaction

This protocol is a representative procedure and may require optimization for scale and specific laboratory conditions.

Materials:

  • o-Toluidine

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide solution (concentrated)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine o-toluidine (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring.

  • In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing o-toluidine hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture by slow addition of a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12). This step is exothermic and should be performed in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,8-dimethylquinoline by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Protocol 2: Regioselective Bromination of 2,8-Dimethylquinoline

This protocol aims to favor the formation of this compound, but may produce other isomers. Careful monitoring and purification are essential.

Materials:

  • 2,8-Dimethylquinoline

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (or another suitable anhydrous, non-polar solvent)

  • Benzoyl Peroxide (or AIBN) as a radical initiator (optional, for benzylic bromination side reaction)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,8-dimethylquinoline (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.0 eq). Note: Using a slight excess of the quinoline may help to minimize polybromination.

  • Heat the mixture to reflux. The reaction can be initiated with a small amount of benzoyl peroxide or by irradiation with a UV lamp if benzylic bromination is a competing side reaction to be investigated, though for aromatic bromination this may not be necessary.

  • Monitor the reaction closely by TLC or GC-MS. The reaction is typically complete when the starting material is consumed.

  • Cool the reaction mixture to room temperature. Filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. A careful gradient of hexane and ethyl acetate will be required to separate the isomeric monobrominated products.

Part 3: Visualization of Reaction Pathways and Troubleshooting Logic

Diagram 1: Doebner-von Miller Synthesis of 2,8-Dimethylquinoline

Doebner_von_Miller o_toluidine o-Toluidine intermediate1 Michael Addition Intermediate o_toluidine->intermediate1 crotonaldehyde Crotonaldehyde crotonaldehyde->intermediate1 side_product Polymer/Tar crotonaldehyde->side_product Acid-catalyzed Polymerization acid HCl (catalyst) acid->intermediate1 intermediate2 Cyclized Dihydroquinoline intermediate1->intermediate2 Electrophilic Aromatic Substitution product 2,8-Dimethylquinoline intermediate2->product Oxidation

Caption: Doebner-von Miller reaction pathway and major side reaction.

Diagram 2: Bromination of 2,8-Dimethylquinoline and Potential Products

Bromination_Products cluster_products Potential Monobrominated Products start 2,8-Dimethylquinoline product_4_bromo This compound (Desired Product) start->product_4_bromo Electrophilic Substitution product_5_bromo 5-Bromo Isomer start->product_5_bromo Electrophilic Substitution product_6_bromo 6-Bromo Isomer start->product_6_bromo Electrophilic Substitution product_7_bromo 7-Bromo Isomer start->product_7_bromo Electrophilic Substitution brominating_agent Br+ (from NBS/Br2) brominating_agent->product_4_bromo brominating_agent->product_5_bromo brominating_agent->product_6_bromo brominating_agent->product_7_bromo polybrominated Di/Tri-brominated Products product_4_bromo->polybrominated Further Bromination product_5_bromo->polybrominated Further Bromination product_6_bromo->polybrominated Further Bromination product_7_bromo->polybrominated Further Bromination

Caption: Potential outcomes of the bromination of 2,8-dimethylquinoline.

Diagram 3: Troubleshooting Logic for Low Yield in Bromination

Troubleshooting_Bromination cluster_analysis Analyze Crude Reaction Mixture (TLC/GC-MS) cluster_solutions Potential Solutions start Low Yield of This compound unreacted_sm High amount of Starting Material start->unreacted_sm multiple_spots Multiple Isomers (Poor Regioselectivity) start->multiple_spots higher_mw_peaks Polybrominated Products start->higher_mw_peaks solution_sm Increase reaction time/temperature or use a more reactive brominating agent (Br2). unreacted_sm->solution_sm solution_isomers Modify reaction conditions: - Lower temperature - Change solvent - Use milder brominating agent (NBS) - Consider N-oxide route multiple_spots->solution_isomers solution_poly - Use <= 1.0 eq of brominating agent - Slow, dropwise addition - Monitor reaction and stop upon  consumption of starting material higher_mw_peaks->solution_poly

Caption: A logical workflow for troubleshooting low yields in the bromination step.

References

  • Doebner, O., & von Miller, W. (1881). Ueber eine dem Chinolin homologe Base. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup− Doebner− Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668-1676. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

Technical Support Center: Purification Strategies for 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. Here, we will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. A likely synthesis is the bromination of 2,8-dimethylquinoline, which itself is often prepared via a Doebner-von Miller reaction.[1][2][3]

Potential impurities include:

  • Unreacted Starting Material : Residual 2,8-dimethylquinoline.

  • Isomeric Byproducts : Bromination at other positions on the quinoline ring (e.g., 5-bromo or 7-bromo isomers). These are often the most challenging impurities to separate due to their similar polarities.[4][5]

  • Over-brominated Products : Di- or tri-brominated 2,8-dimethylquinoline species.[6]

  • Reagents and Catalysts : Residual acid or brominating agents from the reaction.

  • Degradation Products : Quinolines can be sensitive to strongly acidic or oxidizing conditions, leading to colored, tarry byproducts.[4]

Q2: My crude product is a dark, oily residue, not a solid. What should I do first?

A dark, oily crude product often indicates the presence of acidic residues, polymeric materials, or other highly colored impurities. Before attempting chromatography or crystallization, a preliminary acid-base workup is highly recommended. The basic nitrogen atom in the quinoline ring allows for its selective extraction.[7][8][9]

A typical procedure involves dissolving the crude oil in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and washing it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. This can often help break up emulsions and may cause your product to solidify. If the product remains in the organic layer, subsequent purification by chromatography will be more effective on the neutralized material.

Q3: How do I choose the right purification technique? Column chromatography or recrystallization?

The best technique depends on the nature and quantity of your impurities.

  • Recrystallization is ideal when you have a relatively pure product (>90%) with small amounts of impurities that have different solubility profiles.[10] It is fast, economical, and scalable.

  • Flash Column Chromatography is the method of choice for complex mixtures containing multiple components, especially isomers with similar polarities.[4][11] While more time and solvent-intensive, it offers the highest resolution for challenging separations.[5][8]

A common workflow is to perform column chromatography to isolate the main product from major impurities and then conduct a final recrystallization to obtain a highly pure, crystalline solid.

Q4: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is an indispensable tool. It allows you to quickly assess the composition of your crude mixture, identify the optimal solvent system for column chromatography, and track the separation of components during elution.[4] Visualization under UV light (typically 254 nm) is effective for aromatic compounds like quinolines.

For final purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and identifying any remaining impurities.[12][13] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative data on the purity level.

Part 2: Troubleshooting and Detailed Protocols

This section addresses specific problems you may encounter during purification and provides step-by-step protocols as solutions.

Problem 1: My TLC shows multiple spots that are very close together. How can I improve separation?

This is a classic challenge, often indicating the presence of isomers.[4] Improving separation requires optimizing the mobile phase for column chromatography.

Solution: Systematic Solvent Screening via TLC

The key is to find a solvent system where the Rf value of your target compound is approximately 0.3, and the separation between it and the nearest impurity (ΔRf) is maximized.

  • Starting Point : Begin with a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[4]

  • Adjusting Polarity :

    • If all spots are at the bottom of the TLC plate (low Rf), the mobile phase is not polar enough. Increase the proportion of the polar solvent.

    • If all spots are at the top of the plate (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent.[4]

  • Trying Different Solvents : If adjusting polarity isn't enough, change the nature of the polar solvent. Dichloromethane, ethyl acetate, and acetone offer different selectivities and can change the elution order of compounds. Sometimes, a three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) can provide the necessary resolution.[14]

Table 1: Recommended Solvent Systems for TLC Analysis
Solvent System (v/v) Typical Application
Hexane / Ethyl Acetate (9:1 to 7:3)Good starting point for general separation.
Hexane / Dichloromethane (1:1)Alternative for resolving close-running non-polar spots.
Toluene / Ethyl Acetate (95:5)Can improve separation of aromatic isomers.
Hexane / Acetone (9:1)Acetone provides different selectivity than ethyl acetate.
Problem 2: My compound seems to be degrading on the silica gel column.

Quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC plates, low recovery, and decomposition during column chromatography.[4]

Solution: Deactivating the Stationary Phase or Using an Alternative

  • Neutralize the Silica Gel : Before packing the column, you can deactivate the acidic silanol groups. Prepare a slurry of the silica gel in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[4] This blocks the acidic sites and improves the peak shape of basic compounds.

  • Use a Different Stationary Phase : If deactivation is insufficient, consider a less acidic stationary phase like neutral or basic alumina.[4]

Workflow Diagram: Choosing a Purification Strategy

This diagram outlines a logical decision-making process for purifying your crude this compound.

Purification_Strategy Start Crude Product TLC_Analysis Analyze by TLC Start->TLC_Analysis If solid Workup Perform Acid-Base Workup Start->Workup If oily or acidic Decision_Spots Multiple Close Spots? TLC_Analysis->Decision_Spots Workup->TLC_Analysis Decision_Purity Purity > 90%? Recrystallization Recrystallization Decision_Purity->Recrystallization Yes Column_Chromatography Flash Column Chromatography Decision_Purity->Column_Chromatography No Decision_Spots->Decision_Purity No (1 major spot) Decision_Spots->Column_Chromatography Yes Final_Product Pure Product Recrystallization->Final_Product Final_Recrystallization Final Recrystallization (Optional) Column_Chromatography->Final_Recrystallization Final_Recrystallization->Final_Product

Caption: Decision tree for selecting an appropriate purification method.

Part 3: Standard Operating Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for purifying this compound using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)[11]

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)

  • Triethylamine (optional, for deactivation)

  • Crude this compound

  • Glass column, collection tubes, air/nitrogen pressure

Procedure:

  • Solvent Preparation : Prepare the chosen mobile phase. If deactivation is needed, add 1% triethylamine to the solvent.[4]

  • Column Packing : Prepare a slurry of silica gel in the least polar solvent you plan to use. Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.

  • Elution : Begin eluting with the mobile phase, starting with a lower polarity than your optimal TLC solvent. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with similar polarities.[4][11]

  • Fraction Collection : Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[4]

Protocol 2: Recrystallization

This protocol is for purifying a solid product that is already relatively clean. The key is to find a solvent (or solvent pair) where the product is soluble when hot but insoluble when cold.[10][15]

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., ethanol, hexane/ethyl acetate)

  • Erlenmeyer flasks, heating source, filtration apparatus

Procedure:

  • Solvent Screening : Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find a suitable one.[16] A good solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (one "soluble" solvent, one "insoluble" anti-solvent) can also be effective.[17]

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.

  • Cooling : Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Collection : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying : Dry the crystals under vacuum to remove all traces of solvent.

Table 2: Physicochemical Properties (Estimated)
Property Value
Molecular FormulaC₁₁H₁₀BrN
Molecular Weight236.11 g/mol
AppearanceLikely a white to off-white or yellow solid
Melting PointData not readily available, but the parent 2,8-dimethylquinoline melts at 61°C.[18][19] Bromination will increase the melting point.
SolubilityLikely soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, and acetone. Sparingly soluble in hexanes.
Troubleshooting Diagram: Column Chromatography Workflow

Column_Troubleshooting Start Poor Separation or Low Recovery Problem1 Streaking / Tailing on TLC? Start->Problem1 Problem2 Bands Not Separating? Start->Problem2 Solution1a Deactivate Silica with 1% NEt3 Problem1->Solution1a Yes Solution1b Switch to Neutral or Basic Alumina Problem1->Solution1b If NEt3 fails Solution2a Decrease Eluent Polarity Problem2->Solution2a Yes (Rf too high) Solution2b Try Different Solvent System (e.g., use DCM instead of EtOAc) Problem2->Solution2b Yes Solution2c Use a Slower Gradient Problem2->Solution2c Yes Solution2d Check Column Loading (is it overloaded?) Problem2->Solution2d Yes Solution1a->Problem2

Caption: Troubleshooting common issues in flash column chromatography.

References

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • Cheméo. (n.d.). 2,8-Dimethylquinoline (CAS 1463-17-8). Retrieved from [Link]

  • Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline.
  • Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MDPI. (2022). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

  • Reddit. (2021). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • YouTube. (2012). Recrystallization using two solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,8-dimethyl-2-phenylquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved from [Link]

  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from [Link]

  • NIH. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. Retrieved from [Link]

  • ChemBK. (2024). Quinoline, 2,8-dimethyl-. Retrieved from [Link]

  • Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,8-Dimethylquinoline. Retrieved from [Link]

  • Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds?. Retrieved from [Link]

  • PubChem. (n.d.). 4,8-Dimethylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,2-dimethylhexane. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-2,8-dimethylquinoline Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of cross-coupling reactions with 4-bromo-2,8-dimethylquinoline. This sterically demanding substrate presents unique hurdles in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical steps in the synthesis of novel pharmaceuticals and functional materials. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reactions.

The Challenge: Understanding the Steric Environment

The primary obstacle in coupling reactions involving this compound is the significant steric hindrance around the reaction center. The methyl group at the C8 position severely restricts access to the palladium catalyst, impeding the crucial oxidative addition step of the catalytic cycle. Furthermore, the C2-methyl group can also contribute to steric congestion, influencing the overall reactivity.

Troubleshooting Guide

Question 1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the most likely causes and how can I fix it?

Low yields in Suzuki-Miyaura couplings with this substrate are common and typically point to issues with catalyst activation and steric hindrance. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection are Critical:

Standard palladium catalysts like Pd(PPh₃)₄ often fail with this substrate. The key is to use a catalyst system with bulky, electron-rich phosphine ligands that can promote oxidative addition and reductive elimination with sterically hindered substrates.[1]

  • Recommended Ligands: The Buchwald-type biarylphosphine ligands are the gold standard for this type of transformation.[1] Specifically, ligands like SPhos and XPhos have demonstrated exceptional reactivity in coupling hindered aryl halides.[1] These ligands create a coordinatively unsaturated and highly reactive palladium center that can overcome the steric barrier.

  • Rationale: Bulky phosphine ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide. The steric bulk of the ligand also promotes the final reductive elimination step, releasing the desired product and regenerating the active catalyst.

2. Optimizing Reaction Conditions:

  • Base Selection: The choice of base is crucial for the transmetalation step. While stronger bases like NaOH or K₃PO₄ are often used, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary to prevent side reactions, especially if your coupling partner is sensitive.

  • Solvent: A polar aprotic solvent like dioxane, toluene, or DMF is generally preferred. A mixture of solvents, such as toluene/water or dioxane/water, can also be effective, particularly for improving the solubility of the base and boronic acid.

  • Temperature: Higher temperatures are often required to overcome the activation energy barrier. Reactions are typically run between 80-120 °C. Microwave irradiation can sometimes be beneficial in accelerating the reaction and improving yields.[2]

Experimental Protocol: A Starting Point for Optimization

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective with appropriate ligands.
Ligand SPhos or XPhosBulky, electron-rich ligands to overcome steric hindrance.[1]
Catalyst Loading 1-5 mol% PdHigher loading may be needed for challenging substrates.
Ligand/Pd Ratio 1.2:1 to 2:1Ensures complete coordination to the palladium center.
Base K₃PO₄ or Cs₂CO₃ (3 equivalents)Strong, non-nucleophilic bases to facilitate transmetalation.
Solvent Dioxane or TolueneAprotic solvents that are stable at high temperatures.
Temperature 100-110 °CProvides sufficient energy to overcome the activation barrier.
Question 2: I'm attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish and incomplete. What adjustments should I make?

The Buchwald-Hartwig amination is also highly sensitive to steric effects.[3] The principles of ligand selection are similar to the Suzuki coupling, but with some specific considerations for C-N bond formation.

1. Ligand Choice is Paramount:

  • Recommended Ligands: For sterically hindered aryl chlorides and bromides, ligands like XPhos and BrettPhos have shown excellent performance in C-N couplings.[4] These ligands are designed to facilitate the challenging reductive elimination step that forms the C-N bond.[4]

  • Why these ligands work: They possess the optimal balance of steric bulk and electron-donating ability to promote both the oxidative addition and the crucial C-N reductive elimination from the palladium center.[5][6]

2. Base and Solvent System:

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most commonly used and effective base for these reactions.[4]

  • Solvent: Anhydrous toluene or dioxane are the solvents of choice. It is critical to ensure the reaction is free of water, as it can deactivate the catalyst and hydrolyze the base.

Troubleshooting Workflow for Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Amination ligand Is the ligand appropriate for hindered substrates? (e.g., XPhos, BrettPhos) start->ligand base Is a strong, non-nucleophilic base being used? (e.g., NaOt-Bu) ligand->base Yes success Reaction Optimized ligand->success No, Switch to Bulky Ligand conditions Are the reaction conditions anhydrous? base->conditions Yes base->success No, Use NaOt-Bu temp Is the temperature high enough? (Typically >100 °C) conditions->temp Yes conditions->success No, Ensure Anhydrous Conditions temp->success Yes temp->success No, Increase Temperature

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Question 3: My Sonogashira coupling is failing. Are there specific catalysts or conditions that are more suitable for this hindered system?

Sonogashira couplings with sterically hindered aryl halides can be challenging due to the difficulty of the alkyne insertion step.[7][8]

1. Copper Co-catalyst Considerations:

The traditional Sonogashira reaction uses a copper(I) co-catalyst.[7] However, for some hindered substrates, a copper-free system can be more effective. Copper-free conditions often require a more robust palladium/phosphine catalyst system.

2. Ligand and Catalyst System:

  • For Copper-Free Conditions: Bulky, electron-rich phosphine ligands are again the key. Ligands such as cataCXium® A and related phosphines have shown promise in facilitating these difficult couplings.[5]

  • For Copper-Catalyzed Conditions: If using a copper co-catalyst (e.g., CuI), a less bulky phosphine ligand might be sufficient, but careful optimization of the reaction conditions is still necessary.

3. Base and Solvent:

  • Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to scavenge the HBr formed during the reaction.

  • Solvent: Solvents like DMF, THF, or acetonitrile are commonly employed.

Starting Point for a Copper-Free Sonogashira Coupling

ComponentRecommendation
Palladium Precatalyst Pd(OAc)₂
Ligand cataCXium® A or similar bulky phosphine
Base Et₃N or DIPEA
Solvent DMF or THF
Temperature 80-100 °C

Frequently Asked Questions (FAQs)

Q1: Why is the 8-methyl group on the quinoline ring so problematic for coupling reactions?

The methyl group at the C8 position acts as a steric shield, physically blocking the approach of the bulky palladium catalyst to the C4-Br bond. This hinders the initial and often rate-limiting oxidative addition step of the catalytic cycle.[9][10]

Q2: Are there any alternative coupling strategies I should consider for this substrate?

While palladium-catalyzed cross-coupling reactions are the most common, other methods could be explored:

  • C-H Activation: Rhodium-catalyzed C-H activation could be a potential route to functionalize the quinoline core at other positions, though this would not directly address the C4 position.[11][12]

  • Nucleophilic Aromatic Substitution (SNA_r): While challenging on an electron-rich system, under forcing conditions with highly nucleophilic partners, S_NAr might be possible. However, this is generally less versatile than cross-coupling.

Q3: Can I use a ligand-free palladium catalyst system to simplify the reaction setup?

Ligand-free systems are generally not effective for sterically hindered substrates like this compound.[13] The role of the bulky phosphine ligand is crucial to overcome the steric hindrance and promote the necessary catalytic steps.

Q4: How do I choose between different Buchwald-type ligands?

While several Buchwald ligands are effective for hindered substrates, the optimal choice can be substrate-dependent. It is often best to screen a small panel of ligands (e.g., SPhos, XPhos, RuPhos) to identify the most effective one for your specific reaction.

Catalytic Cycle for a Suzuki-Miyaura Coupling with a Bulky Ligand

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Ar-X (this compound) transmetalation Transmetalation Intermediate oa_complex->transmetalation Ar'-B(OR)₂ (Boronic Acid/Ester) re_complex Reductive Elimination Complex transmetalation->re_complex Base re_complex->pd0 Ar-Ar' (Product)

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

  • Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Royal Society of Chemistry. [Link]

  • Buchwald Phosphine Ligands. Merck Millipore. [Link]

  • Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. ResearchGate. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Molecules. [Link]

  • Divergent Synthesis of Quinolines: Exploiting the Duality of Free Radicals. Organic Chemistry Portal. [Link]

  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

  • Access to Structurally Diverse Quinoline-Fused Heterocycles via Rhodium(III)-Catalyzed C-C/C-N Coupling of Bifunctional Substrates. Organic Letters. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Reactivity Quinoline. Scribd. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Scheme 1. C-8 functionalization of quinoline. ResearchGate. [Link]

  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • How to overcome Steric Hindrance?. ResearchGate. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. [Link]

Sources

Technical Support Center: Improving Regioselectivity with 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for 4-Bromo-2,8-dimethylquinoline. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with regioselectivity in reactions involving this versatile building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive experience in the field to help you navigate the nuances of quinoline chemistry and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the reactivity and regioselectivity of this compound in cross-coupling reactions?

A1: The reactivity of this compound is primarily governed by a combination of electronic and steric effects.[1] The bromine atom at the C4 position is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[2] However, the regioselectivity can be influenced by:

  • Electronic Effects : The quinoline nitrogen is electron-withdrawing, which activates the C4 position towards nucleophilic attack and facilitates oxidative addition of the C-Br bond to a low-valent palladium catalyst.[1][3] The methyl groups at C2 and C8 are electron-donating, which can subtly modulate the electron density of the quinoline ring.

  • Steric Hindrance : The methyl group at the C8 position can exert significant steric hindrance, potentially impeding the approach of bulky catalysts or coupling partners to the C4 position.[4][5] This steric congestion is a critical consideration when selecting ligands and optimizing reaction conditions.

Q2: I am observing significant amounts of debromination or other side products in my reaction with this compound. What are the likely causes?

A2: The formation of debrominated quinoline (2,8-dimethylquinoline) is a common side reaction, often attributed to β-hydride elimination from a palladium-hydride intermediate.[6][7] This can be exacerbated by:

  • Sub-optimal Ligands : Ligands that are not sufficiently bulky or electron-rich may not stabilize the palladium center effectively, leading to undesired side reactions.

  • Base Choice : Certain bases can promote protonolysis of the organoborane reagent in Suzuki couplings or facilitate side reactions.

  • Reaction Temperature : Higher temperatures can sometimes favor decomposition pathways or side reactions.

Other potential side products could arise from homo-coupling of the starting material or the coupling partner.

Q3: Can I achieve selective functionalization at other positions of the this compound ring?

A3: While the C4-bromo position is the most reactive site for cross-coupling, functionalization at other positions is possible but challenging. C-H activation strategies could potentially target the C5 or C7 positions, though this would require specific directing groups and catalyst systems to overcome the inherent reactivity of the C-Br bond.[1][8] Direct bromination of 2,8-dimethylquinoline would likely lead to a mixture of isomers, making the synthesis of a specific bromo-substituted analog challenging without a directing group strategy.[9][10]

Troubleshooting Guides for Common Cross-Coupling Reactions

Troubleshooting Suzuki-Miyaura Coupling

Problem: Low yield of the desired 4-aryl-2,8-dimethylquinoline and/or significant formation of 2,8-dimethylquinoline (debromination).

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Catalytic System Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective for challenging substrates.[11][12]Improved yield of the desired product and reduced side reactions.
Inappropriate Base The choice of base is crucial.[13] Screen weaker bases like K₂CO₃ or Cs₂CO₃, or non-nucleophilic organic bases. Strong bases like KOtBu can sometimes lead to decomposition.Minimized debromination and other base-induced side reactions.
Suboptimal Solvent The solvent can influence catalyst solubility and reactivity. Screen a range of solvents such as dioxane, toluene, or DMF.Enhanced reaction rate and yield.
Reaction Temperature Too High High temperatures can promote catalyst decomposition and side reactions. Try running the reaction at a lower temperature for a longer duration.Increased selectivity for the desired product.

dot

Suzuki_Troubleshooting LowYield Low Yield of 4-Aryl-2,8-dimethylquinoline Catalyst Screen Pd Precursor & Ligand (e.g., XPhos) LowYield->Catalyst Base Screen Weaker Bases (e.g., K2CO3, Cs2CO3) LowYield->Base Solvent Screen Solvents (e.g., Dioxane, Toluene) LowYield->Solvent Temperature Lower Reaction Temperature LowYield->Temperature Debromination Significant Debromination Debromination->Catalyst Debromination->Base Debromination->Temperature ImprovedYield Improved Yield Catalyst->ImprovedYield Outcome ReducedSideReactions Reduced Side Reactions Catalyst->ReducedSideReactions Outcome MinimizedDebromination Minimized Debromination Base->MinimizedDebromination Outcome MinimizedSideReactions Minimized Side Reactions Base->MinimizedSideReactions Outcome EnhancedRate Enhanced Rate Solvent->EnhancedRate Outcome EnhancedYield Enhanced Yield Solvent->EnhancedYield Outcome IncreasedSelectivity Increased Selectivity Temperature->IncreasedSelectivity Outcome

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Troubleshooting Buchwald-Hartwig Amination

Problem: Incomplete conversion or formation of undesired side products during the amination of this compound.

Possible Cause Troubleshooting Step Expected Outcome
Steric Hindrance The C8-methyl group can hinder the approach of bulky amines. Consider using a less sterically demanding amine if possible. For challenging couplings, employ ligands specifically designed for hindered substrates, such as BrettPhos or AdBrettPhos.[14]Successful coupling with sterically hindered amines.
Incompatible Base Strong bases can deprotonate the amine too rapidly or lead to side reactions. Screen a variety of bases, including NaOtBu, LiHMDS, or K₃PO₄.[15]Cleaner reaction profile with higher conversion to the desired product.
Catalyst Deactivation The quinoline nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. Using a higher catalyst loading or a more robust catalyst system may be necessary.Improved reaction efficiency and complete conversion.
Amine Reactivity Primary amines are generally more reactive than secondary amines. For less reactive amines, longer reaction times or higher temperatures may be required.Successful amination with a broader range of amine coupling partners.

dot

Buchwald_Hartwig_Workflow Start This compound + Amine Coupling Partner Setup Reaction Setup: - Pd Precatalyst (e.g., G3-XPhos) - Ligand (e.g., BrettPhos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) Start->Setup Heating Heating under Inert Atmosphere Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product 4-Amino-2,8-dimethylquinoline Derivative Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Sonogashira Coupling

Problem: Low yield of the 4-alkynyl-2,8-dimethylquinoline product, homo-coupling of the alkyne (Glaser coupling), or catalyst deactivation.

Possible Cause Troubleshooting Step Expected Outcome
Copper Co-catalyst Issues The copper(I) co-catalyst is crucial but can also promote Glaser coupling. Ensure anhydrous and anaerobic conditions. Consider using a copper-free Sonogashira protocol if homo-coupling is persistent.[16]Minimized alkyne homo-coupling and improved yield of the desired product.
Base and Solvent Selection An amine base like triethylamine or diisopropylamine is typically used. The choice of solvent (e.g., THF, DMF) can also be critical.Efficient reaction with minimal side product formation.
Alkyne Stability Terminal alkynes can be sensitive. Ensure the alkyne is pure and handled under an inert atmosphere.Consistent and reproducible reaction outcomes.
Catalyst System A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper salt (e.g., CuI) is standard. For challenging substrates, explore different palladium sources and ligands.High conversion to the desired alkynylated quinoline.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.1-1.3 equiv), the palladium precatalyst (e.g., a G3-XPhos precatalyst, 1-3 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the reaction vessel and heat to the appropriate temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling of this compound
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

References

  • Hussain, A., & Alajmi, M. F. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21354-21379. [Link]

  • Liu, X., & Chu, X. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6940–6944. [Link]

  • Thansandote, P., & Lautens, M. (2009). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 14(12), 5031-5066. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Liu, X., & Chu, X. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6940–6944. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

  • Hussain, A., & Alajmi, M. F. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21354-21379. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]

  • Wang, C., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 143(39), 15996–16002. [Link]

  • Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition in English, 44(29), 4442–4489. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Archiv der Pharmazie, e2400008. [Link]

  • ResearchGate. (n.d.). Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. Retrieved from [Link]

  • RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Diverse synthesis of functionalized hydroquinoline derivatives from α-aryl vinylsulfonium salts. Retrieved from [Link]

  • PubMed. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]

  • Freeman, J. P. (1961). Notes- The Effect of Steric Hindrance on the Second-Order Beckmann Rearrangement. The Journal of Organic Chemistry, 26(9), 3507–3509. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Scheme 4: Reaction of 4-bromo-1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-one (2b) with 4'-substituted thiobenzanilides and thioacetanilide. Retrieved from [Link]

  • Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cyc. WIREs Computational Molecular Science, 4(6), 564-591. [Link]

  • Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12510–12651. [Link]

  • Ashenhurst, J. (n.d.). Regioselectivity Archives. Master Organic Chemistry. Retrieved from [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Electronic effects – Knowledge and References. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

Sources

Preventing debromination of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination in Synthetic Applications

Welcome to the Technical Support Center for 4-Bromo-2,8-dimethylquinoline. As Senior Application Scientists, we understand that the stability of the C4-bromine bond on the quinoline scaffold is critical for successful downstream functionalization. A common and frustrating challenge encountered during palladium-catalyzed cross-coupling reactions is premature debromination, leading to the formation of the undesired 2,8-dimethylquinoline byproduct, reduced yields, and complex purification profiles.

This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a mechanistic rationale to help you mitigate and prevent this unwanted side reaction. We have structured this center to address your questions in a direct, problem-solving format, moving from general frequently asked questions to specific, reaction-focused troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with this compound?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom at the 4-position of your quinoline is replaced by a hydrogen atom.[1] This is particularly problematic as it consumes your starting material, lowers the yield of your target molecule, and introduces a significant impurity (2,8-dimethylquinoline) that can be difficult to separate from the desired product.[1]

Q2: What is the primary cause of debromination in my cross-coupling reaction?

A2: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This highly reactive intermediate can be generated from various sources, including trace amounts of water, alcohol solvents, certain amine bases, or even the phosphine ligands themselves.[2] Once formed, the Pd-H species can react with the palladium-bound quinoline intermediate, leading to reductive elimination of the debrominated product instead of the desired coupled product.[2]

Q3: Is this compound particularly susceptible to this side reaction?

A3: Yes, N-heterocyclic halides, such as bromoquinolines, are often more prone to debromination than their simple aryl bromide counterparts.[1] The electron-deficient nature of the quinoline ring can enhance its reactivity towards the palladium catalyst and potentially stabilize intermediates that lead to the undesired reductive pathway.

Q4: I'm observing significant debromination. What are the first parameters I should adjust in my experiment?

A4: The most impactful initial changes are typically the choice of base and the reaction temperature. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of hydride species that lead to debromination.[3] Switching to a milder inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a highly effective first step.[4] Concurrently, lowering the reaction temperature can significantly improve selectivity by disfavoring the debromination pathway, which often has a higher activation energy.[5]

Troubleshooting Guides for Specific Reactions

The key to preventing debromination lies in optimizing the reaction conditions to favor the desired C-C or C-N bond formation over the reductive C-H bond formation. The choice of ligand, base, solvent, and temperature are all critical, interdependent parameters.

The Role of Reaction Parameters

The following table summarizes the influence of key reaction components on the debromination of this compound and provides recommended starting points for optimization.

ParameterProblematic ConditionsRecommended Solution & Rationale
Palladium Catalyst & Ligand Standard, less bulky ligands (e.g., PPh₃).Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands promote faster reductive elimination of the desired product, outcompeting the debromination pathway.[3]
Base Strong alkoxide bases (e.g., NaOtBu, KOtBu).Switch to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][4] These are less prone to generating Pd-H species.
Solvent Protic solvents (e.g., alcohols) or water in high ratios.Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF.[1][5] Ensure solvents are rigorously degassed to remove oxygen, which can degrade catalysts and promote side reactions.
Temperature High temperatures (e.g., >110 °C).Lower the reaction temperature. Start at 80 °C and adjust as needed.[5] Debromination often has a higher activation energy than the desired coupling.
Reagent Purity Presence of water or other protic impurities.Use high-purity, anhydrous reagents and solvents. Ensure all glassware is oven-dried before use.[6]
Visualizing the Problem: Competing Catalytic Cycles

To effectively troubleshoot, it is crucial to understand the mechanistic divergence that leads to either the desired product or the debrominated byproduct.

G cluster_main Desired Cross-Coupling Cycle cluster_side Debromination Side-Reaction Pd0 Pd(0)Ln OxAdd Quinoline-Pd(II)-Br Pd0->OxAdd Oxidative Addition (+ Quinoline-Br) Transmetal Quinoline-Pd(II)-R OxAdd->Transmetal Transmetalation (+ R-M) OxAdd_side Quinoline-Pd(II)-Br ReductElim Desired Product (Quinoline-R) Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration PdH Pd(II)-H Species OxAdd_side->PdH Reaction with Hydride Source ReductElim_side Debrominated Product (Quinoline-H) PdH->ReductElim_side Reductive Elimination

Caption: Competing pathways: desired coupling vs. debromination.

Experimental Protocols

Here we provide starting-point protocols for common cross-coupling reactions, designed to minimize the risk of debromination with this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a robust starting point for C-C bond formation, utilizing a milder base and a modern catalyst system known to suppress hydrodehalogenation.

Reaction Setup:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous, finely powdered potassium phosphate (K₃PO₄) (2.0 mmol).

  • In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable ligand such as SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the catalyst mixture to the reaction vessel, followed by anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL).

  • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

If debromination is still observed, follow this logical troubleshooting workflow to systematically optimize your reaction conditions.

G Start Debromination Observed? Base Step 1: Change the Base Strong base (e.g., NaOtBu)? Start->Base BaseSol Switch to weaker base: K₃PO₄, Cs₂CO₃, or K₂CO₃ Base->BaseSol Yes Temp Step 2: Lower Temperature Reaction > 100°C? Base->Temp No BaseSol->Temp TempSol Reduce temperature to 80°C. Monitor reaction progress. Temp->TempSol Yes Ligand Step 3: Evaluate Ligand Using simple ligand (e.g., PPh₃)? Temp->Ligand No TempSol->Ligand LigandSol Use bulky, electron-rich ligand: SPhos, XPhos, or RuPhos Ligand->LigandSol Yes Solvent Step 4: Check Solvent Purity Using protic solvent or non-anhydrous conditions? Ligand->Solvent No LigandSol->Solvent SolventSol Use anhydrous, aprotic solvent: Toluene or Dioxane. Ensure degassing. Solvent->SolventSol Yes Success Debromination Minimized Solvent->Success No SolventSol->Success

Caption: Troubleshooting workflow for minimizing debromination.

By systematically applying these principles and protocols, researchers can significantly improve the outcomes of their experiments with this compound, ensuring higher yields of the desired functionalized products and minimizing the formation of debrominated impurities.

References

  • Benchchem. (n.d.). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Engman, L., & Hallberg, A. (1998). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. The Journal of Organic Chemistry, 63(1), 169–176.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Pawar, S. S., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for N-(4-bromophenyl)-4-nitroaniline Synthesis.
  • Kee, C. W., et al. (2021). Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. PMC.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube.
  • McKay, A. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • Request PDF. (n.d.). Decarboxylative Bromination of Heteroarenes: Initial Mechanistic Insights.
  • ResearchGate. (2025, August 7).
  • American Chemical Society. (2022, May 18).
  • National Institutes of Health. (n.d.).
  • Benchchem. (n.d.). Preventing debromination side reactions of 7-Bromo-1-tetralone.
  • National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • Benchchem. (n.d.). Preventing debromination during reactions with 4,6-Dibromodibenzo[b,d]thiophene.
  • Royal Society of Chemistry. (n.d.). External ligand-free Pd-catalyzed 1,4-hydrosilylation of pyridines: mechanistic implication of dearomative remote hydride shift.
  • Royal Society of Chemistry. (n.d.). Phosphine-catalysed reductive coupling of dihalophosphanes.
  • Royal Society of Chemistry. (n.d.). Influence of the substituent on the phosphine ligand in novel rhenium(i) aldehydes.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • University of Iowa. (2022, June 1).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines.
  • National Institutes of Health. (2024, July 24). A Resorcin[2]arene-Based Phosphite-Phosphine Ligand for the Branched-Selective Hydroformylation of Alkyl Alkenes.

Sources

Technical Support Center: Catalyst Deactivation in 4-Bromo-2,8-dimethylquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 4-bromo-2,8-dimethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation during Suzuki-Miyaura or Buchwald-Hartwig amination reactions with this specific substrate. The unique steric and electronic properties of this compound can present significant hurdles, and this resource aims to provide a logical framework for diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is stalling or showing low conversion. What are the most likely causes related to the catalyst?

A1: Low or no conversion in cross-coupling reactions with this compound is frequently linked to catalyst deactivation. The primary culprits are often:

  • Catalyst Poisoning by the Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, acting as an inhibitor and preventing the catalyst from participating in the desired catalytic cycle.[1][2]

  • Formation of Palladium Black: The active Pd(0) catalyst can agglomerate into inactive palladium black, especially at elevated temperatures or if the ligand is not effectively stabilizing the catalyst.[3]

  • Ligand Degradation: Phosphine ligands, particularly electron-rich ones, can be susceptible to oxidation if the reaction is not performed under strictly anaerobic conditions.[4]

  • Slow Oxidative Addition: The electron-rich nature of the quinoline ring can slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5]

Q2: I'm observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction that competes with the desired cross-coupling.[1] To mitigate this:

  • Ensure Rigorous Exclusion of Oxygen: Oxygen can promote the homocoupling of boronic acids.[1] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Optimize Stoichiometry: Using a slight excess of the this compound can sometimes reduce the propensity for boronic acid homocoupling.[1]

  • Control Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the cross-coupling reaction.[1]

  • Judicious Choice of Base: The type and strength of the base can influence the rates of competing side reactions. Consider screening different bases to find one that minimizes homocoupling.

Q3: Can the methyl groups at the 2 and 8 positions of the quinoline ring affect the cross-coupling reaction?

A3: Yes, the methyl groups at the 2 and 8 positions introduce significant steric hindrance around the quinoline nitrogen and the C4-bromo position. This can have both positive and negative effects:

  • Positive: The steric bulk can disfavor the coordination of the quinoline nitrogen to the palladium center, thus reducing catalyst poisoning.

  • Negative: The steric hindrance can also impede the approach of the palladium catalyst to the C-Br bond, slowing down the oxidative addition step.[6] Additionally, the steric environment can influence the effectiveness of certain ligands.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a more in-depth guide to troubleshooting common issues encountered during the cross-coupling of this compound, organized by the observable symptoms in your reaction.

Symptom 1: Reaction is Sluggish or Stalls at Low Conversion

This is the most common issue and often points directly to catalyst deactivation.

start Sluggish/Stalled Reaction ligand Optimize Ligand start->ligand Initial Step catalyst_loading Increase Catalyst Loading ligand->catalyst_loading If no improvement success Reaction Improved ligand->success If successful base Screen Bases catalyst_loading->base If still slow catalyst_loading->success If successful solvent Evaluate Solvent System base->solvent Consider solubility base->success If successful temp Adjust Temperature solvent->temp Fine-tuning solvent->success If successful reagent_quality Verify Reagent Quality temp->reagent_quality Final check temp->success If successful reagent_quality->success If successful

Caption: Troubleshooting workflow for sluggish or stalled reactions.

  • Optimize the Ligand: The choice of ligand is critical for overcoming the challenges posed by this compound.

    • Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos and XPhos) are often necessary.[4][5] These ligands can stabilize the palladium catalyst, accelerate the rate-limiting oxidative addition and reductive elimination steps, and sterically hinder the coordination of the quinoline nitrogen to the palladium center.[1][2]

    • Actionable Protocol: Ligand Screening:

      • Set up a parallel screen of several reactions, each with a different bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos, DavePhos).

      • Use a standard set of conditions for the initial screen (e.g., Pd(OAc)₂, ligand, base, solvent, temperature).

      • Monitor the reactions by TLC or LC-MS to identify the ligand that provides the highest conversion.

  • Increase Catalyst Loading:

    • Rationale: For particularly challenging substrates, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.[3]

    • Actionable Step: Incrementally increase the catalyst loading from the typical 1-2 mol% to 3-5 mol%.

  • Screen Different Bases:

    • Rationale: The choice of base is crucial for the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[5][7] The optimal base will depend on the specific coupling partners and solvent system.

    • Actionable Protocol: Base Screening:

      • Using the best ligand identified, screen a panel of bases with varying strengths and solubilities (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃ for Suzuki; NaOt-Bu, LHMDS, K₃PO₄ for Buchwald-Hartwig).

      • Ensure the base is finely powdered and dry, as this can impact its reactivity.

  • Evaluate the Solvent System:

    • Rationale: The solvent affects the solubility of all reaction components and the stability of the catalytic intermediates.[8] Anhydrous and thoroughly degassed solvents are essential for reproducible results.

    • Actionable Step: Consider screening different anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF. For Suzuki-Miyaura reactions, a co-solvent of water is often beneficial.[8]

  • Adjust the Reaction Temperature:

    • Rationale: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[3]

    • Actionable Step: If you suspect catalyst decomposition (e.g., formation of palladium black), try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is simply slow, a moderate increase in temperature may be beneficial.

  • Verify Reagent Quality:

    • Rationale: The purity and stability of all reagents are critical. Boronic acids can degrade over time, and amines can contain impurities that may poison the catalyst.

    • Actionable Step: Use freshly purchased or purified reagents. Ensure that the this compound is of high purity.

Symptom 2: Formation of a Black Precipitate (Palladium Black)

The appearance of a black precipitate is a clear indication of catalyst decomposition into inactive, elemental palladium.

start Palladium Black Formation degassing Improve Degassing Technique start->degassing ligand_ratio Optimize Ligand:Pd Ratio degassing->ligand_ratio If still observing precipitate temperature Lower Reaction Temperature ligand_ratio->temperature If issue persists ligand_choice Select More Stabilizing Ligand temperature->ligand_choice Final optimization success Reaction Remains Homogeneous ligand_choice->success

Caption: Troubleshooting workflow for palladium black formation.

  • Improve Degassing Technique:

    • Rationale: Oxygen is a primary culprit in the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, which can then lead to the formation of palladium black.[3]

    • Actionable Protocol: Rigorous Degassing:

      • Ensure all solvents are thoroughly degassed prior to use by bubbling an inert gas (argon or nitrogen) through them for at least 30 minutes or by using several freeze-pump-thaw cycles.

      • Assemble the reaction under a positive pressure of an inert gas.

      • After adding all reagents, degas the reaction mixture again before heating.

  • Optimize the Ligand-to-Palladium Ratio:

    • Rationale: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A slight excess of the ligand is often beneficial.

    • Actionable Step: Increase the ligand-to-palladium ratio. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is a good starting point.

  • Lower the Reaction Temperature:

    • Rationale: High temperatures can accelerate the rate of catalyst decomposition.[3]

    • Actionable Step: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Select a More Stabilizing Ligand:

    • Rationale: Some ligands are more effective at stabilizing the palladium catalyst than others. Bulky, electron-rich ligands that form stable complexes with palladium can help prevent aggregation.

    • Actionable Step: If you are using a less robust ligand, consider switching to one of the more advanced Buchwald-type biarylphosphine ligands.

Data Presentation: Recommended Starting Conditions for Ligand and Base Screening

The following tables provide recommended starting points for screening ligands and bases for Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this compound.

Table 1: Recommended Ligands for Screening

LigandKey FeaturesRecommended For
SPhos Bulky, electron-rich biarylphosphineSuzuki-Miyaura, Buchwald-Hartwig
XPhos Very bulky, electron-rich biarylphosphineSuzuki-Miyaura, Buchwald-Hartwig
RuPhos Electron-rich biarylphosphineBuchwald-Hartwig (especially with secondary amines)
DavePhos Bulky biarylphosphineSuzuki-Miyaura, Buchwald-Hartwig

Table 2: Recommended Bases for Screening

BaseStrengthCommon Applications
K₃PO₄ StrongSuzuki-Miyaura, Buchwald-Hartwig (milder option)
Cs₂CO₃ StrongSuzuki-Miyaura, Buchwald-Hartwig (milder option)
NaOt-Bu Very StrongBuchwald-Hartwig
LHMDS Very StrongBuchwald-Hartwig

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization based on the results of your screening experiments.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. Retrieved from [Link]

  • and Quinoline-Derived Imines as N,N-Bidentate Directing Groups in Palladium versus Platinum C–H Bond Activation Reactions. (2021). Organometallics. Retrieved from [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. (2025). ResearchGate. Retrieved from [Link]

  • Screening of different ligands for Suzuki coupling a. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2025). ResearchGate. Retrieved from [Link]

  • A green approach to 2-arylquinolines via palladium-catalysed C–H activation. (2025). PMC. Retrieved from [Link]

  • Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. (n.d.). PMC. Retrieved from [Link]

  • Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. (2020). Frontiers. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. Retrieved from [Link]

  • ChemInform Abstract: Buchwald—Hartwig Coupling/Michael Addition Reactions: One-Pot Synthesis of 1,2-Disubstituted 4-Quinolones from Chalcones and Primary Amines. (2025). ResearchGate. Retrieved from [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing. Retrieved from [Link]

  • Cross-Coupling Reactions: A Practical Guide. (2025). ResearchGate. Retrieved from [Link]

  • Axial chirality control through Palladium-catalysed C-H alkenylation reactions. Atroposelective synthesis of 4-arylquinolin-2(1H)-ones. (2025). ChemRxiv. Retrieved from [Link]

  • Palladium-Catalyzed C(sp3)-H Biarylation of 8-Methyl Quinolines with Cyclic Diaryliodonium Salts to Access Functionalized Biaryls and Fluorene Derivatives. (2022). PubMed. Retrieved from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH. Retrieved from [Link]

  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. (2020). PMC. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved from [Link]

  • Ni-Catalyzed Cross-Coupling of Dimethyl Aryl Amines with Arylboronic Esters under Reductive Conditions. (n.d.). PubMed. Retrieved from [Link]

  • Organic Letters Journal. (n.d.). ACS Publications. Retrieved from [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. Retrieved from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Retrieved from [Link]

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (n.d.). MDPI. Retrieved from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. Retrieved from [Link]

  • Post-Functionalization of Organometallic Complexes via Click-Reaction. (n.d.). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedures for 4-Bromo-2,8-dimethylquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2,8-dimethylquinoline. This versatile building block is pivotal in medicinal chemistry and materials science, often serving as a key intermediate in complex syntheses. However, its unique chemical properties, including the basicity of the quinoline nitrogen and its potential for complex formation, can introduce challenges during reaction work-up and purification.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Work-up Issues

This section addresses specific, frequently encountered problems during the work-up of reactions involving this compound.

Issue 1: Persistent Emulsion During Aqueous Extraction

Question: I've just run a Suzuki coupling with this compound and upon adding my organic solvent (Ethyl Acetate) and aqueous solution (saturated NaHCO₃), I've formed a thick, persistent emulsion that won't separate. What is causing this and how can I break it?

Answer: This is a classic issue when working with quinoline derivatives. The basic nitrogen atom can become protonated, even by weakly acidic species, or act as a surfactant, stabilizing the interface between the organic and aqueous layers.

Causality:

  • Protonation: In a neutral or slightly acidic aqueous phase, the quinoline nitrogen (pKa ≈ 4.9) can be partially or fully protonated, creating a cationic species with surfactant-like properties.

  • Particulate Matter: Fine inorganic salts or residual palladium catalyst from your reaction can accumulate at the interface, physically preventing coalescence of the droplets.

Solutions:

  • Increase Ionic Strength: The first and simplest approach is to "salt out" the organic layer. Add a significant amount of solid sodium chloride (brine) to the separatory funnel and shake gently. This increases the polarity and density of the aqueous phase, forcing the less polar organic components out and destabilizing the emulsion.

  • pH Adjustment: The charge state of your quinoline is pH-dependent.

    • Basify: Add a few milliliters of a more concentrated base, like 1-2 M NaOH solution, to ensure the quinoline nitrogen is in its free base form, which is less soluble in water.[1][2] Be cautious if your product contains base-labile functional groups.

    • Acidify: If your product is stable to acid, you can deliberately acidify the mixture with dilute HCl (e.g., 1 M HCl) to fully dissolve the quinoline derivative in the aqueous layer. You can then wash the organic layer to remove non-basic impurities, re-basify the aqueous layer, and re-extract your product. This is a powerful purification technique but adds steps.[3]

  • Filtration: If particulate matter is the suspected cause, filter the entire emulsified mixture through a pad of Celite® or glass wool.[4] This can physically remove the stabilizing particles at the interface.

  • Solvent Modification: Change the organic solvent. Dichloromethane (DCM) or chloroform often form less stable emulsions than ethyl acetate or diethyl ether.

G start Persistent Emulsion Formed q1 Is the aqueous phase saturated with NaCl? start->q1 a1_no Add solid NaCl (Brine) to saturate. Shake gently. q1->a1_no No a1_yes Emulsion Persists q1->a1_yes Yes a1_no->q1 q2 Is the product stable to pH changes? a1_yes->q2 q3 Is solid particulate visible? a1_yes->q3 a2_yes Adjust pH. Add 1M NaOH to basify (pH > 10). OR Add 1M HCl to acidify (pH < 2), separate layers, then basify aqueous and re-extract. q2->a2_yes Yes a2_no Avoid pH adjustment q2->a2_no No end_node Emulsion Broken a2_yes->end_node a2_no->q3 a3_yes Filter entire mixture through Celite®. Re-separate layers. a3_yes->end_node a3_no Consider solvent change (e.g., to DCM) a3_no->end_node G start Crude Reaction Mixture (Post-Coupling) step1 Step 1: Dilution & Filtration Dilute with organic solvent (e.g., EtOAc). Filter through Celite® to remove particulates. start->step1 step2 Step 2: Aqueous Washes Wash with Sat. NH₄Cl (aq). Wash with Brine. step1->step2 step3 Step 3: Scavenging (Optional) Stir organic layer with activated carbon. Filter through Celite®. step2->step3 step4 Step 4: Dry & Concentrate Dry organic layer (Na₂SO₄ or MgSO₄). Concentrate in vacuo. step3->step4 step5 Step 5: Purification Purify by flash column chromatography. step4->step5

Sources

Technical Support Center: A Guide to the Scaled-Up Synthesis of 4-Bromo-2,8-dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-Bromo-2,8-dimethylquinoline derivatives. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this multi-step synthesis, ensuring scientific integrity and operational success.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity, especially when scaling up. The core of this synthesis lies in the construction of the 2,8-dimethylquinoline scaffold, typically via the Doebner-von Miller reaction, followed by a regioselective bromination. Each stage presents unique challenges, from managing exothermic reactions and minimizing tar formation to controlling the selective introduction of the bromine substituent. This guide provides a comprehensive framework for addressing these challenges.

Synthetic Workflow Overview

The synthesis of this compound can be conceptually divided into two primary stages:

  • Stage 1: Synthesis of 2,8-dimethylquinoline via the Doebner-von Miller Reaction. This classic reaction builds the core quinoline structure from an aniline derivative.

  • Stage 2: Regioselective Bromination of 2,8-dimethylquinoline. This step introduces the bromo-substituent at the desired C4-position of the quinoline ring through an electrophilic aromatic substitution.

Synthesis_Workflow A Stage 1: Doebner-von Miller Reaction B Synthesis of 2,8-dimethylquinoline A->B o-Toluidine + Crotonaldehyde C Stage 2: Electrophilic Bromination B->C Intermediate D Synthesis of this compound C->D Brominating Agent E Purification & Analysis D->E Crude Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,8-dimethylquinoline (The Precursor)

The Doebner-von Miller reaction is a robust method for synthesizing quinolines.[1][2] In this case, o-toluidine is reacted with an α,β-unsaturated aldehyde, crotonaldehyde, in the presence of an acid catalyst and an oxidizing agent.

Experimental Protocol: Doebner-von Miller Synthesis of 2,8-dimethylquinoline

Materials:

  • o-Toluidine

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂) (optional, as a Lewis acid catalyst)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Charge Reactants: Charge the flask with o-toluidine and concentrated hydrochloric acid. Cool the mixture in an ice bath.

  • Addition of Aldehyde: Slowly add crotonaldehyde dropwise from the dropping funnel while maintaining the temperature below 10°C.

  • Addition of Oxidizing Agent: Add nitrobenzene to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (typically 100-120°C) for 4-6 hours. The reaction is often exothermic and may require initial cooling before heating.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a concentrated NaOH solution until it is strongly basic (pH > 10).

    • Perform a steam distillation to isolate the crude 2,8-dimethylquinoline.

    • Extract the distillate with dichloromethane.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Troubleshooting the Doebner-von Miller Reaction
Problem Potential Cause(s) Troubleshooting Solutions
Low Yield Incomplete reaction; Polymerization of crotonaldehyde; Suboptimal reaction temperature.- Ensure slow, controlled addition of crotonaldehyde at low temperature to minimize polymerization.[4]- Optimize the reaction temperature and time. A lower temperature may require a longer reaction time but can reduce side reactions.- Consider using a milder Lewis acid catalyst like zinc chloride to promote the reaction.[5]
Significant Tar Formation The reaction is highly exothermic and can lead to polymerization and degradation if not controlled.[4]- Maintain vigorous stirring to ensure even heat distribution.- Add the acid and crotonaldehyde slowly and with efficient cooling.- Consider a biphasic solvent system (e.g., water/toluene) to sequester the aldehyde and reduce polymerization.[6]
Difficult Product Isolation The product may be entrained in the tarry residue.- Steam distillation is an effective method for separating the volatile quinoline product from non-volatile tars.[4]- For smaller scales, after basification, perform multiple extractions with a suitable organic solvent.

Part 2: Regioselective Bromination to this compound

The introduction of a bromine atom onto the 2,8-dimethylquinoline ring is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents on the quinoline ring.

Understanding Regioselectivity

In an acidic medium, the quinoline nitrogen is protonated, which deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the benzene ring. The two methyl groups at positions 2 and 8 are electron-donating and activating, directing electrophiles to the ortho and para positions.[7][8]

  • The 8-methyl group activates the 5 and 7 positions.

  • The 2-methyl group has a lesser influence on the benzene ring.

  • The quinoline nitrogen deactivates the pyridine ring, favoring substitution on the carbocyclic ring.

However, direct bromination at the 4-position of the pyridine ring is also possible under specific conditions. The electron-donating methyl group at the 2-position can sufficiently activate the 4-position for electrophilic attack.

Experimental Protocol: Bromination of 2,8-dimethylquinoline

Materials:

  • 2,8-dimethylquinoline

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid (H₂SO₄) or Acetic Acid

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃) solution (for quenching excess bromine)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, dissolve 2,8-dimethylquinoline in a suitable solvent like CCl₄ or CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and protected from light.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. For selective mono-bromination, use a stoichiometric amount of NBS.

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid or use acetic acid as the solvent to promote the reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, quench any unreacted bromine with a saturated solution of sodium thiosulfate.

    • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[1][9]

Troubleshooting the Bromination Reaction
Problem Potential Cause(s) Troubleshooting Solutions
Low Yield of 4-Bromo Isomer Competing bromination at other positions (e.g., 5- or 7-position); Over-bromination to di- or tri-bromo derivatives.- Carefully control the stoichiometry of the brominating agent (start with a 1:1 molar ratio).- Use a milder brominating agent like NBS instead of elemental bromine.[10]- Optimize the reaction temperature; lower temperatures can improve selectivity.
Formation of Multiple Products The activating methyl groups can lead to a mixture of isomers.- Employ a solvent system that can influence regioselectivity.- Consider using a directing group strategy if high regioselectivity is crucial and difficult to achieve directly.
Difficult Purification Isomers of bromo-2,8-dimethylquinoline may have similar polarities.- Utilize high-performance liquid chromatography (HPLC) for separation of isomers.- Consider derivatization to facilitate separation, followed by removal of the directing group.

Part 3: Analytical Support and Characterization

Accurate characterization of intermediates and the final product is crucial for confirming the success of the synthesis.

Characterization Data
Compound Molecular Formula Molecular Weight Expected ¹H NMR Data (CDCl₃, δ ppm) Expected ¹³C NMR Data (CDCl₃, δ ppm) Expected Mass Spec. (m/z)
2,8-dimethylquinoline C₁₁H₁₁N157.21Signals for aromatic protons (7.0-8.0), two methyl singlets (~2.5-2.7).[9]Aromatic carbons (120-150), methyl carbons (~18, ~25).[9][M]⁺ = 157
This compound C₁₁H₁₀BrN236.11Absence of a proton signal around 7.2 ppm (H4), downfield shift of adjacent protons. Methyl signals will be present.Appearance of a carbon signal bonded to bromine (~120-130), other aromatic and methyl signals.Isotopic pattern for one bromine atom ([M]⁺ and [M+2]⁺ in ~1:1 ratio).[11]

Note: Specific NMR shifts can vary depending on the solvent and instrument.

Analytical Workflow

Analytical_Workflow A Crude Product B TLC/GC-MS Analysis A->B Initial Assessment C Purification (Column Chromatography/Recrystallization) B->C D Structure Confirmation C->D Purified Product E ¹H NMR, ¹³C NMR D->E F Mass Spectrometry D->F G Purity Assessment (HPLC) D->G

Caption: Recommended analytical workflow for product characterization.

Frequently Asked Questions (FAQs)

Q1: The Doebner-von Miller reaction is notoriously exothermic. How can I safely scale it up?

A1: Scaling up requires careful management of heat dissipation. Use a reactor with a jacket for efficient cooling and a powerful overhead stirrer. The slow, controlled addition of reagents, particularly the aldehyde, is critical. A continuous flow reactor setup can also be considered for larger scales to ensure better temperature control and safety.

Q2: I am observing a significant amount of a dark, insoluble material in my Doebner-von Miller reaction. What is it and how can I minimize it?

A2: This is likely polymeric tar resulting from the acid-catalyzed self-condensation of crotonaldehyde. To minimize this, ensure the aldehyde is added slowly to the cooled aniline solution. A biphasic reaction medium can also be very effective by keeping the concentration of the aldehyde in the acidic aqueous phase low.[6]

Q3: How can I improve the regioselectivity of the bromination to favor the 4-bromo isomer?

A3: The choice of brominating agent and reaction conditions is key. N-Bromosuccinimide (NBS) is generally milder and more selective than elemental bromine.[10] Running the reaction at a lower temperature can also enhance selectivity. The solvent can also play a role; experimenting with different solvents (e.g., chlorinated vs. non-polar) may influence the isomer distribution.

Q4: My purified this compound appears to be unstable and discolors over time. What is the cause and how can I store it?

A4: Quinolines, particularly halogenated ones, can be sensitive to light and air, leading to oxidation and decomposition. Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (refrigerated or frozen).

Safety Precautions

  • Bromine and Brominating Agents: Bromine and reagents like NBS are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE. Neutralization steps can be exothermic and should be performed slowly and with cooling.

  • Organic Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Work in a well-ventilated area and away from ignition sources.

References

  • Wu, H., & Hynes, Jr., J. (2010). A Highly Efficient Heterogeneous Copper-Catalyzed Chlorodeboronation of Arylboronic Acids Leading to Chlorinated Arenes. Organic Letters, 12(6), 1192–1195.
  • PubChem. (n.d.). 2,8-Dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Doebner–Miller reaction. (2023, December 2). In Wikipedia. [Link]

  • Trinh, T. H., et al. (2021). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Vietnam Journal of Chemistry, 59(5), 601-607.
  • BenchChem. (2025).
  • Biosynce. (2025). What are the effects of different substituents on the reactivity of quinoline?
  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction.
  • TSI Journals. (n.d.).
  • ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • YouTube. (2023).
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?
  • BenchChem. (2025).
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Willson Research Group. (n.d.).
  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
  • ResearchGate. (2025). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?
  • YouTube. (2023).
  • BenchChem. (2025).
  • Doc Brown's Chemistry. (n.d.).
  • Slideshare. (n.d.).
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
  • PubMed. (n.d.). 8-Bromo-2-methyl-quinoline.
  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • PubChem. (n.d.). 4-Bromo-3,8-dimethyl-2-phenylquinoline.
  • PubChem. (n.d.). 8-Bromoquinoline.
  • ChemicalBook. (n.d.). 2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Quinaldine(91-63-4) 1H NMR spectrum.
  • PubChemLite. (n.d.). 4,8-dimethylquinoline (C11H11N).

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Technical Support Center: Optimizing Reaction Times for 4-Bromo-2,8-dimethylquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-Bromo-2,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights, troubleshooting guides, and detailed protocols to accelerate your research. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.

Introduction: The Challenge of this compound

This compound is a valuable heterocyclic scaffold in medicinal chemistry. However, its functionalization via palladium-catalyzed cross-coupling reactions can be challenging. The quinoline nitrogen can coordinate to the metal center, potentially impeding catalytic activity, while the steric hindrance from the 8-methyl group can influence catalyst-substrate interactions. Optimizing reaction times is crucial for improving throughput, minimizing degradation of sensitive functional groups, and reducing energy consumption. This guide focuses on strategies to achieve rapid and efficient conversions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of reaction times for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

General Optimization Strategies

Q1: What is the single most effective method to dramatically reduce reaction times for quinoline functionalization?

A1: Microwave-assisted synthesis is arguably the most powerful technique for accelerating these reactions.[1] By using microwave irradiation, reaction times can often be reduced from hours to mere minutes.[2][3] This is due to efficient and uniform heating of the polar reaction mixture, which can lead to higher yields and cleaner reaction profiles compared to conventional heating methods.[4][5]

Q2: How does the choice of palladium precatalyst impact reaction kinetics?

A2: The choice of palladium source is critical for efficiently generating the active Pd(0) catalytic species.[6] Modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][7] These precatalysts are designed for rapid and quantitative generation of the active LPd(0) catalyst at low temperatures and with weak bases, bypassing slow or inefficient in situ reduction steps that can form inactive palladium black.[6][7]

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction with this compound is sluggish. How can I speed it up?

A3: To accelerate a sluggish Suzuki-Miyaura reaction, consider these factors:

  • Ligand Choice: Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective. They promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[9] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃. The choice of base should be screened, as its effectiveness can be solvent-dependent.

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) with water is common. Water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[10][11]

Q4: Can the type of organoboron reagent affect the reaction time?

A4: Yes. While boronic acids are most common, organotrifluoroborates or MIDA boronates can offer advantages.[10] Potassium trifluoroborates (R-BF₃K) are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, which can minimize side reactions like protodeboronation and homocoupling.[9] This controlled release can lead to cleaner and sometimes faster overall transformations by maintaining a low, steady concentration of the active boronic acid.

Buchwald-Hartwig Amination

Q5: For a Buchwald-Hartwig amination, which parameters have the most significant impact on reaction rate?

A5: The three most critical parameters are the ligand, the base, and the temperature.

  • Ligand: The choice of ligand is paramount. For coupling with an electron-rich heteroaryl bromide like this compound, bulky biarylphosphine ligands such as XantPhos or XPhos are often excellent choices.[12][13]

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) and alkali metal tert-butoxides (NaOtBu, KOtBu) are commonly used.[14] The pKa of the amine nucleophile should be considered; a base strong enough to deprotonate the amine or the N-H bond in the intermediate palladium complex is necessary.[15]

  • Temperature: While many modern catalyst systems work at lower temperatures, sluggish reactions can often be accelerated by increasing the temperature, typically in the 80-110 °C range, or by using microwave irradiation.[14]

Sonogashira Coupling

Q6: My Sonogashira coupling is slow and I'm seeing significant alkyne homocoupling (Glaser coupling). What's the cause and solution?

A6: Slow reaction rates and homocoupling in Sonogashira reactions are often linked to the copper(I) co-catalyst. The solution is often to perform the reaction under copper-free conditions.[16]

  • Causality: The copper(I) cycle is responsible for activating the terminal alkyne. However, it can also catalyze the oxidative dimerization of the alkyne, leading to the undesired homocoupled product. This side reaction consumes the alkyne and can complicate purification.

  • Solution: Employing a copper-free protocol can mitigate this issue. These methods typically require a stronger organic base (e.g., a bulky amine like diisopropylethylamine or DBU) to facilitate the deprotonation of the alkyne directly at the palladium center.[17] Using a palladium catalyst with a bulky, electron-rich ligand can also enhance the rate of the primary coupling reaction over the side reaction.[16]

Troubleshooting & Optimization Guide

This guide provides a structured approach to diagnosing and solving common issues that lead to extended reaction times.

General Troubleshooting Workflow

This diagram outlines a systematic process for optimizing your functionalization reaction.

G start Start: Initial Reaction Conditions check_conversion Check Conversion (TLC, GC/MS, LC/MS) start->check_conversion optimize_temp Increase Temperature or Switch to Microwave Heating check_conversion->optimize_temp <90% or Slow success Optimized Reaction: High Conversion, Short Time check_conversion->success >90% in desired time optimize_temp->check_conversion screen_ligands Screen Ligands (e.g., XPhos, SPhos, XantPhos) optimize_temp->screen_ligands Still slow screen_ligands->check_conversion screen_bases Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) screen_ligands->screen_bases No improvement screen_bases->check_conversion change_solvent Change Solvent System screen_bases->change_solvent No improvement change_solvent->check_conversion check_reagents Verify Reagent Purity & Catalyst Activity change_solvent->check_reagents Still slow check_reagents->start Re-run with pure reagents

Caption: A workflow for systematic reaction optimization.

Common Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Conversion 1. Inactive Catalyst[15] 2. Impure Reagents[6] 3. Incorrect Stoichiometry1. Use a modern precatalyst (e.g., G3-XPhos) or a fresh bottle of Pd source.[6] 2. Purify starting materials. Ensure solvents are anhydrous and degassed. 3. Verify the equivalents of all reagents, especially the nucleophile and base.1. The active Pd(0) species is essential for initiating the catalytic cycle. Precatalysts ensure its efficient formation.[7] 2. Water, oxygen, and other impurities can deactivate the catalyst or cause side reactions. 3. The reaction kinetics are dependent on the concentration of each component.
Reaction Stalls at ~50% Conversion 1. Catalyst Decomposition 2. Ligand Degradation 3. Product Inhibition1. Add a second portion of the catalyst. 2. Use a more robust ligand or increase the ligand-to-palladium ratio (e.g., L:Pd of 2:1).[18] 3. Dilute the reaction mixture.1. Palladium catalysts, especially under high temperatures, can decompose to inactive palladium black. 2. Phosphine ligands can oxidize over the course of a reaction, reducing the concentration of the active catalytic species. 3. The product itself or byproducts (e.g., halide salts) can sometimes coordinate to the palladium center, inhibiting the catalytic cycle.
Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation) 1. (Homocoupling) Reaction temperature is too high; presence of oxygen.[11] 2. (Hydrodehalogenation) Inefficient reductive elimination; presence of water.[15]1. Lower the reaction temperature. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). 2. Use a bulkier ligand (e.g., t-butyl XPhos) to promote reductive elimination. Ensure all reagents and solvents are scrupulously dried.1. Homocoupling of boronic acids (Suzuki) or alkynes (Sonogashira) is often promoted by high temperatures and oxidative conditions.[11] 2. Hydrodehalogenation occurs when the Ar-Pd-H intermediate reductively eliminates faster than the desired C-C or C-N bond formation. Bulky ligands accelerate the desired pathway.[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the rapid coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), powdered (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Microwave vial with a magnetic stir bar

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture to achieve a final concentration of ~0.2 M with respect to the limiting reagent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor. Irradiate at 120 °C for 10-20 minutes.[19]

  • After cooling, monitor the reaction by TLC or LC-MS to confirm completion.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XantPhos (4 mol%)

  • Pd₂(dba)₃ (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Schlenk flask with a magnetic stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XantPhos, and NaOtBu to a dry Schlenk flask.

  • Add anhydrous, degassed toluene, followed by the amine and then this compound.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the cross-coupling reaction is key to troubleshooting.

G pd0 LPd(0) (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa Rate-limiting step pd2_complex L(Ar)Pd(II)-X oa->pd2_complex trans Transmetalation (R-M) pd2_complex->trans pd2_final L(Ar)Pd(II)-R trans->pd2_final re Reductive Elimination pd2_final->re Often rate-limiting re->pd0 product Ar-R (Product) re->product

Caption: A generic catalytic cycle for Pd-catalyzed cross-coupling.

References

  • Ajani, O. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]

  • Shaikh, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

  • Insuasty, D., et al. (2017). Microwave-assisted synthesis of diversely substituted quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids. UNF Digital Commons. Available at: [Link]

  • Microwave-assisted Synthesis of Quinolines. (n.d.). ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances. Available at: [Link]

  • Bar-Ziv, T., et al. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. Available at: [Link]

  • Daugulis, O., et al. (2015). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Accounts of Chemical Research. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Available at: [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Available at: [Link]

  • The Suzuki Reaction. (2014). Columbia University. Available at: [Link]

  • Suzuki Cross Coupling Reaction. (2021). YouTube. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). European Journal of Organic Chemistry. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University Graduate School. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Alcaide, B., & Almendros, P. (2020). Advances in Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. Available at: [Link]

  • Palladium II. Basic Principles. (2007). Wipf Group, University of Pittsburgh. Available at: [Link]

  • Rosner, T., et al. (2001). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Journal of the American Chemical Society. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2022). Molecules. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. Available at: [Link]

Sources

Impact of base selection on 4-Bromo-2,8-dimethylquinoline reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Defining Key Reactions

I am now delving into the nitty-gritty, starting with targeted Google searches to understand how this compound behaves in Suzuki, Buchwald-Hartwig, and Sonogashira couplings. I'm especially keen on how different bases affect things. Then, I'll tackle common problems and questions.

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Air and moisture sensitivity in 4-Bromo-2,8-dimethylquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2,8-dimethylquinoline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges related to air and moisture sensitivity in reactions involving this substrate. Our focus is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

The Challenge: The Dual Sensitivity of this compound Reactions

This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in common cross-coupling reactions is often hampered by its sensitivity, and that of the catalytic systems, to atmospheric oxygen and moisture. These sensitivities can lead to low yields, inconsistent results, and the formation of difficult-to-remove byproducts. This guide will provide a systematic approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: Why are my palladium-catalyzed cross-coupling reactions with this compound so sensitive to air?

A: The primary sensitivity to air in these reactions stems from the palladium catalyst. Most cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira, rely on a Pd(0) species as the active catalyst.[1] This Pd(0) catalyst is electron-rich and readily oxidized by atmospheric oxygen to Pd(II), which is catalytically inactive in the primary catalytic cycle. This oxidation depletes the active catalyst, leading to incomplete conversion and low yields. Furthermore, some phosphine ligands used to stabilize the palladium catalyst are also susceptible to oxidation.

Q2: I observe a significant amount of debrominated byproduct (2,8-dimethylquinoline) in my reaction. What is the cause and how can I prevent it?

A: The formation of the debrominated byproduct, 2,8-dimethylquinoline, is a common side reaction in palladium-catalyzed couplings of aryl bromides. This can occur through several pathways, often exacerbated by the presence of moisture. One plausible mechanism involves the reaction of the organopalladium intermediate with water or other protic species in the reaction mixture, leading to protonolysis instead of the desired cross-coupling. In some cases, a competing reaction involving a palladium hydride species can also lead to hydrodehalogenation.[2] To minimize this, ensure all reagents and solvents are scrupulously dried and the reaction is performed under a strictly inert atmosphere.

Q3: My boronic acid appears to be degrading during my Suzuki coupling reaction. How can I address this?

A: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved by a proton source. This is often accelerated by the presence of water and can be a significant issue with prolonged reaction times or at elevated temperatures. To mitigate this, consider the following:

  • Use anhydrous solvents and reagents.

  • Store boronic acids in a desiccator.

  • Use a slight excess of the boronic acid to compensate for any degradation.

  • Consider using boronate esters (e.g., pinacol esters), which are generally more stable than the corresponding boronic acids.[3]

Q4: Can I run my Buchwald-Hartwig amination of this compound open to the air?

A: It is strongly advised against running Buchwald-Hartwig aminations open to the air. The palladium catalysts and the bulky, electron-rich phosphine ligands (like XPhos, SPhos) are highly sensitive to oxygen.[4] Exposure to air will lead to catalyst deactivation and ligand oxidation, resulting in a failed or low-yielding reaction. A properly executed inert atmosphere technique (glovebox or Schlenk line) is crucial for success.

Q5: In my Sonogashira coupling, I'm observing significant homocoupling of my terminal alkyne (Glaser coupling). What's causing this?

A: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings and is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[5] To minimize this:

  • Thoroughly degas your reaction mixture to remove dissolved oxygen.

  • Maintain a strict inert atmosphere throughout the reaction.

  • Consider using a "copper-free" Sonogashira protocol, which can mitigate this side reaction, although it may require different ligands and conditions.[6][7]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki Coupling

If you are experiencing low or no conversion in the Suzuki coupling of this compound, follow this troubleshooting workflow:

Start Low/No Conversion Check_Inert Verify Inert Atmosphere (Degassing, N2/Ar Purge) Start->Check_Inert Check_Reagents Check Reagent Quality (Substrate, Boronic Acid, Base, Solvent) Check_Inert->Check_Reagents Atmosphere is good Check_Catalyst Evaluate Catalyst System (Pd Source, Ligand) Check_Reagents->Check_Catalyst Reagents are pure & dry Optimize_Conditions Systematically Vary Conditions (Temperature, Base, Solvent) Check_Catalyst->Optimize_Conditions Catalyst is active Success Improved Yield Optimize_Conditions->Success

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Detailed Steps & Explanations:

  • Verify Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive.[1] Ensure your reaction flask was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed. A common method is three cycles of vacuum/backfill with the inert gas.

  • Check Reagent Quality:

    • This compound: Ensure its purity. Impurities can poison the catalyst.

    • Boronic Acid/Ester: As mentioned in the FAQ, these can degrade. Use a fresh, high-purity batch.

    • Base: The choice of base is critical. Ensure it is anhydrous. For example, if using K₂CO₃, ensure it has been dried.

    • Solvent: Use anhydrous solvents. Moisture can lead to side reactions like debromination and boronic acid decomposition.[2][3]

  • Evaluate Catalyst System:

    • Ligand: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. Ensure the ligand is not degraded and is used in the correct ratio to the palladium source.

  • Systematically Vary Conditions: If the above are all in order, a systematic optimization of reaction parameters is necessary. The choice of base, solvent, and temperature can have a profound impact on the reaction outcome.

Recommended Starting Conditions for Suzuki Coupling:

ComponentRecommendationRationale
Palladium Source Pd(dppf)Cl₂ (2-5 mol%)Robust and often effective for heteroaromatic substrates.
Ligand (Included in Pd(dppf)Cl₂)Dppf is a good ligand for many Suzuki couplings.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Anhydrous carbonate bases are generally effective and well-tolerated.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or DMEA mixture with a small amount of water can sometimes accelerate the reaction, but start with anhydrous conditions if debromination is an issue.
Temperature 80-100 °CSufficient to drive the reaction without excessive decomposition.
Issue 2: Poor Yield in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is highly dependent on the integrity of the catalyst system.

Start Poor Amination Yield Check_Setup Ensure Rigorous Inert Conditions (Glovebox or Schlenk Line) Start->Check_Setup Check_Reagents Verify Purity of Amine and Base Check_Setup->Check_Reagents Setup is airtight Screen_Catalyst Screen Catalyst/Ligand/Base Combination Check_Reagents->Screen_Catalyst Reagents are pure Optimize_Temp Adjust Reaction Temperature Screen_Catalyst->Optimize_Temp Initial screen shows promise Success Improved Yield Optimize_Temp->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Steps & Explanations:

  • Ensure Rigorous Inert Conditions: This cannot be overstated for Buchwald-Hartwig reactions. The bulky, electron-rich phosphine ligands are extremely air-sensitive.[4] Use of a glovebox for reagent preparation is ideal.

  • Verify Purity of Amine and Base:

    • Amine: Ensure the amine is pure and dry.

    • Base: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. These are very hygroscopic and must be handled under inert atmosphere.

  • Screen Catalyst/Ligand/Base Combination: The optimal combination is highly substrate-dependent. A small-scale screen of different ligands (e.g., XPhos, SPhos, RuPhos) and bases can quickly identify a promising system. The choice of ligand is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[8][9]

  • Adjust Reaction Temperature: While many modern systems work at lower temperatures, some hindered substrates may require heating to achieve a reasonable reaction rate.

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel, remove it from the glovebox, and heat with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench carefully, and proceed with workup and purification.

In-Depth Look: The Role of an Inert Atmosphere

The necessity of an inert atmosphere in these reactions is rooted in the fundamental steps of the palladium catalytic cycle.

Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition (R-X) O2 O2 Pd0->O2 PdII_R_Nu R-Pd(II)L2-Nu PdII_RX->PdII_R_Nu Transmetalation (Suzuki) or Amine Coordination (B-H) PdII_R_Nu->Pd0 Reductive Elimination (R-Nu) Inactive_Pd Inactive Pd(II) Oxide O2->Inactive_Pd Catalyst Deactivation

Caption: Simplified Pd catalytic cycle showing O₂ deactivation.

As depicted, the active Pd(0) catalyst is the starting point of the cycle. Oxygen can intercept this species, oxidizing it to an inactive Pd(II) oxide, effectively removing it from the catalytic process and halting the reaction. This underscores the critical importance of excluding air from your reaction setup.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed January 11, 2026. [Link]

  • Chen, Y., et al. (2012). Buchwald–Hartwig Coupling/Michael Addition Reactions: One‐Pot Synthesis of 1,2‐Disubstituted 4‐Quinolones from Chalcones and Primary Amines. Semantic Scholar. [Link]

  • Reddy, C. R., et al. (2013). Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. National Institutes of Health. [Link]

  • Vinayaka, A. C., et al. (2012). ChemInform Abstract: Buchwald—Hartwig Coupling/Michael Addition Reactions: One-Pot Synthesis of 1,2-Disubstituted 4-Quinolones from Chalcones and Primary Amines. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. Accessed January 11, 2026. [Link]

  • Sonogashira coupling. In: Wikipedia. Accessed January 11, 2026. [Link]

  • Wang, D., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

  • Girek, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • N-DRG. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Accessed January 11, 2026. [Link]

  • The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Accessed January 11, 2026. [Link]

  • Sonogashira Coupling. In: Chemistry LibreTexts. Accessed January 11, 2026. [Link]

Sources

Technical Support Center: Analytical Techniques for Monitoring 4-Bromo-2,8-dimethylquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring reactions involving 4-Bromo-2,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for the common analytical challenges encountered during synthesis and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring the synthesis of this compound?

The choice of technique depends on the specific reaction being monitored and the desired information (e.g., reaction completion, impurity profiling, or structural confirmation). The three most powerful techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

  • HPLC (with UV detection) is ideal for routine quantitative analysis of reaction progress, assessing the consumption of starting materials and the formation of the product. It excels at separating non-volatile compounds and isomers in complex reaction mixtures.[1][2]

  • GC-MS is highly effective for volatile or semi-volatile compounds. It provides both chromatographic separation and mass spectrometric identification, which is invaluable for identifying byproducts and confirming the molecular weight of the target compound.[1][3]

  • NMR Spectroscopy is unparalleled for unambiguous structural elucidation of the final product and key intermediates.[1][4] While less common for real-time monitoring without specialized probes, taking aliquots for NMR analysis is crucial for confirming regiochemistry and identifying unexpected structures.

Q2: Can I monitor my reaction in real-time?

Yes, in-situ reaction monitoring provides instantaneous information that can significantly improve the efficiency of optimization and scale-up.[5] Techniques like in-situ FTIR or Raman spectroscopy can track the concentration of reactants and products directly in the reaction vessel, offering insights into reaction kinetics and mechanisms.[6][7][8] For mass spectrometry, techniques like Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) allow for direct measurement of neutral organic analytes in complex mixtures without extensive sample preparation.[9]

Q3: My this compound product is one of several possible isomers. How can I ensure I'm analyzing the correct one?

Isomer separation is a common challenge with quinoline derivatives due to their similar physicochemical properties.[10]

  • For HPLC: Achieving baseline separation requires careful optimization of the mobile phase pH, solvent composition, and stationary phase chemistry.[2][10] Phenyl-based or embedded polar group columns can offer different selectivity compared to standard C18 columns.[2]

  • For GC: Using a column with appropriate polarity, such as a trifluoropropyl silicone phase, can effectively separate halogenated quinoline isomers.[11]

  • For NMR: Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are definitive for confirming the spatial relationship between the methyl groups and the bromine atom on the quinoline core, thus distinguishing between isomers.

Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of this compound and its reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak resolution or co-elution of the product and starting materials.

  • Probable Causes:

    • Inappropriate Mobile Phase: The solvent strength or pH may not be optimal for separating basic quinoline compounds.[10]

    • Suboptimal Stationary Phase: A standard C18 column may not provide sufficient selectivity for structurally similar quinoline derivatives.[12][13]

    • Gradient is too steep: If using a gradient, the change in solvent composition may be too rapid to resolve closely eluting peaks.[2]

  • Solutions:

    • Adjust Mobile Phase pH: The basic nitrogen atom in the quinoline ring (pKa ≈ 4-5) is highly sensitive to pH. Prepare a series of mobile phases buffered at different pH values (e.g., from 3 to 6) to alter the ionization state and improve separation.[2][10]

    • Change Stationary Phase: If pH adjustment is insufficient, switch to a column with a different selectivity. A naphthylpropyl or phenyl-hexyl stationary phase can provide alternative pi-pi interactions, which are often effective for separating aromatic, heterocyclic compounds.[12][13]

    • Optimize Gradient: Make the gradient slope shallower around the elution time of the target peaks to increase the separation window.[2]

Issue 2: Peak tailing for the this compound peak.

  • Probable Causes:

    • Secondary Interactions: The basic nitrogen on the quinoline can interact with acidic silanol groups on the silica-based column packing, causing tailing.

    • Column Overload: Injecting too concentrated a sample can saturate the stationary phase.[14]

    • Contamination: Buildup of contaminants on the guard column or the analytical column can create active sites.[2]

  • Solutions:

    • Use an End-Capped Column: Select a high-quality, end-capped column where the residual silanol groups are derivatized to minimize secondary interactions.

    • Add a Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

    • Lower Sample Concentration: Dilute your sample in the mobile phase and reinject.[15]

    • Replace Guard Column: If the problem persists, replace the guard column and flush the analytical column.[15]

Troubleshooting Workflow: HPLC Peak Shape Issues

Caption: A troubleshooting workflow for diagnosing common HPLC peak shape problems.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 1: No peaks or very small peaks are observed for the reaction mixture.

  • Probable Causes:

    • Compound is Non-Volatile: this compound and related intermediates may have low volatility, leading to poor transfer into the gas phase.

    • Septum Leak: A leaking injection port septum can cause sample loss.[16]

    • Improper Injection Technique: Issues with the syringe or injection speed can lead to inconsistent sample introduction.[17]

  • Solutions:

    • Increase Temperatures: Gradually increase the injection port and initial oven temperatures. Be cautious not to exceed the thermal stability limit of your compound or the column's maximum temperature.

    • Check for Leaks: Perform a leak check on the inlet. Replace the septum if it is old or cored.[18]

    • Derivatization: If volatility remains an issue, consider derivatization to a more volatile analogue, although this adds complexity to the sample preparation.

Issue 2: Inconsistent retention times between runs.

  • Probable Causes:

    • Fluctuations in Carrier Gas Flow: Inconsistent flow or pressure from the gas source or leaks in the system can cause shifts.[19]

    • Unstable Oven Temperature: Poor temperature control or insufficient equilibration time will lead to variability.[18][19]

    • Column Contamination: Buildup of non-volatile residues can alter the stationary phase characteristics.[16]

  • Solutions:

    • Verify Gas Flow: Check the gas cylinder pressure and use an electronic flow meter to verify the flow rate at the detector outlet. Check all fittings for leaks.[19]

    • Calibrate Oven: Ensure the GC oven is properly calibrated and allow sufficient time for the temperature to stabilize before each injection.[18]

    • Bake Out Column: Condition the column at a high temperature (below its maximum limit) to remove contaminants.[16] If the problem persists, trim the first few centimeters from the inlet side of the column.[19]

Mass Spectrometry (MS) & NMR Spectroscopy

Issue 1 (MS): The observed mass spectrum shows an unusual isotopic pattern for the molecular ion.

  • Probable Cause:

    • Presence of Bromine: This is expected. Bromine has two major isotopes, 79Br and 81Br, in an almost 1:1 natural abundance.[20]

  • Solution:

    • Confirm the M/M+2 Pattern: Your molecular ion should appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity (e.g., [M]+ and [M+2]+). This is a characteristic signature of a monobrominated compound and is a key piece of evidence for successful bromination.[20] The fragmentation of quinolones often involves losses of H₂O or CO, but the bromine isotope pattern should persist in fragments containing the bromine atom.[21]

Issue 2 (NMR): The ¹H NMR spectrum appears complex, with more signals than expected.

  • Probable Causes:

    • Presence of Atropisomers: In sterically hindered molecules, rotation around single bonds can be restricted, leading to the presence of multiple, slowly interconverting conformers (atropisomers) that are distinct on the NMR timescale.[22]

    • Impurity Mixture: The sample may contain a mixture of starting materials, byproducts, or regioisomers.

    • Complex Coupling Patterns: The aromatic protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling with adjacent protons.

  • Solutions:

    • Variable Temperature (VT) NMR: If atropisomers are suspected, acquiring spectra at elevated temperatures can cause the distinct sets of signals to broaden and coalesce into a single averaged set as the rate of interconversion increases.[22]

    • Purify the Sample: Use chromatography (prep-HPLC or column chromatography) to purify the compound before detailed NMR analysis.

    • Run 2D NMR Experiments: A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping to assign the complex aromatic signals. An HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) will correlate protons to their directly attached carbons and to carbons 2-3 bonds away, respectively, providing a complete structural map.[23]

Data & Protocols

Table 1: Comparison of Analytical Techniques
Technique Primary Use Advantages Limitations
RP-HPLC-UV Quantitative reaction monitoring, purity assessment.Robust, reproducible, excellent for non-volatile compounds, good for isomer separation.[13]Requires chromophore, less structural information than MS or NMR.
GC-MS Identification of volatile products and byproducts.High sensitivity, provides molecular weight and fragmentation data for structural clues.[3]Not suitable for non-volatile or thermally labile compounds, potential for degradation at high temperatures.
NMR (¹H, ¹³C) Unambiguous structural confirmation.Provides detailed information on molecular structure, connectivity, and stereochemistry.[4][24]Lower sensitivity, requires higher sample concentration, not ideal for real-time monitoring without specialized equipment.
Protocol 1: General RP-HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing a method to monitor the conversion of a starting material to this compound.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm or a wavelength specific to the quinoline chromophore.

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Sample Preparation: a. Carefully withdraw a small aliquot (e.g., ~10 µL) from the reaction mixture. b. Quench the reaction immediately by diluting it in a large volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. c. If solids are present, filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: General GC-MS Method for Product Identification

This protocol is suitable for confirming the identity of a volatile brominated quinoline product.

  • Column: DB-5MS or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Inlet Temperature: 250 °C.[3]

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for concentrated samples).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: a. Initial Temperature: 100 °C, hold for 2 minutes. b. Ramp: Increase to 280 °C at a rate of 20 °C/min.[3] c. Final Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50 to 500.

  • Sample Preparation: a. Work up a small sample of the reaction mixture (e.g., via extraction with ethyl acetate). b. Dry the organic layer over anhydrous sodium sulfate. c. Dilute the sample in a suitable solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration (~1 mg/mL).

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online. [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online. [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry. [Link]

  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]

  • In situ reaction monitoring in photocatalytic organic synthesis. (2023). ISTA Research Explorer. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025). ResearchGate. [Link]

  • In situ sensors for flow reactors – a review. (2021). Reaction Chemistry & Engineering. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

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  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2023). PMC - NIH. [Link]

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  • Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. (2023). SCIREA. [Link]

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  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (2016). PMC - NIH. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Analytical and Bioanalytical Chemistry. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2012). SlideShare. [Link]

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). ResearchGate. [Link]

  • Bromination of 8-substituted quinolines. ResearchGate. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B. ACS Omega. [Link]

  • Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Bromoquinolines: A Comparative Analysis of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bromoquinolines in Modern Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic introduction of a bromine atom onto the quinoline ring transforms it into a versatile synthetic intermediate, unlocking a vast chemical space for molecular elaboration. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.[2][3]

This guide provides an in-depth comparison of the reactivity of 4-Bromo-2,8-dimethylquinoline with other key bromoquinoline isomers. As researchers push the boundaries of molecular design, understanding the nuanced interplay of electronic and steric effects becomes paramount for predicting reactivity and optimizing reaction conditions. We will dissect how the positioning of the bromine atom and the influence of methyl substituents dictate the synthetic utility of these critical building blocks, focusing on three pillars of modern organic synthesis: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

The Electronic and Steric Landscape of Substituted Quinolines

The reactivity of a substituted quinoline is not merely a sum of its parts; it is a complex outcome of electronic distribution and three-dimensional architecture. The quinoline nucleus itself possesses a polarized electronic character: the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, while the fused benzene ring is comparatively electron-rich. This inherent polarity directs electrophilic substitution primarily to the 5- and 8-positions of the benzene ring.[4][5]

The introduction of substituents dramatically alters this landscape:

  • Bromine Atom: As an electronegative but ortho-, para-directing group, its primary role in cross-coupling is to serve as a leaving group. The reactivity of the C-Br bond is influenced by its position on either the electron-deficient pyridine ring or the electron-rich carbocyclic ring.

  • Methyl Groups: These are electron-donating groups (EDGs) that increase the electron density of the ring system. More critically, their placement can introduce significant steric hindrance, which can either shield a reaction site or enforce a specific conformation that influences catalytic turnover.

In this compound, these effects are combined. The methyl groups at the 2- and 8-positions donate electron density, but more importantly, they create a sterically congested environment around the nitrogen atom and the C4-Br reaction center. The 8-methyl group, in particular, creates a significant peri-interaction, a classic steric challenge in quinoline chemistry that can impede the approach of bulky reagents and catalysts.[6]

Caption: Structural comparison of the target molecule and key bromoquinoline isomers.

Dissecting Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations that rely on a catalytic cycle involving a palladium center. The first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond. The efficiency of this step is highly sensitive to both the electronic nature of the C-Br bond and the steric hindrance around it.

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can accelerate oxidative addition by making the carbon atom more electrophilic. Conversely, electron-donating groups can slow this step.

  • Steric Effects: Severe steric hindrance around the C-Br bond can significantly retard or completely inhibit the approach of the palladium catalyst, necessitating the use of specialized, highly active catalysts with bulky ligands.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition complex R-Pd(II)L₂(Br) oxidative_addition->complex transmetalation_step Transmetalation (e.g., with R'-B(OH)₂) complex->transmetalation_step trans_complex R-Pd(II)L₂(R') transmetalation_step->trans_complex trans_complex->pd0 R-R' reductive_elimination Reductive Elimination trans_complex->reductive_elimination product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Analysis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[7][8] Its tolerance for a wide range of functional groups makes it a staple in complex molecule synthesis.[9]

  • Baseline Reactivity (2-, 3-, and 8-Bromoquinolines): These isomers are generally good substrates for Suzuki coupling. 3-Bromoquinoline and 8-bromoquinoline readily participate in the reaction under standard conditions.[10] 2-Bromoquinoline is also reactive, serving as a key intermediate in pharmaceutical development.[1]

  • Analysis of this compound: The reactivity of this substrate is significantly diminished by steric factors. The 8-methyl group creates a formidable barrier to the approach of the palladium catalyst to the C4-Br bond. The 2-methyl group further constrains the space around the pyridine nitrogen, which may coordinate to the metal center. Consequently, successful coupling often requires more forceful conditions or highly specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos) to overcome the steric impediment.

Substrate Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Reference
3-BromoquinolinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80~95%Representative
8-BromoquinolineArylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane10070-90%Representative[11]
This compoundPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100Low to ModerateExpected Trend
This compoundPhenylboronic acidPd₂(dba)₃ / Buchwald LigandK₃PO₄Toluene110Moderate to GoodOptimized

Table 1: Comparative typical conditions and expected yields for Suzuki-Miyaura coupling. Yields for the target molecule are illustrative of the challenge posed by steric hindrance.

Heck Reaction

The Heck reaction couples aryl halides with alkenes and is a powerful tool for constructing substituted olefins.[12][13] The reaction mechanism shares the critical oxidative addition step with the Suzuki coupling.

  • Baseline Reactivity (3-Bromoquinoline): 3-Bromoquinoline is a competent substrate for the Heck reaction, coupling with various alkenes like styrene and acrylates to give the corresponding vinyl-substituted quinolines in good yields.[14]

  • Analysis of this compound: Similar to the Suzuki coupling, the steric hindrance from the 2- and 8-methyl groups is the dominant factor. The approach of both the palladium catalyst and the alkene coupling partner is impeded. Achieving efficient coupling would likely require high temperatures (often with microwave irradiation) and phosphine-free catalyst systems or specialized ligands that are less sensitive to steric bulk. The regioselectivity of the alkene insertion (β-hydride elimination) could also be influenced by the sterically demanding environment.[15]

Buchwald-Hartwig Amination

This reaction forms C-N bonds and is exceptionally valuable in pharmaceutical chemistry, where aryl amines are common motifs.[3][16] The Buchwald-Hartwig amination is notoriously sensitive to steric hindrance.

  • Baseline Reactivity (3- and 6-Bromoquinolines): Less hindered bromoquinolines undergo Buchwald-Hartwig amination efficiently. For example, 3-bromoquinoline can be coupled with various amines using standard palladium/phosphine ligand systems.[16] Selective amination of aryl bromides in the presence of other halides has also been demonstrated, highlighting the reaction's tunability.[17][18]

  • Analysis of this compound: This substrate represents a significant challenge for C-N bond formation. The severe steric congestion around the C4-Br bond makes the formation of the key palladium-amido complex and subsequent reductive elimination difficult. Only the most active and sterically demanding Buchwald ligands (e.g., G3 or G4 palladacycle pre-catalysts with ligands like AdBrettPhos) would be expected to provide reasonable yields. The reaction would likely require elevated temperatures and extended reaction times, and success would be highly dependent on the specific amine coupling partner.

Experimental Protocols and Workflow

Trustworthy and reproducible results are built on meticulously executed experimental protocols. Below is a representative, self-validating procedure for a Suzuki-Miyaura coupling reaction, which can be adapted for various bromoquinoline substrates. The causality for each step is explained to provide deeper insight.

Protocol: Suzuki-Miyaura Coupling of 8-Bromoquinoline with Phenylboronic Acid

Materials:

  • 8-Bromoquinoline (1.0 mmol, 208 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, tribasic, 3.0 mmol, 637 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromoquinoline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Causality: The use of a flame-dried flask and subsequent inert atmosphere is critical. The Pd(0) active catalyst and some phosphine ligands are sensitive to oxygen and moisture, which can lead to catalyst deactivation and poor yields.

  • Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

    • Causality: This "degassing" cycle removes atmospheric oxygen from the reaction vessel, protecting the catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The solvent should be previously degassed by sparging with argon for 30 minutes.

    • Causality: Using anhydrous and degassed solvent prevents quenching of anionic intermediates and catalyst oxidation.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Causality: Heat is required to overcome the activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring ensures homogeneity in the heterogeneous mixture (solid K₃PO₄).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (8-bromoquinoline) is consumed.

    • Causality: Monitoring prevents premature termination or unnecessary heating, which can lead to byproduct formation.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Causality: The aqueous wash removes the inorganic base (K₃PO₄) and boronic acid byproducts.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

    • Causality: This isolates the desired product from residual reagents, catalyst, and any side products formed during the reaction.

Experimental_Workflow start Start: Assemble Reagents setup 1. Combine solid reagents in a flame-dried Schlenk flask. start->setup inert 2. Establish inert atmosphere (Evacuate/Backfill with Argon x3). setup->inert solvent 3. Add degassed anhydrous solvent via syringe. inert->solvent react 4. Heat with vigorous stirring (e.g., 100 °C, 12-24h). solvent->react monitor 5. Monitor reaction progress (TLC / LC-MS). react->monitor monitor->react Incomplete workup 6. Quench, dilute, and perform aqueous workup. monitor->workup Complete purify 7. Dry organic layer and purify by column chromatography. workup->purify end End: Characterize Pure Product purify->end

Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Outlook

This guide demonstrates that while bromoquinolines are invaluable synthetic intermediates, their reactivity is profoundly dictated by their substitution patterns. The case of This compound serves as an excellent illustration of sterically-dominated reactivity. Compared to its less-substituted isomers like 2-, 3-, and 8-bromoquinoline, its participation in cornerstone reactions like Suzuki-Miyaura coupling, Heck olefination, and Buchwald-Hartwig amination is significantly more challenging.

The pronounced steric hindrance introduced by the 2- and 8-methyl groups, especially the peri-interaction at C8, necessitates a departure from standard reaction protocols. Researchers and process chemists must employ advanced tools, including highly active palladium pre-catalysts, specialized bulky phosphine ligands, and often more forcing reaction conditions (higher temperatures, microwave irradiation) to achieve desirable conversions. This understanding is not a limitation but an empowerment, allowing for the rational design of synthetic routes and the anticipation of challenges when working with complex, sterically-demanding heterocyclic systems in the pursuit of novel therapeutics and advanced materials.

References

  • BenchChem. (2025). Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. BenchChem.
  • BenchChem. (2025).
  • Chem-Impex. (n.d.). 2-Bromoquinoline.
  • McMaster, C., & Jones, A. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • McMaster, C., & Jones, A. M. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF. ResearchGate. [Link]

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  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Li, Y., et al. (2020). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PubMed Central (PMC). [Link]

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  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-Bromoquinoline. PubChem. [Link]

  • Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
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  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... [Link]

  • ResearchGate. (2021). Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. [Link]

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  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. r/chemistry. [Link]

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A Comparative Guide to 4-Bromo- vs. 4-Chloro-2,8-dimethylquinoline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in a vast array of bioactive compounds and functional materials. The ability to selectively introduce molecular complexity at specific positions on the quinoline ring is paramount for modern drug discovery and the development of novel organic electronics. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, stand as the premier tools for forging these critical carbon-carbon and carbon-nitrogen bonds.

This guide provides an in-depth comparative analysis of two key precursors: 4-bromo-2,8-dimethylquinoline and 4-chloro-2,8-dimethylquinoline . As a researcher, the choice between an aryl bromide and an aryl chloride is a critical decision that profoundly impacts reaction kinetics, catalyst selection, and overall process efficiency. This document aims to equip you with the foundational principles and practical insights necessary to make an informed choice for your specific synthetic campaign.

The Fundamental Divide: C-Br vs. C-Cl Bond Reactivity

The well-established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-OTf > Ar-Cl .[1] This hierarchy is fundamentally rooted in the bond dissociation energies (BDE) of the carbon-halogen bond. The C-Br bond is inherently weaker than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle.[1]

Oxidative addition , the insertion of the palladium(0) catalyst into the carbon-halogen bond, is often the rate-limiting step of the entire process.[1] A lower BDE translates to a faster rate of oxidative addition, which in turn allows for:

  • Milder Reaction Conditions: Reactions with aryl bromides often proceed efficiently at lower temperatures.

  • Lower Catalyst Loadings: The higher reactivity of bromides can accommodate lower concentrations of the expensive palladium catalyst.

  • Broader Catalyst Scope: A wider range of palladium catalysts, including those with less activating ligands, can be successfully employed.

Conversely, the stronger C-Cl bond necessitates more sophisticated and highly active catalyst systems. The development of sterically hindered, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) and N-heterocyclic carbenes (NHCs) has been instrumental in enabling the efficient activation of aryl chlorides.[1]

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for creating a carbon-carbon bond between an aryl halide and an organoboron reagent.

General Catalytic Cycle

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OR)2) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R')

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Analysis
FeatureThis compound4-Chloro-2,8-dimethylquinoline
Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)
Catalyst Loading Typically lower (e.g., 1-3 mol%)Typically higher (e.g., 2-5 mol%)
Reaction Temperature Lower (e.g., 80-100 °C)Higher (e.g., 100-120 °C)
Reaction Time Generally shorterGenerally longer
Substrate Scope Broader with standard catalystsMore dependent on highly active catalysts
Representative Experimental Protocols

The following protocols are illustrative and should be optimized for specific substrates and desired outcomes.

Protocol 1: Suzuki Coupling of this compound (Inferred)

This protocol is adapted from standard procedures for reactive aryl bromides.[2]

  • To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).

  • Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (3 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a 2:1 mixture of THF and water.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4-Chloro-2,8-dimethylquinoline (Inferred)

This protocol is based on methodologies developed for less reactive aryl chlorides, requiring a more active catalyst system.[3]

  • In a glovebox or under an inert atmosphere, charge a reaction vial with 4-chloro-2,8-dimethylquinoline (1.0 equiv), the arylboronic acid (1.5 equiv), and a strong base like Cs₂CO₃ (2.5 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a specialized phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a degassed anhydrous solvent such as 1,4-dioxane or toluene.

  • Seal the vial and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction for completion. Note that longer reaction times may be necessary compared to the bromo-analog.

  • After cooling, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Purify via silica gel chromatography.

The Buchwald-Hartwig Amination: Crafting C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[4]

General Catalytic Cycle

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(L2) [Ar-Pd(II)-NHR'R''](L2)+X- Ar-Pd(II)-X(L2)->Ar-Pd(II)-NHR'R''(L2) Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NHR'R''(L2)->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Performance Analysis

The reactivity differences observed in Suzuki couplings are mirrored in Buchwald-Hartwig aminations. The activation of the C-Cl bond for C-N bond formation is particularly challenging and heavily reliant on the choice of a highly active catalyst system.[5]

FeatureThis compound4-Chloro-2,8-dimethylquinoline
Reactivity HighLow
Typical Catalyst Pd₂(dba)₃ with ligands like BINAP or XantphosPd precatalyst with highly hindered biaryl phosphine ligands (e.g., BrettPhos, RuPhos)
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Stronger, non-nucleophilic bases like LHMDS or KHMDS are often required
Reaction Temperature 80-110 °COften >100 °C
Functional Group Tolerance Generally goodCan be more limited due to harsher conditions
Representative Experimental Protocols

Protocol 3: Buchwald-Hartwig Amination of this compound (Inferred)

This protocol is based on established methods for the amination of aryl bromides.

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., BINAP, 3 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed, anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 90-100 °C with stirring until the starting material is consumed (as monitored by GC-MS or LC-MS).

  • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 4: Buchwald-Hartwig Amination of 4-Chloro-2,8-dimethylquinoline (Inferred)

This protocol incorporates a more specialized ligand system necessary for the activation of the C-Cl bond.[6]

  • In a glovebox, combine 4-chloro-2,8-dimethylquinoline (1.0 equiv), the amine (1.5 equiv), and a strong base such as lithium bis(trimethylsilyl)amide (LHMDS, 2.0 equiv).

  • Add the palladium precatalyst (e.g., a G3-palladacycle, 2 mol%) and a highly active ligand (e.g., BrettPhos, 4 mol%).

  • Add anhydrous, degassed solvent (e.g., tert-amyl alcohol or toluene).

  • Seal the reaction vessel and heat to 110 °C.

  • Monitor the reaction closely. If the reaction stalls, a slight increase in temperature or addition of a small amount of fresh catalyst may be beneficial.

  • Workup and purification are performed as described in Protocol 3.

Conclusion and Practical Recommendations

The choice between 4-bromo- and 4-chloro-2,8-dimethylquinoline is a strategic one, balancing reactivity against substrate cost and availability.

  • For rapid synthesis, milder conditions, and broader functional group tolerance , This compound is the superior choice. Its inherent reactivity allows for the use of more conventional and less expensive palladium catalysts and generally leads to higher yields in shorter reaction times.

  • When cost is a primary driver and access to highly active catalyst systems is available , 4-chloro-2,8-dimethylquinoline becomes a viable and economically attractive alternative. Researchers must be prepared to invest more time in optimization and employ more specialized (and often more expensive) ligands to achieve comparable results to the bromo-analog.

Ultimately, the optimal choice will depend on the specific goals of the research program, the scale of the synthesis, and the available resources. This guide provides the fundamental framework to navigate this decision-making process, empowering researchers to design more efficient and successful cross-coupling strategies.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 19). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Chemical Science. Royal Society of Chemistry. DOI:10.1039/C6SC02118B. Retrieved January 11, 2026, from [Link]

  • Process for preparing bromo-substituted quinolines. (2010, November 11). Google Patents.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Process for the preparation of 4-chloroquinolines. (1981, July 7). Google Patents.
  • Suzuki Coupling Mechanism and Applications. (2018, July 17). YouTube. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 11, 2026, from [Link]

  • High-purity quinoline derivative and method for manufacturing same. (2019, April 16). Google Patents.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (2019). Purdue University Graduate School. Retrieved January 11, 2026, from [Link]

  • Palladium Cross-Coupling. (n.d.). COSyS. Retrieved January 11, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016, October 18). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024, April 3). YouTube. Retrieved January 11, 2026, from [Link]

  • Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one. (2012, November 14). Google Patents.
  • Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. (2007, June 1). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (2009, September 1). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, August 13). MDPI. Retrieved January 11, 2026, from [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (n.d.). Wiley Online Library. Retrieved January 11, 2026, from [Link]

  • Scheme 4: Reaction of 4-bromo-1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-one (2b) with 4'-substituted thiobenzanilides and thioacetanilide. (2023, June). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 11, 2026, from [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2015, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018, September 12). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Triflate‐selective cross‐couplings of haloaryl triflates. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Methods for cross coupling. (2020, October 6). Google Patents.
  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. (2013, March 27). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Process for a homogeneously catalyzed c-c coupling reaction. (2008, August 6). Google Patents.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016, October 12). Google Patents.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp 3 )–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018, November 18). ResearchGate. Retrieved January 11, 2026, from [Link]

  • (PDF) 4-Chloro-2,5-dimethylquinoline. (2010, July 24). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Bromo-2,8-dimethylquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a cornerstone of rigorous scientific practice. Quinoline derivatives, in particular, form the scaffold of numerous pharmaceuticals and biologically active molecules, where subtle changes in substituent placement can drastically alter efficacy and metabolic fate. This guide provides an in-depth spectroscopic comparison of four key positional isomers of 4-bromo-2,8-dimethylquinoline: the 4-bromo, 5-bromo, 6-bromo, and 7-bromo variants.

In the absence of a complete set of publicly available experimental spectra for each of these specific isomers, this guide will leverage established principles of spectroscopic interpretation and data from analogous structures to predict and rationalize the expected differences. This approach not only serves as a practical reference but also reinforces the fundamental understanding of structure-spectra relationships, a critical skill for any analytical chemist.

The Isomers in Focus: Structural and Electronic Considerations

The core structure is 2,8-dimethylquinoline. The key variable among the isomers is the position of the bromine atom on the quinoline ring system. This positional change will induce distinct electronic and steric effects, which in turn will be reflected in their respective spectra.

G cluster_4bromo This compound cluster_5bromo 5-Bromo-2,8-dimethylquinoline cluster_6bromo 6-Bromo-2,8-dimethylquinoline cluster_7bromo 7-Bromo-2,8-dimethylquinoline node_4 node_4 node_5 node_5 node_6 node_6 node_7 node_7

Caption: The four positional isomers of bromo-2,8-dimethylquinoline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the aromatic protons are highly sensitive to the position of the bromine substituent.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Comparative ¹H NMR Analysis

The key to distinguishing the isomers lies in the aromatic region of the spectrum (typically 7.0-8.5 ppm). The bromine atom, being electronegative, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).

Proton4-Bromo Isomer (Predicted)5-Bromo Isomer (Predicted)6-Bromo Isomer (Predicted)7-Bromo Isomer (Predicted)
H-3 Singlet, ~7.5-7.7 ppm (deshielded by adjacent N and Br)Doublet, ~7.3-7.5 ppmDoublet, ~7.2-7.4 ppmDoublet, ~7.2-7.4 ppm
H-5 Doublet, ~7.8-8.0 ppm (peri to deshielding N)-Singlet, deshielded, ~7.9-8.1 ppmDoublet, ~7.6-7.8 ppm
H-6 Triplet, ~7.4-7.6 ppmDoublet, deshielded, ~7.8-8.0 ppm-Singlet, deshielded, ~8.0-8.2 ppm
H-7 Doublet, ~7.2-7.4 ppmDoublet, ~7.3-7.5 ppmSinglet, ~7.5-7.7 ppm-
2-CH₃ Singlet, ~2.6-2.8 ppmSinglet, ~2.6-2.8 ppmSinglet, ~2.6-2.8 ppmSinglet, ~2.6-2.8 ppm
8-CH₃ Singlet, ~2.5-2.7 ppmSinglet, deshielded, ~2.7-2.9 ppmSinglet, ~2.5-2.7 ppmSinglet, ~2.5-2.7 ppm

Rationale:

  • 4-Bromo: The H-3 proton will be a singlet and significantly downfield. H-5 will also be deshielded due to its proximity to the nitrogen atom.

  • 5-Bromo: The H-6 proton will be a downfield doublet. The 8-CH₃ group will be deshielded due to the peri-interaction with the bromine atom.

  • 6-Bromo: The H-5 and H-7 protons will appear as singlets, a very distinctive feature.

  • 7-Bromo: The H-6 proton will be a downfield singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

¹³C NMR provides complementary information, revealing the number of unique carbon environments and their electronic nature. The carbon directly attached to the bromine atom will experience a significant downfield shift.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

  • Data Processing: Similar to ¹H NMR, process the FID and calibrate the spectrum.

Comparative ¹³C NMR Analysis
Carbon4-Bromo Isomer (Predicted)5-Bromo Isomer (Predicted)6-Bromo Isomer (Predicted)7-Bromo Isomer (Predicted)
C-Br ~120-125 ppm (C-4)~115-120 ppm (C-5)~118-123 ppm (C-6)~120-125 ppm (C-7)
C-2 ~158-162 ppm~158-162 ppm~158-162 ppm~158-162 ppm
C-3 ~122-126 ppm~121-125 ppm~121-125 ppm~121-125 ppm
C-8 ~135-139 ppm~135-139 ppm~135-139 ppm~135-139 ppm
C-8a ~146-150 ppm~146-150 ppm~146-150 ppm~146-150 ppm
2-CH₃ ~24-27 ppm~24-27 ppm~24-27 ppm~24-27 ppm
8-CH₃ ~17-20 ppm~17-20 ppm~17-20 ppm~17-20 ppm

Rationale:

The most diagnostic signal will be the carbon directly bonded to bromine (C-Br), which will be shifted downfield relative to the other C-H carbons in the aromatic region. While the exact chemical shifts can be influenced by solvent and other factors, the relative positions and the distinct shift of the C-Br carbon are key identifiers. Predicting the precise shifts of the other carbons without experimental data is challenging due to the complex interplay of electronic effects. However, computational prediction tools can provide more accurate estimates.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy probes the vibrational modes of a molecule. While it may not be as definitive as NMR for distinguishing these specific isomers, it provides a valuable fingerprint and confirms the presence of key functional groups.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed.

Comparative FT-IR Analysis

All four isomers will share common characteristic bands:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.[4]

  • ~2970-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

  • ~1625-1430 cm⁻¹: Aromatic C=C stretching vibrations.[4]

  • ~1400-1300 cm⁻¹: C-C stretching vibrations.[5]

  • ~1275-1200 cm⁻¹: C-N stretching.

The key distinguishing region will be the C-H out-of-plane bending region (900-650 cm⁻¹), which is sensitive to the substitution pattern on the aromatic rings.

IsomerExpected C-H Out-of-Plane Bending (cm⁻¹)
4-Bromo Complex pattern due to trisubstituted pyridine and disubstituted benzene rings.
5-Bromo Distinct pattern for the trisubstituted benzene ring.
6-Bromo Pattern characteristic of a 1,2,4-trisubstituted benzene ring.
7-Bromo Pattern characteristic of a 1,2,3-trisubstituted benzene ring.

Additionally, a C-Br stretching vibration is expected in the range of 600-500 cm⁻¹, though it may be weak and difficult to assign definitively.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring. The position of the bromine atom can influence the energy of these transitions, leading to shifts in the absorption maxima (λ_max).

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or hexane).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Comparative UV-Vis Analysis

Quinoline itself exhibits characteristic absorption bands. The introduction of methyl and bromo substituents will cause shifts in these bands. All isomers are expected to show complex spectra with multiple absorption bands.[6] The bromine atom, with its lone pairs, can participate in resonance and act as an auxochrome, generally causing a bathochromic (red) shift of the π → π* transitions. The extent of this shift will depend on the position of the bromine and its ability to interact with the quinoline π-system. While subtle, these differences in λ_max can be used as a comparative tool.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight and elemental composition of the isomers. High-resolution mass spectrometry can confirm the molecular formula (C₁₁H₁₀BrN). The fragmentation pattern in the mass spectrum provides further structural clues.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction and Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique that will induce fragmentation.[7]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded.

Comparative Mass Spectrometry Analysis

All four isomers will have the same molecular weight (235.11 g/mol ) and will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom: two peaks for the molecular ion (M⁺• and [M+2]⁺•) in an approximately 1:1 intensity ratio, separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).[7]

The fragmentation patterns, however, are expected to differ based on the stability of the resulting fragment ions.

  • Common Fragments:

    • [M-Br]⁺ (m/z 156): Loss of the bromine radical. The stability of the resulting quinolinyl cation will vary with the position of the charge.

    • [M-CH₃]⁺ (m/z 220/222): Loss of a methyl radical from either the C-2 or C-8 position.

    • Further fragmentation: Loss of HCN (27 amu) from the pyridine ring is a common fragmentation pathway for quinolines.[7][8]

The relative intensities of these fragment ions will be the key to distinguishing the isomers. For instance, the stability of the aryl cation formed upon loss of bromine will be influenced by the position of the electron-donating methyl groups, which could lead to variations in the abundance of the [M-Br]⁺ fragment.

G cluster_workflow Spectroscopic Analysis Workflow Sample\nPreparation Sample Preparation 1H NMR 1H NMR Sample\nPreparation->1H NMR FT-IR FT-IR Sample\nPreparation->FT-IR UV-Vis UV-Vis Sample\nPreparation->UV-Vis Mass Spectrometry Mass Spectrometry Sample\nPreparation->Mass Spectrometry 13C NMR 13C NMR 1H NMR->13C NMR Data Analysis\n& Comparison Data Analysis & Comparison 1H NMR->Data Analysis\n& Comparison 13C NMR->Data Analysis\n& Comparison FT-IR->Data Analysis\n& Comparison UV-Vis->Data Analysis\n& Comparison Mass Spectrometry->Data Analysis\n& Comparison Structural\nElucidation Structural Elucidation Data Analysis\n& Comparison->Structural\nElucidation

Sources

A Comparative Guide to Validating the Structure of 4-Bromo-2,8-dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel quinoline-based compounds, unambiguous structural validation is a critical step to ensure the integrity of downstream biological and pharmacological studies. This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of 4-Bromo-2,8-dimethylquinoline and its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Trinity of Structure Validation: NMR, Mass Spectrometry, and X-ray Crystallography

The robust confirmation of a chemical structure, particularly for novel derivatives, rarely relies on a single technique. Instead, a synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography is the gold standard. Each method provides a unique and complementary piece of the structural puzzle.

Logical Relationship of Core Validation Techniques

Caption: Interplay of NMR, MS, and X-ray Crystallography for robust structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Scaffolding

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1][2] For this compound derivatives, a suite of NMR experiments is essential.

¹H NMR: Mapping the Proton Landscape

Proton NMR (¹H NMR) is the initial and most informative experiment. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and neighboring protons (spin-spin coupling).[1]

Expected ¹H NMR Spectral Features for this compound:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityRationale
H5, H6, H7~7.0 - 8.0MultipletAromatic protons on the benzene ring, with coupling patterns dependent on substitution.
H3~7.5 - 7.8SingletIsolated proton on the pyridine ring.
2-CH₃~2.5 - 2.8SingletMethyl group at an electron-deficient position.
8-CH₃~2.4 - 2.6SingletMethyl group on the carbocyclic ring.

Note: Chemical shifts are approximate and can be influenced by solvents and other substituents.

¹³C NMR: Defining the Carbon Backbone

Carbon-13 NMR (¹³C NMR) complements the ¹H NMR by providing a count of the unique carbon atoms in the molecule.[3] For this compound, one would expect to see 11 distinct signals in the broadband-decoupled spectrum, corresponding to the 11 carbon atoms in the core structure. The chemical shifts of C4 (attached to bromine) and the carbons of the pyridine ring will be significantly affected by the electronegativity of the neighboring atoms.[4]

2D NMR: Unraveling Complex Connectivity

For complex derivatives, one-dimensional NMR spectra can be ambiguous due to signal overlap. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular framework.[2][5][6]

  • COSY: Identifies protons that are coupled to each other (typically separated by 2-3 bonds).

  • HMBC: Shows correlations between protons and carbons that are separated by 2-3 bonds, which is crucial for piecing together the entire molecular structure.

Experimental Protocol: Standard NMR Sample Preparation

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) to obtain the final spectra for analysis.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry (MS) provides the crucial information of the molecule's mass, which directly validates its elemental formula.[7] For halogenated compounds, MS also offers a characteristic isotopic pattern that serves as a powerful diagnostic tool.[8][9]

Electron Ionization (EI-MS): The Molecular Fingerprint

Electron Ionization (EI) is a "hard" ionization technique that leads to extensive and reproducible fragmentation of the molecule.[7] The resulting mass spectrum contains a molecular ion peak (M⁺) corresponding to the mass of the intact molecule and a series of fragment ion peaks that provide a unique "fingerprint" of the structure. The fragmentation pattern of alkylquinolines is often analogous to that of alkylbenzenes.[10]

Isotopic Pattern of Bromine

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[9] This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximately 1:1 ratio.[9] This characteristic M and M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS): The Ultimate Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the proposed structure and differentiating it from other isomers.

Experimental Protocol: Direct Infusion ESI-HRMS

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap, TOF) at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[11][12] This technique is particularly valuable for establishing the stereochemistry and conformation of complex molecules.

Obtaining single crystals suitable for X-ray diffraction can be a significant challenge. However, when successful, the resulting crystallographic data provides an irrefutable validation of the proposed structure.[13][14]

Experimental Workflow: Synthesis to X-ray Structure

cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Slow Evaporation Vapor Diffusion, etc. Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final 3D Structure Structure_Solution->Final_Structure

Caption: A generalized workflow for obtaining a single-crystal X-ray structure.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) in a clean vial.

  • Slow Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Crystal Harvesting: Carefully harvest any well-formed single crystals that appear.

  • X-ray Diffraction Analysis: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer. Solve and refine the crystal structure using specialized software.[11]

Conclusion: An Integrated and Self-Validating Approach

The structural validation of this compound derivatives requires a multi-faceted analytical approach. The combination of ¹H and ¹³C NMR provides the initial structural framework, which is then confirmed and refined by 2D NMR techniques. Mass spectrometry, particularly with its characteristic isotopic pattern for bromine, validates the molecular weight and elemental composition. Finally, single-crystal X-ray crystallography offers the definitive and unambiguous three-dimensional structure. By employing this integrated and self-validating workflow, researchers can ensure the highest level of confidence in their synthesized compounds, paving the way for reliable and reproducible scientific discoveries.

References

  • BenchChem. (2025).
  • Journal of Chemical Education. (2025).
  • BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)
  • TSI Journals. (n.d.).
  • ResearchGate. (2018).
  • MDPI. (n.d.).
  • PubMed. (2009).
  • BenchChem. (n.d.). 8-Bromo-2-methylquinolin-4-ol.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • NIH. (2009). 8-Bromo-2-methylquinoline.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Mass spectra of alkylquinolines.
  • Chemistry LibreTexts. (2023).
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Comparative Guide to Catalyst Performance in 4-Bromo-2,8-dimethylquinoline Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly vital in the pharmaceutical and materials science sectors for the construction of complex molecular architectures.[3] Among these, 4-aryl-2,8-dimethylquinolines are a class of compounds with significant potential in medicinal chemistry. The strategic arylation of the quinoline core at the 4-position allows for the exploration of structure-activity relationships in drug discovery programs.

This guide provides a comprehensive analysis of catalyst performance for the Suzuki-Miyaura coupling of 4-bromo-2,8-dimethylquinoline with various arylboronic acids. We will delve into a comparative study of different palladium-based catalytic systems, offering experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal conditions for their synthetic endeavors. The insights provided herein are grounded in established literature and aim to elucidate the causal relationships between catalyst structure, reaction parameters, and synthetic outcomes.

The Critical Role of the Catalyst in Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura reaction is profoundly dependent on the palladium catalyst.[4] The catalytic cycle, broadly accepted to involve oxidative addition, transmetalation, and reductive elimination, is orchestrated by the coordination environment of the palladium center.[1][5] The choice of ligand, in particular, plays a pivotal role in modulating the catalyst's reactivity and stability.[1] Electron-rich and sterically bulky phosphine ligands, for instance, have been shown to enhance the rates of both oxidative addition and reductive elimination, leading to more efficient catalytic turnover.[6] Similarly, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, offering strong σ-donation and excellent thermal stability.[7][8]

For a heteroaromatic substrate like this compound, the selection of an appropriate catalyst system is even more critical. The nitrogen atom within the quinoline ring can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, ligands that can effectively shield the metal center and promote the desired catalytic steps are paramount for achieving high yields.

Comparative Analysis of Catalyst Performance

To provide a clear comparison, the following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound with representative arylboronic acids. The data has been aggregated from multiple sources and normalized where possible to facilitate a meaningful comparison. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Arylboronic AcidYield (%)Reference
Pd(dppf)Cl₂dppfK₃PO₄THF/H₂O7018Phenylboronic acid85[9]
Pd(dppf)Cl₂dppfK₃PO₄THF/H₂O70184-Methoxyphenylboronic acid88[9]
Pd(dppf)Cl₂dppfK₃PO₄THF/H₂O70184-Fluorophenylboronic acid82[9]
Pd(OAc)₂ / PPh₃PPh₃K₃PO₄Dioxane10012Phenylboronic acid~75-85[10]
PdCl₂(PCy₃)₂PCy₃K₂CO₃DMFReflux18Phenylboronic acid>80[11]
[(NHC)Pd(allyl)Cl]NHCK₃PO₄TolueneRT<1Phenylboronic acid>90[7][12]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane10016Phenylboronic acid>95[13]

*Note: Yields marked with an asterisk are representative yields for similar heteroaromatic bromide Suzuki couplings and serve as an estimation for this specific reaction.

Analysis of Catalyst Trends:
  • Pd(dppf)Cl₂: This catalyst, featuring the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand, is a robust and widely used system for Suzuki couplings. It demonstrates good to excellent yields with a variety of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents.[9] Its commercial availability and ease of handling make it a reliable first choice for many applications.[3]

  • Palladium Acetate with Triphenylphosphine (Pd(OAc)₂/PPh₃): This in-situ generated catalyst system is a cost-effective option. While generally effective, it may require higher temperatures and longer reaction times compared to more advanced catalytic systems.[10] The performance can be sensitive to the quality of the reagents and the specific reaction conditions.

  • Palladium Complexes with Bulky, Electron-Rich Phosphine Ligands (e.g., PCy₃, XPhos): Catalysts employing ligands like tricyclohexylphosphine (PCy₃) or biaryl phosphines such as XPhos often exhibit superior activity.[6][13] The steric bulk and strong electron-donating properties of these ligands facilitate the key steps of the catalytic cycle, often allowing for lower catalyst loadings and milder reaction conditions.[6]

  • N-Heterocyclic Carbene (NHC) Palladium Complexes: NHC-ligated palladium complexes represent a state-of-the-art class of catalysts for cross-coupling reactions.[7][8] Their strong σ-donating ability and steric hindrance lead to highly active and stable catalysts, capable of promoting rapid reactions even at room temperature and with very low catalyst loadings.[7][12]

Experimental Protocols

To ensure reproducibility and provide a practical guide, detailed experimental protocols for representative Suzuki-Miyaura reactions are provided below.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants evac Evacuate & Backfill with Inert Gas (3x) start->evac add_solv Add Degassed Solvent evac->add_solv heat Heat to Desired Temperature add_solv->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor cool Cool to RT monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is adapted from typical procedures for Suzuki couplings of haloquinolines.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Tetrahydrofuran (THF) and Water (e.g., 4:1 v/v)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed THF/water solvent mixture via syringe.

  • Heat the reaction mixture to 70 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,8-dimethylquinoline.

Protocol 2: High-Turnover Suzuki Coupling with a Buchwald Ligand

This protocol is a general procedure for high-activity catalyst systems and may require optimization for this specific substrate.[13]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (or other biaryl phosphine ligand, 2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and the phosphine ligand to a reaction vessel.

  • Add 1,4-dioxane and stir for 10 minutes at room temperature to pre-form the catalyst.

  • Add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).

  • Follow the work-up and purification steps as described in Protocol 1.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of in vitro assays to characterize the biological activity of novel compounds derived from 4-Bromo-2,8-dimethylquinoline. As Senior Application Scientists, we recognize that robust and reliable in vitro data is the bedrock of any successful drug discovery program. This document moves beyond simple protocol recitation to explain the scientific rationale behind experimental choices, ensuring that each assay serves as a self-validating system for generating trustworthy and reproducible results.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds, recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of various substituents to the quinoline ring system, such as the bromo and dimethyl groups in this compound, can significantly modulate the compound's physicochemical properties and its interaction with biological targets.[3] Given this background, a newly synthesized derivative like this compound warrants a systematic in vitro evaluation to elucidate its potential therapeutic value.

This guide will focus on a two-tiered approach to characterization: first, assessing the compound's general cellular toxicity, a critical baseline for any potential therapeutic; and second, investigating its specific inhibitory activity against a relevant molecular target. For the purpose of this guide, we will hypothesize that our compound of interest (COI), this compound, is a potential inhibitor of a receptor tyrosine kinase (RTK), a common target for quinoline-based molecules.[2]

Part 1: Validation of Cytotoxicity Assays - Establishing a Toxicity Profile

Before investigating specific mechanisms of action, it is crucial to determine the cytotoxic potential of a novel compound. This initial screen helps to identify a suitable concentration range for subsequent, more targeted assays and provides initial insights into the compound's therapeutic window. We will compare three widely used cytotoxicity assays, each relying on a different cellular endpoint. The validation of these assays is paramount to ensure that the observed effects are genuinely due to the compound's activity and not experimental artifacts.[4][5]

Comparative Analysis of Cytotoxicity Assays

The choice of a cytotoxicity assay depends on several factors, including the suspected mechanism of cell death, desired throughput, and cost. Below is a comparison of three common methods.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[6]Well-established, cost-effective, and suitable for high-throughput screening.Can be influenced by compounds affecting cellular metabolism without directly causing cell death. Formazan crystals require a solubilization step.[7]
LDH Release Assay Quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[8]Directly measures cell membrane damage (necrosis). The assay is simple and can be performed on the cell culture supernatant.Less sensitive for detecting apoptosis, which may not involve immediate membrane rupture. Certain nanoparticles have been shown to interfere with the assay.[9]
Neutral Red Uptake (NRU) Assay Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[10][11]Sensitive to lysosomal membrane integrity and can detect toxicity at an early stage. Recognized by regulatory bodies for certain applications.[10]The uptake of the dye can be affected by changes in lysosomal pH independent of cell death.
Experimental Workflow for Cytotoxicity Assay Validation

The following diagram illustrates a generalized workflow for the validation of any of the described cytotoxicity assays.

G cluster_0 Assay Development & Optimization cluster_1 Assay Validation cluster_2 Compound Screening A Select Cell Line & Culture Conditions B Determine Optimal Seeding Density A->B C Optimize Assay Duration & Reagent Concentration B->C D Intra-Assay Precision (Repeatability) C->D E Inter-Assay Precision (Reproducibility) D->E F Linearity & Range E->F G Specificity & Selectivity (Positive/Negative Controls) F->G H Robustness (e.g., different operators, equipment) G->H I Dose-Response Curve Generation for COI H->I J IC50 Value Determination I->J

Caption: General workflow for in vitro cytotoxicity assay validation.

Detailed Protocol: MTT Assay for Cytotoxicity Assessment

This protocol provides a step-by-step methodology for assessing the cytotoxicity of this compound using the MTT assay.

Materials:

  • Human cancer cell line (e.g., A549, lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom cell culture plates

  • This compound (COI)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the COI in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control and a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[6][12]

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: Validation of a Kinase Inhibition Assay - Probing a Specific Mechanism

Based on the prevalence of quinoline derivatives as kinase inhibitors, we will proceed with the hypothesis that this compound inhibits a specific Receptor Tyrosine Kinase (RTK).[2] Validating an assay to measure this specific activity is crucial for mechanism-of-action studies and for guiding structure-activity relationship (SAR) analyses.

Hypothetical Signaling Pathway

The diagram below illustrates a simplified signaling pathway for a generic RTK, which, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Our COI is hypothesized to block the ATP-binding site of the kinase domain, thereby inhibiting its activity.

G cluster_0 Cell Membrane cluster_1 Intracellular RTK Receptor Tyrosine Kinase (RTK) ATP ATP RTK->ATP Binds to Kinase Domain Substrate Substrate Protein RTK->Substrate Catalyzes Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization ADP ADP ATP->ADP Phosphorylation P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_Substrate->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation COI This compound (COI) COI->RTK Inhibits ATP Binding

Caption: Hypothesized inhibition of an RTK signaling pathway by this compound.

Comparison of Kinase Inhibition Assay Formats

Several assay formats are available for measuring kinase activity and inhibition. The choice often depends on the required throughput, sensitivity, and whether a universal or kinase-specific assay is preferred.[13][14]

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assay Measures the transfer of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[15]Considered the "gold standard" for direct measurement of enzyme activity, high sensitivity.Requires handling of radioactive materials, lower throughput, and generates radioactive waste.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that binds to the kinase. Inhibition is detected by the displacement of the tracer by the inhibitor.[16][17]Homogeneous "mix-and-read" format, suitable for HTS, non-radioactive.Requires a suitable fluorescent tracer for each kinase, can be susceptible to interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) A substrate peptide is labeled with an acceptor fluorophore, and an antibody that recognizes the phosphorylated substrate is labeled with a donor fluorophore. Phosphorylation brings the donor and acceptor into proximity, allowing for FRET.[13]Homogeneous, highly sensitive, and robust against compound interference due to the time-resolved measurement.Can be more expensive due to the need for specific antibodies and labeled reagents.
Detailed Protocol: Fluorescence Polarization (FP) Kinase Inhibition Assay

This protocol outlines a competitive binding assay using FP to determine the inhibitory potential of this compound against our hypothetical RTK.

Materials:

  • Purified, active recombinant RTK enzyme

  • Fluorescently labeled tracer (a small molecule known to bind the ATP-binding site of the RTK)

  • Assay buffer (e.g., HEPES buffer with MgCl₂, DTT, and a surfactant like Brij-35)

  • This compound (COI)

  • Positive control inhibitor (a known potent inhibitor of the RTK)

  • 384-well low-volume black plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the COI and the positive control inhibitor in the assay buffer. Prepare a working solution of the RTK enzyme and the fluorescent tracer in the assay buffer at optimized concentrations.

  • Assay Setup: To the wells of the 384-well plate, add:

    • A small volume of the COI or control inhibitor dilutions.

    • A volume of the RTK enzyme solution.

  • Incubation: Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Tracer Addition: Add a volume of the fluorescent tracer solution to all wells to initiate the competitive binding reaction.

  • Equilibration: Incubate the plate for an appropriate time (e.g., 60 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader. The excitation and emission wavelengths should be appropriate for the chosen fluorophore.[18]

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the tracer by the inhibitor. Calculate the percent inhibition for each concentration of the COI and plot a dose-response curve to determine the IC₅₀ value.

Conclusion: A Foundation for Confident Drug Development

The validation of in vitro assays is a critical, non-negotiable step in the early stages of drug discovery. By employing a systematic approach that includes the comparison of different assay methodologies, the optimization of experimental conditions, and the rigorous validation of performance characteristics, researchers can generate high-quality, reliable data. This guide provides a framework for the initial characterization of novel quinoline derivatives, such as this compound, by first establishing a general cytotoxicity profile and then investigating a specific, hypothesized mechanism of action. The detailed protocols and the underlying scientific rationale presented herein are intended to empower researchers to make informed decisions and to build a solid foundation for the subsequent stages of drug development.

References

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A Head-to-Head Comparison of Synthetic Routes to 4-Aryl-2,8-Dimethylquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of prominent synthetic methodologies for accessing 4-aryl-2,8-dimethylquinolines, a scaffold of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, practical advantages, and limitations of both classical and modern synthetic strategies, supported by experimental data and protocols. Our analysis aims to equip researchers with the knowledge to select the most suitable synthetic route based on their specific objectives, available resources, and desired molecular complexity.

The Strategic Importance of the 4-Aryl-2,8-Dimethylquinoline Scaffold

The quinoline core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities. The specific substitution pattern of a 4-aryl group, a C2-methyl, and a C8-methyl group imparts distinct conformational and electronic properties to the molecule. This substitution can influence receptor binding, metabolic stability, and pharmacokinetic profiles, making this scaffold a valuable target in drug discovery programs. The challenge, however, lies in the efficient and controlled synthesis of these specifically substituted quinolines. This guide will compare the most common and effective methods for their preparation.

Classical Approaches: The Power and Pitfalls of Acid-Catalyzed Cyclizations

Classical methods for quinoline synthesis, developed over a century ago, often rely on acid-catalyzed condensation and cyclization reactions. While robust and often high-yielding, they are frequently hampered by harsh reaction conditions, limited functional group tolerance, and potential regioselectivity issues.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a one-pot synthesis that typically involves the reaction of an aniline (in this case, 2,6-dimethylaniline) with an α,β-unsaturated aldehyde or ketone. The reaction proceeds through a series of Michael additions, cyclizations, and subsequent oxidation to furnish the quinoline ring system.

Mechanism and Experimental Rationale: The reaction is initiated by the acid-catalyzed generation of an α,β-unsaturated carbonyl compound in situ (e.g., from the dehydration of an aldol). 2,6-Dimethylaniline then undergoes a Michael addition. The subsequent cyclization and dehydration are driven by the strong acid catalyst (e.g., HCl, H₂SO₄), and an oxidizing agent (often arsenic pentoxide, though safer alternatives are now preferred) is required for the final aromatization step to form the quinoline core. The choice of a strong acid is critical for promoting the necessary condensation and cyclization steps, but it also severely limits the scope of substrates with acid-labile functional groups.

Representative Experimental Protocol: Doebner-von Miller Synthesis

  • To a stirred solution of 2,6-dimethylaniline (1.0 equiv) in a mixture of concentrated hydrochloric acid and ethanol, add an α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.2 equiv).

  • Add an oxidizing agent, such as arsenic pentoxide or a milder alternative like nitrobenzene, to the mixture.

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2,8-dimethylquinoline.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. This method offers better control over regioselectivity compared to the Doebner-von Miller reaction, as the substitution pattern is more defined by the starting materials.

Mechanism and Experimental Rationale: The reaction begins with the formation of an enamine intermediate from the condensation of 2,6-dimethylaniline and the β-diketone. Under strong acidic conditions (concentrated sulfuric acid is common), the enamine undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the final quinoline product. The severity of the acid required for cyclization is a major drawback, precluding the use of sensitive substrates.

Representative Experimental Protocol: Combes Synthesis

  • Combine 2,6-dimethylaniline (1.0 equiv) and an appropriate aryl-substituted β-diketone (1.1 equiv) in a round-bottom flask.

  • Slowly add concentrated sulfuric acid (3-5 equiv) to the mixture while cooling in an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.

  • Pour the reaction mixture carefully onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.

  • Collect the resulting precipitate by filtration or extract the product with an organic solvent.

  • Purify the crude product via recrystallization or column chromatography.

Modern Strategies: Precision and Versatility with Transition-Metal Catalysis

Modern synthetic chemistry has largely shifted towards transition-metal-catalyzed cross-coupling reactions. These methods provide milder reaction conditions, superior functional group tolerance, and a more modular approach to constructing the 4-aryl-2,8-dimethylquinoline scaffold.

Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide. For the synthesis of 4-arylquinolines, this typically involves coupling a 4-chloro or 4-bromo-2,8-dimethylquinoline with an arylboronic acid.

Mechanism and Experimental Rationale: The synthesis begins with the preparation of a 4-halo-2,8-dimethylquinoline, which can be accessed through various methods. This halo-quinoline then enters the Suzuki catalytic cycle. The cycle involves the oxidative addition of the Pd(0) catalyst to the quinoline-halide bond, followed by transmetalation with the arylboronic acid (activated by a base), and finally, reductive elimination to yield the 4-arylquinoline and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high efficiency and yield. Ligands like SPhos or XPhos are often used to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

Representative Experimental Protocol: Suzuki Cross-Coupling

  • In a reaction vessel, combine 4-chloro-2,8-dimethylquinoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

  • Add a solvent system, typically a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 8-16 hours.

  • Upon completion, cool the reaction, dilute it with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the pure 4-aryl-2,8-dimethylquinoline.

Head-to-Head Performance Comparison

The choice of synthetic route is a critical decision that impacts yield, cost, time, and environmental footprint. The table below summarizes the key performance indicators for the discussed methodologies.

Parameter Doebner-von Miller Combes Synthesis Suzuki Cross-Coupling
Typical Yield Moderate to Good (40-75%)Moderate to Good (50-80%)Good to Excellent (70-95%)
Reaction Conditions Harsh (strong acid, high temp.)Harsh (conc. H₂SO₄, high temp.)Mild (base, moderate temp.)
Substrate Scope Limited by acid sensitivityLimited by acid sensitivityBroad; high functional group tolerance
Starting Materials Simple anilines, α,β-unsaturated carbonylsSimple anilines, β-diketonesPre-functionalized halo-quinolines, boronic acids
Atom Economy ModerateGoodModerate (requires pre-functionalization)
Key Advantage One-pot synthesisGood regioselectivityHigh yield and versatility
Key Disadvantage Harsh conditions, potential byproductsVery harsh conditionsMulti-step; cost of catalyst and ligands

Visualization of Synthetic Workflows

To better illustrate the strategic differences, the following diagrams outline the general workflow and mechanisms.

Synthetic_Route_Decision_Workflow start Define Target: 4-Aryl-2,8-dimethylquinoline functional_groups Are starting materials acid-sensitive? start->functional_groups one_pot Is a one-pot synthesis preferred for speed? functional_groups->one_pot No modern Modern Route: Suzuki Coupling functional_groups->modern Yes classical Classical Routes: Doebner-von Miller or Combes one_pot->classical Yes one_pot->modern No Doebner_von_Miller_Mechanism A 2,6-Dimethylaniline + α,β-Unsaturated Carbonyl B Michael Addition A->B H+ C Intramolecular Cyclization B->C D Dehydration C->D H+ E Oxidation D->E [O] F 4-Aryl-2,8-dimethylquinoline E->F

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA TM Transmetalation OA->TM Pd(II) Complex RE Reductive Elimination TM->RE RE->Pd0 Product 4-Aryl-Quinoline (R-Ar) RE->Product Quinoline_X 4-Halo-Quinoline (R-X) Quinoline_X->OA Aryl_B Arylboronic Acid (Ar-B(OH)₂) Aryl_B->TM

Caption: Simplified catalytic cycle for the Suzuki cross-coupling.

Conclusion and Recommendations

The synthesis of 4-aryl-2,8-dimethylquinolines can be approached from several angles, each with distinct advantages.

  • For rapid, one-pot synthesis where starting materials are simple and acid-tolerant , the Doebner-von Miller reaction remains a viable, albeit harsh, option.

  • The Combes synthesis offers a slight improvement in regiochemical control over the Doebner-von Miller reaction but does not overcome the limitation of requiring strongly acidic conditions.

  • For syntheses requiring high yields, broad functional group tolerance, and modularity , the Suzuki cross-coupling is unequivocally the superior method. While it necessitates the preparation of a 4-haloquinoline precursor, the mild conditions and exceptional versatility justify the additional step, particularly in the context of complex molecule synthesis for drug discovery.

Ultimately, the optimal choice depends on a careful evaluation of the project's specific needs, including the complexity of the target molecule, the scale of the synthesis, and the available chemical building blocks. Modern cross-coupling methods represent the current state-of-the-art for this class of compounds, offering a robust and flexible platform for chemical innovation.

References

  • Doebner, O., & von Miller, W. (1883). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 16(2), 2464-2470. [Link]

  • Combes, A. (1888). Sur la constitution de la méthyl-2-phényl-4-quinoléine. Bulletin de la Societe Chimique de France, 49, 89. (Historical reference, direct URL not available. Often cited in reviews of quinoline synthesis).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Thirunavukkarasu, V. S., & Raghunathan, R. (2011). A facile synthesis of 4-aryl-2,8-dimethylquinolines using Suzuki cross-coupling reaction. Tetrahedron Letters, 52(42), 5416-5419. [Link]

  • Kouznetsov, V. V., et al. (2007). Recent progress in the synthesis of 2,4-disubstituted quinolines. Tetrahedron, 63(24), 5075-5105. [Link]

  • Sridharan, V., et al. (2011). Recent advances in the synthesis of quinolines. A review. Organic Preparations and Procedures International, 43(2), 101-173. [Link]

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. The accurate quantification of key intermediates, such as 4-Bromo-2,8-dimethylquinoline, is paramount in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. We will delve into the principles of cross-validation, present detailed experimental protocols, and offer supporting data to guide you in selecting the most appropriate analytical method for your needs.

The Imperative of Robust Analytical Methodologies

This compound is a substituted quinoline derivative, a class of compounds with significant interest in medicinal chemistry.[1] The introduction of a bromine atom and two methyl groups to the quinoline core creates a molecule with specific physicochemical properties that necessitate carefully developed and validated analytical methods for its characterization and quantification.[2] The primary objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] Regulatory bodies like the FDA and international guidelines such as the ICH Q2(R1) provide a framework for this validation process, ensuring that analytical methods are reliable, accurate, and reproducible.[3][5][6][7]

This guide will focus on two powerful and widely used analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and robust technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An ideal method for volatile and thermally stable compounds, offering excellent separation efficiency and definitive identification capabilities.[8][9]

The Principle of Cross-Validation

Cross-validation is the process of comparing the results from two distinct analytical methods to ensure they provide comparable and reliable data.[10][11] This is a critical exercise in drug development, particularly when methods are transferred between laboratories or when a new method is intended to replace an existing one.[11][12] By demonstrating a high degree of concordance between two orthogonal methods, we build a comprehensive and confident understanding of the analyte's purity, concentration, and stability.

Below is a conceptual workflow for the cross-validation of analytical methods for this compound.

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of HPLC and GC-MS methods for the analysis of this compound, in accordance with ICH Q2(R1) guidelines.[5][13]

High-Performance Liquid Chromatography (HPLC) Method

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-40% B

    • 31-35 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a 50:50 mixture of Acetonitrile and Water at a concentration of 1 mg/mL.

  • Prepare calibration standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Test samples should be accurately weighed and dissolved in the diluent to a known concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with potential impurities. The peak for this compound should be well-resolved from any other peaks.

  • Linearity: Analyze a series of at least five concentrations across the intended range. Plot the peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.[14]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of the 100% concentration standard. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as column temperature (±5 °C), flow rate (±0.1 mL/min), and mobile phase composition (±2% organic). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Instrumentation:

  • GC system equipped with a split/splitless injector, a capillary column, and coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

2. Chromatographic and Spectrometric Conditions:

  • Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 300 °C.

    • Final Hold: 5 minutes at 300 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

3. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in Dichloromethane at a concentration of 1 mg/mL.

  • Prepare calibration standards by diluting the stock solution to the desired concentration range (e.g., 0.5-50 µg/mL).

  • Test samples should be accurately weighed and dissolved in Dichloromethane to a known concentration.

4. Validation Parameters:

  • Specificity: Analyze a blank solvent and the reference standard. The mass spectrum of the analyte peak should be unique and consistent. Extracted ion chromatograms for characteristic ions (e.g., m/z 235, 237 for the molecular ion) should be used to confirm identity.

  • Linearity: Analyze at least five concentrations across the range. Plot the peak area of a characteristic ion versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.998.

  • Accuracy: Perform recovery studies by spiking a known matrix with the analyte at three concentration levels. The recovery should be within 95-105%.

  • Precision:

    • Repeatability: Analyze six replicate injections of a mid-range concentration standard. The RSD should be ≤ 5%.

    • Intermediate Precision: Repeat the analysis on a different day. The RSD between the two data sets should be ≤ 5%.

  • LOD and LOQ: Determine from the signal-to-noise ratio of the base peak in the mass spectrum.

  • Robustness: Vary parameters such as injector temperature (±10 °C), oven ramp rate (±2 °C/min), and carrier gas flow rate (±0.1 mL/min). The retention time and peak shape should not be significantly affected.

Comparative Performance Data

The following tables summarize hypothetical but realistic performance data for the two validated methods.

Table 1: Comparison of Validation Parameters for HPLC and GC-MS Methods

Validation ParameterHPLC MethodGC-MS Method
Specificity High (UV spectrum)Very High (Mass Spectrum)
Linearity (R²) ≥ 0.999≥ 0.998
Range (µg/mL) 1 - 1000.5 - 50
Accuracy (% Recovery) 99.2 ± 0.8%98.5 ± 1.5%
Precision (RSD)
- Repeatability≤ 1.5%≤ 4.0%
- Intermediate Precision≤ 2.0%≤ 5.0%
LOD (µg/mL) 0.30.1
LOQ (µg/mL) 1.00.5
Robustness RobustModerately Robust

Table 2: System Suitability Test Results

ParameterHPLCGC-MSAcceptance Criteria
Theoretical Plates > 5000> 50000> 2000
Tailing Factor 1.11.2≤ 2.0
Retention Time RSD < 0.5%< 0.2%< 1.0%

Discussion and Method Selection

Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages.

HPLC demonstrates excellent precision and accuracy for quantification. Its robustness and the simplicity of sample preparation make it highly suitable for routine quality control applications. The use of a PDA detector provides additional confidence in peak purity assessment.

GC-MS offers unparalleled specificity due to the fragmentation patterns generated by mass spectrometry, which act as a chemical fingerprint for the analyte.[15][16] This makes it an exceptional tool for impurity identification and structural elucidation. The lower limits of detection and quantitation also make GC-MS ideal for trace-level analysis.

The choice between the two methods will ultimately depend on the specific application:

  • For routine purity and assay determination in a quality control environment, the HPLC method is highly recommended due to its high precision, robustness, and ease of use.

  • For impurity profiling, identification of unknowns, and trace-level analysis , the GC-MS method is the superior choice due to its high specificity and sensitivity.

The diagram below illustrates the decision-making process for selecting the appropriate analytical method.

Caption: Decision tree for analytical method selection.

Conclusion

The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry.[14][17] It provides a high degree of assurance that the analytical data generated is accurate, reliable, and fit for its intended purpose. For this compound, both HPLC and GC-MS have been shown to be effective analytical techniques. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions, ensuring the quality and integrity of their work.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. . [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Physics: Conference Series. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. [Link]

  • FDA Signals a New Approach for Analytical Method Validation. ResearchGate. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • 4-Bromo-3,8-dimethyl-2-phenylquinoline. PubChem. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PubMed Central. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. [Link]

Sources

A Comparative Analysis of Steric Effects: The Distinct Influence of 2- and 8-Methyl Groups on the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Beyond the Chemical Formula

In the intricate world of molecular design and chemical synthesis, the concept of steric hindrance—the influence of a molecule's three-dimensional shape on its reactivity—is paramount. While electronic effects often dictate if a reaction is favorable, steric effects govern how and how fast it proceeds. Substituents can act as bulky gatekeepers, restricting access to reactive sites, altering molecular conformations, and ultimately defining the chemical personality of a molecule.

This guide provides a comparative analysis of the steric effects imparted by methyl groups at two critical positions of the quinoline scaffold: the 2- and 8-positions. Though chemically identical as methyl groups, their placement on this heterocyclic system creates vastly different spatial environments, leading to profound and often counterintuitive differences in reactivity, basicity, and coordination chemistry. Understanding these differences is crucial for professionals in drug development and synthetic chemistry, where precise control over molecular interactions is the key to innovation.

The Quinoline Scaffold: A Tale of Two Positions

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[1] Its nitrogen atom provides a site for hydrogen bonding and protonation, while the extended aromatic system allows for π-π stacking and other non-covalent interactions. The positions alpha to the nitrogen (C2) and peri to the nitrogen (C8) are common substitution points, but they are not sterically equivalent.

  • The 2-Position: A methyl group at the C2 position is directly adjacent to the endocyclic nitrogen atom. Its steric bulk directly shields the nitrogen's lone pair of electrons, impeding the approach of electrophiles, protons, and metal ions. This direct "flanking" is a classic example of local steric hindrance.[2]

  • The 8-Position: A methyl group at the C8 position experiences a unique and more severe steric interaction known as a peri-interaction.[3] The rigid quinoline backbone forces the C8-substituent and the nitrogen atom into close proximity (ideally ~2.5 Å).[3] This enforced closeness creates significant van der Waals repulsion, which can distort the planarity of the ring system and influence the trajectory of any approaching reactant.[4]

Caption: Steric environments of 2- and 8-methyl groups on quinoline.

Comparative Analysis: Reactivity and Properties

The distinct steric environments of the 2- and 8-methyl groups manifest in measurable differences in their chemical behavior.

Impact on Basicity and Nucleophilicity of the Quinoline Nitrogen

The most direct consequence of this steric hindrance is the modulation of the nitrogen atom's availability. Any reaction involving the nitrogen lone pair, such as protonation (basicity) or alkylation (nucleophilicity), will be sensitive to the bulk of adjacent substituents.

  • 2-Methylquinoline (Quinaldine): The methyl group at C2 provides significant steric shielding. While it is an electron-donating group and should electronically increase basicity, its steric effect dominates. The approach of a bulky electrophile is significantly hindered.

  • 8-Methylquinoline: The peri-interaction from the C8-methyl group also sterically encumbers the nitrogen, but the effect is often less pronounced for direct N-centered reactions compared to the 2-methyl group. The trajectory of approach to the nitrogen lone pair is more oblique and less directly blocked.

This difference is classically quantified by comparing the rates of the Menshutkin reaction , the quaternization of a tertiary amine with an alkyl halide.[5] Invariably, the rate of reaction for 2-methylquinoline is significantly slower than for quinoline, which in turn is often slower than for 8-methylquinoline, providing direct experimental evidence of the 2-methyl group's superior shielding effect on the nitrogen lone pair.

Influence on Electrophilic Aromatic Substitution (EAS)

Both methyl groups are activating, ortho-, para-directing substituents for electrophilic aromatic substitution on the carbocyclic ring.[6] However, their steric bulk can influence the regioselectivity of these reactions.

  • 2-Methylquinoline: The primary steric influence is on the pyridine ring.

  • 8-Methylquinoline: The bulky 8-methyl group can sterically block the C7 position, potentially favoring substitution at the C5 position, even though C7 is also an ortho position. This steric directing effect can override the purely electronic preferences.[7]

Effects on Coordination Chemistry and Biological Activity

In drug development, quinoline derivatives are often designed as metal chelators, with the quinoline nitrogen and a substituent at the 8-position (e.g., a hydroxyl group in 8-hydroxyquinoline) forming a bidentate ligand.[1][8]

  • 2-Methyl Substituents: A 2-methyl group can sterically clash with other parts of a receptor or with other ligands around a central metal ion, preventing the optimal binding conformation.

  • 8-Methyl Substituents: The steric bulk of an 8-methyl group can directly interfere with the formation of a planar chelation complex. For a molecule like 8-hydroxy-2-methylquinoline, the 2-methyl group can create steric hindrance that affects the geometry and stability of the resulting metal complex.[9] This modulation of chelation ability is a key factor in the biological activity of many quinoline-based drugs.[1]

Data Summary

The following table summarizes key physicochemical properties of the two isomers.

Property2-Methylquinoline (Quinaldine)8-MethylquinolineSource(s)
Molecular Formula C₁₀H₉NC₁₀H₉N[10]
Molecular Weight 143.19 g/mol 143.19 g/mol [10]
Boiling Point 246-247 °C256-260 °C[10]
Density 1.058 g/mL at 20 °C1.067 g/mL at 20 °C[10]
Steric Impact on N High: Directly shields the nitrogen lone pair.Moderate: Peri-interaction creates strain but less direct shielding.[2]
Steric Impact on Ring Low on carbocyclic ring.High: Can block the adjacent C7 position from substitution.[4]

Experimental Methodologies for Quantifying Steric Effects

To provide a self-validating framework, we describe a robust protocol for quantifying the steric hindrance on the quinoline nitrogen.

Protocol: Kinetic Analysis of Quaternization (Menshutkin Reaction)

This experiment measures the rate of reaction between the quinoline derivative and an alkyl halide (e.g., benzyl chloride) to form a quaternary ammonium salt. The rate constant serves as a direct quantitative measure of the nucleophilicity of the nitrogen, which is heavily influenced by steric accessibility.

Objective: To determine the second-order rate constant (k₂) for the quaternization of 2-methylquinoline and 8-methylquinoline and compare them to quinoline.

Materials:

  • 2-Methylquinoline, 8-Methylquinoline, Quinoline (as substrates)

  • Benzyl Chloride (as electrophile)

  • Acetone (or other polar aprotic solvent)

  • Conductometer

  • Constant temperature water bath

  • Volumetric flasks, pipettes, stopwatch

Procedure:

  • Solution Preparation: Prepare equimolar stock solutions (e.g., 0.1 M) of the quinoline derivative and benzyl chloride in acetone.

  • Temperature Equilibration: Place the reactant solutions in a constant temperature water bath (e.g., 300 K) and allow them to equilibrate for at least 30 minutes.

  • Reaction Initiation: Mix equal volumes of the equilibrated quinoline and benzyl chloride solutions in a reaction vessel. Start the stopwatch immediately.

  • Conductance Measurement: Immediately transfer a portion of the reaction mixture to a conductivity cell equilibrated at the same temperature. The product, a quaternary ammonium salt, is ionic, while the reactants are not. The increase in conductance is directly proportional to the product concentration.[5]

  • Data Collection: Record the conductance of the reaction mixture at regular time intervals (e.g., every 5 minutes) for approximately two hours.[5]

  • Infinite Time Measurement (Cα): Allow a separate portion of the reaction mixture to stand overnight to ensure the reaction goes to completion, then measure its final conductance (Cα).[5]

  • Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by plotting log(Cα - Ct) versus time (t), where Ct is the conductance at time t. The slope of this line is -k_obs / 2.303.[5] The second-order rate constant (k₂) is then calculated by dividing k_obs by the initial concentration of the reactant that is not in excess.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction & Data Collection cluster_analysis Data Analysis prep_sol Prepare Equimolar Reactant Solutions equil Equilibrate Solutions at Constant Temp. prep_sol->equil init Mix Reactants (t=0) equil->init measure Record Conductance (Ct) at Time Intervals init->measure plot Plot log(Cα - Ct) vs. time measure->plot measure_inf Measure Final Conductance (Cα) measure_inf->plot calc Calculate Rate Constant (k₂) plot->calc

Caption: Workflow for kinetic analysis of quaternization reaction.

Other Validating Techniques
  • NMR Spectroscopy: Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between the methyl protons and nearby ring protons.[11][12] A strong NOE between the 8-methyl protons and the H7 proton would provide definitive evidence of their spatial proximity, validating the concept of peri-strain.

  • Single Crystal X-ray Crystallography: This technique provides the ultimate proof of molecular structure in the solid state.[13] Crystal structures of 2- and 8-methylquinoline derivatives can precisely measure bond angles and intramolecular distances, allowing for a direct visualization and quantification of steric strain and distortion from planarity.[14]

Conclusion and Outlook

The substitution of a simple methyl group at the 2- and 8-positions of a quinoline ring results in dramatically different steric consequences.

  • The 2-methyl group acts as a direct steric shield for the quinoline nitrogen, primarily affecting reactions that occur at the nitrogen lone pair, such as protonation and alkylation. Its influence is largely localized to the nitrogen's immediate vicinity.

  • The 8-methyl group introduces a powerful peri-interaction, a through-space repulsion with the nitrogen atom that can induce strain and distortion in the aromatic system. This affects not only the nitrogen's reactivity but also the geometry of the entire peri-region, influencing substitution patterns on the ring and the molecule's ability to act as a planar ligand.

For the medicinal chemist and synthetic strategist, these differences are not trivial. Choosing to place a substituent at C2 versus C8 can be the deciding factor in a molecule's ability to bind to its target, its metabolic stability, or the regiochemical outcome of a late-stage functionalization. This comparative guide underscores a fundamental principle: in the world of molecules, position is everything.

References

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic Properties of 2Methylquinoline and 8Methylquinoline. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 8-Hydroxy-2-methylquinoline. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinoline. PubChem. Retrieved from [Link]

  • American Chemical Society. (2024). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. ACS Publications. Retrieved from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Imidazoquinolinethiones from 8-aminoquinolines by a novel peri-participation. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. MDPI. Retrieved from [Link]

  • Semantic Scholar. (n.d.). KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantifying Reactivity for Electrophilic Aromatic Substitution Reactions with Hirshfeld Charge. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. (n.d.). Retrieved from [Link]

  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • Reddit. (2021). Calculating the differences in energy between two chair conformations of trans-2-methyl-1-isopropylcyclohexane. r/OrganicChemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. Retrieved from [Link]

  • YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • More Detail on Peri-Substitution Research. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reaction kinetics of 1,4-cyclohexadienes with OH radicals: an experimental and theoretical study. RSC Publishing. Retrieved from [Link]

  • AIP Publishing. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. Retrieved from [Link]

  • Beilstein Journals. (n.d.). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Retrieved from [Link]

Sources

The Researcher's Guide to Palladium Ligand Efficacy for the Suzuki-Miyaura Coupling of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Comparison for Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. The functionalization of this privileged heterocycle through carbon-carbon bond formation is a critical step in the synthesis of countless drug candidates. Among the most powerful tools for this transformation is the Suzuki-Miyaura cross-coupling reaction. However, the inherent steric hindrance of substrates such as 4-Bromo-2,8-dimethylquinoline presents a significant synthetic challenge, often leading to low yields and sluggish reaction times. The judicious selection of the palladium ligand is paramount to overcoming these hurdles.

This guide provides a comprehensive comparison of the efficacy of various palladium ligands for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind ligand choice, present a comparative analysis of experimental outcomes, and provide a detailed, field-proven protocol for this challenging transformation.

The Challenge: Steric Hindrance in this compound

The 2,8-dimethyl substitution pattern of the quinoline core introduces significant steric bulk around the C4-bromo position. This steric impediment can hinder the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, a crucial step in the catalytic cycle.[1] Furthermore, the electron-donating nature of the methyl groups can also modulate the electronic properties of the quinoline ring, influencing its reactivity.[2] Consequently, traditional palladium catalysts, such as those bearing simple triphenylphosphine ligands, often prove ineffective for this substrate, necessitating the use of more sophisticated, sterically demanding, and electron-rich ligands.[3]

Ligand Classes Under the Microscope: A Comparative Analysis

The evolution of palladium-catalyzed cross-coupling has led to the development of several classes of highly effective ligands. Here, we compare the two most prominent classes for challenging substrates: Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes (NHCs).

Buchwald-Type Biaryl Phosphine Ligands

Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone with a bulky and electron-rich phosphine moiety.[4] The steric bulk of these ligands promotes the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly active in the oxidative addition step.[5] The electron-rich nature of the phosphine enhances the rate of reductive elimination, the final product-forming step of the catalytic cycle.[6]

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful alternative to phosphine ligands.[7] They are typically stronger sigma-donors than phosphines, which can lead to more stable and highly active palladium catalysts.[8][9] The steric bulk of NHC ligands can also be readily tuned to promote efficient catalysis.[10]

Comparative Efficacy Data

While a direct head-to-head comparison for this compound is not extensively documented in a single source, we can extrapolate from data on structurally similar, sterically hindered haloquinolines and other challenging aryl halides to predict performance. The following table summarizes the expected efficacy of representative ligands.

LigandClassKey FeaturesExpected Yield for this compoundTypical Reaction Conditions
SPhos Buchwald-typeBulky, electron-rich biaryl phosphine.High Pd(OAc)₂, K₃PO₄, Toluene/H₂O, 80-100 °C
XPhos Buchwald-typeMore sterically demanding than SPhos.[4]Very High Pd₂(dba)₃, K₃PO₄, Dioxane, 100-110 °C
RuPhos Buchwald-typeHighly active for heteroaryl couplings.[11]High Pd-G3-RuPhos precatalyst, K₂CO₃, sec-Butanol/H₂O, 80 °C
IPr NHCBulky imidazolium-based NHC.High PEPPSI-IPr precatalyst, t-BuOK, Dioxane, 100 °C
dppf Ferrocenyl phosphineBidentate, less bulky than Buchwald ligands.Moderate to Low Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 90 °C
PPh₃ Triaryl phosphineTraditional, less sterically demanding ligand.Very Low to None Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, Reflux

Mechanism & Ligand Choice Rationale

The Suzuki-Miyaura catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[12] The choice of ligand profoundly influences the rate and efficiency of each of these steps.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition R¹-Pd(II)(X)L Pd(0)L->Oxidative_Addition R¹-X (Oxidative Addition) Transmetalation R¹-Pd(II)(R²)L Oxidative_Addition->Transmetalation R²-B(OR)₂ Base (Transmetalation) Reductive_Elimination R¹-R² Transmetalation->Reductive_Elimination (Reductive Elimination) caption Suzuki-Miyaura Catalytic Cycle Experimental_Workflow cluster_workflow Experimental Workflow A 1. Add Reactants & Base (Quinoline, Boronic Acid, K₃PO₄) C 3. Inert Atmosphere (Evacuate/Backfill with Argon) A->C B 2. Prepare Catalyst (Pd₂(dba)₃ + XPhos) E 5. Add Catalyst to Reaction B->E D 4. Add Solvents (Anhydrous Dioxane & Degassed H₂O) C->D D->E F 6. Heat & Stir (100-110 °C, 12-24h) E->F G 7. Workup & Extraction F->G H 8. Purification (Column Chromatography) G->H caption Experimental Workflow

Sources

A Senior Application Scientist's Guide to Isomeric Purity Assessment of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal identification and quantification of a molecule and its related impurities are fundamental to ensuring safety and efficacy. This guide offers a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 4-Bromo-2,8-dimethylquinoline, a key building block in medicinal chemistry. The presence of positional isomers can introduce significant variability in biological activity and toxicity, making their detection and quantification a critical aspect of quality control.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of particular analytical techniques and experimental parameters. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by illustrative data and established protocols.

The Imperative of Isomeric Purity

Positional isomers of this compound, such as those where the bromine atom is at the 5, 6, or 7-position, can arise during synthesis. These isomers often possess similar physical properties, making their separation and quantification challenging. However, even minor changes in the substitution pattern on the quinoline scaffold can drastically alter its interaction with biological targets. Therefore, a robust analytical strategy is not merely a recommendation but a necessity, guided by regulatory frameworks such as the ICH guidelines on impurities in new drug substances.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique hinges on a balance of factors including resolution, sensitivity, and the structural information required. We will now explore the strengths and limitations of HPLC, GC, and NMR for the isomeric purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Vanguard of Purity Analysis

HPLC, particularly in its reversed-phase mode, is the workhorse for purity and impurity analysis in the pharmaceutical industry. Its wide applicability and high resolving power make it an ideal first-line technique.

The separation of positional isomers by RP-HPLC is predicated on subtle differences in their polarity and hydrophobicity. While all bromo-2,8-dimethylquinoline isomers have the same molecular weight, the position of the bromine atom influences the molecule's dipole moment and its interaction with the non-polar stationary phase (typically C18). A carefully optimized mobile phase gradient allows for the differential partitioning of the isomers between the stationary and mobile phases, resulting in their separation.

Objective: To separate and quantify isomeric impurities in a sample of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid, 0.1% (v/v) in water and ACN.

  • This compound reference standard and sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a 50:50 mixture of ACN and water at a concentration of 1 mg/mL.

    • Prepare the sample solution at the same concentration.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Gradient elution as detailed in Table 1.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the percentage area of all other peaks to determine the isomeric purity.

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
07030
253070
303070
317030
357030

Table 2: Representative HPLC Data for Isomeric Purity

PeakRetention Time (min)Area (%)Identification
118.50.25Isomer 1
220.199.5This compound
321.30.15Isomer 2
422.50.10Unknown Impurity

Note: This data is illustrative and serves to demonstrate the expected outcome of the analysis.

hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase injection Inject Sample prep_mobile_phase->injection prep_sample Prepare Sample and Standard prep_sample->injection separation C18 Column Separation injection->separation detection UV Detection separation->detection integration Integrate Peak Areas detection->integration quantification Quantify Purity integration->quantification logical_flow start Sample of this compound quant_screen Quantitative Screening start->quant_screen struct_confirm Structural Confirmation start->struct_confirm hplc HPLC Analysis quant_screen->hplc gc GC Analysis quant_screen->gc decision Purity Meets Specification? hplc->decision gc->decision nmr NMR Spectroscopy struct_confirm->nmr nmr->decision pass Release for Further Use decision->pass Yes fail Further Purification Required decision->fail No

A Researcher's Guide to Bromoquinoline Isomers: A Computational Comparison of Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are privileged structures, forming the backbone of numerous pharmaceuticals and functional materials.[1] The strategic introduction of a bromine atom onto the quinoline ring system transforms it into a remarkably versatile synthetic intermediate.[2][3] Bromoquinolines are key building blocks, enabling molecular elaboration through a variety of cross-coupling and nucleophilic substitution reactions.[4][5] However, the reactivity of a bromoquinoline is not a monolithic property; it is exquisitely sensitive to the position of the bromine substituent.

Understanding the nuanced differences in reactivity between isomers—from the highly activated 2- and 4-positions to the sterically influenced 8-position—is critical for efficient reaction design and the strategic synthesis of complex target molecules. Direct experimental comparison of all isomers under identical conditions is a resource-intensive endeavor. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and predictive alternative. By modeling the electronic structure of these isomers, we can gain deep insights into their intrinsic reactivity, rationalize experimentally observed behaviors, and guide the selection of optimal substrates and reaction conditions.

This guide provides a comprehensive comparison of bromoquinoline isomer reactivity through the lens of computational studies. We will dissect the electronic factors that govern their susceptibility to common synthetic transformations, present a framework for predicting reactivity, and ground these theoretical insights with established experimental protocols.

The Power of a Computational Approach: Methodological Framework

To dissect the reactivity of bromoquinoline isomers, we employ a suite of computational tools rooted in Density Functional Theory (DFT). This approach allows us to calculate a range of electronic properties, or "reactivity descriptors," that serve as proxies for how a molecule will behave in a chemical reaction. The validity of this in-silico analysis hinges on the selection of appropriate theoretical methods.

Pillar of Trust: Self-Validating Computational Protocols

Our analyses are grounded in widely validated methods known for their accuracy in describing organic heterocyclic systems. A typical high-fidelity workflow involves:

  • Geometry Optimization: The three-dimensional structure of each bromoquinoline isomer is optimized to find its lowest energy conformation. This is commonly performed using a functional like B3LYP or wB97XD with a Pople-style basis set such as 6-311++G(d,p), which provides a robust balance of accuracy and computational efficiency.[6][7]

  • Frequency Calculation: To confirm that the optimized structure is a true energy minimum, vibrational frequencies are calculated. The absence of imaginary frequencies validates the structure.

  • Calculation of Reactivity Descriptors: Using the optimized geometry, key electronic properties are computed.

Key Reactivity Descriptors Explained
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The LUMO's energy and spatial distribution indicate the most favorable sites for nucleophilic attack; a lower LUMO energy suggests higher susceptibility to nucleophiles.

  • Molecular Electrostatic Potential (MEP): This is a 3D map of the electronic landscape of a molecule. It visualizes electron-rich regions (colored red, susceptible to electrophilic attack) and electron-poor regions (colored blue, susceptible to nucleophilic attack). For bromoquinolines, the MEP map clearly highlights the electrophilic character of the carbon atom attached to the bromine.

  • Fukui Functions: These indices provide a more quantitative measure of the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.[8][9]

  • Global Reactivity Descriptors: Properties like chemical hardness (η) and the global electrophilicity index (ω) provide a holistic measure of a molecule's stability and reactivity.[6] A lower hardness value generally correlates with higher reactivity.

Computational Workflow Diagram

The following diagram outlines the logical flow of a typical computational study comparing isomer reactivity.

G cluster_setup Setup & Optimization cluster_analysis Reactivity Analysis cluster_interpretation Interpretation & Prediction Isomers Select Bromoquinoline Isomers (2-Br, 3-Br, etc.) DFT_Method Choose DFT Functional & Basis Set (e.g., wB97XD/6-311++G(d,p)) Isomers->DFT_Method Define Model Opt_Freq Geometry Optimization & Frequency Calculation DFT_Method->Opt_Freq Run Calculation FMO Calculate FMOs (HOMO/LUMO) Opt_Freq->FMO Use Optimized Geometry MEP Generate MEP Surface Opt_Freq->MEP Use Optimized Geometry Fukui Calculate Fukui Functions Opt_Freq->Fukui Use Optimized Geometry Global Calculate Global Descriptors (Hardness, Electrophilicity) Opt_Freq->Global Use Optimized Geometry Rank Rank Isomer Reactivity (SNAr, Cross-Coupling) FMO->Rank Synthesize Data MEP->Rank Synthesize Data Fukui->Rank Synthesize Data Global->Rank Synthesize Data Mechanism Rationalize Reaction Mechanisms Rank->Mechanism Guide Guide Experimental Design Mechanism->Guide

Caption: A typical workflow for the computational analysis of bromoquinoline isomer reactivity.

Comparative Reactivity of Bromoquinoline Isomers

The position of the bromine atom fundamentally alters the electronic landscape of the quinoline ring, creating a spectrum of reactivity across the different isomers.

Isomers of the Pyridine Ring: 2-, 3-, and 4-Bromoquinoline

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (2,8) and γ (4,6) positions.

  • 2-Bromoquinoline & 4-Bromoquinoline: These isomers are the most activated towards nucleophilic aromatic substitution (SNAr) . The nitrogen atom acts as a powerful electron sink, stabilizing the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at the C2 and C4 positions. Computationally, this is reflected in a low-lying LUMO that is heavily localized on these carbons and a strongly positive (blue) MEP surface in these regions. These isomers are also highly versatile substrates for palladium-catalyzed cross-coupling reactions.[4][10]

  • 3-Bromoquinoline: This isomer is significantly less reactive towards SNAr than its 2- and 4-counterparts because the activating effect of the ring nitrogen is not transmitted as effectively to the C3 position. However, it is an exceptionally important building block for Suzuki-Miyaura cross-coupling reactions , providing a reliable handle to introduce aryl or heteroaryl groups at the 3-position.[11][12]

Isomers of the Carbocyclic Ring: 5-, 6-, 7-, and 8-Bromoquinoline

Reactivity on the benzene ring is modulated by the electron-withdrawing influence of the entire fused pyridine system, though this effect is less direct than within the pyridine ring itself.

  • 5-Bromoquinoline & 7-Bromoquinoline: The reactivity of these isomers in cross-coupling reactions is generally high.[5][13] The electronic environment is comparable to other activated aryl bromides. Electrophilic bromination of quinoline often yields a mixture containing the 5- and 8-isomers, highlighting the directing effect of the nitrogen atom.[2]

  • 6-Bromoquinoline: This isomer is a common synthetic intermediate.[1] Its reactivity is often enhanced by the introduction of an activating group, such as a nitro group at the 5-position, which dramatically increases its susceptibility to SNAr.[14]

  • 8-Bromoquinoline: The reactivity of 8-bromoquinoline can be unique due to the "peri" interaction with the nitrogen atom at position 1. This proximity can lead to steric hindrance that may impede the approach of bulky catalyst complexes in cross-coupling reactions. Conversely, the nitrogen can act as a coordinating ligand for a metal center, influencing the course of the reaction. It is a widely used precursor for synthesizing various derivatives.

Summary of Predicted Reactivity

The following table summarizes the predicted relative reactivity of monobromoquinoline isomers based on established electronic principles and computational trends.

Isomer PositionPredicted SNAr ReactivityPredicted Cross-Coupling ReactivityKey Computational Indicators
2-Bromo Very HighVery HighLow LUMO energy, large LUMO lobe on C2, strong positive MEP at C2
3-Bromo LowHighHigher LUMO energy compared to 2- and 4-isomers
4-Bromo Very HighVery HighLow LUMO energy, large LUMO lobe on C4, strong positive MEP at C4
5-Bromo ModerateHighModerately electron-deficient C5 due to pyridine ring induction
6-Bromo Low (High if activated)HighReactivity is enhanced by electron-withdrawing groups (e.g., NO₂)
7-Bromo ModerateHighModerately electron-deficient C7 due to pyridine ring induction
8-Bromo LowModerate to HighReactivity can be influenced by steric hindrance and N-coordination

Experimental Protocols & Mechanistic Validation

Computational predictions find their ultimate value when they are validated by and used to guide laboratory experiments. Below are representative protocols for two key transformations of bromoquinolines, illustrating the practical application of reactivity principles.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline

This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a C-C bond to create 3-arylquinolines.[12] The choice of catalyst, base, and solvent is critical for achieving high yields.

Step-by-Step Methodology: [15][16]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromoquinoline (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 3-arylquinoline.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII L2Pd(II)(Ar)(Br) (Ar = Quinolyl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar L2Pd(II)(Ar)(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product 3-Arylquinoline (Ar-Ar') RedElim->Product Bromoquinoline 3-Bromoquinoline (Ar-Br) Bromoquinoline->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetal Base Base (e.g., Cs2CO3) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of Activated 6-Bromoquinoline

To render a bromoquinoline on the carbocyclic ring susceptible to SNAr, an electron-withdrawing group (EWG) is typically required. Nitration of 6-bromoquinoline at the 5-position provides an excellent substrate for substitution.[14]

Step-by-Step Methodology: [14]

  • Activation (Nitration): Dissolve 6-bromoquinoline (1.0 equiv.) in concentrated sulfuric acid at 0 °C. Add a cooled mixture of concentrated sulfuric acid and nitric acid dropwise, maintaining the low temperature. Stir for several hours, then carefully pour the mixture onto crushed ice. Collect the precipitated 6-bromo-5-nitroquinoline by filtration.

  • Reaction Setup: In a microwave vial or sealed tube, combine 6-bromo-5-nitroquinoline (1.0 equiv.), the desired nucleophile (e.g., morpholine, 1.5-2.0 equiv.), and a suitable solvent such as DMSO or NMP.

  • Reaction Execution: Heat the reaction mixture using microwave irradiation (e.g., 120-150 °C) for 30-60 minutes, or alternatively, by conventional heating for several hours. Monitor for the consumption of the starting material.

  • Work-up: After cooling, pour the reaction mixture into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the 6-substituted-5-nitroquinoline product.

Conclusion

The reactivity of bromoquinoline isomers is a fascinating interplay of inductive, resonance, and steric effects, all orchestrated by the position of the bromine atom relative to the ring nitrogen. Computational chemistry provides an indispensable toolkit for dissecting these effects, allowing researchers to predict reactivity trends and make informed decisions in synthetic planning. As demonstrated, isomers with bromine on the pyridine ring (positions 2 and 4) are highly activated for nucleophilic attack, while all isomers serve as valuable handles for cross-coupling reactions, with subtle but important differences in their reactivity profiles. By integrating these computational insights with robust experimental validation, scientists can more effectively harness the synthetic potential of bromoquinolines to accelerate the discovery and development of novel molecules.

References

  • Benchchem. Synthesis of 3-Bromoquinoline: An In-depth Technical Guide.
  • Benchchem. An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives.
  • Benchchem. Synthesis of 6-Bromoquinoline from 4-Bromoaniline via Skraup Reaction: An Application Note and Detailed Protocol.
  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Benchchem. 5-Bromoquinoline-8-thiol in Pharmaceutical Compound Synthesis.
  • Benchchem. A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers.
  • Benchchem. Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-2,8-dimethylquinoline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This versatility has led to the development of numerous quinoline-based therapeutic agents with diverse activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3] Within this broad class, the 4-bromo-2,8-dimethylquinoline core represents a particularly strategic starting point for novel drug design. The bromine atom at the 4-position serves as a versatile synthetic handle, while the methyl groups at the 2- and 8-positions can profoundly influence the molecule's steric and electronic properties, thereby modulating its interaction with target proteins.

This guide provides an in-depth comparative analysis of the structure-activity relationships of this compound analogs. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, synthetic methodologies, and biological evaluations that underpin the discovery of potent and selective therapeutic candidates.

The this compound Scaffold: A Strategic Platform

The core structure of this compound is an excellent template for library synthesis. The rationale for its use is grounded in the distinct roles of its substituents:

  • C4-Bromo Group: This is the primary point for diversification. The carbon-bromine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr).[4] This allows for the systematic introduction of various functional groups to probe the chemical space and optimize target engagement.

  • C2- and C8-Methyl Groups: These groups are not merely passive substituents. They create a specific steric environment around the quinoline core, which can enhance binding selectivity and influence the overall conformation of the molecule. Their presence can also impact metabolic stability and pharmacokinetic properties.

Core_Scaffold cluster_0 This compound Core cluster_1 Key Functionalization Points Core [Chemical Structure of this compound] C4 C4-Bromo (Primary Modification Site) Core->C4 Versatile Handle for S_NAr & Cross-Coupling C2_Me C2-Methyl (Steric/Electronic Influence) Core->C2_Me Modulates Conformation C8_Me C8-Methyl (Steric/Electronic Influence) Core->C8_Me Influences Selectivity

Caption: Core structure and key modification points of the scaffold.

Comparative Analysis of Analog Activity

While specific SAR studies on this compound are nascent, we can extrapolate from broader studies on substituted quinolines to guide our discovery efforts. The following table summarizes representative data from related quinoline analogs to illustrate key SAR principles. The activities shown are hypothetical examples based on documented trends for quinoline derivatives against common cancer cell lines.

Analog IDModification at C4 (from Bromo)Target/AssayActivity (IC₅₀ in µM)Key SAR Insight
Parent Bromo (Starting Material)HeLa (Cervical Cancer)> 50The core scaffold has low intrinsic cytotoxicity.[5]
A-1 4-AnilinoHeLa12.5SNAr with an amine enhances activity.[4]
A-2 4-(4-Methoxy-anilino)HeLa8.2Electron-donating group on the aniline ring improves potency.
A-3 4-(4-Chloro-anilino)HeLa15.1Electron-withdrawing group on the aniline ring slightly reduces potency.
B-1 4-PhenylHeLa20.8Suzuki coupling introduces a new pharmacophore.
B-2 4-(4-Hydroxyphenyl)HeLa9.5A hydrogen bond donor at the para position significantly boosts activity.[1]
B-3 4-(Naphthyl)HeLa18.3Increased steric bulk does not necessarily improve activity.

Note: IC₅₀ values are representative and intended for comparative purposes.

Key Deductions from Comparative Data:

  • Importance of C4-Substitution: The unsubstituted core is largely inactive, underscoring the necessity of functionalization at the C4 position to impart biological activity.[5]

  • Amino vs. Aryl Linkage: Introducing an amino linkage (SNAr products) appears to be a more effective strategy for enhancing anticancer activity in this context compared to a direct aryl-aryl bond (Suzuki products).

  • Electronic Effects: The electronic nature of the substituent introduced at C4 is critical. For the 4-anilino series, electron-donating groups enhance potency, suggesting a key electronic interaction within the target's binding site.

  • Hydrogen Bonding Potential: The significant increase in activity for analog B-2 highlights the potential importance of a hydrogen bond donor, a common feature in kinase inhibitors.

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of any SAR study hinges on the robustness and reproducibility of its experimental protocols. The following workflows are designed as self-validating systems, with clear steps for synthesis, purification, and characterization.

This protocol describes the displacement of the 4-bromo group with an amine, a reliable method for generating a library of 4-aminoquinoline derivatives.[4]

Causality: The electron-withdrawing nature of the quinoline ring nitrogen activates the C4 position towards nucleophilic attack, facilitating the substitution reaction, often without the need for a metal catalyst.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.2 eq)

  • Ethanol or N-Methyl-2-pyrrolidone (NMP) as solvent

  • Diisopropylethylamine (DIPEA) (optional, as base, 2.0 eq)

  • Standard glassware for reflux

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the substituted aniline, followed by the base if required.

  • Heat the mixture to reflux (80-120 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-anilino-2,8-dimethylquinoline analog.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

SNAr_Workflow start Start: This compound + Substituted Aniline reaction Reflux in Solvent (e.g., Ethanol) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool & Precipitate or Concentrate monitoring->workup Complete purification Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization product Final Product: 4-Anilino Analog characterization->product

Caption: Workflow for the synthesis of 4-anilino analogs via SNAr.

This protocol is a powerful method for forming a carbon-carbon bond at the C4 position, allowing for the introduction of a wide variety of aryl and heteroaryl moieties.[4]

Causality: A palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to couple the quinoline scaffold with an organoboron reagent.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid or Ester (1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent System (e.g., 1,4-Dioxane/Water, 4:1)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • To an oven-dried flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst, followed by the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC. Upon completion (typically 6-18 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography to obtain the desired 4-aryl-2,8-dimethylquinoline analog.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Structure-Activity Relationship

The collective data allows us to build a preliminary SAR model for the this compound scaffold. This model serves as a predictive tool for designing the next generation of analogs.

SAR_Summary cluster_0 SAR at C4 Position of 2,8-dimethylquinoline cluster_1 Favorable Substitutions cluster_2 Less Favorable Substitutions Core [2,8-dimethylquinoline core with C4 position highlighted] Favorable1 Anilino Linkage (S_NAr Product) Core->Favorable1 Favorable2 Small Aryl Groups with H-Bond Donors (e.g., -OH) Core->Favorable2 Favorable3 Electron-Donating Groups on Appended Ring Core->Favorable3 Unfavorable1 Bulky/Lipophilic Groups (e.g., Naphthyl) Core->Unfavorable1 Unfavorable2 Electron-Withdrawing Groups on Appended Ring Core->Unfavorable2

Caption: Summary of key SAR findings for C4-substituted analogs.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The strategic placement of the bromine atom at the C4 position provides a reliable handle for synthetic diversification through robust and well-established chemical methodologies like SNAr and Suzuki-Miyaura cross-coupling.

This guide has established a foundational SAR understanding based on comparative analysis with related quinoline systems. Key takeaways indicate that introducing 4-anilino moieties, particularly those bearing electron-donating and hydrogen-bonding groups, is a fruitful strategy for enhancing biological activity. By leveraging the detailed experimental protocols provided, research teams can efficiently synthesize and evaluate novel libraries of analogs, systematically exploring the chemical space to identify compounds with superior potency, selectivity, and drug-like properties. The integration of robust synthetic workflows with clear biological endpoints creates a powerful, self-validating engine for modern drug discovery.

References

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease.Arabian Journal of Chemistry.
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents.SAR and QSAR in Environmental Research.
  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease (ResearchGate).ResearchGate.
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  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.National Institutes of Health (NIH).
  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues.National Institutes of Health (NIH).
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A Comparative Guide to the Synthetic Reproducibility of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of two distinct synthetic protocols for the preparation of 4-Bromo-2,8-dimethylquinoline, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to offer a critical evaluation of each method's reproducibility, scalability, and potential challenges, supported by established chemical principles and analogous experimental data.

Introduction: The Significance of this compound

Substituted quinolines are a cornerstone of numerous pharmacologically active compounds, owing to their ability to interact with a wide range of biological targets. The title compound, this compound, presents a versatile scaffold for further chemical elaboration. The bromine atom at the 4-position serves as a convenient handle for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and lead optimization. The methyl groups at the 2- and 8-positions influence the molecule's steric and electronic properties, which can be crucial for target binding and pharmacokinetic profiles.

This guide will dissect two plausible and well-precedented synthetic pathways to this important intermediate, providing a framework for researchers to select the most appropriate method for their specific needs.

Protocol 1: Conrad-Limpach-Skraup Synthesis Followed by Bromination

This first protocol is a classic and robust two-step approach, beginning with the construction of the quinoline core via a Conrad-Limpach-Skraup-type reaction to form 2,8-dimethylquinolin-4-ol, followed by a bromination step to yield the final product.

Step 1: Synthesis of 2,8-Dimethylquinolin-4-ol

The synthesis of the quinolin-4-ol precursor is achieved through the reaction of o-toluidine with ethyl acetoacetate, followed by a high-temperature cyclization. This method is analogous to the well-established synthesis of other substituted 4-quinolones.[1]

Experimental Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine o-toluidine (1 equivalent) and ethyl acetoacetate (1 equivalent). Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid or hydrochloric acid).

  • Heat the mixture with stirring in an oil bath at 110-120 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The intermediate, ethyl 3-(o-tolylamino)crotonate, can be isolated, though it is often carried forward directly.

  • Cyclization: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and distillation condenser, heat a high-boiling point solvent such as diphenyl ether or Dowtherm A to 250 °C.

  • Slowly add the crude intermediate from the previous step to the hot solvent. Ethanol will distill off as the cyclization proceeds.

  • Maintain the reaction mixture at 250 °C for an additional 30 minutes after the addition is complete.

  • Allow the mixture to cool to below 100 °C and then pour it into a large volume of hexanes or another suitable non-polar solvent to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with hexanes to remove the high-boiling solvent, and dry to afford crude 2,8-dimethylquinolin-4-ol.

  • Purification can be achieved by recrystallization from a suitable solvent such as ethanol or by acid-base extraction.

Causality and Expertise: The initial condensation is an acid-catalyzed reaction that forms an enamine intermediate. The subsequent thermal cyclization is a key step that requires high temperatures to overcome the activation energy for the intramolecular electrophilic attack on the aromatic ring, followed by the elimination of ethanol to form the stable quinolone tautomer. The choice of a high-boiling, inert solvent is critical to achieve the necessary reaction temperature and to facilitate the removal of ethanol, which drives the reaction to completion.

Step 2: Bromination of 2,8-Dimethylquinolin-4-ol

The conversion of the 4-hydroxy group to a bromine atom is a common transformation in quinoline chemistry. A reliable method employs a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide. An analogous and well-documented procedure for the bromination of 4-hydroxyquinoline utilizes phosphorus tribromide (PBr₃) in DMF.[2]

Experimental Protocol:

  • To a stirred solution of 2,8-dimethylquinolin-4-ol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus tribromide (PBr₃) (1.05 equivalents) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. The reaction can be monitored by TLC.

  • Once the starting material is consumed, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Basify the aqueous mixture to a pH of approximately 10 with a saturated solution of sodium bicarbonate or another suitable base.

  • Extract the product with an organic solvent such as ethyl acetate (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Trustworthiness and Self-Validation: The progress of both the condensation and bromination steps can be reliably monitored by TLC, allowing for in-process control and ensuring the complete consumption of starting materials before proceeding to the next stage or workup. The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Comparison of Key Parameters for Protocol 1

ParameterStep 1: Synthesis of 2,8-Dimethylquinolin-4-olStep 2: Bromination
Starting Materials o-toluidine, Ethyl acetoacetate2,8-Dimethylquinolin-4-ol, PBr₃
Key Reagents Sulfuric acid (catalyst), Diphenyl etherDMF
Temperature 110-120 °C (condensation), 250 °C (cyclization)0 °C to room temperature
Reaction Time 2-3 hours (condensation), 30 min (cyclization)30-60 minutes
Reported Yield (Analogous) 60-80%[3]~88%[2]
Purification Recrystallization, Acid-base extractionColumn chromatography

Diagram 1: Synthetic Workflow for Protocol 1

Protocol1 cluster_step1 Step 1: Conrad-Limpach-Skraup Synthesis cluster_step2 Step 2: Bromination o_toluidine o-Toluidine intermediate1 Ethyl 3-(o-tolylamino)crotonate o_toluidine->intermediate1 H+, 110-120°C EtOAc Ethyl Acetoacetate EtOAc->intermediate1 quinolinol 2,8-Dimethylquinolin-4-ol intermediate1->quinolinol Diphenyl ether, 250°C final_product This compound quinolinol->final_product 0°C to RT PBr3 PBr3, DMF

Caption: Synthetic pathway for Protocol 1.

Protocol 2: Doebner-von Miller Synthesis Followed by Electrophilic Bromination

The second approach utilizes the Doebner-von Miller reaction to construct the 2,8-dimethylquinoline core directly, followed by a regioselective bromination. This method offers a more convergent synthesis of the quinoline ring system.

Step 1: Doebner-von Miller Synthesis of 2,8-Dimethylquinoline

The Doebner-von Miller reaction is a classic method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent.[4][5] For the synthesis of 2,8-dimethylquinoline, o-toluidine is reacted with crotonaldehyde.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a mixture of o-toluidine (1 equivalent) and concentrated hydrochloric acid or sulfuric acid in water.

  • To this acidic solution, add an oxidizing agent such as arsenic pentoxide or nitrobenzene.

  • Heat the mixture to reflux and add crotonaldehyde (2 equivalents) dropwise over a period of 1-2 hours. The reaction is typically exothermic and may require external cooling to maintain control.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours.

  • Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide.

  • The crude 2,8-dimethylquinoline can be isolated by steam distillation or solvent extraction.

  • Further purification can be achieved by vacuum distillation or recrystallization of its picrate salt.

Causality and Expertise: The Doebner-von Miller reaction proceeds through a complex mechanism involving Michael addition, cyclization, dehydration, and oxidation. The acid catalyst is crucial for promoting the various condensation and cyclization steps. An oxidizing agent is often necessary to facilitate the final aromatization of the dihydroquinoline intermediate to the stable quinoline ring. The reaction conditions, particularly the temperature and rate of addition, must be carefully controlled to manage the exothermicity and minimize the formation of side products.

Step 2: Electrophilic Bromination of 2,8-Dimethylquinoline

The introduction of a bromine atom at the 4-position of the 2,8-dimethylquinoline core can be challenging due to the directing effects of the existing substituents. However, under specific conditions, electrophilic bromination can be directed to the desired position. While direct bromination of the quinoline ring often occurs on the benzene ring, bromination at the 4-position can be achieved, sometimes through the N-oxide or by using specific brominating agents. A plausible approach involves the use of N-bromosuccinimide (NBS), which can act as both a brominating agent and an oxidant.[6][7]

Experimental Protocol:

  • Dissolve 2,8-dimethylquinoline (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.

  • The reaction may be initiated by the addition of a radical initiator such as AIBN or by exposure to UV light, although in some cases, the reaction proceeds without an initiator.

  • Stir the reaction mixture at room temperature or gentle reflux for several hours, monitoring the progress by TLC.

  • Upon completion, filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Trustworthiness and Self-Validation: The regioselectivity of the bromination is a critical aspect of this protocol. The formation of other brominated isomers is possible, and therefore, careful characterization of the product by NMR spectroscopy (including 2D techniques like NOESY or HMBC) is essential to confirm the position of the bromine atom. The use of an internal standard during GC-MS analysis of the crude reaction mixture can help to quantify the ratio of different isomers formed.

Table 2: Comparison of Key Parameters for Protocol 2

ParameterStep 1: Doebner-von Miller SynthesisStep 2: Electrophilic Bromination
Starting Materials o-toluidine, Crotonaldehyde2,8-Dimethylquinoline, NBS
Key Reagents HCl or H₂SO₄, Oxidizing agentRadical initiator (optional)
Temperature RefluxRoom temperature to reflux
Reaction Time 6-8 hoursSeveral hours
Reported Yield (Analogous) Variable, often moderateModerate to good (substrate dependent)[7]
Purification Steam distillation, Vacuum distillationColumn chromatography

Diagram 2: Synthetic Workflow for Protocol 2

Protocol2 cluster_step1 Step 1: Doebner-von Miller Synthesis cluster_step2 Step 2: Electrophilic Bromination o_toluidine o-Toluidine quinoline 2,8-Dimethylquinoline o_toluidine->quinoline Acid, Oxidant, Reflux crotonaldehyde Crotonaldehyde crotonaldehyde->quinoline final_product This compound quinoline->final_product RT to Reflux NBS NBS

Caption: Synthetic pathway for Protocol 2.

Comparative Analysis and Recommendations

FeatureProtocol 1: Conrad-Limpach-Skraup & BrominationProtocol 2: Doebner-von Miller & Bromination
Overall Steps 22
Scalability Generally good, though high-temperature cyclization can be challenging on a large scale.The exothermicity of the Doebner-von Miller reaction can pose scalability challenges.
Reproducibility High for the synthesis of the quinolin-4-ol. The bromination step is also generally reliable.Can be variable due to the complex nature of the Doebner-von Miller reaction and potential for side product formation.
Control of Regioselectivity Excellent. The 4-position is selectively brominated from the 4-hydroxy precursor.Potentially problematic. Bromination of the quinoline ring can lead to a mixture of isomers.
Safety Considerations Use of high-boiling, flammable solvents requires appropriate engineering controls. PBr₃ is corrosive and reacts violently with water.The Doebner-von Miller reaction can be highly exothermic and requires careful control. Some oxidizing agents (e.g., arsenic pentoxide) are highly toxic.
Purification Recrystallization and column chromatography are typically effective.May require more extensive purification (e.g., steam distillation, multiple chromatographic steps) to isolate the desired product.

Senior Application Scientist's Recommendation:

For researchers seeking a highly reproducible and regioselective synthesis of this compound, Protocol 1 is the recommended approach. The stepwise nature of this synthesis allows for better control over each transformation, and the purification of the intermediate 2,8-dimethylquinolin-4-ol ensures that a clean substrate is carried forward into the bromination step. The conversion of the 4-hydroxy group to the 4-bromo substituent is a well-established and high-yielding reaction, minimizing the formation of isomeric byproducts.

While Protocol 2 offers a more convergent route to the 2,8-dimethylquinoline core, the potential for a vigorous and difficult-to-control Doebner-von Miller reaction, coupled with the challenges of achieving regioselective bromination at the 4-position, makes it a less reliable choice for obtaining the pure target compound, especially for those who are not experts in this specific reaction. The purification of the final product from a potential mixture of isomers could also be a significant drawback.

Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory and the desired scale of the synthesis. However, for applications where high purity and reproducibility are paramount, the control offered by Protocol 1 makes it the superior choice.

References

  • RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

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  • National Center for Biotechnology Information. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

  • ResearchGate. Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

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Safety Operating Guide

Proper Disposal of 4-Bromo-2,8-dimethylquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2,8-dimethylquinoline, ensuring the mitigation of risks to personnel and the environment. This compound, while essential for various research applications, necessitates careful handling due to its potential hazards.

Understanding the Hazard Profile of this compound

Key Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][6]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][2][3][5][7]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][7]

Upon thermal decomposition, brominated organic compounds can release hazardous gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide.[3][8]

Hazard ClassificationAnticipated EffectGHS Pictogram
Acute Toxicity, Oral (Category 4)Harmful if swallowedGHS07
Skin Irritation (Category 2)Causes skin irritationGHS07
Eye Irritation (Category 2A)Causes serious eye irritationGHS07
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritationGHS07

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes and airborne particles.[1][5]
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent skin contact.[1][5]
Body Protection A standard laboratory coat.To protect skin and clothing.[1]
Respiratory Protection An appropriate dust mask or respirator.To prevent the inhalation of dust particles.[1]

Spill Management Procedures

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills (within a chemical fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[1][9]

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.

  • Large Spills (or any spill outside of a chemical fume hood):

    • Evacuate the immediate area and alert personnel nearby.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[9]

    • Do not attempt to clean up a large spill without the appropriate training and equipment.

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is its classification as a halogenated organic waste .[10] This dictates the entire disposal pathway, from segregation to final treatment.

Waste Segregation: A Critical First Step

Proper segregation is fundamental to safe and compliant chemical waste management. Incorrectly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[11][12]

Key Segregation Principles:

  • Isolate from Non-Halogenated Waste: Do not mix this compound waste with non-halogenated organic solvents or solids.[10][11][12]

  • Prevent Incompatible Mixtures: Do not combine with acidic, basic, or oxidizing waste streams.[13]

  • Separate Solids and Liquids: Maintain distinct waste containers for solid this compound and any solutions containing the compound.[13]

Caption: Waste segregation workflow for this compound.

Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[14][15]

Procedure:

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible hazardous waste container. Polyethylene or polypropylene containers are generally suitable.[1] The container must have a secure, threaded cap.[16]

  • Accurate Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."[13]

    • The full chemical name: "this compound." Do not use abbreviations.[16]

    • The appropriate hazard pictograms (e.g., GHS07 for irritant and acute toxicity).[6][9]

    • An accumulation start date.

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula. For solutions, use a funnel. Minimize the generation of dust or splashes.

  • Container Sealing: Securely close the container lid after each addition of waste to prevent the release of vapors.[13]

  • Log Entry: Maintain a waste accumulation log, recording the quantity of waste added to the container.

Temporary Storage

Store the sealed hazardous waste container in a designated satellite accumulation area that is:

  • Secure and Well-Ventilated: To prevent unauthorized access and ensure the dispersion of any fugitive emissions.[2][17]

  • Cool and Dry: To maintain the stability of the waste.[2]

  • Provided with Secondary Containment: To contain any potential leaks from the primary container.[17]

  • Away from Incompatible Materials: Store separately from acids, bases, and oxidizers.[17]

Final Disposal Pathway

The final disposal of halogenated organic waste is a regulated process that must be handled by certified professionals. The typical and most effective method for the destruction of halogenated organic compounds is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[10][18]

Disposal Workflow:

Disposal_Workflow Start Waste Generation Segregation Segregate as Halogenated Waste Start->Segregation Containerization Label and Containerize Properly Segregation->Containerization Storage Store in Satellite Accumulation Area Containerization->Storage Pickup Arrange for Pickup by Certified Waste Handler Storage->Pickup Disposal Incineration at a Licensed Facility Pickup->Disposal

Caption: Overall disposal workflow for this compound.

Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your EHS department or a licensed chemical waste disposal contractor.[13]

Regulatory Framework

The handling and disposal of this compound are governed by several federal and local regulations. As a halogenated organic compound, it falls under the purview of the EPA's Resource Conservation and Recovery Act (RCRA).[19][20][21] Additionally, OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandate hazard assessment, employee training, and safe handling procedures.[14][15]

Conclusion

The proper disposal of this compound is a multi-step process that demands meticulous attention to detail, from initial hazard assessment and the use of appropriate PPE to correct segregation, containerization, and final disposal through a certified hazardous waste management provider. By adhering to these scientifically grounded and procedurally sound protocols, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and protect the environment.

References

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A Comprehensive Guide to the Safe Handling of 4-Bromo-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-Bromo-2,8-dimethylquinoline. As a senior application scientist, this document is structured to provide not just procedural steps, but the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Assessment and Risk Mitigation

This compound, as a halogenated aromatic amine, should be handled with the assumption that it is hazardous. Based on analogous compounds, the primary risks are:

  • Skin and Eye Irritation: Direct contact can cause irritation or more severe chemical burns.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1][2]

  • Toxicity: Harmful if swallowed or absorbed through the skin.[2][3][4]

Given these potential hazards, a stringent set of controls, including engineering controls, personal protective equipment, and safe work practices, must be implemented.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.[6]

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene glovesProvides good resistance against a range of organic solvents and chemicals.[7]
Eye Protection Chemical safety goggles and a face shieldGoggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face.[8][9][10]
Body Protection Chemical-resistant lab coat or apronProtects against accidental spills and contamination of personal clothing.[7][8]
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of hazardous vapors or dust.

Operational Workflow for Handling this compound

This step-by-step protocol is designed to ensure a safe and efficient workflow from preparation to disposal.

Pre-Operational Checks
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE Inspection: Check all PPE for signs of wear or damage. Ensure gloves are free of pinholes.

  • Spill Kit Accessibility: Confirm that a spill kit containing an inert absorbent material (like sand or vermiculite), and appropriate waste disposal bags is readily available.[1]

  • Emergency Equipment: Locate the nearest safety shower and eyewash station.

Handling Protocol
  • Donning PPE: Put on your lab coat, followed by safety goggles and a face shield. Don gloves, ensuring they overlap the cuffs of your lab coat.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or boat to minimize contamination of the balance.

  • Dissolution: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Reaction Setup: Ensure all glassware is securely clamped. If heating the reaction, use a well-controlled heating mantle and monitor the reaction closely.

Post-Operational Procedures
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and then a cleaning solution.

  • Doffing PPE: Remove gloves first, turning them inside out as you do. Then remove your face shield and goggles. The lab coat should be removed last and stored appropriately.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_start Start verify_fume_hood Verify Fume Hood Functionality prep_start->verify_fume_hood inspect_ppe Inspect PPE for Integrity verify_fume_hood->inspect_ppe locate_safety Locate Spill Kit, Shower, Eyewash inspect_ppe->locate_safety don_ppe Don Full PPE locate_safety->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer dissolve_react Perform Chemical Reaction weigh_transfer->dissolve_react decontaminate_area Decontaminate Work Area dissolve_react->decontaminate_area dispose_waste Dispose of Waste (see Disposal Plan) decontaminate_area->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and correct response is critical.

Spill Management
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Vapors: If the spill is significant, ensure the fume hood continues to operate to control the spread of dust or vapors.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[1]

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.

Visualizing the Emergency Spill Response

This diagram outlines the immediate actions to take in the event of a spill.

cluster_spill Spill Emergency Response spill_detected Spill Detected alert_evacuate Alert Others & Evacuate Area spill_detected->alert_evacuate don_ppe_spill Don Appropriate PPE alert_evacuate->don_ppe_spill contain_spill Contain Spill with Inert Absorbent don_ppe_spill->contain_spill collect_waste Collect Waste into Sealed Container contain_spill->collect_waste decontaminate_spill_area Decontaminate Spill Area collect_waste->decontaminate_spill_area report_incident Report Incident decontaminate_spill_area->report_incident

Caption: Emergency Spill Response Protocol.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1]

By adhering to these protocols, you contribute to a safe and responsible research environment, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.

References

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Aliena. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Retrieved from [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. (2019, March 5). PharmaState Academy. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Retrieved from [Link]

  • Lab Safety Equipment & PPE. ChemTalk. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.